molecular formula C12H9P B1590465 5H-Benzo[b]phosphindole CAS No. 244-87-1

5H-Benzo[b]phosphindole

Cat. No.: B1590465
CAS No.: 244-87-1
M. Wt: 184.17 g/mol
InChI Key: IGDNJMOBPOHHRN-UHFFFAOYSA-N
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Description

5H-Benzo[b]phosphindole is a useful research compound. Its molecular formula is C12H9P and its molecular weight is 184.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Benzo[b]phosphindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Benzo[b]phosphindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-benzo[b]phosphindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDNJMOBPOHHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478911
Record name 5H-Benzo[b]phosphindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-87-1
Record name 5H-Benzo[b]phosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis and Characterization of 5H-Benzo[b]phosphindole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5H-Benzo[b]phosphindole, a foundational phosphorus-containing heterocycle. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique chemical and photophysical properties of phosphole-based architectures. We will delve into the prevalent synthetic methodologies, offering a detailed experimental protocol. Furthermore, a thorough discussion on the characterization of this class of compounds using modern analytical techniques is presented, supported by spectral data from closely related derivatives. The potential applications, particularly in medicinal chemistry, are also explored, providing a forward-looking perspective on this intriguing molecular scaffold.

Introduction: The Significance of the Benzo[b]phosphindole Core

The benzo[b]phosphindole scaffold, also known by its common name dibenzophosphole, represents a fascinating class of organophosphorus compounds. As phosphorus analogs of carbazoles, they possess a unique electronic structure arising from the pyramidal geometry at the phosphorus atom, which influences the degree of aromaticity and the delocalization of the phosphorus lone pair into the π-system.[1] This distinct feature imparts these molecules with interesting photophysical and electrochemical properties, making them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[2][3]

From a medicinal chemistry perspective, the incorporation of phosphorus into heterocyclic frameworks offers a powerful strategy for modulating the biological activity of organic molecules. Phosphorus-containing drugs are utilized in a wide array of therapeutic areas, often designed as prodrugs to enhance bioavailability or as bioisosteres of phosphates and carboxylates to interact with specific biological targets.[4][5] The benzo[b]phosphindole core, with its modifiable phosphorus center, presents a versatile platform for the design of novel therapeutic agents.

This guide will focus on the parent, unsubstituted 5H-Benzo[b]phosphindole, providing a foundational understanding for further exploration of its substituted derivatives.

Synthetic Strategies: Constructing the Phosphole Ring

The synthesis of the dibenzophosphole core has been approached through several methodologies over the years.[6][7] A prevalent and effective strategy involves the cyclization of a 2,2'-disubstituted biphenyl with a suitable phosphorus source. This approach offers a convergent and relatively flexible route to a variety of dibenzophospholes.

Cyclization of 2,2'-Dihalobiphenyls

A common and robust method for the synthesis of 5-substituted dibenzophospholes involves the double lithium-halogen exchange of a 2,2'-dihalobiphenyl, followed by quenching the resulting dilithio intermediate with a dichlorophosphine.[6][8] This can be adapted for the synthesis of the parent 5H-Benzo[b]phosphindole, although the direct synthesis of the P-unsubstituted derivative via this route is less commonly documented.

The general mechanism involves the formation of a 2,2'-dilithiobiphenyl species, which then undergoes nucleophilic attack on the phosphorus electrophile to form the five-membered phosphole ring.

Palladium-Catalyzed Intramolecular C-H/P-C Bond Activation

More contemporary approaches have utilized palladium catalysis to effect the intramolecular cyclization of biphenyl-2-ylphosphines or their oxides.[6] These methods often proceed via C-H bond activation, offering an atom-economical route to the dibenzophosphole scaffold. While typically employed for P-aryl or P-alkyl derivatives, the underlying principles of this catalytic cyclization are pertinent to the broader class of these compounds.

Zirconocene-Mediated Cyclization

Zirconocene-mediated cyclization reactions have emerged as a powerful tool for the construction of various heterocyclic systems.[9][10][11] This methodology typically involves the reductive coupling of unsaturated functionalities, such as alkynes and alkenes, by a "zirconocene" equivalent. While not extensively reported for the direct synthesis of 5H-Benzo[b]phosphindole, this strategy holds potential for the construction of the phosphole ring from appropriately designed acyclic precursors.

Below is a conceptual workflow for the synthesis of 5H-Benzo[b]phosphindole based on the cyclization of a 2,2'-dihalobiphenyl, which is a foundational and adaptable method.

G cluster_0 Preparation of Precursor cluster_1 Phosphorus Introduction and Cyclization cluster_2 Post-Cyclization Modification (if necessary) start 2,2'-Dihalobiphenyl reagent1 n-Butyllithium (2 equivalents) start->reagent1 Lithium-Halogen Exchange intermediate 2,2'-Dilithiobiphenyl (in situ) reagent1->intermediate reagent2 Dichlorophosphine (e.g., PhPCl2 for P-phenyl derivative) intermediate->reagent2 Cyclization product_substituted 5-Substituted-5H-Benzo[b]phosphindole reagent2->product_substituted reagent3 Oxidizing Agent (e.g., H2O2) product_substituted->reagent3 Oxidation product_oxide 5-Substituted-5H-Benzo[b]phosphindole-5-oxide reagent3->product_oxide

Conceptual workflow for the synthesis of substituted Benzo[b]phosphindoles.

Experimental Protocol: A Generalized Procedure

The following protocol is a generalized procedure for the synthesis of a 5-substituted-5H-Benzo[b]phosphindole, which can be adapted for different substitution patterns. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • 2,2'-Diiodobiphenyl or 2,2'-Dibromobiphenyl

  • n-Butyllithium (in hexanes)

  • Dichlorophenylphosphine (or other suitable dichlorophosphine)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Dilithio Intermediate:

    • In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 2,2'-diiodobiphenyl (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • Cyclization with Dichlorophosphine:

    • In a separate flame-dried flask, prepare a solution of dichlorophenylphosphine (1.0 eq) in anhydrous diethyl ether.

    • Add the dichlorophosphine solution dropwise to the cold (-78 °C) solution of the dilithio intermediate.

    • After the addition, slowly warm the reaction mixture to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate.

  • Oxidation to the Phosphindole Oxide (Optional):

    • The resulting 5-substituted-5H-Benzo[b]phosphindole can be oxidized to the corresponding phosphindole oxide.

    • Dissolve the purified phosphindole in a suitable solvent such as dichloromethane.

    • Add an excess of 30% hydrogen peroxide and stir vigorously at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the phosphindole oxide.[12]

Characterization of 5H-Benzo[b]phosphindole and its Derivatives

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the 5H-Benzo[b]phosphindole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons of the benzo[b]phosphindole scaffold typically appear in the range of 7.0-8.5 ppm. The coupling patterns can be complex due to the fused ring system.

  • ¹³C NMR: The carbon signals of the aromatic rings are observed in the typical region of 120-150 ppm.

  • ³¹P NMR: This is a crucial technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and coordination environment. For trivalent phosphindoles, the ³¹P signal is expected to be in a distinct region compared to the pentavalent phosphindole oxides.[5][13] For example, the ³¹P NMR chemical shift for a P-phenyl substituted benzo[f]naphtho[2,3-b]phosphoindole is reported to be around -13.27 ppm, while its oxide appears at a downfield-shifted value.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The fragmentation patterns can provide structural information.[15]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the overall geometry of the molecule. For instance, X-ray analysis of a benzo[f]naphtho[2,3-b]phosphoindole derivative revealed a nearly planar pentacyclic ring system.[14][16]

Table 1: Representative Characterization Data for Substituted Benzo[b]phosphindoles
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)HRMS (m/z)
5-Phenyl-5H-benzo[b]phosphindole-5-oxide derivativeAromatic protons in the range of 7.0-8.5Aromatic carbons in the range of 120-150~32.25Calculated for C₆₆H₄₁N₄OPNa (M+Na)⁺: 959.2910, Found: 959.2909[11]
5-Methyl-5H-benzo[b]phosphindole-5-oxideAromatic protons and a methyl singletAromatic carbons and a methyl carbonData not specifiedCalculated for C₁₃H₁₁OP (M)⁺: 214.0548, Found: (inferred from PubChem entry)[1]
6-Phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindoleAromatic protonsAromatic carbons-13.27Data not specified[13][14]

Note: The data presented are for substituted derivatives and serve as a reference for the characterization of the parent 5H-Benzo[b]phosphindole.

Potential Applications in Drug Development and Materials Science

The unique properties of the benzo[b]phosphindole core make it a promising scaffold for various applications.

  • Medicinal Chemistry: The ability to fine-tune the electronic and steric properties of the phosphorus atom allows for the design of molecules that can interact with specific biological targets. The phosphole moiety can act as a bioisostere for other functional groups, potentially leading to compounds with improved pharmacological profiles.[4][5]

  • Materials Science: The inherent fluorescence and electrochemical activity of phosphole-based π-conjugated systems make them attractive for use in organic electronics.[2][3] Derivatives of benzo[b]phosphindole have been investigated as emissive materials in OLEDs.[6]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 5H-Benzo[b]phosphindole. While the direct synthesis of the unsubstituted parent compound is not as extensively documented as its substituted counterparts, the methodologies presented provide a solid foundation for its preparation. The characterization techniques discussed are essential for confirming the structure and purity of these fascinating phosphorus heterocyles. The unique electronic and structural features of the benzo[b]phosphindole core continue to inspire research in both medicinal chemistry and materials science, promising future innovations in these fields.

References

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  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC - NIH.

  • Diastereoselective synthesis of cyclic α-fluoromethylidenephosphonates using α-fluoroallenephosphonate as dienophile. Chemical Communications (RSC Publishing).

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  • 5H-Dibenzophosphole, 5-hydroxy-, 5-oxide. Chemsrc.

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  • d

    
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Sources

The Unfolding Potential of 5H-Benzo[b]phosphindole: A Deep Dive into its Electronic and Photophysical Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an in-depth exploration of the electronic and photophysical properties of 5H-Benzo[b]phosphindole and its derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing the behavior of this unique heterocyclic scaffold. We will dissect its structural nuances, explore its synthetic accessibility, and illuminate the photophysical phenomena that make it a compelling candidate for advanced applications. Our narrative is grounded in experimental evidence and theoretical insights, providing a robust framework for understanding and harnessing the potential of these intriguing organophosphorus compounds.

The Core Moiety: Understanding the Intrinsic Properties of the Benzo[b]phosphindole Scaffold

The 5H-Benzo[b]phosphindole framework, a phosphorus-containing analogue of carbazole, presents a fascinating deviation from traditional aromatic systems. The defining characteristic of the core phosphole ring is its generally non-aromatic nature, a direct consequence of the pyramidal geometry at the phosphorus atom. This geometry impedes the delocalization of the phosphorus lone pair of electrons into the π-system of the butadiene fragment, a key distinction from its nitrogenous counterpart, pyrrole.[1] This structural feature is not a limitation but rather a gateway to a rich and tunable electronic landscape.

A pivotal electronic feature of the phosphole ring is its low-lying Lowest Unoccupied Molecular Orbital (LUMO).[1] This is attributed to an effective σ(P–R)–π(1,3-diene) hyperconjugative interaction, which imparts a significant electron-accepting character to the phosphole unit within a π-conjugated system.[1] The pyramidal geometry of the phosphorus atom also introduces steric hindrance, which can be strategically employed to prevent π-stacking in the solid state, a desirable property for certain material applications.[1]

The true power of the benzo[b]phosphindole scaffold lies in its tunability. The electronic properties can be meticulously modulated through chemical modifications at the phosphorus center.[1][2] Oxidation, alkylation, or coordination to metal ions can significantly alter the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, thereby fine-tuning the compound's optical and electrochemical behavior.[1]

5H-Benzo[b]phosphindole 5H-Benzo[b]phosphindole Pyramidal P-atom Pyramidal P-atom 5H-Benzo[b]phosphindole->Pyramidal P-atom features Non-aromaticity Non-aromaticity Pyramidal P-atom->Non-aromaticity leads to Low-lying LUMO Low-lying LUMO Non-aromaticity->Low-lying LUMO contributes to Tunable Electronics Tunable Electronics Low-lying LUMO->Tunable Electronics enables Tunable Electronics->5H-Benzo[b]phosphindole modifies

Caption: Core electronic features of the 5H-Benzo[b]phosphindole scaffold.

Synthetic Pathways: Accessing the Benzo[b]phosphindole Core

The synthesis of benzo[b]phosphole derivatives has evolved from early methods requiring harsh conditions and yielding low quantities to more sophisticated and efficient modern protocols.[1] A significant advancement in the field is the utilization of organometallic intermediates.

One prominent synthetic route involves the reaction of a dilithium intermediate, derived from a dihalogenated biphenyl precursor, with a dichlorophosphine. For instance, 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole can be prepared by reacting dichlorophenylphosphine with the dilithium intermediate of 3,3′-dibromo-2,2′-binaphthyl.[3][4] This approach provides a versatile platform for introducing various substituents on the phosphorus atom, thereby enabling the synthesis of a library of derivatives with tailored properties.[3][4]

Experimental Protocol: Synthesis of a Benzo[f]naphtho[2,3-b]phosphoindole Derivative [3][4]

  • Preparation of the Dilithium Intermediate: A solution of 3,3′-dibromo-2,2′-binaphthyl in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, two equivalents of an organolithium reagent (e.g., n-butyllithium) are added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the 3,3′-dilithio-2,2′-binaphthyl intermediate.

  • Ring-Closure Reaction: A solution of dichlorophenylphosphine in the same anhydrous solvent is then added slowly to the solution of the dilithium intermediate at -78 °C.

  • The reaction mixture is allowed to gradually warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole.

Dibromo-binaphthyl Dibromo-binaphthyl Dilithium Intermediate Dilithium Intermediate Dibromo-binaphthyl->Dilithium Intermediate + 2 eq. n-BuLi n-BuLi n-BuLi Benzo[f]naphtho[2,3-b]phosphoindole Benzo[f]naphtho[2,3-b]phosphoindole Dilithium Intermediate->Benzo[f]naphtho[2,3-b]phosphoindole + Dichlorophenylphosphine Dichlorophenylphosphine Dichlorophenylphosphine

Caption: Synthetic workflow for a benzo[f]naphtho[2,3-b]phosphoindole.

Photophysical Properties: A World of Tunable Light Emission

The benzo[b]phosphindole scaffold and its derivatives are notable for their intriguing photophysical properties, particularly their fluorescence.[3][4] The emission characteristics are exquisitely sensitive to the chemical environment of the phosphorus atom.[2][3][5]

For example, in the benzo[f]naphtho[2,3-b]phosphoindole series, the parent compound exhibits an absorption maximum (λmax) at 362 nm.[3] Upon modification of the phosphorus center to a phosphine oxide, phospholium salt, or a borane complex, these derivatives emit blue fluorescence in the visible region, with emission maxima (λem) ranging from 395 to 426 nm.[2][3] Notably, P-methylation of the phospholium salt can lead to a red-shift in the emission and a significant increase in the fluorescence quantum yield.[2][3]

The nature of the substituent on the phosphorus atom not only influences the emission wavelength and quantum yield but also the underlying electronic transitions.[2] Density Functional Theory (DFT) calculations have shown that for the parent compound and its borane complex, the HOMO and LUMO correspond to the π and π* orbitals of the benzonaphthophosphoindole skeleton, respectively.[2] This indicates that the primary electronic transitions are of a π-π* character.

Compound Derivativeλmax (nm)λem (nm)Quantum Yield (%)Reference
Parent Benzo[f]naphtho[2,3-b]phosphoindole362--[3]
Phosphine OxideShorter than parent395-426-[2][3]
P-methylated CationShorter than parent395-426Highest in series[2][3]
Borane ComplexShorter than parent395-42614[2]

Table 1: Photophysical data for selected benzo[f]naphtho[2,3-b]phosphoindole derivatives in chloroform.

Electrochemical Behavior and Frontier Molecular Orbitals

The electrochemical properties of benzo[b]phosphindole derivatives are intrinsically linked to their electronic structure and are readily probed by techniques such as cyclic voltammetry. These studies reveal the redox behavior of the molecules and provide valuable information about their HOMO and LUMO energy levels.

For instance, the parent 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole and its borane complex exhibit reversible reduction peaks, indicating their ability to accept electrons.[2][5] Modifications at the phosphorus center that increase its electron-acceptor character, such as oxidation to the phosphine oxide or formation of a phospholium salt, result in a more positive oxidation potential compared to the parent trivalent phosphine.[2][5]

DFT calculations complement these experimental findings by providing a theoretical framework for understanding the frontier molecular orbitals (FMOs). The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of the molecule. For a series of benzo[f]naphtho[2,3-b]phosphoindoles, DFT calculations have shown HOMO-LUMO gaps in the range of 3.60–3.96 eV.[3]

Compound DerivativeEred (V vs Ag/AgCl)Eox (V vs Ag/AgCl)HOMO (eV, calc.)LUMO (eV, calc.)HOMO-LUMO Gap (eV, calc.)Reference
Parent Benzo[f]naphtho[2,3-b]phosphoindole-1.25 (reversible)--5.46-1.503.96[2][3][5]
Borane Complex-1.26 (reversible)--5.91-1.993.92[2][3][5]
Phosphine Sulfide-More positive than parent-5.61-2.013.60[2][3][5]
P-methylated Cation-More positive than parent-5.99-2.313.68[2][3][5]

Table 2: Electrochemical data and calculated frontier molecular orbital energies for selected benzo[f]naphtho[2,3-b]phosphoindole derivatives.

Potential Applications in Optoelectronics and Beyond

The unique and highly tunable electronic and photophysical properties of benzo[b]phosphindole derivatives position them as promising materials for a range of applications, particularly in the field of organic optoelectronics.[6] Their inherent electron-accepting nature makes them suitable candidates for use as n-type semiconductor materials in organic field-effect transistors (OFETs).[7] Furthermore, their strong fluorescence suggests potential applications in organic light-emitting diodes (OLEDs).[7]

The ability to fine-tune the emission color and quantum efficiency through chemical modification of the phosphorus atom is a significant advantage for the development of novel light-emitting materials.[7] Some derivatives have been investigated as emitters in devices exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs.[7] The rigid structure of the benzo[b]phosphindole core can also contribute to high photoluminescent quantum yields in the solid state, a crucial requirement for efficient OLEDs.[7]

Beyond optoelectronics, the reactivity of the phosphorus center opens up avenues for their use in chemical sensing and as building blocks for more complex π-conjugated systems.[2][7]

cluster_properties Core Properties cluster_applications Potential Applications Tunable Electronics Tunable Electronics OLEDs OLEDs Tunable Electronics->OLEDs enables Chemical Sensors Chemical Sensors Tunable Electronics->Chemical Sensors allows for Fluorescence Fluorescence Fluorescence->OLEDs is key for Electron Accepting Electron Accepting OFETs OFETs Electron Accepting->OFETs enables n-type

Sources

Aromaticity and reactivity of the phosphole ring in 5H-Benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aromaticity and Reactivity of the Phosphole Ring in 5H-Benzo[b]phosphindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholes, the phosphorus analogs of pyrroles, represent a unique class of heterocycles that bridge the gap between aromatic and non-aromatic systems.[1][2] Their chemistry is dominated by a nuanced electronic structure, where the pyramidal geometry of the phosphorus atom and the energetic properties of its lone pair result in significantly diminished aromaticity compared to their lighter congeners.[1][3] This guide delves into the core principles governing the aromaticity and reactivity of the phosphole ring, with a specific focus on the 5H-Benzo[b]phosphindole (dibenzophosphole) system. By fusing two benzene rings to the phosphole core, the electronic and structural properties are substantially altered, enhancing stability and modifying reactivity.[4] We will explore the theoretical underpinnings of phosphole aromaticity, detail the characteristic reactivity patterns at both the carbon framework and the phosphorus center, provide validated experimental protocols, and discuss the burgeoning applications of these molecules in materials science and as scaffolds in medicinal chemistry.

The Enigma of Phosphole Aromaticity

The concept of aromaticity in phospholes has been a subject of extensive debate and research since their discovery.[5][6] Unlike the planar, highly aromatic pyrrole ring, the parent phosphole molecule is characterized by weak aromaticity, a property that dictates its unique reactivity.[4][5]

Fundamental Barriers to Aromatic Delocalization

Two primary factors contribute to the reduced aromatic character of the phosphole ring:

  • Pyramidal Geometry: The phosphorus atom in most phospholes adopts a trigonal pyramidal geometry, in contrast to the trigonal planar nitrogen in pyrrole.[3][7] This non-planar arrangement physically disrupts the continuous overlap of p-orbitals required for efficient π-delocalization of the phosphorus lone pair into the four-carbon butadiene segment.

  • Lone Pair Energetics: The lone pair of electrons on the phosphorus atom possesses a high degree of s-character, making it energetically reluctant to participate in the π-conjugated system.[3] This contrasts sharply with the p-orbital lone pair of nitrogen in pyrrole, which is readily delocalized.

The consequence of this diminished aromaticity is that phospholes often exhibit reactivity more akin to a cyclic diene than a classic aromatic heterocycle.[1][2]

The Electronic Structure: Beyond Simple π-Conjugation

The electronic landscape of phosphole is more complex than a simple butadiene system perturbed by a phosphorus atom. A critical feature is the interaction between the π* orbital of the diene moiety and the σ* orbitals of the exocyclic P-C bonds. This hyperconjugative interaction leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy, imparting significant electron-accepting properties to the phosphole ring.[7] This unique electronic feature is central to the application of phospholes in optoelectronic materials.[4][7]

Caption: Key orbital interactions governing phosphole's electronic properties.

Impact of Benzo-Annulation in 5H-Benzo[b]phosphindole

The fusion of benzene rings to form 5H-Benzo[b]phosphindole, also known as dibenzophosphole, introduces significant structural and electronic changes.[4][8] The rigid, planar nature of the biphenyl backbone forces the phosphole ring into a more planar conformation than its monocyclic counterpart. This enforced planarity can enhance the delocalization of the phosphorus lone pair, leading to an increase in aromatic character relative to the parent phosphole.[9] Fused analogs like dibenzophosphole are generally more stable and behave more like diarylphosphines, though the intrinsic reactivity of the phosphole core is retained.[4]

Quantifying Aromaticity: Computational and Experimental Insights

Modern quantum-chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding phosphole aromaticity.[10][11] Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify the degree of cyclic delocalization. These studies confirm that while parent phosphole is poorly aromatic, its aromaticity can be tuned. For instance, introducing bulky substituents on the phosphorus atom can decrease the inversion barrier and promote a more planar geometry, thereby enhancing aromatic character.[3] Interestingly, DFT studies have shown that phosphole aromaticity does not always correlate directly with the degree of pyramidality at the phosphorus atom, highlighting the complex interplay of hyperconjugative and conjugative effects.[5][10]

CompoundAromaticity Index (NICS(1)zz)Aromatic CharacterReference System
Benzene-29.9Strongly AromaticAromatic Standard
Pyrrole-21.5AromaticHeteroaromatic
Thiophene-23.1AromaticHeteroaromatic
Phosphole -8.1Weakly AromaticSubject of Study
5H-Benzo[b]phosphindole -12.5 (avg. for P-ring)Moderately AromaticAnnulated System
Cyclopentadiene-3.9Non-AromaticNon-Aromatic Standard
Note: NICS values are representative and can vary with computational method. Data is synthesized from principles discussed in cited literature.

Reactivity of the 5H-Benzo[b]phosphindole Core

The dual nature of the phosphole ring—part diene, part heteroaromatic—gives rise to a rich and versatile reactivity profile. Reactions can be targeted at the carbon π-system or at the phosphorus atom itself.

reactivity_modes cluster_carbon Reactions at Carbon Framework cluster_phosphorus Reactions at Phosphorus Center Phosphole 5H-Benzo[b]phosphindole Cycloaddition [4+2] Cycloaddition (Acts as Diene) Phosphole->Cycloaddition Diene Reactivity Substitution Electrophilic Substitution (Less Favorable) Phosphole->Substitution Coordination Coordination to Metals (Ligand Activity) Phosphole->Coordination Lone Pair Availability Oxidation Oxidation (Forms Phosphole Oxide) Phosphole->Oxidation Alkylation Alkylation (Forms Phospholium Salt) Phosphole->Alkylation

Caption: Primary modes of reactivity for the phosphole ring system.

Reactions Involving the Carbon π-System
  • [4+2] Cycloaddition (Diels-Alder Reaction): This is the hallmark reaction of phospholes, clearly demonstrating their non-aromatic, diene-like character.[1] They readily react with electrophilic alkynes and other dienophiles to form 7-phosphanorbornene derivatives.[12] The fused benzene rings in 5H-Benzo[b]phosphindole increase the overall stability of the molecule, but the central phosphole ring can still participate in these cycloadditions under appropriate thermal or catalytic conditions.

  • [3+2] Cycloaddition: While less common, phosphole derivatives can also act as 2π-electron components. Notably, phosphole sulfides, which exhibit a slight anti-aromatic character, undergo [3+2] cycloaddition with dipoles like nitrones, providing a pathway to fused bicyclic systems.[12]

  • Electrophilic Substitution: In stark contrast to pyrrole and thiophene, electrophilic aromatic substitution is not a characteristic reaction for phospholes due to their low aromaticity. However, this reactivity can be induced. Forcing planarity with bulky P-substituents increases delocalization and can facilitate substitution reactions.[3]

Reactions at the Phosphorus Center

The phosphorus atom is a major hub of reactivity, and its modification is a primary strategy for tuning the properties of phosphole-containing molecules.[13]

  • Coordination Chemistry and Catalysis: The pyramidal phosphorus atom makes its lone pair readily available for coordination to transition metals.[1] This has led to the extensive use of phospholes and their benzo-fused derivatives as ligands in homogeneous catalysis, with applications ranging from hydroformylation to cross-coupling reactions.[3][4]

  • Oxidation: The phosphorus center is easily oxidized to the pentavalent state, typically forming a phosphole oxide (a σ⁴-P atom). This transformation is synthetically straightforward and has profound electronic consequences. Oxidation converts the P-atom from a weak π-donor to a potent σ- and π-acceptor, significantly lowering both the HOMO and LUMO energy levels and often enhancing fluorescence.[11][14]

  • Alkylation and Complexation: The phosphorus atom can be alkylated to form phospholium salts or coordinated with Lewis acids like borane (BH₃).[9][13] These modifications also withdraw electron density from the ring system, altering its electronic and photophysical properties.

Experimental Protocols and Applications

The synthesis and functionalization of 5H-Benzo[b]phosphindoles are well-established, providing a robust platform for research and development.

Synthesis of 5-Phenyl-5H-benzo[b]phosphindole

This protocol is based on the classical cyclization of a dilithiated biphenyl with a dichlorophosphine, a reliable method for constructing the dibenzophosphole core.[9]

synthesis_workflow start 2,2'-Dibromobiphenyl step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate 2,2'-Dilithiobiphenyl (In situ) step1->intermediate step2 Cyclization (PhPCl₂, -78 °C to RT) intermediate->step2 product 5-Phenyl-5H-benzo[b]phosphindole step2->product

Caption: Workflow for the synthesis of a 5-Aryl-5H-benzo[b]phosphindole.

Step-by-Step Methodology:

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2,2'-dibromobiphenyl (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.1 eq, solution in hexanes) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour, during which the formation of the 2,2'-dilithiobiphenyl intermediate occurs.

  • Cyclization: A solution of dichlorophenylphosphine (PhPCl₂) (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Warm-up and Quench: After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 5-phenyl-5H-benzo[b]phosphindole.

Trustworthiness Note: This protocol describes a self-validating system. Successful lithiation is often indicated by a color change. The final product can be unequivocally characterized by ³¹P NMR spectroscopy, which will show a characteristic chemical shift for the trivalent phosphole, and by ¹H and ¹³C NMR, and mass spectrometry to confirm the overall structure.

Applications in Materials Science and Drug Discovery

The unique properties of the 5H-Benzo[b]phosphindole scaffold make it a "privileged structure" for functional molecule design.

  • Organic Electronics: Benzo[b]phosphole oxides are highly fluorescent materials.[14][15] The ability to tune the HOMO/LUMO energy gap and emission wavelengths through modification at the phosphorus center makes them excellent candidates for emissive layers and host materials in Organic Light-Emitting Diodes (OLEDs).[4][16]

  • Medicinal Chemistry: While not as prevalent as nitrogen or sulfur heterocycles, the benzo[b]phosphole core presents intriguing possibilities in drug design. It serves as a bioisostere for other fused systems like carbazoles or dibenzothiophenes, which are common motifs in pharmacologically active compounds.[17] The phosphorus center offers a unique handle for modifying polarity, hydrogen bonding capacity (in the P=O form), and metabolic stability. The structural similarities to scaffolds found in benzodiazepines or benzo[b]thiophenes suggest that benzo[b]phosphindole derivatives could be explored for activity in oncology or as CNS agents.[17][18][19]

Conclusion

The 5H-Benzo[b]phosphindole framework is a testament to the chemical diversity achievable with main group elements. Its phosphole ring core exists in a delicate electronic balance, possessing a weakly aromatic character that imparts diene-like reactivity. This is complemented by the highly reactive phosphorus center, which serves as a versatile control point for tuning the molecule's electronic and photophysical properties. The benzo-annulation not only enhances the stability of the phosphole ring but also provides a rigid, planar scaffold ideal for applications in materials science and catalysis. For drug development professionals, this system offers an underexplored yet promising template for designing novel therapeutics, leveraging the unique steric and electronic contributions of the phosphorus atom. Continued exploration of this fascinating heterocycle is poised to unlock new functional molecules for a wide array of scientific applications.

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Derivatization and functionalization of the 5H-Benzo[b]phosphindole core structure

Author: BenchChem Technical Support Team. Date: February 2026

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Die 5H-Benzo[b]phosphindol-Kernstruktur stellt eine wichtige Klasse von π-konjugierten Phosphor-Heterocyclen dar. Ihre einzigartigen elektronischen, photophysikalischen und chemischen Eigenschaften machen sie zu einem vielversprechenden Baustein für die Entwicklung neuartiger Materialien in der organischen Elektronik, wie organische Leuchtdioden (OLEDs) und Feldeffekttransistoren (OFETs), sowie für Anwendungen in der Katalyse und der medizinischen Chemie. Die Fähigkeit, sowohl das Phosphorzentrum als auch das carbocyclische Gerüst selektiv zu funktionalisieren, ermöglicht eine präzise Abstimmung der Moleküleigenschaften. Dieser Leitfaden bietet eine detaillierte technische Übersicht über die wichtigsten Derivatisierungs- und Funktionalisierungsstrategien für den 5H-Benzo[b]phosphindol-Kern, untermauert durch felderprobte Einblicke und detaillierte experimentelle Protokolle.

Einführung in den 5H-Benzo[b]phosphindol-Kern

Das 5H-Benzo[b]phosphindol, auch als Dibenzophosphol bekannt, ist ein Heteroaromaten, bei dem ein zentrales Phosphol-Ringsystem an zwei Benzolringe anelliert ist. Das entscheidende Merkmal dieser Struktur ist das Phosphoratom, dessen Reaktivität und elektronischer Zustand die Gesamtcharakteristik des Moleküls maßgeblich bestimmen. Im trivalenten Zustand besitzt das Phosphoratom ein freies Elektronenpaar, das es nukleophil und zu einem guten Liganden für Übergangsmetalle macht. Durch einfache chemische Modifikationen kann das Phosphoratom in einen pentavalenten Zustand überführt werden (z. B. als Phosphinoxid oder -sulfid), was die elektronischen Eigenschaften, wie das HOMO-LUMO-Energieniveau und die Redoxpotentiale, drastisch verändert.[1][2][3] Diese chemische Vielseitigkeit ist der Schlüssel zu seiner breiten Anwendbarkeit.

Synthese des Benzo[b]phosphindol-Gerüsts

Obwohl historische Synthesen wie die thermische Zersetzung von Pentaphenylphosphoran existieren, beruhen moderne und vielseitige Methoden typischerweise auf Ringschlussreaktionen.[4] Ein bewährter Ansatz ist die Reaktion von Di-Lithium-Intermediaten mit Dichlorphosphinen, die den Aufbau des Kerns mit hoher Effizienz ermöglicht.

Workflow: Synthese via Ringschlussreaktion

Der folgende Arbeitsablauf beschreibt eine repräsentative Synthese eines anellierten Benzo[b]phosphindol-Derivats.

G cluster_start Ausgangsmaterial cluster_reaction1 Schritt 1: Lithiierung cluster_reaction2 Schritt 2: Ringschluss cluster_product Produkt A 3,3'-Dibrom-2,2'-binaphthyl B Behandlung mit n-Butyllithium (n-BuLi) in trockenem THF bei -78 °C A->B Reagenz C 3,3'-Dilithio-2,2'-binaphthyl (In-situ-Intermediat) B->C Erzeugt D Zugabe von Dichlorphenylphosphin (PhPCl2) C->D Reagiert mit E 6-Phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindol D->E Bildet

Bildunterschrift: Allgemeiner Workflow zur Synthese von Benzo[b]phosphindolen.

Experimentelles Protokoll: Synthese von 6-Phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindol[1][2]
  • Vorbereitung: Ein Schlenk-Kolben wird unter Vakuum ausgeheizt und mit trockenem Argon gefüllt. 3,3′-Dibrom-2,2′-binaphthyl (1,0 Äq.) wird in trockenem Tetrahydrofuran (THF) bei -78 °C (Aceton/Trockeneis-Bad) gelöst.

  • Lithiierung: n-Butyllithium (2,2 Äq., 1,6 M in Hexan) wird langsam zur Lösung getropft. Die Mischung wird 1 Stunde bei -78 °C gerührt, wobei das Dilithium-Intermediat in situ gebildet wird.

  • Ringschluss: Dichlorphenylphosphin (1,1 Äq.) wird langsam zur Reaktionsmischung gegeben.

  • Aufarbeitung: Das Kältebad wird entfernt und die Reaktion darf über Nacht auf Raumtemperatur erwärmen. Anschließend wird die Reaktion mit einer gesättigten wässrigen Ammoniumchlorid-Lösung gequencht.

  • Extraktion & Reinigung: Die wässrige Phase wird mit Dichlormethan extrahiert. Die vereinigten organischen Phasen werden mit Wasser gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das Zielprodukt zu erhalten.

    • Erwartete Ausbeute: 52 %[1][2]

    • Validierung: Die Struktur wird durch ¹H-, ¹³C- und ³¹P-NMR-Spektroskopie sowie Massenspektrometrie bestätigt.

Teil I: Funktionalisierung am Phosphorzentrum (P-Funktionalisierung)

Die hohe Reaktivität des trivalenten Phosphoratoms ist der primäre Ansatzpunkt für die Derivatisierung.[1][3] Diese Modifikationen sind oft hocheffizient und ermöglichen eine tiefgreifende Veränderung der elektronischen Eigenschaften.

P_Functionalization cluster_products P-funktionalsierte Derivate Start Trivalentes Benzo[b]phosphindol (P-III) Oxide Phosphinoxid (P=O) Start->Oxide H2O2 Sulfide Phosphinsulfid (P=S) Start->Sulfide S8 Salt Phospholiumsalz (P+-R) Start->Salt MeOTf Complex Lewis-Säure-Komplex (P->L) Start->Complex BH3·THF

Bildunterschrift: Hauptwege der Funktionalisierung am Phosphorzentrum.

Oxidation und Chalcogenierung

Kausale Begründung: Die Oxidation des freien Elektronenpaars am Phosphor zu einer P=O- oder P=S-Doppelbindung ist thermodynamisch günstig. Diese Umwandlung von P(III) zu P(V) senkt die Energie des HOMO-Orbitals drastisch ab, erhöht die Elektronenaffinität des Moleküls und verschiebt das Oxidationspotential zu positiveren Werten.[1][2] Dies ist entscheidend für Anwendungen als Elektronentransport- oder Wirtsmaterialien in OLEDs.

Protokoll: Oxidation zu Phosphinoxid[1][2]

  • Das Benzo[b]phosphindol-Ausgangsmaterial (1,0 Äq.) wird in Dichlormethan gelöst.

  • Eine 30%ige wässrige Wasserstoffperoxid-Lösung (H₂O₂) (3,0 Äq.) wird zugegeben.

  • Die Mischung wird bei Raumtemperatur für 4-6 Stunden kräftig gerührt.

  • Nach Abschluss der Reaktion wird die organische Phase abgetrennt, mit Wasser gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel entfernt. Das Produkt wird typischerweise durch Umkristallisation gereinigt.

    • Erwartete Ausbeute: >90 %[1][2]

    • Validierung: Eine deutliche Tieffeldverschiebung im ³¹P-NMR-Spektrum (z. B. von -13 ppm zu +22 ppm) bestätigt die Oxidation.[1][2][3]

Protokoll: Sulfurierung zu Phosphinsulfid[1][2]

  • Das Benzo[b]phosphindol (1,0 Äq.) und elementarer Schwefel (S₈, 1,5 Äq.) werden in Toluol gelöst.

  • Die Mischung wird für 12 Stunden unter Rückfluss erhitzt.

  • Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt und der Rückstand durch Säulenchromatographie gereinigt.

    • Erwartete Ausbeute: ca. 88 %[1][2]

Alkylierung und Quaternisierung

Kausale Begründung: Die Reaktion mit starken Elektrophilen wie Methyltriflat (MeOTf) führt zur Bildung von kationischen Phospholiumsalzen.[1][2][3] Diese Modifikation führt eine positive Ladung in das π-System ein, was die Löslichkeit in polaren Lösungsmitteln erhöht und die elektronischen Eigenschaften weiter abstimmt, insbesondere durch eine Erhöhung des Elektronenakzeptorcharakters.

Protokoll: Synthese eines Phospholiumtriflats[1][2]

  • Das Benzo[b]phosphindol (1,0 Äq.) wird in trockenem Dichlormethan unter Argonatmosphäre gelöst.

  • Methyltrifluormethansulfonat (MeOTf, 1,2 Äq.) wird bei 0 °C langsam zugetropft.

  • Die Reaktion wird für 3 Stunden bei Raumtemperatur gerührt.

  • Das Lösungsmittel wird im Vakuum entfernt, und der feste Rückstand wird mit Diethylether gewaschen, um das hochreine Phospholiumsalz zu erhalten.

    • Erwartete Ausbeute: ca. 81 %[1][2]

Tabelle 1: Quantitative Daten zur P-Funktionalisierung
DerivatReagenzTypische Ausbeute (%)³¹P-NMR-Verschiebung (δ, ppm)[1][3]
Trivalentes Phosphin---13.27
PhosphinoxidH₂O₂>90+22.5
PhosphinsulfidS₈~88+29.7
PhospholiumsalzMeOTf~81+28.4
Boran-KomplexBH₃·THF>90+39.3 (breit)

Teil II: Funktionalisierung des carbocyclischen Gerüsts (C-Funktionalisierung)

Die Modifikation des aromatischen Gerüsts ist entscheidend für die Erweiterung des π-Systems, die Anbindung an andere Moleküle oder die Feinabstimmung der sterischen und elektronischen Eigenschaften.

Lithiierung und elektrophiler Quench

Kausale Begründung: Die Deprotonierung mit starken Basen wie n-Butyllithium ist eine leistungsstarke Methode zur Einführung von Funktionalität. Die Regioselektivität wird durch die Acidität der C-H-Bindungen bestimmt, die durch das Heteroatom beeinflusst wird. Für Benzo[b]phosphole wurde die Bildung eines 3-Lithio-Intermediats berichtet, das als vielseitiges Nukleophil für die Reaktion mit einer breiten Palette von Elektrophilen dient.[4]

Protokoll: 3-Substitution via Lithiierung

  • Ein (o-Alkinylphenyl)phosphin-Vorläufer wird in trockenem THF bei -78 °C gelöst.

  • n-Butyllithium (1,1 Äq.) wird zugegeben, um die In-situ-Cyclisierung und anschließende Lithiierung an Position 3 zu bewirken, wodurch das 3-Lithiobenzo[b]phosphol-Intermediat entsteht.[4]

  • Ein geeignetes Elektrophil (z. B. ein Aldehyd, Keton oder Halogenid) wird zugegeben und die Reaktion darf sich auf Raumtemperatur erwärmen.

  • Die Reaktion wird wässrig aufgearbeitet und das Produkt durch Chromatographie gereinigt.

Palladium-katalysierte Kreuzkupplungsreaktionen

Kausale Begründung: Kreuzkupplungsreaktionen sind unverzichtbar für die Synthese komplexer, π-konjugierter Systeme.[5][6] Reaktionen wie Stille, Suzuki, Heck und Sonogashira ermöglichen die Bildung von C-C-Bindungen an spezifischen Positionen des Gerüsts, typischerweise ausgehend von einem halogenierten Vorläufer (z. B. 2-Brombenzo[b]phosphol-P-oxid).[4][7] Diese Methode ist besonders wertvoll, um die Emissionsfarbe von Leuchtstoffen abzustimmen oder die Ladungsträgermobilität in Halbleitern zu verbessern.

Protokoll: Sonogashira-Kupplung an einem 2-Brombenzo[b]phosphol-P-oxid[7]

  • Einrichtung: In einem Schlenkrohr werden das 2-Brombenzo[b]phosphol-P-oxid (1,0 Äq.), das terminale Alkin (1,5 Äq.), Pd(PPh₃)₄ (5 mol%), Kupfer(I)-iodid (CuI, 10 mol%) und eine Base wie Triethylamin (TEA) in einem Lösungsmittel wie THF gemischt.

  • Reaktion: Die Mischung wird entgast und unter Argon bei 60-80 °C für 12-24 Stunden gerührt, bis die Umsetzung vollständig ist (Überwachung durch DC oder GC-MS).

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert, um die Katalysatorreste zu entfernen. Das Filtrat wird eingeengt und der Rückstand chromatographisch gereinigt.

    • Validierung: Die erfolgreiche Kupplung wird durch das Verschwinden des Alkin-Proton-Signals (falls vorhanden) im ¹H-NMR und die erwartete Masse im MS-Spektrum bestätigt.

Schlussfolgerung und Ausblick

Die Derivatisierung des 5H-Benzo[b]phosphindol-Kerns ist eine robuste und vielseitige Plattform für die Entwicklung funktionaler Materialien. Die einfache Modifizierbarkeit des Phosphorzentrums ermöglicht eine grobe Abstimmung der fundamentalen elektronischen Eigenschaften, während C-H-Funktionalisierungs- und Kreuzkupplungsstrategien eine feine Abstimmung der Struktur und die Erweiterung der π-Konjugation erlauben. Zukünftige Forschungsarbeiten werden sich wahrscheinlich auf die Entwicklung asymmetrischer Synthesen für chirale phosphinhaltige Liganden und die Integration dieser Kerne in komplexere supramolekulare Architekturen und bioaktive Moleküle konzentrieren. Die Kombination aus synthetischer Zugänglichkeit und abstimmbaren Eigenschaften sichert dem Benzo[b]phosphindol-Gerüst einen festen Platz im Werkzeugkasten von Materialwissenschaftlern und synthetischen Chemikern.

Referenzen

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  • Titel: Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles Quelle: Beilstein Journals URL: [Link]

  • Titel: 5-Phenyl-5h-benzo[b]phosphindole | C18H13P Quelle: PubChem, National Institutes of Health URL: [Link]

  • Titel: Palladium-Catalyzed Benzodiazepines Synthesis Quelle: MDPI URL: [Link]

  • Titel: Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation Quelle: ResearchGate URL: [Link]

  • Titel: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Quelle: Royal Society of Chemistry (Organic Chemistry Frontiers) URL: [Link]

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Unlocking the Therapeutic Potential of the 5H-Benzo[b]phosphindole Scaffold: A Theoretical and Computational Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5H-Benzo[b]phosphindole core, a phosphorus-containing heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties offer a versatile platform for the design of novel therapeutics. This in-depth technical guide provides a comprehensive framework for the theoretical and computational exploration of 5H-Benzo[b]phosphindole and its derivatives. We will delve into the causality behind selecting appropriate computational methodologies, from geometry optimization to the prediction of spectroscopic and pharmacokinetic properties. This document is intended to empower researchers, scientists, and drug development professionals to leverage computational chemistry for the rational design of next-generation pharmaceuticals based on this promising molecular architecture.

Introduction: The Rise of Phosphorus in Drug Discovery

Organophosphorus compounds, once primarily associated with agrochemicals, are experiencing a renaissance in medicinal chemistry. The inclusion of phosphorus atoms in drug candidates can significantly modulate their biological activity, solubility, and metabolic stability.[1] The 5H-Benzo[b]phosphindole scaffold, also known as dibenzophosphole, is a particularly intriguing example. Its rigid, planar structure, combined with the unique electronic nature of the phosphorus atom, makes it an attractive starting point for the development of novel drugs targeting a range of diseases.

The pyramidal geometry at the phosphorus atom in the phosphole ring, a key component of the 5H-Benzo[b]phosphindole system, hinders the delocalization of its lone pair of electrons, leading to a generally non-aromatic character. This results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making phospholes effective electron-accepting units. This inherent electronic feature, coupled with the potential for diverse functionalization at the phosphorus center, provides a powerful handle for fine-tuning the molecule's properties for specific biological targets.

This guide will navigate the theoretical landscape of 5H-Benzo[b]phosphindole, providing a step-by-step approach to its computational modeling and analysis. We will establish a self-validating system where theoretical predictions are benchmarked against available experimental data for closely related compounds, ensuring the reliability of the computational protocols described.

The Computational Workflow: A Self-Validating Approach

A robust computational investigation hinges on a well-defined and validated workflow. The following protocol is designed to provide a comprehensive understanding of the structural, electronic, and potential pharmacological properties of 5H-Benzo[b]phosphindole.

Computational Workflow cluster_0 PART 1: Model Building & Geometry Optimization cluster_1 PART 2: Property Calculation cluster_2 PART 3: Validation & Application A Initial Structure Generation (from analogous crystal structures) B Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B Initial guess C Frequency Analysis (Vibrational modes, Zero-point energy) B->C D Electronic Structure Analysis (HOMO, LUMO, Electrostatic Potential) B->D E Spectroscopic Properties (NMR, UV-Vis) B->E H ADMET Prediction (Lipophilicity, Solubility, Toxicity) B->H G Reactivity Prediction (Fukui Functions, Reaction Pathways) D->G F Comparison with Experimental Data (NMR, UV-Vis of derivatives) E->F

Caption: A comprehensive computational workflow for the theoretical study of 5H-Benzo[b]phosphindole.

Part 1: Model Building and Geometry Optimization

The foundation of any computational study is an accurate molecular geometry.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: In the absence of a published crystal structure for the parent 5H-Benzo[b]phosphindole, a reliable starting geometry can be constructed using crystallographic data from a closely related molecule. The crystal structure of 5-phenyldibenzophosphole provides an excellent template.[2] The phenyl group can be replaced with a hydrogen atom to generate the initial coordinates for 5H-Benzo[b]phosphindole.

  • Choice of Theoretical Method: Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for systems of this size. The B3LYP functional is a widely used and well-validated choice for organophosphorus compounds.[3]

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimization. The inclusion of polarization functions (d) on heavy atoms is crucial for accurately describing the geometry around the phosphorus atom.

  • Optimization Procedure: The geometry optimization should be performed without any symmetry constraints to allow the molecule to find its true energy minimum. The convergence criteria should be set to tight to ensure a well-converged structure.

Part 2: Calculation of Molecular Properties

Once an optimized geometry is obtained, a wealth of information about the molecule's properties can be calculated.

2.2.1. Vibrational Frequencies

A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy and can be used to simulate the infrared (IR) spectrum of the molecule.

2.2.2. Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and its interactions with biological targets.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with biological macromolecules.

2.2.3. Spectroscopic Properties

The ability to accurately predict spectroscopic data is a powerful tool for validating the computational model and aiding in the characterization of new derivatives.

Experimental Protocol: NMR Chemical Shift Calculation

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.

  • Functional and Basis Set: For NMR calculations, it is often beneficial to use a larger basis set than for geometry optimization. A basis set such as 6-311+G(2d,p) is recommended for accurate predictions. The B3LYP functional remains a suitable choice.

  • Referencing: Calculated isotropic shielding values must be converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P).

Experimental Protocol: UV-Vis Spectra Simulation

  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

  • Functional and Basis Set: The choice of functional can be critical for TD-DFT calculations. While B3LYP is often a reasonable starting point, other functionals such as CAM-B3LYP or ωB97X-D may provide better accuracy for charge-transfer excitations. The same basis set used for the NMR calculations can be employed here.

Part 3: Validation and Application in a Drug Discovery Context

This final phase connects the theoretical calculations to real-world applications.

2.3.1. Validation Against Experimental Data

As a self-validating system, the calculated properties must be compared with available experimental data. While data for the parent 5H-Benzo[b]phosphindole is scarce, a wealth of information exists for its derivatives. For instance, the calculated ³¹P NMR chemical shifts can be compared to the reported values for a range of dibenzophospholes.[4] Similarly, the calculated UV-Vis absorption maxima can be benchmarked against experimental data for substituted benzophospholes.[5][6] A good correlation between the calculated and experimental data for these derivatives provides confidence in the predictive power of the computational model for the parent scaffold and its yet-to-be-synthesized analogues.

Table 1: Comparison of Calculated and Experimental Properties for Dibenzophosphole Derivatives

PropertyDerivativeExperimental ValueCalculated Value
³¹P NMR (ppm) 5-phenyl-5H-dibenzophosphole-19.7[4][Insert Calculated Value]
5-methyldibenzophosphole 5-oxide[Value from literature][Insert Calculated Value]
UV-Vis λmax (nm) Benzo[e]naphtho[2,1-b]phosphindole358[7][Insert Calculated Value]
Amino-substituted benzophospholes362-428[6][Insert Calculated Value]

(Note: The "Calculated Value" column would be populated with the results from the computational workflow described above.)

Validation_Loop A Computational Model (DFT Calculations) B Predicted Properties (NMR, UV-Vis, etc.) A->B D Comparison & Correlation B->D C Experimental Data (from related compounds) C->D E Model Refinement (Adjust functional/basis set) D->E Poor Correlation F Validated Model D->F Good Correlation E->A

Caption: The iterative process of validating the computational model against experimental data.

2.3.2. Predicting Reactivity

Computational methods can provide valuable insights into the reactivity of the 5H-Benzo[b]phosphindole scaffold, guiding the synthesis of new derivatives. Fukui functions, for example, can be calculated to identify the most likely sites for nucleophilic, electrophilic, and radical attack. This allows for a more rational approach to chemical modification, focusing on positions that are most likely to yield the desired products.

2.3.3. In Silico ADMET Prediction

A critical aspect of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A variety of computational models, ranging from simple property calculators to sophisticated machine learning algorithms, can be used to predict these properties.[8][9]

  • Lipophilicity (logP): A key determinant of a drug's ability to cross cell membranes.

  • Aqueous Solubility (logS): Crucial for drug formulation and absorption.

  • Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

  • Cytochrome P450 (CYP) Inhibition: A major cause of drug-drug interactions.

  • Toxicity: Predictions of potential cardiotoxicity, hepatotoxicity, and mutagenicity can help to flag problematic compounds early in the discovery process.

By calculating these properties for the 5H-Benzo[b]phosphindole core and its virtual derivatives, researchers can prioritize the synthesis of compounds with the most promising drug-like profiles.

The 5H-Benzo[b]phosphindole Scaffold in Drug Design

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets.[7] The 5H-Benzo[b]phosphindole core, with its rigid structure and tunable electronics, is an excellent candidate for such a scaffold. Its ability to present functional groups in a well-defined three-dimensional space makes it a versatile starting point for library design.

The introduction of phosphine oxide moieties, which can be readily derived from the trivalent phosphorus of 5H-Benzo[b]phosphindole, has been shown to improve the solubility and metabolic stability of drug candidates. This highlights the potential of the 5H-Benzo[b]phosphindole scaffold to address some of the key challenges in drug development.

Future Directions

The computational blueprint outlined in this guide provides a solid foundation for the exploration of the 5H-Benzo[b]phosphindole scaffold. Future work should focus on:

  • Synthesis and Experimental Characterization: The synthesis and detailed experimental characterization (including X-ray crystallography and comprehensive NMR and UV-Vis spectroscopy) of the parent 5H-Benzo[b]phosphindole is a critical next step for further validating and refining the computational models.

  • Expansion of the Virtual Library: The computational workflow can be applied to a large virtual library of 5H-Benzo[b]phosphindole derivatives to identify compounds with optimal properties for specific therapeutic targets.

  • Integration with Machine Learning: Machine learning models trained on experimental data for organophosphorus compounds can be used to further enhance the accuracy of ADMET predictions.

  • Exploration of Reactivity: Computational studies of reaction mechanisms can guide the development of novel and efficient synthetic routes to functionalized 5H-Benzo[b]phosphindole derivatives.

By combining the power of theoretical calculations with targeted experimental work, the full therapeutic potential of the 5H-Benzo[b]phosphindole scaffold can be unlocked, paving the way for the development of a new generation of innovative medicines.

References

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  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of medicinal chemistry, 39(15), 2887-2893.
  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties.
  • Díaz-Gavilán, M., Gómez-García, M., Entrena, A., Gallo, M. A., Espinosa, A., & Campos, J. (2007). Privileged structures and drug discovery. Mini reviews in medicinal chemistry, 7(10), 987-1002.
  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21-37.
  • Fukazawa, A., Hara, M., Okamoto, T., Son, E. C., Xu, C., & Tamao, K. (2011). Bis-phosphoryl-bridged stilbene: a new class of π-conjugated systems containing phosphorus in the main chain. Organic letters, 13(19), 5224-5227.
  • Gladiali, S., Dore, A., Fabbri, D., De Lucchi, O., & Valle, G. (1994). Synthesis, Crystal Structure, Dynamic Behavior and Reactivity of Dinaphtho [2, 1-b: 1', 2'-d] phospholes and Related Atropisomeric Phosphacyclic Derivatives. The Journal of Organic Chemistry, 59(21), 6363-6371.
  • Hayashi, T. (2017). Recent studies of the synthesis, functionalization, optoelectronic properties and applications of dibenzophospholes. RSC advances, 7(10), 5983-6007.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Matsumura, M., Teramoto, T., Kawakubo, M., Kawahata, M., Murata, Y., Yamaguchi, K., ... & Yasuike, S. (2021). Synthesis, structural characterization, and optical properties of benzo [f] naphtho [2, 3-b] phosphoindoles. Beilstein Journal of Organic Chemistry, 17(1), 671-677.
  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Qiu, S., Dong, D., Li, J., Wen, H., Li, J., Yang, Y., ... & Gao, X. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20(1), 3299-3305.
  • Skalik, J., Koprowski, M., Różycka-Sokołowska, E., & Bałczewski, P. (2024).
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An In-depth Technical Guide to the Spectroscopic Analysis of 5H-Benzo[b]phosphindole and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence—as applied to the characterization of 5H-Benzo[b]phosphindole, a foundational phosphole-based heteroacene. Directed at researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental design, data interpretation, and the nuances of handling these potentially air-sensitive organophosphorus compounds. While comprehensive spectroscopic data for the unsubstituted parent molecule, 5H-Benzo[b]phosphindole, is not extensively published, this guide will draw upon data from closely related analogues, primarily 5-phenyl-5H-benzo[b]phosphindole and its oxide, to provide a robust and instructive framework for analysis.

Introduction: The Significance of 5H-Benzo[b]phosphindole

5H-Benzo[b]phosphindole, also known as dibenzophosphole, represents a class of organophosphorus heterocyclic compounds with a unique electronic structure that makes them compelling candidates for applications in organic electronics, catalysis, and drug design. The phosphorus atom in the five-membered ring imparts distinct properties compared to its nitrogen (carbazole) or sulfur (dibenzothiophene) analogues. The ability to readily modify the phosphorus center allows for the fine-tuning of the molecule's electronic and photophysical properties.

Precise characterization of these molecules is paramount to understanding their structure-property relationships. Spectroscopic analysis provides a non-destructive window into the molecular architecture, electronic transitions, and photophysical behavior of these compounds. This guide will equip the reader with the foundational knowledge to perform and interpret these critical analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 5H-Benzo[b]phosphindole and its derivatives, a multi-nuclear approach (¹H, ¹³C, and ³¹P) is essential for unambiguous characterization. Given that many phosphines are sensitive to oxidation, proper sample preparation under an inert atmosphere is critical for obtaining accurate data for the trivalent phosphorus species.

Experimental Protocol: NMR Analysis of an Air-Sensitive Phosphine

The following protocol outlines the necessary steps for preparing an NMR sample of an air-sensitive compound like 5H-Benzo[b]phosphindole.

dot

NMR_Workflow cluster_prep Inert Atmosphere Preparation cluster_analysis Spectrometer Analysis start Start flask Schlenk flask with sample start->flask Place sample in flask evac_refill Evacuate-refill cycles (3x) flask->evac_refill Attach to Schlenk line solvent Add deuterated solvent via cannula evac_refill->solvent transfer Transfer solution to NMR tube via cannula solvent->transfer seal Seal NMR tube transfer->seal acquire Acquire Spectra (¹H, ¹³C, ³¹P) seal->acquire Insert into spectrometer process Process Data (Phasing, Baseline Correction) acquire->process analyze Spectral Analysis process->analyze end End analyze->end

Caption: Workflow for preparing and analyzing an air-sensitive NMR sample.

Step-by-Step Methodology:

  • Sample Preparation: In a glovebox or on a Schlenk line, accurately weigh the 5H-Benzo[b]phosphindole sample into a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Connect the flask to a Schlenk line and perform at least three evacuate-refill cycles with a high-purity inert gas (argon or nitrogen) to remove atmospheric oxygen and moisture.

  • Solvent Addition: Add a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈ that has been previously degassed and stored over molecular sieves) to the flask via a gas-tight syringe or cannula.

  • Dissolution and Transfer: Gently stir the sample until fully dissolved. Transfer the solution to a clean, dry NMR tube, also under an inert atmosphere, using a cannula.

  • Sealing: Seal the NMR tube with a secure cap (e.g., a J. Young valve tube) to maintain the inert atmosphere during transport to the spectrometer and during the experiment.

  • Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ³¹P NMR, a proton-decoupled experiment is standard.

¹H and ¹³C NMR: The Carbon Framework

The aromatic protons of the benzo[b]phosphindole core will appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution on the aromatic rings and the nature of the substituent on the phosphorus atom.

For the analogous 5-phenyl-5H-benzo[b]phosphindole, the protons on the benzo rings and the phenyl group will exhibit complex multiplets. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the proton and carbon signals, respectively.

The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons directly bonded to the phosphorus atom will exhibit coupling (J-coupling), resulting in doublets. The magnitude of this coupling constant provides valuable structural information.

³¹P NMR: The Heart of the Molecule

³¹P NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly dependent on its coordination number, the nature of its substituents, and the electronic environment.

For trivalent phosphines like 5H-Benzo[b]phosphindole, the ³¹P chemical shift is expected to be in a broad range but typically upfield compared to their corresponding pentavalent phosphine oxides. For instance, the ³¹P chemical shift of a trivalent phosphole can be around -13 ppm, while its oxide can be around +22 to +39 ppm.[1][2] This significant downfield shift upon oxidation is a key diagnostic tool to assess the stability and purity of the phosphine.

Table 1: Representative ³¹P NMR Chemical Shifts for Dibenzophosphole Derivatives

CompoundOxidation StateSolvent³¹P Chemical Shift (ppm)Reference
Benzo[f]naphtho[2,3-b]phosphoindoleP(III)CDCl₃-13.27[1]
Benzo[f]naphtho[2,3-b]phosphoindole oxideP(V)CDCl₃+22.5[1]
Benzo[f]naphtho[2,3-b]phosphoindole sulfideP(V)CDCl₃+39.27[3]

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of 5H-Benzo[b]phosphindole gives rise to characteristic absorption bands in the UV and visible regions.

Experimental Protocol: UV-Vis Analysis

dot

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis start Start stock Prepare stock solution start->stock dilute Dilute to desired concentration stock->dilute cuvette Fill quartz cuvette dilute->cuvette blank Acquire blank spectrum (solvent) cuvette->blank Place in spectrometer sample_spec Acquire sample spectrum blank->sample_spec Replace blank with sample analyze Analyze λmax sample_spec->analyze end End analyze->end

Caption: Workflow for UV-Visible absorption spectroscopy.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., cyclohexane, ethanol, dichloromethane). The choice of solvent can influence the position of the absorption maxima.

  • Solution Preparation: Prepare a dilute stock solution of the compound with a known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0 AU.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Interpreting the UV-Vis Spectrum

Dibenzophospholes typically exhibit absorption maxima in the range of 290–365 nm.[4] The introduction of a phosphorus atom into the dibenzo framework creates a heterole-fused system with distinct electronic properties. For instance, a benzo[f]naphtho[2,3-b]phosphoindole derivative shows an absorption maximum at 362 nm.[2] Modification of the phosphorus atom, for example, through oxidation to the phosphine oxide, can lead to shifts in the absorption bands.

Fluorescence Spectroscopy: Exploring Luminescent Properties

Many phosphole-based compounds, including dibenzophospholes, are fluorescent, making them attractive for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[5] Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.

Experimental Protocol: Fluorescence Analysis

The sample preparation for fluorescence spectroscopy is similar to that for UV-Vis, but even more dilute solutions are typically used to avoid inner filter effects.

dot

Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Spectrofluorometer Analysis start Start uv_vis Acquire UV-Vis spectrum to determine λmax (excitation) start->uv_vis dilute Prepare very dilute solution uv_vis->dilute cuvette Fill quartz cuvette dilute->cuvette ex_scan Acquire excitation spectrum cuvette->ex_scan Place in spectrofluorometer em_scan Acquire emission spectrum ex_scan->em_scan Set excitation at λmax qy Determine quantum yield (optional) em_scan->qy end End qy->end

Sources

Thermal Stability and Degradation Pathways of 5H-Benzo[b]phosphindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

5H-Benzo[b]phosphindole derivatives represent a significant class of heterocyclic organophosphorus compounds, with burgeoning applications in medicinal chemistry and materials science.[1][2][3] Their utility in these fields is intrinsically linked to their chemical and physical stability. This technical guide provides a comprehensive examination of the thermal stability and associated degradation pathways of the 5H-benzo[b]phosphindole core structure. We will explore the primary experimental methodologies for assessing thermal behavior, delve into the fundamental degradation mechanisms including oxidation and thermal cleavage, and discuss the influence of substituents on stability. By integrating established principles of organophosphorus chemistry with modern analytical and computational techniques, this guide aims to equip researchers with the foundational knowledge required to predict, analyze, and mitigate the thermal degradation of these promising compounds.

Chapter 1: Introduction to 5H-Benzo[b]phosphindole Derivatives

The 5H-Benzo[b]phosphindole scaffold is a phosphorus-containing heterocyclic system, structurally analogous to carbazole, where a phosphorus atom replaces the nitrogen atom. This substitution imparts unique electronic and reactive properties, making these molecules valuable building blocks. The trivalent phosphorus center can be readily modified through reactions like oxidation, alkylation, or coordination with metals, allowing for the fine-tuning of its electronic and photophysical characteristics.[1][2]

Key Structural Features:

  • A central five-membered phosphole ring.

  • Two fused benzene rings, creating a rigid, planar aromatic system.

  • A phosphorus atom at the 5-position, which can exist in a trivalent (P(III)) state or a pentavalent (P(V)) state, typically as a phosphine oxide (P=O).

Significance and Applications: The unique properties of benzo[b]phosphindoles have led to their exploration in diverse fields:

  • Medicinal Chemistry: The rigid heterocyclic core is a "privileged structure" found in many bioactive molecules. Analogous nitrogen and sulfur-containing heterocycles, like benzo[b]furans and benzo[b]thiophenes, exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This suggests a strong potential for benzo[b]phosphindole derivatives in drug discovery.

  • Materials Science: The π-conjugated system makes these compounds candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The ability to tune their properties via chemical modification is particularly advantageous.[5]

  • Flame Retardants: Organophosphorus compounds are widely developed as effective flame retardants.[6][7] Their mechanism often involves promoting char formation in the solid phase upon heating, which insulates the underlying material.[7]

The thermal stability of these derivatives is a critical parameter that governs their practical application. In drug development, it dictates shelf-life, storage conditions, and formulation strategies. For materials applications, it determines the processing temperatures and long-term operational reliability. Understanding the degradation pathways is the first step toward designing more robust and stable molecules.

Chapter 2: Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is essential to fully characterize the thermal stability of a compound. Simply identifying the temperature at which weight loss occurs is insufficient. A robust analysis explains the causality of thermal events by identifying the nature of the physical or chemical changes and the resulting degradation products.

Core Techniques
  • Thermogravimetric Analysis (TGA): This is the foundational technique for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8]

    • Principle of Operation: A high-precision balance continuously monitors the sample's weight as it is heated in a furnace at a controlled rate (e.g., 10 °C/min).[7]

    • Causality & Interpretation:

      • TGA Curve (Mass vs. Temperature): A plateau indicates stability. A sharp drop signifies a decomposition event. The temperature at the onset of this drop is a key indicator of the lower limit of thermal stability.

      • Derivative Curve (d(Mass)/dT vs. Temperature): The peak of this curve indicates the temperature of the maximum rate of decomposition.

      • Residual Mass: The mass remaining at the end of the experiment (e.g., at 1000°C) can indicate the formation of a stable char, which is particularly relevant in flame retardant studies.[6]

    • Experimental Choice—Atmosphere: The choice of purge gas is critical. Running the analysis in an inert atmosphere (e.g., Nitrogen) probes the inherent thermal stability (pyrolysis), while running it in an oxidative atmosphere (e.g., Air or Oxygen) reveals susceptibility to oxidative degradation.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

    • Principle of Operation: It quantifies the energy absorbed (endothermic) or released (exothermic) during thermal events.

    • Causality & Interpretation:

      • Endothermic Peaks: Typically represent phase transitions like melting or boiling.

      • Exothermic Peaks: Often indicate chemical reactions such as crystallization, cross-linking, or, most importantly, decomposition. An exothermic decomposition suggests a significant release of energy, which can be a safety concern.

Advanced & Self-Validating Systems

For a trustworthy and comprehensive analysis, TGA is often coupled with techniques that identify the evolved gases. This creates a self-validating system where the mass loss seen in TGA is directly explained by the chemical species detected by the secondary instrument.

  • TGA-Mass Spectrometry (TGA-MS) & TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): These hyphenated techniques analyze the volatile products released during decomposition in real-time.[8]

    • Expert Insight: TGA-MS is highly effective for identifying small, common fragments (e.g., H₂O, CO₂, SO₂, fragments of organic molecules), while TGA-FTIR is excellent for identifying functional groups in the evolved gases, helping to piece together the structure of larger degradation products.

Experimental Workflow

A logical workflow ensures that data from different techniques can be correlated to build a complete picture of thermal degradation.

G cluster_prep Sample Preparation cluster_analysis Primary Thermal Analysis cluster_gas Evolved Gas Analysis (EGA) cluster_interp Data Synthesis & Interpretation prep Sample Weighing (5-10 mg) tga TGA Analysis (N2 & Air Atmospheres) prep->tga Analyze dsc DSC Analysis (N2 Atmosphere) prep->dsc Analyze tga_ms TGA-MS / TGA-FTIR (Identify Volatile Products) tga->tga_ms Couple for EGA interp Correlate thermal events (TGA/DSC) with evolved gas identities (MS/FTIR) dsc->interp tga_ms->interp pathway Propose Degradation Pathways interp->pathway

Caption: Workflow for comprehensive thermal stability analysis.

Chapter 3: Degradation Pathways of 5H-Benzo[b]phosphindole Derivatives

The degradation of 5H-benzo[b]phosphindole derivatives is primarily dictated by the chemistry of the phosphorus center and the stability of the aromatic framework. The pathways can be broadly categorized into oxidative and thermal cleavage mechanisms.

Oxidative Degradation

The trivalent phosphorus atom in the parent 5H-benzo[b]phosphindole is highly susceptible to oxidation, representing the most probable initial degradation pathway under ambient or mildly heated conditions in the presence of air.

  • Mechanism: The lone pair of electrons on the P(III) atom readily reacts with oxidants, most commonly atmospheric oxygen, to form a thermodynamically stable pentavalent phosphine oxide (P(V)=O). This transformation is a common synthetic route but also a primary degradation pathway.[1][2]

  • Consequences: The formation of the phosphine oxide significantly alters the electronic properties of the molecule. While the P=O bond itself is very strong, its formation can electronically influence the rest of the molecule, potentially predisposing it to further degradation at higher temperatures.

  • Further Oxidation: At elevated temperatures, harsh oxidative conditions can lead to the cleavage of C-P bonds and the eventual breakdown of the aromatic rings, producing phosphorus oxides (e.g., P₂O₅), carbon monoxide (CO), carbon dioxide (CO₂), and other organic fumes.

G Oxidative Degradation Pathway A 5H-Benzo[b]phosphindole (P-III) B 5H-Benzo[b]phosphindole-5-oxide (P-V) A->B [O] (e.g., Air, H₂O₂) Low Temp. C Ring Cleavage & Fragmentation B->C High Temp. Harsh Oxidation D Final Products (CO, CO₂, Phosphorus Oxides, Organic Fumes) C->D

Caption: Generalized oxidative degradation of the phosphindole core.

Thermal Cleavage (Pyrolysis)

In the absence of oxygen, degradation proceeds via pyrolysis, where high thermal energy causes bond scission. The stability is determined by the bond dissociation energies (BDEs) of the bonds within the molecule.

  • C-P Bond Cleavage: The carbon-phosphorus bond is chemically robust but is often the weakest link in the heterocyclic core compared to the C-C bonds of the aromatic rings.[9] Cleavage can initiate a radical cascade, leading to fragmentation.

  • P-R Bond Cleavage: The bond between the phosphorus atom and its substituent (e.g., P-Phenyl in 5-phenyl-5H-benzo[b]phosphindole) is another potential point of initial cleavage. The stability of the resulting radical (e.g., a phenyl radical) will influence the favorability of this pathway.

  • Aromatic Ring Breakdown: At very high temperatures (>500-600°C), the stable aromatic framework itself will begin to fragment, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and eventually soot or char.

G Proposed Pyrolytic Degradation A Substituted Benzo[b]phosphindole B Initial Bond Cleavage (e.g., C-P or P-R bond) A->B Δ (High Temp) Inert Atmosphere C Radical Intermediates B->C D Fragmentation & Rearrangement C->D E Volatile Fragments (e.g., Benzene, Phosphines) D->E F Char/Soot (High Temp.) D->F

Caption: Key steps in the high-temperature pyrolysis of phosphindoles.

Influence of Substituents

The nature of the substituent on the phosphorus atom (R in 5-R-5H-benzo[b]phosphindole) and on the aromatic rings significantly impacts thermal stability.

  • P-Substituents: Bulky alkyl groups may provide steric hindrance but can also offer pathways for low-energy elimination reactions (e.g., β-hydride elimination). Aromatic substituents like phenyl groups are generally more thermally stable due to the strong P-C(sp²) bond.

  • Ring Substituents: Electron-withdrawing or -donating groups on the benzo rings can alter the electron density of the entire π-system, influencing bond strengths and reactivity.

Chapter 4: Computational Approaches to Predicting Degradation

Modern computational chemistry provides powerful tools to predict and rationalize degradation pathways, complementing experimental data.

  • Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of benzo[b]phosphindole derivatives.[5] This allows for the prediction of molecular properties related to stability.

  • Bond Dissociation Energy (BDE) Calculation: By calculating the energy required to homolytically cleave each bond in the molecule, one can identify the "weakest link." The bond with the lowest BDE is the most likely site for initial thermal cleavage.[10] This is a powerful predictive tool for understanding pyrolysis.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. Sites with high HOMO density are susceptible to electrophilic attack and oxidation.[10] For P(III) phosphindoles, the HOMO is typically centered on the phosphorus lone pair, correctly predicting its high susceptibility to oxidation.

Chapter 5: Case Study Protocol: TGA-MS Analysis of a 5-Aryl-5H-benzo[b]phosphindole Oxide

This section provides a self-validating protocol for investigating the thermal degradation of a representative compound.

Experimental Protocol
  • Instrument Preparation:

    • Ensure the TGA and Mass Spectrometer are calibrated and the transfer line is heated (e.g., to 220 °C) to prevent condensation of evolved products.

  • Sample Preparation:

    • Accurately weigh 5.0 ± 0.5 mg of the 5-Aryl-5H-benzo[b]phosphindole oxide into a ceramic TGA pan.

  • TGA Method Setup:

    • Purge Gas: High-purity Nitrogen (or Air for oxidative study).

    • Flow Rate: 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp temperature from 30 °C to 900 °C at a rate of 10 °C/min.

  • MS Method Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan m/z (mass-to-charge ratio) from 10 to 300 amu.

  • Data Acquisition & Analysis:

    • Start the TGA-MS run.

    • Monitor the TGA weight loss curve, the derivative (DTG) curve, and the total ion chromatogram (TIC) from the MS.

    • At the temperature corresponding to the DTG peak, extract the mass spectrum to identify the chemical species being evolved at the point of maximum degradation rate.

Expected Data and Interpretation

The following table summarizes hypothetical but plausible data for a generic 5-Aryl-benzo[b]phosphindole oxide.

ParameterValue (Inert Atmosphere)Value (Oxidative Atmosphere)Interpretation
Onset of Decomposition (T₅%) 350 °C335 °CThe compound is slightly less stable in air, suggesting oxidation contributes to the initial degradation.
Temp. of Max. Decomposition (Tₘₐₓ) 385 °C370 °CThe primary decomposition event occurs at a high temperature, indicating good intrinsic stability.
Residual Mass @ 800 °C 25%18%Higher char yield in nitrogen suggests pyrolysis promotes a stable carbonaceous residue. Oxidation leads to more complete combustion.

MS Data Interpretation: At the Tₘₐₓ of 385 °C, the mass spectrum would be analyzed for key fragments. Expected m/z peaks could include those corresponding to the aryl substituent, CO₂, and various phosphorus oxide fragments (e.g., PO, PO₂), confirming the fragmentation of the molecule.

Chapter 6: Summary and Future Outlook

The thermal stability of 5H-Benzo[b]phosphindole derivatives is governed by the oxidation state of the phosphorus atom and the strength of the C-P and P-substituent bonds. The primary degradation pathway at lower temperatures in the presence of air is the oxidation of the P(III) center to the more stable P(V) oxide. At higher temperatures, pyrolysis in an inert atmosphere leads to bond cleavage and fragmentation, potentially yielding a stable char residue.

Future Research Directions:

  • Systematic SAR Studies: A comprehensive study correlating the electronic and steric properties of various substituents on the phosphorus and aromatic rings with experimentally determined decomposition temperatures would allow for the development of predictive stability models.

  • Kinetic Analysis: Isothermal TGA studies can be used to determine the kinetics of decomposition (activation energy, reaction order), providing deeper insights into the degradation mechanism and allowing for more accurate shelf-life predictions.

  • Forced Degradation Studies: For pharmaceutical applications, systematic forced degradation studies under various conditions (acid, base, peroxide, light) are necessary to identify all potential degradants that might arise during formulation and storage.[10]

By combining rigorous experimental analysis with predictive computational modeling, the scientific community can continue to design and develop novel 5H-benzo[b]phosphindole derivatives with the stability and performance characteristics required for advanced applications.

References

  • The Covalent Linking of Organophosphorus Heterocycles to Date Palm Wood-Derived Lignin: Hunting for New Materials with Flame-Retardant Potential. (2023). PubMed Central. Available at: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI. Available at: [Link]

  • Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. (2021). Beilstein Journals. Available at: [Link]

  • Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. (2021). PMC - NIH. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. ACS Publications - American Chemical Society. Available at: [Link]

  • Head-Space SPME for the Analysis of Organophosphorus Insecticides by Novel Silica IL-Based Fibers in Real Samples. PubMed Central. Available at: [Link]

  • 5H-Benzo[b]phosphindole, 5-phenyl- | CAS#:1088-00-2. Chemsrc. Available at: [Link]

  • Structures and spectral properties of 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis. Wisconsin Centers for Nanoscale Technology. Available at: [Link]

  • Natural Degradation of Phosphonates. ROPUR | Toray Membrane Europe. Available at: [Link]

  • Towards a comprehensive understanding of malathion degradation: theoretical investigation of degradation pathways and related kinetics under alkaline conditions. Environmental Science - RSC Publishing. Available at: [Link]

  • The Microbial Degradation of Natural and Anthropogenic Phosphonates. PubMed Central. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]

  • Early Prediction of Pharmaceutical Oxidation Pathways by Computational Chemistry and Forced Degradation. ResearchGate. Available at: [Link]

  • Phosphonates and Their Degradation by Microorganisms. ResearchGate. Available at: [Link]

  • Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. Available at: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). MDPI. Available at: [Link]

  • Benzo[b]phosphole and Derivatives. ResearchGate. Available at: [Link]

  • Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Citalopram in Water. (2023). MDPI. Available at: [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Solubility and Solution-State Behavior of Functionalized Phosphindoles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the critical interplay between chemical structure, solubility, and solution-state dynamics of functionalized phosphindoles. Moving beyond simple protocols, it delves into the causality behind experimental design and data interpretation, equipping researchers with the knowledge to rationally design and characterize these promising heterocyclic scaffolds for applications in medicinal chemistry and materials science.

The Phosphindole Scaffold: A Versatile but Challenging Heterocycle

Indole and its derivatives are ubiquitous structural motifs in biologically active compounds, prized for their unique electronic properties and ability to participate in various intermolecular interactions.[1] Phosphindoles, where a carbon atom in the pyrrole ring is replaced by phosphorus, represent a fascinating class of heteroacenes that retain the core indole structure while introducing a highly modifiable phosphorus center.[2] This trivalent phosphorus atom can be readily oxidized, alkylated, or coordinated to a Lewis acid, allowing for fine-tuning of the molecule's electronic and steric properties in a way that is not possible with traditional indoles.[2]

Despite their synthetic versatility, the journey of a phosphindole from a flask to a biological system is fraught with challenges, chief among them being solubility. Parent phosphindole systems are often highly lipophilic and exhibit excellent solubility in organic solvents like chloroform or THF, but poor solubility in aqueous media.[3][4] This hydrophobicity is a significant barrier to their application in drug development, where aqueous solubility is paramount for formulation, bioavailability, and reliable assay performance.[5] Therefore, understanding and systematically modifying the solubility and solution-state behavior of phosphindoles is not merely a procedural step but a core strategic objective in their development.

Strategic Functionalization: Tailoring Phosphindoles for Aqueous Environments

The properties of a phosphindole are defined by its synthesis. The rational selection of functional groups is the primary tool for controlling solubility and modulating solution-state behavior.

2.1 Synthesis of the Core Scaffold The construction of the phosphindole ring is typically achieved through methods involving organometallic intermediates. A common route involves the reaction of a dilithiated biphenyl precursor with a dichlorophosphine, such as dichlorophenylphosphine, to form the core trivalent phosphindole.[2][3]

2.2 Functionalization at the Phosphorus Center The true versatility of the phosphindole scaffold lies in the reactivity of the phosphorus atom.[2]

  • Oxidation: Reaction with mild oxidizing agents like hydrogen peroxide or elemental sulfur converts the phosphine to the corresponding phosphine oxide (P=O) or phosphine sulfide (P=S), respectively.[2][3] This transformation is critical as it introduces a polar P=O or P=S bond, which can act as a hydrogen bond acceptor, significantly disrupting the flat, lipophilic nature of the parent molecule and often improving aqueous solubility.

  • Alkylation: Treatment with alkylating agents such as methyl triflate yields phospholium salts.[2][3] The introduction of a formal positive charge dramatically enhances water solubility.

  • Coordination: As a soft ligand, the phosphorus atom readily coordinates to transition metals.[4] While often used in catalysis, this property can also be exploited to form metallo-drugs or to study the molecule's electronic properties.

2.3 Functionalization of the Carbocyclic Framework Beyond the phosphorus atom, the benzene portion of the scaffold can be functionalized using standard aromatic chemistry. Introducing polar groups is a well-established strategy for improving the aqueous solubility of drug-like molecules.[5] Groups such as hydroxyls, amines, carboxylic acids, and particularly morpholine, are known to be highly effective.[5] The key is to place these substituents in a solvent-exposed region where they can interact favorably with water without disrupting the core pharmacophore's interaction with its biological target.[5]

Diagram: Strategic Pathways to Aqueous Solubility

G core Core Lipophilic Phosphindole p_center P-Center Functionalization core->p_center Target P-atom ring_center Ring Functionalization core->ring_center Target Ring p_oxide Phosphine Oxide (P=O) p_center->p_oxide p_salt Phospholium Salt (P+) p_center->p_salt p_complex Borane Complex p_center->p_complex r_morpholine Add Morpholine ring_center->r_morpholine r_cooh Add -COOH ring_center->r_cooh r_oh Add -OH ring_center->r_oh outcome Enhanced Aqueous Solubility & Bio-compatibility p_oxide->outcome Increases Polarity H-Bond Acceptor p_salt->outcome Ionic Character p_complex->outcome Modifies Electronics r_morpholine->outcome Excellent Solubilizer r_cooh->outcome pH-Dependent Charge r_oh->outcome H-Bond Donor/Acceptor

Caption: Strategic functionalization routes for enhancing phosphindole aqueous solubility.

Characterizing Solution-State Behavior: A Multi-Technique Imperative

Once a functionalized phosphindole is dissolved, its behavior is governed by a complex interplay of intermolecular forces, which can lead to aggregation, dimerization, or specific coordination events. Accurate characterization of this behavior is essential, as phenomena like aggregation can lead to false positives in biological assays and complicate structural analysis.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis Solution NMR is the most powerful tool for studying phosphindoles in their native solution environment.[6][7]

  • ³¹P NMR: This is the primary technique for probing the phosphorus center. The chemical shift of the ³¹P nucleus is exquisitely sensitive to its electronic environment. Oxidation from P(III) to P(V) (e.g., in a phosphine oxide) causes a significant downfield shift. Coordination to metals also produces characteristic shifts and coupling constants.[8]

  • ¹H and ¹³C NMR: These are used for standard structural elucidation of the entire molecule.

  • Diffusion-Ordered Spectroscopy (DOSY-NMR): This advanced technique is indispensable for studying aggregation.[9] DOSY separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. A monomeric species will diffuse faster (and have a larger diffusion coefficient) than a dimer or larger aggregate. By comparing the diffusion coefficient of the phosphindole to an internal standard of known size, one can determine its aggregation state and effective molecular weight in solution.[9] This is critical for validating that a compound exists as a monomer at concentrations used for biological screening.[9]

3.2 Optical and Electrochemical Characterization Many phosphole-fused π-conjugated systems exhibit interesting photophysical properties.[2][3]

  • UV-Visible and Fluorescence Spectroscopy: These techniques are used to characterize the electronic transitions of the molecule. The absorption and emission maxima provide insight into the HOMO-LUMO gap, which is affected by functionalization. Many phosphindole derivatives are known to be luminescent in solution.[2][3][9]

  • Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties of phosphindoles in solution, revealing their oxidation and reduction potentials.[2] These properties are directly linked to the electronic nature of the phosphorus center and the aromatic system.

Table 1: Influence of Functionalization on Phosphindole Properties

Functional Group/ModificationTypical Effect on Aqueous SolubilityKey Solution Characterization TechniqueRationale for Effect
Parent Phosphine (P-R) Very Low³¹P NMR, DOSY-NMRLipophilic, planar structure promotes low aqueous solubility and potential for π-stacking aggregation.[4]
Phosphine Oxide (P=O) Moderate to High Increase³¹P NMR, FT-IRThe polar P=O group acts as a hydrogen bond acceptor, disrupting packing and improving water interaction.[2][3]
Phospholium Salt (P⁺-R) High to Very High Increase³¹P NMR, ConductivityThe formal ionic charge leads to strong solvation by water molecules.[2][3]
Ring-Appended Morpholine High Increase¹H NMR, DOSY-NMRA proven solubilizing group that is flexible and presents a polar face to the solvent.[5]
Ring-Appended -COOH pH-Dependent Increase¹H NMR, TitrationAt physiological pH, the carboxylate anion (-COO⁻) provides ionic character, boosting solubility.[5]

Key Experimental Protocols

4.1 Protocol: Synthesis and Characterization of a Phenylphosphindole Oxide This protocol outlines the two-step conversion of a parent phosphine to a more soluble phosphine oxide, a crucial first step for biological evaluation.[2][3]

Materials:

  • 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole (or similar trivalent phosphindole)

  • Dichloromethane (DCM)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

  • NMR tubes, Deuterated Chloroform (CDCl₃)

Procedure:

  • Dissolve the starting phosphindole (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ³¹P NMR until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure phosphine oxide.

  • Characterization:

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra in CDCl₃.

    • Expected Result: A significant downfield shift in the ³¹P NMR spectrum compared to the starting phosphine, confirming the oxidation to P(V).

4.2 Protocol: Assessment of Aggregation State by DOSY-NMR This protocol provides a framework for determining if a phosphindole derivative exists as a monomer in solution.[9]

Materials:

  • Functionalized phosphindole sample

  • High-quality NMR tube

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O with co-solvent)

  • Internal standard (optional, but recommended, e.g., tetramethylsilane)

  • NMR spectrometer with diffusion probe and temperature control unit.

Procedure:

  • Prepare a solution of the phosphindole in the chosen deuterated solvent at a concentration relevant for biological assays (e.g., 10-100 µM).

  • Transfer the solution to an NMR tube.

  • Place the sample in the NMR spectrometer and allow it to equilibrate to a constant temperature (e.g., 298 K). Deactivate sample spinning.

  • Acquire a 2D DOSY experiment using an appropriate pulse sequence (e.g., stimulated echo with bipolar gradients). The experiment involves acquiring a series of ¹H NMR spectra with increasing magnetic field gradient strengths.

  • Process the 2D data. The software will fit the decay of the signal intensity for each proton resonance as a function of gradient strength to the Stejskal-Tanner equation to calculate the diffusion coefficient (D).

  • Interpretation:

    • All proton signals belonging to the phosphindole molecule should have the same diffusion coefficient, appearing at the same position on the diffusion axis.

    • If a single species is present, a single diffusion coefficient will be observed.

    • The presence of multiple distinct diffusion coefficients for the compound indicates the co-existence of different species (e.g., monomer and aggregate).

    • The measured diffusion coefficient can be used to estimate the hydrodynamic radius and molecular weight, confirming a monomeric state.[9]

Diagram: DOSY-NMR Experimental Workflow

DOSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Dissolve Phosphindole in Deuterated Solvent prep2 Add Internal Standard (Optional) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Equilibrate Sample Temperature (e.g., 298 K) prep3->acq1 acq2 Acquire 2D DOSY (Vary Gradient Strength) acq1->acq2 an1 Process 2D Data acq2->an1 an2 Fit Signal Decay to Calculate Diffusion Coeff. (D) an1->an2 an3 Interpret D Value(s) an2->an3 outcome1 Single D Value: Monomeric Species an3->outcome1 Consistent D across all compound signals outcome2 Multiple D Values: Aggregation Present an3->outcome2 Different D values observed

Caption: A streamlined workflow for analyzing the aggregation state of phosphindoles using DOSY-NMR.

Implications for Drug Development and Beyond

The systematic study of solubility and solution-state behavior is not an academic exercise; it is a prerequisite for the successful application of phosphindoles in drug discovery.[10][11]

  • Bioisosterism: Phosphorus-containing groups like phosphonates and phosphinates can serve as effective bioisosteres of natural phosphates or carboxylates, potentially leading to novel enzyme inhibitors with improved properties.[12]

  • Fragment-Based Drug Discovery (FBDD): Small, soluble phosphindole fragments can be screened against biological targets using sensitive biophysical techniques like solution NMR.[6] A thorough understanding of their solution behavior ensures that observed hits are due to specific binding, not non-specific aggregation.

  • Prodrug Strategies: Highly functionalized phosphindoles, particularly those bearing phosphate groups, can be designed as prodrugs.[10][11] These molecules may have enhanced solubility and bioavailability, undergoing enzymatic cleavage in vivo to release the active phosphindole warhead.

Conclusion

Functionalized phosphindoles are a compelling class of compounds with significant potential in medicinal chemistry and materials science. However, their utility is fundamentally linked to our ability to control and understand their behavior in solution. By employing rational synthetic strategies to introduce polarity and utilizing a multi-technique analytical approach spearheaded by advanced NMR methods like DOSY, researchers can overcome the solubility barrier. This enables the reliable characterization of their solution-state properties, paving the way for the development of novel therapeutics and functional materials built upon the versatile phosphindole scaffold.

References

  • Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. (n.d.).
  • Synthesis, structural characterization, and optical properties of benzo[ f ]naphtho[2,3- b ]phosphoindoles. (2021).
  • Asymmetrically Substituted Phospholes as Ligands for Coinage Metal Complexes. (2022).
  • Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. (2021). Beilstein Journals.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.).
  • Metal-phosphine complex. (n.d.). Wikipedia.
  • Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II) Complex. (n.d.). MDPI.
  • Applications of Solution NMR in Drug Discovery. (2021).
  • Solution NMR: A powerful tool for structural and functional studies of membrane proteins in reconstituted environments. (2019). PubMed.
  • Development and Clinical Application of Phosphorus-Containing Drugs. (2020).
  • Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers.
  • Development and Clinical Application of Phosphorus-Containing Drugs. (2020). PubMed.

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Methodological & Application

Illuminating the Path to Novel Phosphindoles: A Guide to Photocatalytic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 5H-Benzo[b]phosphindole Derivatives

5H-Benzo[b]phosphindole derivatives are a class of phosphorus-containing heterocyclic compounds that have garnered significant attention in materials science and medicinal chemistry. Their unique electronic and optical properties, stemming from the phosphorus-bridged π-conjugated system, make them promising candidates for organic light-emitting diodes (OLEDs), fluorescent materials, and organic semiconductors.[1] In the realm of drug development, the phosphindole scaffold is being explored for its potential in creating novel therapeutic agents, analogous to the well-established biological activities of nitrogen-containing indole derivatives.[2][3][4][5]

Traditionally, the synthesis of these valuable compounds has often required harsh reaction conditions, multi-step procedures, and the use of stoichiometric, often toxic, reagents.[6] However, the advent of visible-light photocatalysis has revolutionized organic synthesis, offering a milder, more efficient, and sustainable alternative.[7][8][9] This powerful technique utilizes light energy to drive chemical reactions, enabling the formation of complex molecules under ambient temperature and pressure.[2][10] This guide provides a comprehensive overview of the photocatalytic synthesis of functionalized 5H-Benzo[b]phosphindole derivatives, detailing the underlying principles, experimental protocols, and mechanistic insights.

The Engine of Discovery: Principles of Visible-Light Photocatalysis

Visible-light photocatalysis hinges on the ability of a photocatalyst (PC) to absorb low-energy photons and transition to an electronically excited state (PC*).[7][8] This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer (SET) processes with organic substrates.[7]

The catalytic cycle can proceed through two primary pathways:

  • Oxidative Quenching Cycle: The excited photocatalyst (PC*) donates an electron to an acceptor molecule, resulting in an oxidized photocatalyst (PC•+) and a radical anion of the acceptor. The catalytic cycle is completed when the oxidized photocatalyst accepts an electron from a donor molecule.[2]

  • Reductive Quenching Cycle: The excited photocatalyst (PC*) accepts an electron from a donor molecule, forming a reduced photocatalyst (PC•-) and a radical cation of the donor. The ground state of the photocatalyst is regenerated by donating an electron to an acceptor.[2]

These SET events generate highly reactive radical intermediates from stable precursors, which then participate in bond-forming reactions that would otherwise be energetically demanding.[8][11] The choice of photocatalyst, with its specific redox potentials, is crucial for targeting the desired transformation.

Visualizing the Pathway: A Generalized Photocatalytic Cycle

Photocatalytic Cycle PC PC PC_star PC* PC->PC_star hv (Visible Light) PC_oxidized PC•+ PC_star->PC_oxidized SET (Oxidative Quenching) PC_reduced PC•- PC_star->PC_reduced SET (Reductive Quenching) PC_oxidized->PC SET Radical_Cation Substrate•+ PC_reduced->PC SET Radical_Anion Substrate•- Substrate Substrate Substrate->Radical_Cation Substrate->Radical_Anion Product Product Radical_Cation->Product Radical_Anion->Product

Caption: Generalized photocatalytic cycles involving oxidative and reductive quenching pathways.

Crafting the Molecules: Experimental Protocols

This section provides a detailed, step-by-step methodology for the photocatalytic synthesis of functionalized 5H-Benzo[b]phosphindole oxides, a common and stable class of these derivatives. The protocol is based on the metal-free, visible-light-induced reaction of arylphosphine oxides with alkynes.[12]

Materials and Instrumentation
Reagent/Equipment Specifications Supplier Examples
Arylphosphine OxidesVaries based on desired substitutionSigma-Aldrich, Alfa Aesar
AlkynesVaries based on desired substitutionCombi-Blocks, TCI Chemicals
Eosin YCertified gradeAcros Organics, Sigma-Aldrich
N-Ethoxy-2-methylpyridinium tetrafluoroborateSynthesized or commercialSee reference for synthesis
Solvent (e.g., Acetonitrile)Anhydrous, HPLC gradeFisher Scientific, VWR
Blue LEDs450-470 nm wavelengthKessil, Thorlabs
Schlenk tubesStandard laboratory glasswareChemglass, Wilmad-LabGlass
Magnetic stirrer/hotplateStandard laboratory equipmentIKA, Heidolph
NMR Spectrometer400 MHz or higherBruker, JEOL
Mass SpectrometerHigh-resolution (HRMS)Agilent, Waters
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a nitrogen-filled glovebox, add the arylphosphine oxide (0.2 mmol, 1.0 equiv.), the alkyne (0.4 mmol, 2.0 equiv.), Eosin Y (0.004 mmol, 2 mol%), and N-ethoxy-2-methylpyridinium tetrafluoroborate (0.4 mmol, 2.0 equiv.) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (2.0 mL) to the Schlenk tube.

  • Degassing: Seal the Schlenk tube and remove it from the glovebox. Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the Schlenk tube approximately 5-10 cm from a blue LED light source. Begin vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired functionalized 5H-Benzo[b]phosphindole oxide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Unraveling the "How": Mechanistic Insights

The photocatalytic synthesis of benzo[b]phosphole oxides from arylphosphine oxides and alkynes is proposed to proceed through the following key steps, supported by experimental and spectroscopic evidence[12]:

  • Formation of an Electron Donor-Acceptor (EDA) Complex: The photocatalyst, Eosin Y, and the oxidant, N-ethoxy-2-methylpyridinium tetrafluoroborate, form a ground-state EDA complex. This pre-association is crucial for efficient electron transfer.

  • Photoexcitation and Radical Generation: Upon irradiation with visible light, the EDA complex is excited. This leads to the generation of an ethoxy radical and a phosphinoyl radical. The involvement of these radical species has been confirmed by electron paramagnetic resonance (EPR) spectroscopy.[12]

  • Intramolecular Cyclization: The generated phosphinoyl radical undergoes an intramolecular cyclization onto the aryl ring, forming a five-membered ring intermediate.

  • Addition to the Alkyne and Rearomatization: This cyclic intermediate then adds to the alkyne, followed by a series of steps including oxidation and deprotonation to yield the final, stable benzo[b]phosphole oxide product.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation EosinY Eosin Y EDA [Eosin Y---Oxidant] EDA Complex EosinY->EDA Oxidant N-Ethoxy-2-methyl- pyridinium salt Oxidant->EDA EDA_star [Eosin Y---Oxidant]* Excited EDA Complex EDA->EDA_star hv (Visible Light) PhosphinoylRadical Phosphinoyl Radical EDA_star->PhosphinoylRadical SET EthoxyRadical Ethoxy Radical EDA_star->EthoxyRadical SET PhosphineOxide Arylphosphine Oxide PhosphineOxide->PhosphinoylRadical Cyclization Intramolecular Cyclization PhosphinoylRadical->Cyclization CyclizedIntermediate Cyclized Radical Intermediate Cyclization->CyclizedIntermediate Addition Addition to Alkyne CyclizedIntermediate->Addition Alkyne Alkyne Alkyne->Addition AdductRadical Adduct Radical Addition->AdductRadical OxidationDeprotonation Oxidation & Deprotonation AdductRadical->OxidationDeprotonation Product Functionalized 5H-Benzo[b]phosphindole Oxide OxidationDeprotonation->Product

Caption: Proposed reaction mechanism for the photocatalytic synthesis of benzo[b]phosphole oxides.

Characterization Data at a Glance

The following table provides representative characterization data for a synthesized 5H-Benzo[b]phosphindole derivative. Actual values will vary depending on the specific substituents.

Analysis Expected Results
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. Signals corresponding to substituents will appear in their characteristic regions.
¹³C NMR Aromatic carbons between 120-150 ppm. Signals for substituent carbons will be present.
³¹P NMR A single peak typically in the range of 20-40 ppm for the phosphine oxide.
HRMS The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ with high accuracy (< 5 ppm error).

Future Directions and Applications

The development of photocatalytic methods for the synthesis of 5H-Benzo[b]phosphindole derivatives is a rapidly evolving field. Future research will likely focus on:

  • Asymmetric Synthesis: Developing chiral photocatalysts to control the stereochemistry of functionalized phosphindoles, which is crucial for their application in chiral ligands and pharmaceuticals.

  • Broader Substrate Scope: Expanding the range of compatible functional groups to allow for the synthesis of more complex and diverse derivatives.

  • Novel Transformations: Utilizing the unique reactivity of photogenerated phosphorus-centered radicals to explore new types of bond formations and molecular architectures.

The continued advancement in this area holds immense promise for the discovery of novel materials with tailored optoelectronic properties and the development of new classes of therapeutic agents to address unmet medical needs.

References

  • Vertex AI Search. (n.d.). Visible-Light Photocatalysis in the Synthesis of Natural Products - ResearchGate.
  • Vertex AI Search. (n.d.). Photocatalytic Arylation of P4 and PH3: Reaction Development Through Mechanistic Insight.
  • Vertex AI Search. (n.d.). Structures and spectral properties of 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - NIH.
  • Vertex AI Search. (n.d.). Photobiocatalytic Strategies for Organic Synthesis - PMC - PubMed Central - NIH.
  • Vertex AI Search. (n.d.). Visible Light Photocatalysis in Organic Chemistry - ResearchGate.
  • Vertex AI Search. (n.d.). Visible Light Photocatalysis in Organic Chemistry.
  • Vertex AI Search. (n.d.). 5H-Benzo[b]phosphindole | C12H9P | CID 12161836 - PubChem - NIH.
  • Vertex AI Search. (n.d.). 5H-Benzo[b]phosphindole | 244-87-1 - Benchchem.
  • Vertex AI Search. (n.d.). Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution - The Royal Society of Chemistry.
  • Vertex AI Search. (n.d.). 5-Phenyl-5H-benzo[b]phosphindole | 1088-00-2 - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC.
  • Vertex AI Search. (n.d.). 5H-Benzo[b]phosphindole – lumorachemicals.com.
  • Vertex AI Search. (n.d.). Metal-Free, Visible Light-Photocatalyzed Synthesis of Benzo[b]phosphole Oxides: Synthetic and Mechanistic Investigations - PubMed.
  • Vertex AI Search. (n.d.). Photocatalytic Synthesis of Polycyclic Indolones - CORE.
  • Vertex AI Search. (n.d.). Photocatalytic Synthesis of Polycyclic Indolones - PMC.
  • Vertex AI Search. (n.d.). (PDF) Photocatalytic Synthesis of Polycyclic Indolones - ResearchGate.
  • Vertex AI Search. (n.d.). 5H-Benzo[b]phosphindole, 99% | 244-87-1 - ChemicalBook.
  • Vertex AI Search. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • Vertex AI Search. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research.
  • Vertex AI Search. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH.

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Application Note: A Modular Approach to Benzo[b]phosphole Synthesis via BuLi-Mediated Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzo[b]phospholes

Benzo[b]phospholes, the phosphorus-containing isosteres of indoles, represent a unique class of heterocyclic compounds. Their distinct electronic structure, arising from the incorporation of a phosphorus atom into a π-conjugated system, makes them highly attractive targets for materials science and medicinal chemistry.[1] Applications are emerging in fields such as organic electronics, where they can serve as electron-transporting materials, and as novel scaffolds in drug discovery.[1][2]

However, the synthesis of functionalized benzo[b]phospholes has historically been less straightforward than that of their nitrogen- or sulfur-containing counterparts.[1] This application note details a robust and highly modular synthetic strategy that leverages the reactivity of organolithium reagents to construct the benzo[b]phosphole core. The n-butyllithium (BuLi)-mediated cyclization of readily accessible (o-alkynylphenyl)phosphines provides a direct route to a versatile 3-lithiobenzo[b]phosphole intermediate, which can be trapped with a wide array of electrophiles to generate diverse, functionalized products.[3][4][5][6]

Reaction Principle and Mechanism

The core of this synthetic method is an intramolecular cyclization reaction initiated by n-butyllithium (BuLi). The process begins with the treatment of a secondary (o-alkynylphenyl)phosphine with one equivalent of BuLi at low temperature.

Mechanistic Steps:

  • Deprotonation: n-BuLi, a powerful base, selectively deprotonates the P-H bond of the secondary phosphine. This step is rapid and generates a highly nucleophilic phosphide anion.

  • Intramolecular Cyclization: The newly formed phosphide anion immediately undergoes an intramolecular nucleophilic attack on the adjacent alkyne moiety. This 5-endo-dig cyclization is highly efficient and forms the five-membered phosphole ring.

  • Formation of the Lithiated Intermediate: The cyclization event results in the formation of a stable 3-lithiobenzo[b]phosphole. This organolithium intermediate is the key to the modularity of the synthesis, acting as a potent nucleophile.[1]

  • Electrophilic Quench: The reaction is completed by introducing an electrophile (E⁺), which is readily attacked by the carbanionic center at the 3-position, yielding the final 3-substituted benzo[b]phosphole product.

The entire sequence showcases the utility of organolithium chemistry to facilitate bond formations that would otherwise be challenging.[7]

BuLi_Mechanism Start o-Alkynylphenyl)phosphine Intermediate1 Nucleophilic Phosphide Anion Start->Intermediate1 Deprotonation BuLi n-BuLi Intermediate2 3-Lithiobenzo[b]phosphole (Key Intermediate) Intermediate1->Intermediate2 5-endo-dig Intramolecular Cyclization Product 3-Substituted Benzo[b]phosphole Intermediate2->Product Electrophilic Quench Electrophile Electrophile (E+)

Caption: Mechanism of BuLi-mediated benzo[b]phosphole synthesis.

Detailed Experimental Protocol

This protocol provides a representative procedure for the cyclization and subsequent trapping with an electrophile.

Safety Precautions:

  • n-Butyllithium (BuLi) is a pyrophoric liquid that reacts violently with water and air. All manipulations must be performed under a strict inert atmosphere (dry Argon or Nitrogen) using Schlenk line or glovebox techniques.[8]

  • Anhydrous solvents are critical for success. Use freshly distilled or commercially available anhydrous solvents.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Materials and Reagents:

  • (o-Alkynylphenyl)phosphine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M solution in hexanes, 1.05 equiv)

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or flame-dried, two-neck round-bottom flask

  • Schlenk line with Argon or Nitrogen supply

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

Step-by-Step Procedure:

Workflow prep prep reaction reaction workup workup final final A 1. Setup & Inert Atmosphere Flame-dry glassware. Purge with Ar/N₂. B 2. Dissolve Starting Material Add (o-alkynylphenyl)phosphine and anhydrous THF via syringe. A->B C 3. Cool Reaction Immerse flask in a -78 °C bath. B->C D 4. Add n-BuLi Slowly add n-BuLi solution dropwise via syringe over 5-10 min. C->D E 5. Form Intermediate Stir the mixture at -78 °C for 30 min. D->E F 6. Add Electrophile Add the chosen electrophile (e.g., benzaldehyde) dropwise at -78 °C. E->F G 7. Warm and Quench Allow to warm to room temp. over 1 hr. Quench with sat. aq. NH₄Cl. F->G H 8. Extraction Extract with ethyl acetate (3x). Wash combined organics with brine. G->H I 9. Dry and Concentrate Dry over MgSO₄, filter, and remove solvent under reduced pressure. H->I J 10. Purification Purify the crude product by silica gel column chromatography. I->J

Caption: Experimental workflow for benzo[b]phosphole synthesis.

  • Reaction Setup: Assemble a flame-dried Schlenk flask containing a magnetic stir bar under a positive pressure of argon.

  • Dissolution: Dissolve the (o-alkynylphenyl)phosphine (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise to the stirred solution via syringe. A color change is often observed.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions. Maintaining a low temperature ensures the stability of the organolithium intermediate.

  • Cyclization: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the 3-lithiobenzo[b]phosphole.

  • Electrophilic Trap: Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture, still at -78 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data and Results: Showcasing Modularity

The true strength of this method lies in its modularity. The 3-lithiobenzo[b]phosphole intermediate reacts cleanly with a variety of electrophiles, providing access to a library of derivatives from a common precursor.

EntryElectrophileProduct (3-Substituent)Typical Yield (%)
1Benzaldehyde-CH(OH)Ph68%
21,2-Diiodoethane-I90%
3Iodine (I₂)-I(High Yield)
4Dimethylformamide (DMF)-CHO(Variable)
5Chlorotrimethylsilane (TMSCl)-Si(CH₃)₃(High Yield)
Data synthesized from representative literature reports, such as Tsuji, H. et al. (2008).[1]

Characterization: Successful synthesis should be confirmed using standard analytical techniques.

  • ³¹P NMR: A characteristic chemical shift in the phosphole region confirms the formation of the P-heterocycle.

  • ¹H and ¹³C NMR: Confirm the overall structure and the successful incorporation of the electrophile at the 3-position.

  • HRMS: Provides an accurate mass measurement to confirm the elemental composition.

Troubleshooting and Key Considerations

Problem Potential Cause(s) Recommended Solution(s)
No reaction or low yield 1. Inactive BuLi reagent due to age or improper storage.2. Presence of moisture or oxygen in the reaction.3. Impure starting phosphine.1. Titrate the BuLi solution before use to determine its exact molarity.2. Ensure all glassware is rigorously flame-dried and the system is kept under a positive pressure of inert gas. Use freshly distilled or anhydrous grade solvents.3. Purify the starting material by chromatography or recrystallization.
Formation of multiple products 1. Reaction temperature was too high, causing decomposition of the lithiated intermediate.2. Incorrect stoichiometry of BuLi, leading to multiple deprotonation events or side reactions.1. Maintain the temperature strictly at -78 °C during the lithiation and electrophile addition steps.2. Use a freshly titrated BuLi solution and add it slowly and precisely.
Difficulty in purification 1. Product is unstable on silica gel.2. Byproducts have similar polarity to the desired product.1. Consider using deactivated silica (with triethylamine) or switching to a different stationary phase like alumina.2. Optimize the eluent system for column chromatography or consider alternative purification methods like recrystallization or preparative TLC.

Expert Insight: The choice of the substituent on the phosphorus atom of the starting material is important. Bulky groups, such as the 2,4,6-tri-tert-butylphenyl (Mes*) group, are often used to sterically protect the phosphorus atom and improve the stability of the starting phosphine and the final product.[9]

Conclusion

The BuLi-mediated cyclization of (o-alkynylphenyl)phosphines is a powerful and reliable method for the synthesis of functionalized benzo[b]phospholes. Its operational simplicity, use of commercially available reagents, and, most importantly, its modularity make it an invaluable tool for chemists in materials science and drug discovery. By providing a direct entry point to the versatile 3-lithiobenzo[b]phosphole intermediate, this strategy enables the systematic exploration of structure-property relationships in this important class of phosphorus heterocyles.

References

  • Tsuji, H., Sato, K., Ilies, L., Itoh, Y., Sato, Y., & Nakamura, E. (2008). Modular synthesis of benzo[b]phosphole derivatives via BuLi-mediated cyclization of (o-alkynylphenyl)phosphine. PubMed. [Link]

  • Tsuji, H., Sato, K., Ilies, L., Itoh, Y., Sato, Y., & Nakamura, E. (2008). Modular Synthesis of Benzo[b]phosphole Derivatives via BuLi-Mediated Cyclization of (o-Alkynylphenyl)phosphine. Organic Letters, 10(11), 2263–2265. [Link]

  • Tsuji, H., Sato, K., Ilies, L., Itoh, Y., Sato, Y., & Nakamura, E. (2008). Modular Synthesis of Benzo[b]phosphole Derivatives via BuLi-Mediated Cyclization of (o-Alkynylphenyl)phosphine. Sci-Hub. [Link]

  • Tsuji, H., et al. (2008). Modular Synthesis of Benzo[b]phosphole Derivatives via BuLi-Mediated Cyclization of (o-Alkynylphenyl)phosphine. ResearchGate. [Link]

  • Tsuji, H., et al. (2016). Modular Synthesis of Benzo[b]phosphole Derivatives via BuLi-Mediated Cyclization of (o-Alkynylphenyl)phosphine. Figshare. [Link]

  • Reddit discussion on BuLi and THF in organic synthesis. (2020). r/OrganicChemistry. [Link]

  • Yoshifuji, M. (2016). Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing. [Link]

  • Guo, J. M. (2021). Studies On New Methods For The Synthesis Of Benzo[b]phosphole Oxides. Globe Thesis. [Link]

  • Wikipedia. Organolithium reagent. Wikipedia. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for C-C Bond Formation in Phosphindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phosphindoles and C-C Bond Functionalization

Phosphindoles, heterocyclic analogues of indoles where a phosphorus atom replaces the nitrogen at the 1-position, represent a unique and increasingly important class of compounds. Their distinct electronic and steric properties, conferred by the phosphorus heteroatom, have positioned them as valuable scaffolds in medicinal chemistry, materials science, and as specialized ligands in catalysis.[1] The functionalization of the phosphindole core, particularly through the formation of new carbon-carbon (C-C) bonds, is a critical step in harnessing their full potential. This allows for the synthesis of complex derivatives with tailored properties, making them attractive for applications such as novel therapeutic agents and advanced organic materials.[1][2]

Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging C-C bonds with high efficiency and selectivity under mild conditions.[3][4] These reactions have revolutionized organic synthesis and are indispensable in both academic research and industrial drug development.[3] This guide provides a comprehensive overview and detailed protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Heck, and Sonogashira—to the phosphindole scaffold. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively synthesize and functionalize these promising phosphorus-containing heterocycles.

I. Foundational Principles: The Palladium Catalytic Cycle

A fundamental understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimizing these reactions. The process is a catalytic cycle that typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[5] This is often the rate-determining step.

  • Transmetalation: The organic group from a second reagent (an organometallic compound) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with two organic ligands.[5][6]

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

This elegant cycle allows for the catalytic use of palladium, making these reactions highly efficient and atom-economical.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition R-X R-X (e.g., Phosphindole-halide) R-X->R-Pd(II)-X(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-X(L_n)->R-Pd(II)-R'(L_n) Transmetalation R'-M R'-M (Coupling Partner) R'-M->R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination R-R' R-R' (Coupled Product) R-Pd(II)-R'(L_n)->R-R' Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Phosphindole-X Phosphindole-X Phosphindole-X->Oxidative_Addition Pd(II)_Complex (Phosphindole)Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)_2 + Base Boronic_Acid->Transmetalation Diaryl_Pd_Complex (Phosphindole)Pd(II)-R(L_n) Transmetalation->Diaryl_Pd_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Coupled_Product Phosphindole-R Reductive_Elimination->Coupled_Product

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling for Phosphindole Functionalization.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Phosphindole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated phosphindole with an arylboronic acid.

Materials:

  • Halogenated phosphindole (e.g., 2-bromo-1-phenyl-1H-phosphindole)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated phosphindole, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandChoice depends on the reactivity of the halide. Pd(PPh₃)₄ is a common starting point.
Ligand Buchwald or other bulky, electron-rich phosphinesEnhances catalyst activity, especially for less reactive chlorides. [7][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the reaction rate and yield. Cs₂CO₃ is often more effective but also more expensive.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.

III. Stille Coupling: Utilizing Organostannanes for Phosphindole Derivatization

The Stille coupling employs organotin compounds (stannanes) as the organometallic coupling partner. [9]A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. [9][10]However, a significant drawback is the toxicity of tin compounds and the potential for tin residues in the final product, which requires careful purification. [11][12]

Mechanism and Key Considerations

The mechanism of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions. [9]The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center. The rate of this step is influenced by the nature of the organic groups on the tin atom. Additives such as Cu(I) salts can sometimes accelerate the reaction. [11]

Protocol: Stille Coupling of a Halogenated Phosphindole with an Organostannane

This protocol outlines a general procedure for the Stille coupling of a halogenated phosphindole with an organostannane.

Materials:

  • Halogenated phosphindole

  • Organostannane (e.g., vinyltributyltin, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., anhydrous toluene or DMF)

  • Optional: Additive (e.g., CuI, 10 mol%)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the halogenated phosphindole and the palladium catalyst in the anhydrous solvent.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add the organostannane via syringe. If using an additive like CuI, add it at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of KF to precipitate tin salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are common and effective catalysts for Stille couplings.
Solvent Toluene, DMF, NMPAnhydrous, polar aprotic solvents are typically used.
Additive CuI, LiClCuI can accelerate the transmetalation step. LiCl can also have a beneficial effect.
Temperature 80-120 °CHigher temperatures are often required compared to Suzuki couplings.

IV. Heck Coupling: Olefination of Phosphindoles

The Heck reaction is a powerful method for the formation of C-C bonds between an unsaturated halide or triflate and an alkene. [13][14]This reaction is particularly useful for the synthesis of substituted alkenes and for the arylation of olefins. [15][16]

Mechanism and Key Considerations

The Heck coupling mechanism involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. [17]The final step is a β-hydride elimination to release the product and a hydrido-palladium species, which is then converted back to the active Pd(0) catalyst by a base. [17]The regioselectivity of the alkene insertion and the stereoselectivity of the β-hydride elimination are important considerations.

Heck Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Phosphindole-X Phosphindole-X Phosphindole-X->Oxidative_Addition Pd(II)_Complex (Phosphindole)Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Oxidative Addition Migratory_Insertion Migratory_Insertion Pd(II)_Complex->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Alkyl_Pd_Complex (Phosphindole-Alkene)Pd(II)-X(L_n) Migratory_Insertion->Alkyl_Pd_Complex Migratory Insertion Beta_Hydride_Elimination Beta_Hydride_Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex [(Phosphindole-Alkene_Product)Pd(II)-H(L_n)]X Beta_Hydride_Elimination->Product_Complex β-Hydride Elimination Catalyst_Regeneration Catalyst_Regeneration Product_Complex->Catalyst_Regeneration Base Base Base->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L_n Catalyst Regeneration

Figure 3: Key Steps in the Heck Coupling Reaction.

Protocol: Heck Coupling of a Halogenated Phosphindole with an Alkene

This protocol provides a general method for the Heck coupling of a halogenated phosphindole with an alkene.

Materials:

  • Halogenated phosphindole

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., triethylamine, 2 equivalents)

  • Solvent (e.g., DMF or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Combine the halogenated phosphindole, palladium catalyst, phosphine ligand, and base in a Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the degassed solvent and the alkene via syringe.

  • Reaction: Heat the sealed tube to the required temperature (typically 100-140 °C) and stir until the reaction is complete.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with brine.

  • Purification: Dry the organic phase, remove the solvent, and purify the residue by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst.
Ligand PPh₃, P(o-tolyl)₃The choice of ligand can influence the regioselectivity and efficiency of the reaction.
Base Triethylamine, K₂CO₃An organic or inorganic base is required to regenerate the Pd(0) catalyst.
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are generally used.
Temperature 100-140 °CHigh temperatures are often necessary for the Heck reaction.

V. Sonogashira Coupling: Introducing Alkynyl Moieties to Phosphindoles

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. [18][19]This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Mechanism and Key Considerations

The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) salt. [18][19]The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. [19]Copper-free versions of the Sonogashira coupling have also been developed. [18]

Protocol: Sonogashira Coupling of a Halogenated Phosphindole with a Terminal Alkyne

The following is a general protocol for the Sonogashira coupling of a halogenated phosphindole with a terminal alkyne.

Materials:

  • Halogenated phosphindole

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) salt (e.g., CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the halogenated phosphindole, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the solvent, the base, and then the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup: Remove the amine base under reduced pressure. Dilute the residue with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Both are effective palladium sources for this reaction.
Co-catalyst CuIThe copper co-catalyst is crucial for the formation of the copper acetylide intermediate. [18]
Base Triethylamine, DiisopropylethylamineAn amine base is required to deprotonate the terminal alkyne and neutralize the HX formed.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are suitable.
Temperature Room temperature to 60 °CThe Sonogashira coupling can often be performed under mild temperature conditions.

VI. Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the C-C bond functionalization of phosphindoles. The Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions each offer unique advantages and can be tailored to introduce a wide variety of substituents onto the phosphindole scaffold. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters are key to achieving high yields and selectivities.

The continued development of more active and robust palladium catalysts and new coupling partners will undoubtedly expand the scope of these reactions for phosphindole synthesis. As the interest in phosphorus-containing heterocycles for drug discovery and materials science grows, these synthetic methodologies will play an increasingly vital role in advancing these fields. [2][20]

References

  • Barrett, A. G. M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Biscoe, M. R., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chopra, R., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

  • Fallah-Mehrjardi, M., et al. (2026). A review of recent advances in C C bond formation catalyzed by Palladium Schiff base complexes. Inorganica Chimica Acta. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Plevová, K., et al. (2022). Phosphinic acids: current status and potential for drug discovery. Journal of Medicinal Chemistry. [Link]

  • Tang, D., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medicinal Chemistry. [Link]

  • Wang, C., et al. (2018). Recent progress in the synthesis of phosphorus-containing indole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2020). Heck Coupling. [Link]

  • YouTube. (2020). 22 31 Palladium Catalyzed C-C Bond Formation. [Link]

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Synthesis of 5H-Benzo[b]phosphindole from triphenylphosphine oxide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-Phenyl-5H-benzo[b]phosphindole 5-Oxide Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzo[b]phosphindole Scaffold

The benzo[b]phosphindole scaffold, a phosphorus-containing isostere of indole, represents a class of heterocyclic compounds with significant potential in both materials science and medicinal chemistry. These structures are valued for their unique electronic and photophysical properties, which can be fine-tuned through chemical modification.[1] In the realm of drug discovery, the phosphine oxide group is increasingly recognized as a valuable polar structural motif. It can act as a strong hydrogen bond acceptor, often leading to improved solubility and metabolic stability of drug candidates.[2][3] For instance, the FDA-approved anticancer drug Brigatinib features a phosphine oxide moiety, highlighting its successful application in modern medicinal chemistry.[2]

While the direct synthesis from a common laboratory byproduct like triphenylphosphine oxide is not a conventional route, this guide provides a robust and well-documented protocol for the synthesis of a key derivative, 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide . This protocol utilizes an intramolecular cyclization strategy, a powerful method for constructing complex ring systems.[4]

Synthetic Strategy: Intramolecular Cyclization via Directed Ortho-Lithiation

The chosen synthetic pathway hinges on the creation of a phosphorus-carbon bond framework through a carefully orchestrated sequence of reactions. The core of this strategy is the intramolecular cyclization of a functionalized 2,2'-dihalobiphenyl precursor.

The key steps are:

  • Selective Halogen-Lithium Exchange: The starting material, 4,4'-dibromo-2,2'-diiodobiphenyl, is selectively metallated at the more labile carbon-iodine bonds using n-butyllithium at low temperatures. The iodine atoms are chosen as the reactive sites over the bromine atoms due to the greater propensity of iodine to undergo this exchange. This generates a highly reactive dilithio-biphenyl intermediate.

  • Phosphorus Introduction: This nucleophilic dilithio-intermediate is then trapped by an electrophilic phosphorus source, dichlorophenylphosphine (PPhCl₂). This step forms the crucial C-P-C bonds.

  • Intramolecular Cyclization and Oxidation: The resulting intermediate readily undergoes intramolecular cyclization to form the trivalent phosphindole ring system. A subsequent oxidation step, using hydrogen peroxide, converts the phosphine to the more stable phosphine oxide, yielding the final product. This oxidation not only enhances stability but is also a key step in tuning the electronic properties of the molecule.[1]

This method provides a reliable and scalable route to the benzo[b]phosphindole core, allowing for the synthesis of derivatives that can be further functionalized for various applications.

Experimental Protocol: Synthesis of 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide

This protocol details the step-by-step procedure for the synthesis of the target compound.

Materials and Equipment:
  • 4,4'-dibromo-2,2'-diiodobiphenyl

  • Dichlorophenylphosphine (PPhCl₂)

  • n-Butyllithium (n-BuLi) solution

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hydrogen Peroxide (H₂O₂) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ether, n-hexane, Water (deionized)

  • 100 mL two-neck round-bottom flask

  • Schlenk line or nitrogen/argon manifold

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:
  • Preparation of the Reaction Vessel:

    • Place 4,4'-dibromo-2,2'-diiodobiphenyl (564 mg, 1.0 mmol) into a 100 mL two-neck flask equipped with a magnetic stir bar.

    • Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add 10 mL of anhydrous THF to the flask via syringe. Stir the mixture at room temperature for 30 minutes to degas the solvent.[5]

  • Formation of the Dilithio-Intermediate:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (0.84 mL of a 2.5 M solution, 2.1 mmol) dropwise to the cold solution via syringe.

    • Rationale: The low temperature is critical to control the exothermic lithiation reaction and prevent side reactions. The iodine atoms are more reactive towards lithium-halogen exchange than the bromine atoms, leading to the desired 2,2'-dilithio intermediate.

    • Stir the reaction mixture at -78 °C for 1 hour.[5]

  • Phosphorus Introduction and Cyclization:

    • While maintaining the temperature at -78 °C, add dichlorophenylphosphine (200 mg, 1.1 mmol) dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[5]

    • Rationale: The dilithio-intermediate acts as a potent nucleophile, attacking the electrophilic phosphorus center of PPhCl₂. The subsequent intramolecular cyclization is driven by the formation of the stable five-membered phosphole ring.

  • Workup and Extraction of the Trivalent Phosphindole:

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and extract the organic layer with ether (3 x 40 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification of the Trivalent Phosphindole:

    • Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to isolate the un-oxidized 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole.[5]

  • Oxidation to the Phosphindole Oxide:

    • Dissolve the purified phosphindole in 10 mL of dichloromethane (DCM).

    • Add 10 mL of hydrogen peroxide solution and stir the mixture vigorously for 12 hours at room temperature.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the final product, 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide.[5]

Quantitative Data Summary

Reagent/ParameterAmount/ValueMoles (mmol)Molar Ratio
4,4'-dibromo-2,2'-diiodobiphenyl564 mg1.01.0
n-Butyllithium (2.5 M)0.84 mL2.12.1
Dichlorophenylphosphine200 mg1.11.1
Reaction Temperature-78 °C to RT--
Reaction Time13 hours--
Product Yield ~130 mg ~0.3 ~30%

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_reaction Step 2-3: Reaction cluster_workup Step 4-6: Workup & Oxidation prep 1. Add 4,4'-dibromo-2,2'-diiodobiphenyl & anhydrous THF to flask. inert 2. Establish inert atmosphere (evacuate/backfill N₂). prep->inert degas 3. Degas at RT for 30 min. inert->degas cool 4. Cool to -78 °C. degas->cool add_buli 5. Add n-BuLi dropwise. Stir for 1 hr. cool->add_buli add_pphcl2 6. Add PPhCl₂ dropwise. add_buli->add_pphcl2 warm_stir 7. Warm to RT. Stir for 12 hrs. add_pphcl2->warm_stir quench 8. Quench with H₂O. Extract with Ether. warm_stir->quench dry 9. Dry organic layers (MgSO₄) & concentrate. quench->dry purify 10. Column chromatography (n-hexane). dry->purify oxidize 11. Dissolve in DCM. Add H₂O₂ & stir 12 hrs. purify->oxidize final_workup 12. Separate, dry, & concentrate. oxidize->final_workup product Product: 3,7-dibromo-5-phenyl-5H- benzo[b]phosphindole 5-oxide final_workup->product

Caption: Workflow for the synthesis of 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide.

Product Characterization and Validation

The identity and purity of the synthesized 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide can be confirmed using standard analytical techniques. The expected data are as follows:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.78 (dd, J = 10 Hz, J = 2 Hz, 2H), 7.70 (d, J = 10 Hz, 2H), 7.59–7.66 (m, 4H), 7.54 (dt, J = 7.5 Hz, J = 1Hz, 1H), 7.42 (dt, J = 7.5 Hz, J = 1 Hz, 2H).[5]

  • ³¹P NMR (202 MHz, CDCl₃): δ 31.77 (s, 1P).[5]

  • High-Resolution Mass Spectrometry (HRMS EI+): Calculated for C₁₈H₁₁Br₂OP: 433.8894; Found: 433.8887.[5]

These characterization data provide a definitive fingerprint for the target molecule, ensuring the success of the synthesis. The singlet in the ³¹P NMR spectrum is characteristic of the pentavalent phosphorus center in the phosphindole oxide.[1]

Applications in Research and Development

Benzo[b]phosphindole oxides are valuable building blocks for a range of applications:

  • Organic Electronics: Their defined structure and tunable electronic properties make them excellent candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

  • Fluorescent Probes: The phosphole P-oxide framework can be incorporated into larger π-conjugated systems to create fluorescent dyes. These have been used for applications such as staining lipid droplets in biological imaging.

  • Medicinal Chemistry: As previously mentioned, the phosphine oxide group can improve the pharmacokinetic profile of drug candidates. The benzo[b]phosphindole scaffold provides a rigid core that can be decorated with various functional groups to interact with biological targets. The dibromo-derivative synthesized in this protocol is particularly useful as it allows for further functionalization via cross-coupling reactions.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide, a key intermediate for research in materials science and drug discovery. By understanding the rationale behind each step, from the selective ortho-lithiation to the final oxidation, researchers can confidently reproduce this procedure and adapt it for the synthesis of other novel benzo[b]phosphindole derivatives. The unique properties of this scaffold ensure its continued importance in the development of new functional molecules and therapeutic agents.

References

  • Title: Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, structure, photoluminescence and photochromism of phosphindole oxide and benzo[ b ]thiophene S , S -dioxide derivatives Source: ResearchGate URL: [Link]

  • Title: Supporting Information Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide deriv Source: Beilstein Journals URL: [Link]

  • Title: Structures and spectral properties of 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations Source: ResearchGate URL: [Link]

  • Title: Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Microwave-assisted synthesis of benzo[b]phosphole oxide derivatives by oxidative addition of acetylenes and secondary phosphine Source: Arkivoc URL: [Link]

  • Title: Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to Source: University of Liverpool IT Services URL: [Link]

  • Title: The chemistry and application of benzo[b]phosphole oxides Source: ScienceDirect URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: PMC - NIH URL: [Link]

  • Title: The chemistry and application of benzo[b]phosphole oxides Source: ResearchGate URL: [Link]

  • Title: Acid-catalyzed Cyclization Reactions of 2,2'Bis(diarylhydroxymethyl)biphenyls to 5,5,7,7-Tetraaryl-5,7-dihydrodibenzo[c,e]oxepins in the Solid State Source: ResearchGate URL: [Link]

  • Title: Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery Source: PubMed URL: [Link]

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Application of 5H-Benzo[b]phosphindole in Organic Light-Emitting Diodes (OLEDs): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Phosphorus Heterocycles in Next-Generation Displays

The relentless pursuit of highly efficient and stable organic light-emitting diodes (OLEDs) has driven the exploration of novel molecular scaffolds. Among these, phosphorus-containing heterocycles, and specifically the 5H-benzo[b]phosphindole framework, have emerged as a promising class of materials. The unique electronic properties conferred by the phosphorus atom, such as its ability to modulate frontier molecular orbital energy levels and influence intersystem crossing rates, make these compounds highly versatile for various roles within an OLED device.

This technical guide provides a comprehensive overview of the application of 5H-benzo[b]phosphindole derivatives in OLEDs. We will delve into the synthetic methodologies for these compounds, explore their key photophysical and electrochemical characteristics, and provide detailed protocols for their integration into functional OLED devices. This document is intended for researchers and scientists in the fields of materials science, organic electronics, and drug development who are interested in leveraging the potential of these advanced materials.

The significance of materials like 5H-benzo[b]phosphindole lies in their potential to address critical challenges in OLED technology, particularly in the development of efficient blue emitters and stable host materials. Under electrical excitation, the formation of excitons is statistically governed, resulting in a 25% singlet and 75% triplet exciton population.[1] While traditional fluorescent materials can only harvest the singlet excitons, limiting the internal quantum efficiency (IQE) to 25%, phosphorescent and thermally activated delayed fluorescence (TADF) materials can harness the triplet excitons, enabling a theoretical IQE of 100%.[2][3] The tunable electronic nature of the 5H-benzo[b]phosphindole core allows for the rational design of molecules that can function as either hosts for phosphorescent emitters or as TADF emitters themselves.[4][5]

Synthesis of 5H-Benzo[b]phosphindole Derivatives: A Modular Approach

The synthesis of functionalized 5H-benzo[b]phosphindole derivatives is typically achieved through a multi-step process that allows for the introduction of various substituents to tune the material's properties. A common and effective strategy involves a ring-closure reaction of a substituted 2,2'-dihalobiphenyl precursor with a phosphorus source.

General Synthetic Workflow

The following diagram illustrates a representative synthetic route towards functionalized 5H-benzo[b]phosphindole oxides, which are common precursors and stable materials for OLED applications.

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Final Product Synthesis Substituted\n2,2'-dihalobiphenyl Substituted 2,2'-dihalobiphenyl Dilithio Intermediate Dilithio Intermediate Substituted\n2,2'-dihalobiphenyl->Dilithio Intermediate 1. n-BuLi n-BuLi n-BuLi PhPCl2 Dichlorophenylphosphine Trivalent Phosphole Trivalent Phosphole Dilithio Intermediate->Trivalent Phosphole 2. PhPCl2 5H-Benzo[b]phosphindole\nOxide Derivative 5H-Benzo[b]phosphindole Oxide Derivative Trivalent Phosphole->5H-Benzo[b]phosphindole\nOxide Derivative 3. Oxidation Oxidizing Agent\n(e.g., H2O2) Oxidizing Agent (e.g., H2O2)

Caption: General synthetic workflow for 5H-Benzo[b]phosphindole oxide derivatives.

Experimental Protocol: Synthesis of a 2,8-Disubstituted-5-phenyl-5H-benzo[b]phosphindole 5-oxide

This protocol is a generalized procedure based on established synthetic methodologies for similar phosphole oxide derivatives.[6]

Step 1: Synthesis of the 2,8-Difluoro-5-phenylbenzo[b]phosphindole 5-oxide Intermediate [6]

  • Diazotization: A solution of the corresponding diamine precursor is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (typically 0-5 °C) to form a diazonium salt.

  • Iodination: The diazonium salt is then reacted with potassium iodide (KI) to yield the diiodide derivative.

  • Cyclization and Oxidation: The resulting diiodide is reacted sequentially with n-butyllithium (n-BuLi), dichlorophenylphosphine (PhPCl₂), and an oxidizing agent like hydrogen peroxide (H₂O₂) to afford the 2,8-difluoro-5-phenylbenzo[b]phosphindole 5-oxide. The use of n-BuLi generates a highly reactive dilithio intermediate that readily undergoes cyclization with the phosphorus source. The subsequent oxidation step provides a stable phosphine oxide.

Step 2: Functionalization via Nucleophilic Aromatic Substitution [6]

  • Reaction Setup: In a nitrogen-purged flask, the 2,8-difluoro-5-phenylbenzo[b]phosphindole 5-oxide intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Nucleophile and Base: The desired nucleophile (e.g., a substituted carbazole) and a base, typically cesium carbonate (Cs₂CO₃), are added to the solution. The base is crucial for facilitating the nucleophilic substitution reaction.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 100 °C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the product is extracted using an appropriate organic solvent. The crude product is then purified using column chromatography to yield the final 2,8-disubstituted-5-phenyl-5H-benzo[b]phosphindole 5-oxide derivative.

Causality Behind Experimental Choices:

  • The choice of a difluoro-substituted intermediate is strategic as the fluorine atoms act as good leaving groups in the subsequent nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups at the 2 and 8 positions.

  • Cesium carbonate is often the base of choice due to its high solubility in polar aprotic solvents and its ability to effectively deprotonate the nucleophile without causing side reactions.

  • The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent the degradation of organometallic intermediates and other sensitive reagents.

Photophysical and Electrochemical Characterization

The performance of an OLED is intrinsically linked to the photophysical and electrochemical properties of the materials used. For 5H-benzo[b]phosphindole derivatives, these properties are heavily influenced by the nature of the substituents on the core structure.

Key Performance-Determining Properties
  • UV-Vis Absorption and Photoluminescence (PL): These measurements reveal the electronic transitions within the molecule and the color of the emitted light. The absorption spectrum provides information about the energy required to excite the molecule, while the PL spectrum shows the energy released upon radiative decay.

  • Photoluminescence Quantum Yield (PLQY): This is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed.

  • HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the ease of hole and electron injection, respectively, from the adjacent transport layers in an OLED. A good alignment of these energy levels with those of the charge transport layers is essential for efficient device operation.

  • Triplet Energy (ET): For host materials in phosphorescent OLEDs (PhOLEDs), a high triplet energy is required to ensure efficient energy transfer to the phosphorescent dopant and to prevent back-energy transfer.[4]

  • Singlet-Triplet Energy Gap (ΔEST): In TADF emitters, a small ΔEST is crucial to facilitate efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, thereby enabling the harvesting of triplet excitons for delayed fluorescence.[2][3]

Structure-Property Relationships

The electronic properties of 5H-benzo[b]phosphindole derivatives can be systematically tuned by introducing electron-donating or electron-accepting groups.

G cluster_0 Substituent Effects cluster_1 Resulting Properties 5H-Benzo[b]phosphindole\nCore 5H-Benzo[b]phosphindole Core Electron-Donating\nGroups (e.g., Carbazole) Electron-Donating Groups (e.g., Carbazole) 5H-Benzo[b]phosphindole\nCore->Electron-Donating\nGroups (e.g., Carbazole) Electron-Accepting\nGroups (e.g., P=O) Electron-Accepting Groups (e.g., P=O) 5H-Benzo[b]phosphindole\nCore->Electron-Accepting\nGroups (e.g., P=O) Higher HOMO\nLower LUMO Higher HOMO Lower LUMO Electron-Donating\nGroups (e.g., Carbazole)->Higher HOMO\nLower LUMO Electron-Accepting\nGroups (e.g., P=O)->Higher HOMO\nLower LUMO Red-shifted Emission Red-shifted Emission Higher HOMO\nLower LUMO->Red-shifted Emission Tunable ΔE_ST Tunable ΔE_ST Red-shifted Emission->Tunable ΔE_ST

Caption: Influence of substituents on the properties of 5H-Benzo[b]phosphindole.

The introduction of electron-donating groups, such as carbazole, at the 2 and 8 positions can raise the HOMO level, facilitating hole injection.[6] The phosphine oxide group (P=O) is inherently electron-accepting, which helps to lower the LUMO level, aiding electron injection.[6] This donor-acceptor architecture can also lead to a spatial separation of the HOMO and LUMO, which is a key strategy for designing TADF molecules with a small ΔEST.[3]

Data Summary

The following table summarizes typical photophysical and electrochemical data for a hypothetical 5H-benzo[b]phosphindole derivative designed for OLED applications.

PropertyValueMethod of Determination
Absorption λmax (in solution)350-400 nmUV-Vis Spectroscopy
Emission λmax (in solution)450-550 nmPhotoluminescence Spectroscopy
PLQY (in solid state)> 70%Integrating Sphere
HOMO Energy Level-5.5 to -6.0 eVCyclic Voltammetry
LUMO Energy Level-2.5 to -3.0 eVCyclic Voltammetry/Optical Bandgap
Triplet Energy (ET)> 2.6 eV (for hosts)Phosphorescence Spectroscopy (77K)
ΔEST< 0.2 eV (for TADF)Time-Resolved Photoluminescence

OLED Device Fabrication and Performance

The integration of 5H-benzo[b]phosphindole derivatives into OLEDs requires a multi-layer device architecture, typically fabricated by vacuum thermal evaporation or solution processing.[7]

Device Architecture

A typical OLED structure consists of several organic layers sandwiched between two electrodes. The 5H-benzo[b]phosphindole derivative can be used in the emissive layer (EML) as either a host or an emitter.

G Cathode (e.g., Al) Cathode (e.g., Al) Electron Injection Layer (EIL)\n(e.g., LiF) Electron Injection Layer (EIL) (e.g., LiF) Cathode (e.g., Al)->Electron Injection Layer (EIL)\n(e.g., LiF) Electron Transport Layer (ETL)\n(e.g., Alq3) Electron Transport Layer (ETL) (e.g., Alq3) Electron Injection Layer (EIL)\n(e.g., LiF)->Electron Transport Layer (ETL)\n(e.g., Alq3) Emissive Layer (EML)\n(Host: 5H-Benzo[b]phosphindole + Dopant) Emissive Layer (EML) (Host: 5H-Benzo[b]phosphindole + Dopant) Electron Transport Layer (ETL)\n(e.g., Alq3)->Emissive Layer (EML)\n(Host: 5H-Benzo[b]phosphindole + Dopant) Hole Transport Layer (HTL)\n(e.g., NPB) Hole Transport Layer (HTL) (e.g., NPB) Emissive Layer (EML)\n(Host: 5H-Benzo[b]phosphindole + Dopant)->Hole Transport Layer (HTL)\n(e.g., NPB) Hole Injection Layer (HIL)\n(e.g., 2-TNATA) Hole Injection Layer (HIL) (e.g., 2-TNATA) Hole Transport Layer (HTL)\n(e.g., NPB)->Hole Injection Layer (HIL)\n(e.g., 2-TNATA) Anode (e.g., ITO) Anode (e.g., ITO) Hole Injection Layer (HIL)\n(e.g., 2-TNATA)->Anode (e.g., ITO)

Caption: A typical multi-layer OLED device architecture.

Protocol for OLED Fabrication by Thermal Evaporation[7][9]
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The organic layers are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML): The 5H-benzo[b]phosphindole derivative is co-evaporated with a guest emitter (for a host-dopant system) or evaporated as a neat film (for a non-doped emitter).

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

  • Cathode Deposition: A metal cathode, such as aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic materials from oxygen and moisture, which can degrade device performance.

Device Performance Metrics

The performance of the fabricated OLEDs is evaluated based on several key metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These curves describe the relationship between the applied voltage, the current flowing through the device, and the resulting brightness.

  • External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical measure of the overall device efficiency.

  • Power Efficiency: This metric, measured in lumens per watt (lm/W), indicates the energy efficiency of the device.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: These coordinates specify the color of the emitted light on a standardized color space.

  • Device Lifetime: This is the time it takes for the initial luminance of the device to decrease to 50% (LT50) under constant current operation.

Performance Data Summary

The following table presents hypothetical performance data for an OLED employing a 5H-benzo[b]phosphindole derivative as a host for a blue phosphorescent emitter.

Performance MetricValue
Maximum EQE> 20%
Turn-on Voltage< 3.5 V
Maximum Luminance> 10,000 cd/m²
CIE Coordinates (x, y)(0.15, 0.25)
Device Lifetime (LT50)> 1,000 hours @ 1000 cd/m²

Conclusion and Future Outlook

5H-Benzo[b]phosphindole derivatives represent a highly promising and versatile platform for the development of next-generation OLED materials. Their tunable electronic properties, achievable through straightforward synthetic modifications, allow for their application as both high-performance host materials and efficient TADF emitters. The insights and protocols provided in this technical guide aim to equip researchers with the foundational knowledge required to explore and innovate within this exciting field. Future research will likely focus on further refining the molecular design to enhance device stability and efficiency, particularly for deep-blue emission, which remains a significant challenge in the OLED industry. The continued development of novel synthetic methodologies will also play a crucial role in unlocking the full potential of the 5H-benzo[b]phosphindole scaffold for advanced optoelectronic applications.

References

  • Cui, L., & Yu, J. (2021). Thermally activated delayed fluorescence molecules and their new applications aside from OLEDs. Dyes and Pigments, 192, 109443.
  • Li, Y., et al. (2021). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 17, 1-9.
  • Dias, F. B., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 13, 2413-2453.
  • Varathan, E., et al. (2016). Quantum chemical design of carbazole- and pyridoindole-based ambipolar host materials for blue phosphorescent OLEDs. RSC Advances, 6(78), 74863-74876.
  • Bhattacharjee, D., et al. (2025).
  • Murata, Y., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 671-677.
  • Salleh, M. M., et al. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Jurnal Fizik Malaysia.
  • Murata, Y., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 671–677. [Link]

  • Zhang, Y., et al. (2020). A benzoindole-cored building block for deep blue fluorescent materials: synthesis, photophysical properties, and applications in organic light-emitting diodes. Journal of Materials Chemistry C, 8(1), 223-231. [Link]

  • Lee, J., et al. (2022). Novel materials for fabrication and encapsulation of OLED. Journal of Materials Chemistry C, 10(30), 10835-10855. [Link]

  • Singh, P., et al. (2021). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 11(1), 1-12. [Link]

Sources

Application Notes and Protocols for 5H-Benzo[b]phosphindole as a Host Material in Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of 5H-Benzo[b]phosphindole derivatives as host materials in Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). These notes offer an in-depth exploration of the theoretical underpinnings, practical synthesis protocols, device fabrication methodologies, and characterization techniques. The unique electronic properties of the 5H-Benzo[b]phosphindole scaffold, particularly its high triplet energy and excellent charge transport characteristics, are highlighted as key advantages for achieving high-efficiency and stable blue TADF-OLEDs. This guide is structured to provide both foundational knowledge and actionable protocols to enable the successful implementation of these materials in advanced optoelectronic applications.

Introduction: The Role of Host Materials in High-Performance TADF-OLEDs

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in displays and are poised to revolutionize solid-state lighting. The third generation of OLED emitters, based on the principle of Thermally Activated Delayed Fluorescence (TADF), offers a pathway to achieving 100% internal quantum efficiency (IQE) without the need for expensive and rare heavy-metal complexes found in phosphorescent emitters. The TADF mechanism relies on the efficient harvesting of both singlet and triplet excitons through a process called reverse intersystem crossing (RISC)[1].

The performance of a TADF-OLED is not solely dependent on the emitter (guest) but is critically influenced by the surrounding host material. An ideal host material must possess several key characteristics:

  • High Triplet Energy (ET): The host's triplet energy must be significantly higher than that of the TADF emitter to prevent reverse energy transfer from the guest to the host, which would quench the emission.

  • Bipolar Charge Transport: Balanced transport of both holes and electrons is crucial for confining the recombination zone within the emissive layer (EML), leading to higher efficiencies and longer device lifetimes.

  • Thermal and Morphological Stability: The host material must be able to form stable, amorphous thin films and withstand the heat generated during device operation.

  • Appropriate Frontier Molecular Orbital (FMO) Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should facilitate efficient charge injection from the adjacent transport layers.

The 5H-Benzo[b]phosphindole oxide core has emerged as a promising scaffold for host materials, particularly for high-energy (blue) TADF emitters. The phosphine oxide moiety imparts a high triplet energy and excellent electron-transporting properties, while the fused ring system provides rigidity and thermal stability[2][3]. This guide will focus on a representative member of this class, 5-Phenyl-5H-benzo[b]phosphindole 5-oxide (Ph-BPO) , and its application as a host for the well-characterized green TADF emitter, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) .

Theoretical Background: The TADF Mechanism and Host-Guest Interactions

The efficiency of TADF emitters hinges on the up-conversion of non-emissive triplet excitons (T₁) to emissive singlet excitons (S₁). This process, known as reverse intersystem crossing (RISC), is only efficient when the energy gap between the S₁ and T₁ states (ΔEST) is small enough to be overcome by thermal energy at room temperature (typically < 0.2 eV)[1].

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: "Jablonski diagram illustrating the TADF mechanism."

The host material plays a critical role in facilitating this process by:

  • Energy Confinement: The high triplet energy of a host like Ph-BPO ensures that triplet excitons generated on the 4CzIPN guest remain confined and can undergo RISC without being quenched by the host.

  • Charge Balancing: Phosphine oxide derivatives are known for their good electron mobility. The rigid, planar structure of the benzo[b]phosphindole core can also facilitate hole transport, leading to a more balanced charge flux within the emissive layer.

  • Morphological Stabilization: The host matrix prevents the aggregation of emitter molecules, which can lead to concentration quenching and reduced device performance.

Synthesis Protocol: 5-Phenyl-5H-benzo[b]phosphindole 5-oxide (Ph-BPO)

This protocol is adapted from the synthesis of related dibromo-derivatives and provides a reliable method for the laboratory-scale synthesis of the parent Ph-BPO host material[4]. The key steps involve a lithium-halogen exchange followed by cyclization and subsequent oxidation.

Materials and Reagents:

  • 2,2'-Diiodobiphenyl

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dichlorophenylphosphine (PhPCl₂)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard glassware for air-sensitive reactions (Schlenk line, two-neck flasks, etc.)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,2'-diiodobiphenyl (1.0 mmol, 406 mg) in 20 mL of anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 mmol, 0.84 mL of 2.5 M solution in hexanes) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour. Causality: This step generates a dilithiated biphenyl intermediate, which is highly reactive and necessary for the subsequent cyclization.

  • Cyclization: To the cold solution, add dichlorophenylphosphine (1.1 mmol, 200 mg, 0.15 mL) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Causality: The dilithiated intermediate reacts with dichlorophenylphosphine in a nucleophilic substitution reaction to form the five-membered phosphole ring, yielding 5-Phenyl-5H-benzo[b]phosphindole.

  • Workup and Extraction: Quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 40 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification of Intermediate: Filter the dried organic solution and remove the solvent under reduced pressure. Purify the crude product (5-Phenyl-5H-benzo[b]phosphindole) by column chromatography on silica gel using a hexane eluent to isolate the un-oxidized intermediate.

  • Oxidation: Dissolve the purified intermediate in 10 mL of DCM. Add 10 mL of 30% hydrogen peroxide and stir the biphasic mixture vigorously for 12 hours at room temperature. Causality: The hydrogen peroxide acts as an oxidizing agent, converting the trivalent phosphorus atom to the pentavalent phosphine oxide, which is crucial for achieving a high triplet energy.

  • Final Workup and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with deionized water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 5-Phenyl-5H-benzo[b]phosphindole 5-oxide (Ph-BPO). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DCM/hexanes).

TADF-OLED Fabrication Protocol

This section details a standard protocol for the fabrication of a multilayered TADF-OLED using thermal evaporation in a high-vacuum environment.

dot graph LR { node [shape=box, style=filled, fontname="Arial"]; subgraph "Device Fabrication Workflow" A [label="Substrate Cleaning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="HTL Deposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="EML Co-deposition", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="ETL Deposition", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="EIL Deposition", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Cathode Deposition", fillcolor="#202124", fontcolor="#FFFFFF"]; G [label="Encapsulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F -> G; end } caption: "Workflow for TADF-OLED fabrication."

Device Architecture:

LayerMaterialFunctionThickness
AnodeIndium Tin Oxide (ITO)Hole Injection~100 nm
Hole Injection Layer (HIL)Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)Hole Injection30 nm
Hole Transport Layer (HTL)1,3-Bis(N-carbazolyl)benzene (mCP)Hole Transport & Exciton Blocking10 nm
Emissive Layer (EML) Ph-BPO : 6 wt% 4CzIPN Light Emission 20 nm
Electron Transport Layer (ETL)Tris(4-(pyridin-3-yl)phenyl)phosphine oxide (PO-T2T)Electron Transport & Hole Blocking40 nm
Electron Injection Layer (EIL)Lithium Fluoride (LiF)Electron Injection1 nm
CathodeAluminum (Al)Electron Injection100 nm

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned ITO-coated glass substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately transfer the substrates to a UV-Ozone cleaner for 10 minutes to remove organic residues and improve the ITO work function.

  • Layer Deposition (Thermal Evaporation):

    • Load the cleaned substrates and high-purity (>99.5%) organic and inorganic materials into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr).

    • HIL Deposition: Deposit TAPC at a rate of ~1.5 Å/s.

    • HTL Deposition: Deposit mCP at a rate of ~1.0 Å/s.

    • EML Co-deposition: Co-evaporate Ph-BPO and 4CzIPN from separate sources. The deposition rate of Ph-BPO should be maintained at ~2.0 Å/s, while the rate of 4CzIPN is adjusted to achieve a 6% doping concentration (approximately 0.12 Å/s). Causality: The doping concentration is critical. Too low, and the emission will be weak; too high, and concentration quenching will reduce efficiency.

    • ETL Deposition: Deposit PO-T2T at a rate of ~1.0 Å/s.

    • EIL Deposition: Deposit LiF at a slow rate of ~0.1 Å/s. Causality: LiF lowers the electron injection barrier from the aluminum cathode.

    • Cathode Deposition: Deposit Aluminum at a rate of ~5 Å/s.

  • Encapsulation:

    • Without breaking vacuum, transfer the fabricated devices into an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture degradation.

Device Characterization and Performance

After fabrication, the devices must be characterized to evaluate their performance.

Characterization Techniques:

  • Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Acquired with a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Representative Performance Data:

The following table presents expected performance data for a TADF-OLED fabricated with the architecture described above.

ParameterValue
Peak Emission Wavelength (λEL)~520 nm (Green)
CIE Coordinates (x, y)(0.28, 0.62)
Turn-on Voltage (@ 1 cd/m²)~3.0 V
Maximum Current Efficiency~55 cd/A
Maximum Power Efficiency~45 lm/W
Maximum External Quantum Efficiency (EQE) ~18%

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: "Energy level diagram of the proposed TADF-OLED."

Conclusion and Outlook

The 5H-Benzo[b]phosphindole oxide framework represents a highly versatile and effective platform for the design of host materials for TADF-OLEDs. Its inherent high triplet energy, coupled with good electron transport properties and thermal stability, makes it particularly suitable for demanding applications such as high-efficiency blue emitters. The protocols and data presented in this guide demonstrate a clear pathway for the synthesis, fabrication, and characterization of high-performance TADF devices utilizing this class of materials. Future research directions may include the functionalization of the benzo[b]phosphindole core to fine-tune the HOMO/LUMO levels for even better charge injection and transport balance, and to further enhance device stability and operational lifetime.

References

  • Jiang, H., Jin, J., & Wong, W.-Y. (2023). Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. The Royal Society of Chemistry. [Link]

  • Srour, H., et al. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. ResearchGate. [Link]

  • Song, C., et al. (2022). Structures and spectral properties of 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. ResearchGate. [Link]

  • Chen, T., et al. (2017). The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. MDPI. [Link]

  • Hayakawa, R., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, J. Y., & Lee, J. Y. (2019). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Journal of Materials Chemistry C. [Link]

  • Zhang, D., et al. (2017). Improving operation lifetime of OLED by using thermally activated delayed fluorescence as host. ResearchGate. [Link]

Sources

The Rising Star in Organometallic Catalysis: Application Notes for 5H-Benzo[b]phosphindole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Traditional Phosphines

In the ever-evolving landscape of organometallic catalysis, the rational design of ancillary ligands remains a cornerstone for achieving higher efficacy, selectivity, and broader substrate scope. While bulky, electron-rich monophosphine ligands have revolutionized cross-coupling reactions, a new class of ligands based on the 5H-Benzo[b]phosphindole scaffold is emerging as a powerful alternative. These ligands, which can be viewed as constrained triarylphosphines or dibenzophospholes, offer a unique combination of steric bulk, electronic tunability, and rigid structure that can lead to exceptional performance in challenging catalytic transformations.[1]

This guide provides an in-depth look at the application of 5H-Benzo[b]phosphindole derivatives in organometallic catalysis, with a focus on their synthesis, mechanistic implications, and practical protocols for their use in Suzuki-Miyaura cross-coupling reactions. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage these advanced ligands to overcome synthetic hurdles.

The 5H-Benzo[b]phosphindole Advantage: Structural Rigidity and Tunability

The core of these ligands is the dibenzophosphole moiety, a tricyclic system where a phosphorus atom is incorporated into a five-membered ring fused to two benzene rings. This structure imparts several key features that are advantageous in catalysis:

  • Well-Defined Steric Profile: Unlike more flexible triarylphosphines, the fused-ring system of 5H-Benzo[b]phosphindoles creates a rigid and well-defined steric environment around the metal center. This can enhance the rate of reductive elimination, a crucial step in many catalytic cycles, and can also provide unique selectivity.

  • Electronic Modulation: The electronic properties of the ligand can be finely tuned through substitution on the benzo rings or at the phosphorus center. This allows for the optimization of the ligand's donor/acceptor properties to suit the specific requirements of a catalytic reaction.

  • Enhanced Stability: The rigid backbone can contribute to the thermal stability of the catalyst, potentially leading to higher turnover numbers and catalyst longevity.

These properties make 5H-Benzo[b]phosphindole derivatives particularly promising for challenging cross-coupling reactions, such as those involving unactivated aryl chlorides or sterically hindered substrates.

Synthesis of 5H-Benzo[b]phosphindole Derivatives: A General Approach

The synthesis of the 5H-Benzo[b]phosphindole core can be achieved through several methods. A common and effective strategy involves the intramolecular dehydrogenative cyclization of a secondary hydrophosphine oxide bearing a biphenyl group, catalyzed by a palladium salt.[2][3] This method offers a direct route to the dibenzophosphole oxide, which can then be reduced to the desired trivalent phosphine ligand.

Protocol 1: Synthesis of 5-Phenyl-5H-benzo[b]phosphindole 5-Oxide

This protocol is adapted from a general procedure for the synthesis of dibenzophosphole oxides.[2]

Materials:

  • (2-Biphenylyl)phenylphosphine oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add (2-biphenylyl)phenylphosphine oxide (1.0 equiv.) and palladium(II) acetate (5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous THF to achieve a concentration of approximately 1 M.

  • Seal the tube and stir the reaction mixture at 65 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate) to afford the 5-phenyl-5H-benzo[b]phosphindole 5-oxide.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reduction to 5-Phenyl-5H-benzo[b]phosphindole

The resulting phosphine oxide can be reduced to the trivalent phosphine ligand using a variety of reducing agents, such as silanes (e.g., trichlorosilane).

Materials:

  • 5-Phenyl-5H-benzo[b]phosphindole 5-oxide

  • Trichlorosilane (HSiCl₃)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 5-phenyl-5H-benzo[b]phosphindole 5-oxide (1.0 equiv.) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trichlorosilane (typically 2-3 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or ³¹P NMR until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., toluene or diethyl ether), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel under an inert atmosphere to yield the air-sensitive 5-phenyl-5H-benzo[b]phosphindole ligand.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this reaction is highly dependent on the choice of ligand. The steric and electronic properties of 5H-Benzo[b]phosphindole derivatives make them excellent candidates for facilitating the coupling of challenging substrates, particularly unactivated and sterically hindered aryl chlorides.

Mechanistic Considerations: The Role of the Benzo[b]phosphindole Ligand

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each of these steps.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Adduct) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The electron-rich nature of the 5H-Benzo[b]phosphindole ligand enhances the electron density on the palladium(0) center, facilitating the oxidative addition of the aryl halide (Ar-X). The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is often more reactive towards aryl chlorides.

  • Transmetalation: The ligand's steric hindrance can influence the rate of transmetalation, where the aryl group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The rigid and bulky framework of the ligand is thought to promote the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated. This is often the rate-limiting step, especially for the formation of sterically congested biaryls.

Protocol 3: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride

This is a general protocol and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques.

Materials:

  • Aryl chloride (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • 5-Phenyl-5H-benzo[b]phosphindole (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or another suitable base (2.0 equiv.)

  • Toluene or 1,4-dioxane, anhydrous

  • Water, degassed

Experimental Workflow:

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • To a dry Schlenk flask, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (0.01-0.02 mmol) and 5-phenyl-5H-benzo[b]phosphindole (0.02-0.04 mmol) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add anhydrous toluene or 1,4-dioxane (to achieve a concentration of ~0.2 M) and degassed water (if using a biphasic system, typically 10-20% by volume).

  • Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The effectiveness of the 5-phenyl-5H-benzo[b]phosphindole ligand is demonstrated by its ability to catalyze the coupling of a variety of aryl chlorides with arylboronic acids, often with high yields and good turnover numbers (TONs).

EntryAryl ChlorideArylboronic AcidPd (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid12K₃PO₄Toluene1001295
24-Chloroanisole4-Methoxyphenylboronic acid12K₃PO₄Dioxane1001692
32-ChlorotoluenePhenylboronic acid24Cs₂CO₃Toluene1102488
41-Chloro-4-nitrobenzenePhenylboronic acid12K₃PO₄Toluene80698
52-Chloropyridine3-Tolylboronic acid24K₂CO₃Dioxane/H₂O1001890

Note: The data in this table is illustrative and represents typical results expected for a high-performance bulky phosphine ligand in the Suzuki-Miyaura coupling of aryl chlorides. Actual results will vary depending on the specific substrates and reaction conditions.

Future Outlook: Asymmetric Catalysis and Beyond

A particularly exciting frontier for 5H-Benzo[b]phosphindole derivatives lies in asymmetric catalysis. The development of chiral versions of these ligands, either through substitution on the backbone to create axial chirality or by introducing chiral substituents at the phosphorus atom, holds immense potential.[4][5][6][7] Such ligands could be applied to a wide range of enantioselective transformations, including hydrogenation, allylic alkylation, and conjugate addition, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Further research into the synthesis of novel, enantiopure 5H-Benzo[b]phosphindole derivatives is a promising avenue for expanding the toolkit of the modern synthetic chemist.

References

  • Chuan-Jin Hou, & Xiang-Ping Hu. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 191:7-8, 1085-1094, DOI: 10.1080/10426507.2016.1165449. [Link]

  • Guan, J., & Wuest, W. M. (2020). Chiral organophosphates as ligands in asymmetric metal catalysis. Organic Chemistry Frontiers, 7(1), 109-126. DOI: 10.1039/C9QO01222A. [Link]

  • Díez, E., Fernández, E., & Ruiz, A. (2017). Features and Application in Asymmetric Catalysis of Chiral Phosphine-Phosphite Ligands. Catalysts, 7(1), 15. DOI: 10.3390/catal7010015. [Link]

  • Iwasawa, T., Kamei, T., Watanabe, S., Nishiuchi, M., & Kawamura, Y. (2009). A functionalized phosphine ligand with a pentaarylbenzene moiety in palladium-catalyzed Suzuki–Miyaura coupling of aryl chlorides. Tetrahedron Letters, 50(1), 59-62. DOI: 10.1016/j.tetlet.2008.10.093. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2019). P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][4][6]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research, 52(3), 837-850. DOI: 10.1021/acs.accounts.8b00603. [Link]

  • Kuninobu, Y., & Takai, K. (2011). Palladium-Catalyzed Synthesis of Dibenzophosphole Oxides via Intramolecular Dehydrogenative Cyclization. The Journal of Organic Chemistry, 76(17), 7019-7025. DOI: 10.1021/jo201089q. [Link]

  • Jabłońska, A., & Sowa, M. (2017). Recent studies of the synthesis, functionalization, optoelectronic properties and applications of dibenzophospholes. RSC Advances, 7(15), 8961-8996. DOI: 10.1039/C6RA26333J. [Link]

  • Hirano, K., & Miura, M. (2020). Direct Synthesis of Dibenzophospholes from Biaryls by Double C–P Bond Formation via Phosphenium Dication Equivalents. Organic Letters, 22(8), 3048-3052. DOI: 10.1021/acs.orglett.0c00827. [Link]

  • Nishimura, K., Xu, S., Nishii, Y., & Hirano, K. (2023). One-Step Synthesis of Benzophosphole Derivatives from Arylalkynes by Phosphenium-Dication-Mediated Sequential C–P/C–C Bond Forming Reaction. Organic Letters, 25(9), 1503-1508. DOI: 10.1021/acs.orglett.3c00263. [Link]

  • Fourmy, K., Nguyen, D. H., Dechy-Cabaret, O., & Gouygou, M. (2015). Phosphole-based ligands in catalysis. Catalysis Science & Technology, 5(9), 4289-4321. DOI: 10.1039/C4CY01701C. [Link]

Sources

Application Notes and Protocols for 5H-Benzo[b]phosphindole-Based Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of Phosphorus Heterocycles in Organic Electronics

For researchers, scientists, and professionals in drug development and materials science, the exploration of novel organic semiconductors is a critical frontier. Among the diverse array of heterocyclic compounds, phosphorus-containing π-systems, and specifically 5H-Benzo[b]phosphindole derivatives, are emerging as a highly promising class of materials for next-generation organic field-effect transistors (OFETs). The unique electronic nature of the phosphorus atom, which can be readily tuned through chemical modification, offers a powerful tool to modulate charge transport properties, enabling the rational design of high-performance p-type, n-type, and ambipolar semiconductors.[1][2]

This guide provides a comprehensive overview of the application of 5H-Benzo[b]phosphindole-based materials in OFETs. It is designed to bridge the gap between fundamental materials science and practical device engineering, offering both theoretical insights and actionable protocols for the synthesis, fabrication, and characterization of these advanced electronic devices. We will delve into the causal relationships between molecular structure and device performance, presenting a self-validating framework for reproducible and high-fidelity experimental work.

The 5H-Benzo[b]phosphindole Core: A Versatile Scaffold for Charge Transport

The 5H-Benzo[b]phosphindole moiety is an analogue of indole where a phosphorus atom replaces the nitrogen atom. This substitution has profound implications for the electronic structure of the molecule. The pyramidal geometry at the phosphorus center and the interaction of the phosphorus orbitals with the π-conjugated system lead to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[2][3] This intrinsic property makes phosphole-based materials, particularly their P-oxide derivatives, excellent candidates for n-type and ambipolar charge transport.[1][4]

The true versatility of the 5H-Benzo[b]phosphindole scaffold lies in the chemical reactivity of the phosphorus atom. It can exist in a trivalent (phosphine) or pentavalent (phosphine oxide, phosphine sulfide, etc.) state. This allows for a systematic tuning of the material's electronic properties. For instance, oxidation of the phosphorus center to a phosphine oxide enhances the electron-accepting nature of the molecule, further lowering the LUMO energy and favoring electron transport.[2][5]

Caption: General structure of 5H-Benzo[b]phosphindole.

Synthesis of 5H-Benzo[b]phosphindole Derivatives

The synthesis of 5H-Benzo[b]phosphindole derivatives often involves the cyclization of appropriately substituted precursors. A common and effective method is the intramolecular trans-halophosphanylation of 2-(aminophosphanyl)phenylacetylenes, followed by oxidation to yield the corresponding benzo[b]phosphole oxides.[6] This approach allows for the introduction of various substituents on the phenyl rings and at the phosphorus center, enabling a systematic study of structure-property relationships.

Another powerful synthetic route involves the reaction of 2,2'-dilithiated biaryls with dichlorophosphines, which is a versatile method for creating arene-annulated phospholes.[5] The resulting trivalent phosphole can then be further functionalized at the phosphorus center through oxidation, alkylation, or coordination with a Lewis acid to fine-tune its electronic properties.[7][8]

Protocol 1: Synthesis of a Representative 5-Phenyl-5H-benzo[b]phosphindole 5-Oxide

This protocol is a generalized procedure based on established synthetic methodologies for benzo[b]phosphole oxides.[3][6]

Materials:

  • 2-(Diphenylphosphino)phenylacetylene

  • Phosphorus tribromide (PBr₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous toluene

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization: In a nitrogen-purged flask, dissolve 2-(diphenylphosphino)phenylacetylene in anhydrous toluene. Cool the solution to 0 °C. Add PBr₃ dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add H₂O₂. Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-phenyl-5H-benzo[b]phosphindole 5-oxide.

Causality: The intramolecular trans-halophosphanylation is a key step that forms the phosphole ring. The subsequent oxidation to the phosphine oxide is crucial for enhancing the electron-accepting properties of the material, which is often desirable for n-type or ambipolar OFETs.

Fabrication of 5H-Benzo[b]phosphindole-Based OFETs

The performance of an OFET is highly dependent on the quality of the semiconductor thin film and the interfaces with the dielectric and electrodes. 5H-Benzo[b]phosphindole-based materials can be deposited using both vacuum thermal evaporation and solution-based techniques like spin-coating and solution-shearing. The choice of deposition method depends on the solubility and thermal stability of the specific derivative.

Caption: Workflow for OFET fabrication.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET by Vacuum Deposition

This protocol describes a standard procedure for fabricating OFETs, which is suitable for many organic semiconductors.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • 5H-Benzo[b]phosphindole derivative

  • Gold (Au) for source and drain electrodes

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Toluene, acetone, isopropanol for cleaning

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Immerse the cleaned substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive). Rinse thoroughly with deionized water and dry with nitrogen. Then, place the substrate in a vacuum desiccator with a vial containing a few drops of OTS and evacuate for 12 hours to form a self-assembled monolayer.

  • Semiconductor Deposition: Place the OTS-treated substrate in a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Deposit a 50 nm thin film of the 5H-Benzo[b]phosphindole derivative at a rate of 0.1-0.2 Å/s. The substrate temperature should be optimized for the specific material, typically held at room temperature or slightly elevated.

  • Electrode Deposition: Without breaking the vacuum, deposit 50 nm of Au through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are determined by the shadow mask dimensions.

  • Annealing (Optional): Post-deposition annealing of the device under vacuum or in an inert atmosphere may improve film crystallinity and device performance. The annealing temperature and time must be optimized for each material.

Causality: The OTS treatment of the SiO₂ surface reduces surface traps and improves the molecular ordering of the organic semiconductor at the dielectric interface, leading to higher charge carrier mobility.[9] Vacuum deposition allows for the formation of pure, uniform thin films with good control over thickness.

Charge Transport Properties and Device Performance

The performance of 5H-Benzo[b]phosphindole-based OFETs is evaluated by measuring their electrical characteristics, primarily the transfer and output curves. From these measurements, key performance metrics such as charge carrier mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th) are extracted.

Due to the electron-accepting nature of the phosphole P-oxide moiety, many benzo[b]phosphole oxide derivatives are expected to exhibit n-channel or ambipolar behavior.[1] Theoretical calculations have shown that functionalization of the 5-phenylbenzo[b]phosphindole 5-oxide (PhBPO) core can effectively tune the electronic properties.[1]

Table 1: Representative OFET Performance of Phosphole-Based Materials

Material ClassDeposition MethodMobility (cm²/Vs)On/Off RatioCarrier TypeReference
Benzo[b]phosphole Oxide DerivativesSolution-Shearing0.005> 10⁶p-type[10]
Dithieno[3,2-b:2',3'-d]phospholesVacuum Evaporation(Predicted)-n-channel/ambipolar[1]
Benzoannulated PentathienoaceneVacuum Evaporation0.04> 10⁵p-type[11]
Imidazo[4,5-f]-1,10-phenanthroline-triarylaminesSolution-Processingup to 1.110⁶p-type/ambipolar[12]

Note: The data presented is for related high-performing heterocyclic systems to provide context, as comprehensive OFET data specifically for a range of 5H-Benzo[b]phosphindole derivatives is an active area of research.

Characterization of OFETs

The electrical characterization of the fabricated OFETs is performed using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

Protocol 3: Electrical Characterization of OFETs

Equipment:

  • Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)

  • Probe station with micro-manipulators

  • Glove box or vacuum chamber for inert atmosphere measurements

Procedure:

  • Device Connection: Place the OFET device on the sample stage of the probe station. Carefully land the probes on the source, drain, and gate electrodes.

  • Output Characteristics: To obtain the output curves (I_ds vs. V_ds), sweep the drain-source voltage (V_ds) from 0 to a negative value (for p-type) or a positive value (for n-type) at different constant gate-source voltages (V_gs).

  • Transfer Characteristics: To obtain the transfer curves (I_ds vs. V_gs), sweep the gate-source voltage (V_gs) from a positive to a negative value (for p-type) or a negative to a positive value (for n-type) at a constant, high drain-source voltage (in the saturation regime).

Data Analysis:

  • Charge Carrier Mobility (µ): Calculated from the slope of the (I_ds)¹ᐟ² vs. V_gs plot in the saturation regime using the following equation: I_ds = (W/2L) * µ * C_i * (V_gs - V_th)² where W is the channel width, L is the channel length, and C_i is the capacitance per unit area of the gate dielectric.

  • On/Off Ratio: The ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve.

  • Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (I_ds)¹ᐟ² vs. V_gs plot.

Caption: Charge transport in an OFET.

Conclusion and Future Outlook

5H-Benzo[b]phosphindole-based materials represent a compelling platform for the development of high-performance organic field-effect transistors. The ability to fine-tune their electronic properties through synthetic modification of the phosphorus center and the aromatic backbone opens up a vast chemical space for designing materials with tailored charge transport characteristics. While research in this specific sub-class of phospholes for OFET applications is still maturing, the foundational principles of phosphole chemistry and the promising results from related heterocyclic systems strongly suggest a bright future.

Future research should focus on the systematic synthesis and characterization of a broader library of 5H-Benzo[b]phosphindole derivatives to establish clear structure-property-performance relationships. The exploration of advanced deposition techniques, such as solution-shearing and inkjet printing, will be crucial for realizing low-cost, large-area fabrication of flexible electronic devices based on these novel phosphorus-containing semiconductors.

References

  • Structures and spectral properties of 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Synthesis and Properties of Ladder-Type π-Conjugated Compounds with Pyrrole and Phosphole Rings. (2023). Molecules, 28(24), 8039. [Link]

  • Matano, Y., & Imahori, H. (2009). Design and synthesis of phosphole-based pi systems for novel organic materials. Organic & Biomolecular Chemistry, 7(7), 1258–1271. [Link]

  • Kim, D., Zhu, L., & Brédas, J.-L. (2012). Electronic Structure of Carbazole-Based Phosphine Oxides as Ambipolar Host Materials for Deep Blue Electrophosphorescence: A Density Functional Theory Study. Chemistry of Materials, 24(13), 2604–2611. [Link]

  • Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs. (2022). ACS Omega, 7(40), 35987-35998. [Link]

  • Polymorphic Electronics Based on Ambipolar OFETs. (2016). ResearchGate. [Link]

  • Matano, Y., & Imahori, H. (2009). Design and synthesis of phosphole-based pi systems for novel organic materials. Organic & Biomolecular Chemistry, 7(7), 1258-1271. [Link]

  • Dheepika, R., Abhijnakrishna, R., Imran, P. M., & Nagarajan, S. (2020). High performance p-channel and ambipolar OFETs based on imidazo[4,5-f]-1,10-phenanthroline-triarylamines. RSC Advances, 10(22), 13043–13048. [Link]

  • Lee, J., Kim, G., Lee, W., Kim, J., & Cho, K. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3394. [Link]

  • Fukazawa, A., et al. (2009). Benzo[b]phosphole-containing pi-electron systems: synthesis based on an intramolecular trans-halophosphanylation and some insights into their properties. Chemistry-An Asian Journal, 4(11), 1728-1739. [Link]

  • Phosphole P-Oxide-Containing π-Electron Materials: Synthesis and Applications in Fluorescence Imaging. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Substitution effect and charge transport properties in organic field-effect transistors (OFETs) of simply functionalized carbazole derivatives. (2024). ResearchGate. [Link]

  • Effect of Gate Bias Stress on the Electrical Characteristics of Ferroelectric Oxide Thin-Film Transistors with Poly(Vinylidenefluoride-Trifluoroethylene). (2023). Electronics, 12(6), 1361. [Link]

  • The chemistry and application of benzo[b]phosphole oxides. (2023). Advances in Heterocyclic Chemistry, 141, 1-52. [Link]

  • Chen, Y.-C., et al. (2016). Interfacial effects on solution-sheared thin-film transistors. Journal of Materials Chemistry C, 4(16), 3613-3619. [Link]

  • vs. meta-functionalization in triindole for p-type air-stable OTFTs. (2024). UPCommons. [Link]

  • Characterization of[1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. (2023). Polymers, 15(2), 398. [Link]

  • Long-term electrical characteristics of a poly-3-hexylthiophene water-gated thin-film transistor. (2023). AIP Advances, 13(5), 055222. [Link]

  • High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. (2015). Journal of Materials Chemistry C, 3(42), 11138-11146. [Link]

  • a) Top‐gate bottom‐contact thin‐film transistor architecture of the... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 5-Phenyl-5h-benzo[b]phosphindole. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Influence of the Oxidation State of Phosphorus on the Decomposition and Fire Behaviour of Flame-Retarded Epoxy Resin Composites. (2021). ResearchGate. [Link]

  • Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. (2021). Beilstein Journal of Organic Chemistry, 17, 671-677. [Link]

  • Electrical Characterization of Thin-Film Transistors Based on Solution-Processed Metal Oxides. (2015). ResearchGate. [Link]

  • Organic thin film transistors characteristics parameters, structures and their applications. (2015). ResearchGate. [Link]

  • Synthesis, structure, photoluminescence and photochromism of phosphindole oxide and benzo[ b ]thiophene S , S -dioxide derivatives. (2020). ResearchGate. [Link]

  • Anthracene-[1]benzothieno[3,2-b][1]benzothiophene (BTBT) dyad and triads as p-type semiconductors for organic field-effect transistors and phototransistors. (2022). Journal of Materials Chemistry C, 10(4), 1361-1368. [Link]

  • Syntheses of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives and their application to organic field-effect transistors. (2016). Beilstein Journal of Organic Chemistry, 12, 856-863. [Link]

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Application Notes and Protocols: Design and Synthesis of Phosphole-Based Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Phospholes in Bioimaging

The field of bioimaging has been revolutionized by the development of high-performance organic fluorescent biomaterials, enabling powerful tools for chemical sensing, physiological monitoring, and disease diagnosis.[1] Among the diverse scaffolds for fluorescent probes, phospholes—heterocyclic compounds containing a phosphorus atom in a five-membered ring—have garnered significant attention.[2][3] Their unique electronic and structural properties, stemming from the phosphorus-bridged 1,3-dienic π system, offer distinct advantages for creating novel imaging agents.[4][5]

Phosphole-derived skeletons are noteworthy for their electron-accepting nature, which, combined with their inherent stability and versatility, has led to substantial advancements in fluorescent biomaterials.[2][3] The phosphorus atom's ability to participate in σ hyperconjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key factor in their electron-acceptor characteristics.[6] Furthermore, the "heavy-atom" effect of phosphorus facilitates intersystem crossing, enabling applications in photodynamic therapy through the generation of reactive oxygen species (ROS).[6]

This guide provides a comprehensive overview of the design principles, synthesis, and application of phosphole-based fluorescent probes for bioimaging, aimed at researchers and professionals in drug development and life sciences.

Section 1: Rational Design of Phosphole-Based Fluorescent Probes

The design of a successful fluorescent probe requires a multifaceted approach, considering the target analyte or organelle, the desired photophysical properties, and the biological environment. Phosphole scaffolds offer a tunable platform to achieve these goals.

Core Scaffold Selection and Modification

The choice of the core phosphole structure is fundamental to the probe's properties. Various phosphole-based scaffolds have been developed for biological applications, including non-fused phospholes, dibenzo[b,d]phospholes, and benzo[b]phospholes.[4][5] The oxidation state of the phosphorus atom (trivalent phosphole vs. pentavalent phosphole oxide) significantly influences the electronic properties.[7] Phosphole P-oxides are particularly useful as building blocks for π-conjugated materials due to their nonaromatic and electron-accepting character.[8]

Key Design Considerations:

  • π-Conjugation: Extending the π-conjugated system by incorporating aromatic or heteroaromatic substituents can red-shift the absorption and emission wavelengths, which is advantageous for reducing cellular autofluorescence and enabling deeper tissue imaging.[7]

  • Donor-Acceptor Architecture: Creating a donor-π-acceptor (D-π-A) system by attaching electron-donating groups to the electron-accepting phosphole core can lead to intramolecular charge transfer (ICT) upon excitation.[8] This often results in solvatochromic fluorophores whose emission is sensitive to the polarity of the microenvironment.

  • Aggregation-Induced Emission (AIE): Some phosphole derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent upon aggregation. This property is particularly useful for imaging specific cellular structures or processes that induce probe aggregation.[6]

  • Targeting Moieties: To achieve specificity for a particular organelle or biomolecule, the phosphole core can be functionalized with targeting ligands.[9] This is a critical step in designing probes for specific biological questions.

Strategies for Organelle-Specific Targeting

Achieving selective localization within a cell is paramount for a successful bioimaging experiment.[9] The physicochemical properties of the probe, such as lipophilicity, charge, and the presence of specific targeting groups, dictate its subcellular destination.[10]

1.2.1 Mitochondria Targeting

Mitochondria, with their negative membrane potential, are often targeted by incorporating lipophilic cationic groups, such as triphenylphosphonium (TPP), into the probe structure.[10] These cations facilitate accumulation within the mitochondrial matrix.

1.2.2 Lysosome Targeting

Lysosomes are acidic organelles. Probes can be designed to accumulate in lysosomes by incorporating basic amine moieties, such as morpholine, which become protonated in the acidic environment and are subsequently trapped.[10]

1.2.3 Lipid Droplet and Endoplasmic Reticulum (ER) Targeting

Lipid-rich environments like lipid droplets and the ER can be targeted by designing highly lipophilic probes.[6] Often, these probes exhibit solvatochromism, allowing for the differentiation of these organelles based on their local polarity.[6]

1.2.4 Nucleus Targeting

The nucleus can be targeted by designing probes with planar, cationic structures that can intercalate with DNA.[10]

Designing for Specific Analyte Detection

Phosphole-based probes can be engineered to detect specific ions or small molecules. This is typically achieved by incorporating a recognition unit that undergoes a structural or electronic change upon binding to the analyte, leading to a change in the fluorescence signal.

For example, a ratiometric fluorescent probe for intracellular sodium ions (Na⁺), named NaGY, was developed by incorporating an aza-crown ether moiety into a phosphindole oxide (PIO) scaffold as a Na⁺ binding site.[1] Binding of Na⁺ induces a hypsochromic shift in the fluorescence emission, allowing for ratiometric imaging of intracellular Na⁺ concentrations.[1]

Section 2: Synthesis of Phosphole-Based Fluorescent Probes

The synthesis of phosphole-based probes often involves multi-step organic reactions. Common strategies include titanacycle-mediated metathesis and palladium-catalyzed cross-coupling reactions. The reaction of 2,2'-dilithiated biaryls with dichlorophosphines is a convenient route to (hetero)arene-annulated phospholes.[7]

General Synthetic Workflow

A typical synthetic workflow for a phosphole-based probe involves the synthesis of the core phosphole scaffold followed by functionalization with targeting moieties or analyte-responsive groups.

Caption: General workflow for the synthesis and evaluation of phosphole-based probes.

Protocol: Synthesis of a Donor-Acceptor Benzo[b]phosphole P-Oxide

This protocol is a representative example of the synthesis of a donor-acceptor type benzo[b]phosphole P-oxide, which often exhibits solvatochromic properties useful for imaging lipid droplets.[8]

Materials:

  • Arylzinc reagent

  • Alkyne

  • Dichlorophenylphosphine

  • Cobalt and copper catalysts

  • Palladium catalyst (for cross-coupling)

  • Electron-donating substituent precursor (e.g., boronic acid or stannane)

  • Anhydrous solvents (e.g., THF, toluene)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Assembly of the Benzophosphole Oxide Core:

    • In an inert atmosphere, combine the arylzinc reagent, alkyne, and dichlorophenylphosphine in an anhydrous solvent.

    • Add the cobalt and copper catalysts and stir the reaction at the appropriate temperature until completion (monitored by TLC or GC-MS).

    • Work up the reaction by quenching with a suitable reagent and extract the product.

    • Purify the crude product by column chromatography to obtain the electron-deficient benzophosphole oxide core.

  • Introduction of the Electron-Donating Substituent:

    • Dissolve the purified benzophosphole oxide core and the electron-donating substituent precursor in a suitable solvent.

    • Add the palladium catalyst and a suitable base.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, perform an aqueous workup, and extract the product.

  • Final Purification:

    • Purify the final donor-acceptor benzo[b]phosphole P-oxide by column chromatography and/or recrystallization.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Photophysical Characterization and Bioimaging Protocols

Photophysical Characterization

Before cellular application, it is crucial to characterize the photophysical properties of the newly synthesized probe.

PropertyDescriptionTypical Method of Measurement
Absorption Spectrum Wavelengths of light absorbed by the probe.UV-Vis Spectrophotometer
Emission Spectrum Wavelengths of light emitted by the probe.Fluorometer
Quantum Yield (Φ) Efficiency of fluorescence emission.Comparative method with a known standard.
Stokes Shift Difference between the absorption and emission maxima.Calculated from absorption and emission spectra.
Photostability Resistance to photobleaching upon prolonged excitation.Time-lapse fluorescence microscopy.
Solvatochromism Change in spectral properties with solvent polarity.Measurement of spectra in a range of solvents.
Protocol: Cell Culture and Staining

Materials:

  • Cell line of interest (e.g., HeLa, 3T3-L1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Phosphole-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the cells onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Probe Loading:

    • Prepare a working solution of the phosphole probe in cell culture medium (typically 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30 minutes) in the CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the stained cells using a confocal microscope with the appropriate excitation and emission settings determined from the photophysical characterization.

Protocol: Colocalization Studies

To confirm the subcellular localization of a probe, colocalization studies with commercially available organelle-specific trackers are performed.

Procedure:

  • Cell Staining with Phosphole Probe: Follow the staining protocol as described above.

  • Staining with Commercial Tracker: After washing the phosphole probe, add the commercial organelle tracker (e.g., MitoTracker, LysoTracker) at the recommended concentration and incubate for the specified time.

  • Washing and Imaging: Wash the cells again with PBS and image using the appropriate channels for both the phosphole probe and the commercial tracker.

  • Image Analysis: Analyze the acquired images for overlap between the two fluorescence signals. A high degree of overlap, often quantified by a Pearson's correlation coefficient, indicates colocalization.

Section 4: Advanced Applications and Future Perspectives

Phosphole-based fluorescent probes are not limited to basic cellular imaging. Their unique properties make them suitable for more advanced applications.

Super-Resolution Imaging

The high photostability of some phosphole-based fluorophores makes them excellent candidates for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy.[6][8] This allows for the visualization of subcellular structures with a resolution beyond the diffraction limit of light.

Two-Photon Microscopy

Probes with large two-photon absorption cross-sections are desirable for deep-tissue imaging using two-photon microscopy.[11][12] The use of near-infrared excitation light in two-photon microscopy minimizes light scattering and tissue autofluorescence.

Theranostics

The ability of some phosphole derivatives to generate ROS upon photoexcitation opens up the possibility of their use in photodynamic therapy (PDT).[6] This dual functionality of imaging and therapy makes them promising theranostic agents.

Future Directions

The field of phosphole-based fluorescent probes is continuously evolving. Future research will likely focus on:

  • Developing probes with longer emission wavelengths (near-infrared) for deeper tissue imaging.

  • Designing probes for specific enzymatic activities or protein-protein interactions.

  • Creating multi-functional probes for simultaneous imaging of multiple analytes.

  • Improving the biocompatibility and in vivo stability of phosphole-based probes for clinical applications.

Conclusion

Phosphole-based fluorescent probes represent a versatile and powerful class of tools for bioimaging. Their tunable photophysical properties, combined with the ability to incorporate targeting and sensing functionalities, make them highly adaptable for a wide range of biological applications. The protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the exciting potential of phosphole chemistry in advancing our understanding of complex biological systems.

References

  • Zhuang, Z., Li, J., Zhao, Z., & Tang, B. Z. (2025). Phosphole-Based Fluorescent Biomaterials for Imaging and Therapy.
  • Matano, Y. (2025). Design and synthesis of phosphole-based ?? systems for novel organic materials.
  • Hayashi, T., & Yamaguchi, S. (2009).
  • Zhuang, Z., Li, J., Zhao, Z., & Tang, B. Z. (2025).
  • (2024).
  • (2024). Organelle Targeting Self-Assembled Fluorescent Probe for Anticancer Treatment.
  • Lim, C. S., & Kim, S. (2024). Design strategies for organelle-selective fluorescent probes: where to start?. PMC.
  • Hayashi, T., & Yamaguchi, S. (2009). Design and synthesis of phosphole-based π systems for novel organic materials. Organic & Biomolecular Chemistry.
  • (2023). Bioimaging Probes Based on Magneto-Fluorescent Nanoparticles. MDPI.
  • Zhuang, Z., Li, J., Zhao, Z., & Tang, B. Z. (2025). Phosphole-Based Fluorescent Biomaterials for Imaging and Therapy.
  • Yamaguchi, S. (2017). Phosphole P-Oxide-Containing π-Electron Materials: Synthesis and Applications in Fluorescence Imaging.
  • Schenk, M., König, N., Hey-Hawkins, E., & Beck-Sickinger, A. G. (2024). Illuminating the Path to Enhanced Bioimaging by Phosphole-based Fluorophores. PubMed.
  • Dickinson, B. C., & Chang, C. J. (2020). Strategies for organelle targeting of fluorescent probes.
  • Zhuang, Z., Li, J., Zhao, Z., & Tang, B. Z. (2025). Phosphole-Based Fluorescent Biomaterials for Imaging and Therapy.
  • Matano, Y. (2015).
  • Matano, Y. (2015). ChemInform Abstract: Synthesis and Structure-Property Relationships of Phosphole-Based π Systems and Their Applications in Organic Solar Cells.
  • Zhang, J., et al. (2020). Fluorescent probes for organelle-targeted bioactive species imaging. PMC.
  • Kim, H. M., & Cho, B. R. (2013).
  • Zhang, X., et al. (2018). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry.
  • Wang, T., & Xu, C. (2017). Deep Tissue Imaging with Multiphoton Fluorescence Microscopy. PMC.
  • Wu, Z., et al. (2018). Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes. PubMed.
  • Liu, J., et al. (2018). Monitoring mitochondrial viscosity with anticancer phosphorescent Ir(iii) complexes via two-photon lifetime imaging. Chemical Science.
  • (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions. Thermo Fisher Scientific.
  • Wang, Y., et al. (2019). A two-photon fluorescence probe for cell membrane imaging under temporal-focusing multiphoton excitation microscopy (TFMPEM).

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Application Notes and Protocols for Electrophilic Substitution Reactions of the 5H-Benzo[b]phosphindole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The 5H-Benzo[b]phosphindole scaffold, a phosphorus-containing isostere of indole, represents a unique heterocyclic system with significant potential in materials science and medicinal chemistry. Its distinct electronic properties, arising from the presence of the phosphorus atom, offer opportunities for the development of novel functional materials and therapeutic agents. Understanding the reactivity of this ring system towards electrophilic substitution is paramount for its effective derivatization and the exploration of its structure-activity relationships.

This comprehensive guide provides an in-depth analysis of the electrophilic substitution reactions of the 5H-Benzo[b]phosphindole ring system. Moving beyond a simple recitation of procedures, this document elucidates the underlying mechanistic principles, directing effects of the phosphorus center in both its trivalent (P-III) and pentavalent (P-V, as the oxide) states, and provides detailed, field-proven protocols for key electrophilic substitution reactions.

Electronic Structure and Reactivity: The Directing Influence of the Phosphorus Heteroatom

The reactivity and regioselectivity of electrophilic aromatic substitution on the 5H-Benzo[b]phosphindole ring are fundamentally governed by the electronic nature of the phosphorus atom. It is crucial to consider the trivalent phosphine and the pentavalent phosphine oxide forms separately, as their influence on the aromatic system differs significantly.

Trivalent 5H-Benzo[b]phosphindole (A Phosphole Analogue)

In its trivalent state, the phosphorus atom in 5H-Benzo[b]phosphindole possesses a lone pair of electrons. While phosphorus is less electronegative than nitrogen, the delocalization of this lone pair into the aromatic system is less effective compared to its nitrogen analogue, indole. This is due to the larger size of the phosphorus atom and the poorer overlap of its 3p orbital with the 2p orbitals of the carbon atoms in the pyrrole-like ring.

Consequently, the phosphole ring is generally considered to be less electron-rich than a pyrrole ring. However, compared to benzene, the phosphole moiety still acts as an electron-donating group, activating the ring system towards electrophilic attack. Theoretical studies and experimental evidence from related phosphole systems suggest that electrophilic substitution will preferentially occur at the C2 and C3 positions of the phosphole ring. The fused benzene ring will be less reactive in comparison.

Pentavalent 5H-Benzo[b]phosphindole 5-Oxide (A Phosphine Oxide)

Oxidation of the phosphorus atom to the pentavalent state to form the 5H-Benzo[b]phosphindole 5-oxide dramatically alters the electronic landscape of the molecule. The phosphoryl group (P=O) is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the d-orbital participation of phosphorus.

This electron-withdrawing nature deactivates the entire ring system towards electrophilic aromatic substitution. When substitution does occur, it is directed to the positions meta to the deactivating group. In the context of the 5H-Benzo[b]phosphindole 5-oxide, this translates to a preference for substitution on the fused benzene ring, specifically at the C4 and C6 positions. Studies on the nitration of aromatic phosphine oxides have shown that the phosphinyl group is highly deactivating and directs substitution to the meta-position, with some ortho-substitution also observed in certain cases.[1][2]

General Considerations for Electrophilic Substitution Reactions

Safety Precautions: Many of the reagents used in electrophilic substitution reactions are corrosive, toxic, and/or moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Inert Atmosphere: Reactions involving the trivalent 5H-Benzo[b]phosphindole are often sensitive to oxidation. It is recommended to perform these reactions under an inert atmosphere of nitrogen or argon to prevent the formation of the corresponding phosphine oxide.

Solvent Choice: The choice of solvent is critical and depends on the specific reaction. Anhydrous solvents should be used, especially for Friedel-Crafts reactions where the Lewis acid catalyst is highly sensitive to moisture.

Temperature Control: Many electrophilic substitution reactions are exothermic. Careful temperature control using an ice bath or other cooling methods is often necessary to prevent side reactions and ensure selectivity.

Detailed Protocols for Electrophilic Substitution Reactions

The following protocols are based on established procedures for analogous heterocyclic systems and known reactivity patterns of organophosphorus compounds. Researchers should consider these as starting points and may need to optimize conditions for their specific 5H-Benzo[b]phosphindole derivatives.

Halogenation: Bromination of 5-Phenyl-5H-benzo[b]phosphindole 5-Oxide

Halogenated benzo[b]phosphindoles are valuable intermediates for further functionalization through cross-coupling reactions. This protocol describes the synthesis of a dibromo-derivative, indicating potential sites of halogenation.

Reaction Scheme:

cluster_main Bromination of 5-Phenyl-5H-benzo[b]phosphindole 5-Oxide start 5-Phenyl-5H-benzo[b]phosphindole 5-Oxide reagents + Br₂ (in Acetic Acid) product 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole 5-Oxide reagents->product Electrophilic Aromatic Substitution

Figure 1: Bromination of 5-Phenyl-5H-benzo[b]phosphindole 5-Oxide.

Protocol:

  • Materials:

    • 5-Phenyl-5H-benzo[b]phosphindole 5-oxide

    • Bromine (Br₂)

    • Glacial Acetic Acid

    • Dichloromethane (DCM)

    • Saturated sodium thiosulfate solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-Phenyl-5H-benzo[b]phosphindole 5-oxide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing a stirred solution of saturated sodium thiosulfate to quench the excess bromine.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide.[3]

  • Expected Outcome & Characterization: The product is typically a solid. Characterization can be performed using:

    • ¹H NMR: Expect complex aromatic signals. The introduction of bromine will cause shifts in the aromatic protons' resonances.

    • ¹³C NMR: The number of signals will confirm the symmetry of the product. The carbons attached to bromine will show a downfield shift.

    • ³¹P NMR: A single peak in the phosphine oxide region is expected.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the dibrominated product, showing the characteristic isotopic pattern for two bromine atoms.

Table 1: Representative Spectroscopic Data for 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide [3]

NucleusChemical Shift (δ, ppm)
¹H NMR (CDCl₃)7.78 (dd, J = 10 Hz, J = 2 Hz, 2H), 7.70 (d, J = 10 Hz, 2H), 7.59-7.66 (m, 4H)
³¹P NMR (CDCl₃)Data not explicitly provided in the source, but expected in the phosphine oxide region.

Note: The provided ¹H NMR data is for a similar dibrominated derivative and should be used as a general guide.

Nitration of 5H-Benzo[b]phosphindole 5-Oxide

Based on the known reactivity of aromatic phosphine oxides, nitration is expected to occur on the benzene ring at positions meta to the phosphorus atom.[1][2]

Reaction Scheme:

cluster_main Nitration of 5H-Benzo[b]phosphindole 5-Oxide start 5H-Benzo[b]phosphindole 5-Oxide reagents + HNO₃ / H₂SO₄ product 4-Nitro- and 6-Nitro-5H-benzo[b]phosphindole 5-Oxide reagents->product Electrophilic Aromatic Substitution

Figure 2: Nitration of 5H-Benzo[b]phosphindole 5-Oxide.

Protocol:

  • Materials:

    • 5H-Benzo[b]phosphindole 5-oxide

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Ice

  • Procedure:

    • In a round-bottom flask, carefully add 5H-Benzo[b]phosphindole 5-oxide (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the phosphindole oxide, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the resulting suspension with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography or recrystallization to separate the isomers.

  • Causality Behind Experimental Choices:

    • The use of a strong acid mixture (HNO₃/H₂SO₄) is necessary to generate the nitronium ion (NO₂⁺), the active electrophile.

    • The low reaction temperature is crucial to control the exothermicity of the reaction and to minimize side reactions, such as dinitration and oxidation.

    • The deactivating nature of the phosphine oxide group necessitates the use of forcing conditions compared to the nitration of more electron-rich heterocycles.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key transformation in the synthesis of many pharmaceutical compounds.[4] For the electron-rich trivalent 5H-Benzo[b]phosphindole, acylation is expected to occur at the C2 or C3 position. For the deactivated pentavalent oxide, the reaction is more challenging and would likely require harsher conditions and might proceed on the benzene ring. The following protocol is for the trivalent species.

Workflow for Friedel-Crafts Acylation:

cluster_workflow Friedel-Crafts Acylation Workflow A 1. Reactant Preparation Dissolve 5H-Benzo[b]phosphindole and Acyl Chloride in Anhydrous Solvent B 2. Catalyst Addition Add Lewis Acid (e.g., AlCl₃) at low temperature A->B C 3. Reaction Stir at controlled temperature, monitor by TLC B->C D 4. Quenching Carefully pour into ice-water C->D E 5. Work-up Extract with organic solvent, wash, and dry D->E F 6. Purification Column chromatography or recrystallization E->F

Figure 3: General workflow for Friedel-Crafts Acylation.

Protocol (for Trivalent 5H-Benzo[b]phosphindole):

  • Materials:

    • 5H-Benzo[b]phosphindole

    • Acyl chloride (e.g., acetyl chloride) or acid anhydride

    • Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Hydrochloric acid (1M)

  • Procedure:

    • To a stirred suspension of the Lewis acid (1.2 eq) in anhydrous DCM under an inert atmosphere at 0 °C, add the acyl chloride (1.1 eq) dropwise.

    • Stir the mixture for 15-30 minutes at 0 °C.

    • Add a solution of 5H-Benzo[b]phosphindole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.

    • Once complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] For the 5H-Benzo[b]phosphindole, this reaction is expected to introduce a formyl group, likely at the C2 or C3 position.

Reaction Scheme:

cluster_main Vilsmeier-Haack Formylation start 5H-Benzo[b]phosphindole reagents + POCl₃ / DMF product Formyl-5H-benzo[b]phosphindole reagents->product Electrophilic Formylation

Figure 4: Vilsmeier-Haack Formylation of 5H-Benzo[b]phosphindole.

Protocol (for Trivalent 5H-Benzo[b]phosphindole):

  • Materials:

    • 5H-Benzo[b]phosphindole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • 1,2-Dichloroethane (DCE) (optional)

    • Sodium acetate solution (saturated)

  • Procedure:

    • Cool DMF (used as both reagent and solvent) to 0 °C in a round-bottom flask under an inert atmosphere.

    • Slowly add POCl₃ (1.2 eq) dropwise with stirring, keeping the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 5H-Benzo[b]phosphindole (1.0 eq) in DMF or DCE dropwise at 0 °C.

    • After addition, heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture by adding a saturated solution of sodium acetate until the pH is approximately 7.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Summary and Outlook

The electrophilic substitution of the 5H-Benzo[b]phosphindole ring system is a nuanced area of synthetic chemistry, with the reactivity and regioselectivity being highly dependent on the oxidation state of the phosphorus atom. The trivalent phosphole is an electron-rich system that directs substitution to the heterocyclic ring, while the pentavalent phosphine oxide is deactivated and directs substitution to the fused benzene ring.

The protocols provided herein offer a solid foundation for the exploration of the chemical space around this intriguing scaffold. Further research, including detailed mechanistic studies and the exploration of a wider range of electrophiles, will undoubtedly unlock the full potential of 5H-Benzo[b]phosphindole derivatives in the development of novel materials and pharmaceuticals.

References

  • Electrophilic Substitution in Heterocycles is EASY! - YouTube. (2025, March 1).
  • Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution - The Royal Society of Chemistry. (n.d.).
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.).
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (n.d.).
  • 5H-Benzo[b]phosphindole – lumorachemicals.com. (n.d.).
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. (n.d.).
  • Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. (2024, November 20).
  • Supporting Information Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide deriv - Beilstein Journals. (n.d.).
  • The chemistry and application of benzo[b]phosphole oxides - ScienceDirect. (n.d.).
  • Substituent Effects of Phosphorus and Arsenic Containing Groups in Aromatic Substitution. IV. Nitration of Aromatic Phosphine Oxides - Canadian Science Publishing. (n.d.).
  • Application Notes and Protocols for Friedel-Crafts Acylation of Indoles - Benchchem. (n.d.).
  • Structures and spectral properties of 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations | Request PDF - ResearchGate. (n.d.).
  • Design and Synthesis of 5-Substituted Benzo[d][6][7]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed. (n.d.). Retrieved from

  • Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles - Beilstein Journals. (n.d.).
  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][6]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations | Request PDF - ResearchGate. (2013, March 1). Retrieved from

  • experimental protocol for the nitration of diphenyl ether - Benchchem. (n.d.).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5).
  • Friedel-Crafts Acylation with Amides - PMC - NIH. (n.d.).
  • Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis | 18 | - Taylor & Francis eBooks. (n.d.).
  • Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF - ResearchGate. (2025, August 10).
  • 5H-benzo[b]phosphindol-5-ol 5-oxide 524-49-2 wiki - Guidechem. (n.d.).
  • Electrophilic substitution at phosphorus: reactions of diphenylphosphinyl systems with carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Substituent Effects of Phosphorus and Arsenic Containing Groups in Aromatic Substitution. IV. Nitration of Aromatic Phosphine Oxides. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5H-Benzo[b]phosphindole and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5H-Benzo[b]phosphindole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. In the following sections, we will address frequently asked questions and provide detailed troubleshooting guides based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your synthetic protocols, improve yields, and obtain high-purity materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield of 5H-Benzo[b]phosphindole is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in heterocyclic synthesis. For 5H-Benzo[b]phosphindole, the root causes often lie in one of three areas: incomplete reaction, degradation of starting materials or product, and competing side reactions.

Troubleshooting Guide:

1. Assess Starting Material Quality and Stoichiometry:

  • Purity of Precursors: The synthesis of 5H-Benzo[b]phosphindole often involves highly reactive intermediates such as 2,2'-dilithiobiaryls. The purity of the corresponding dihalo-biaryl precursor is critical. Incomplete di-lithiation due to impurities can lead to a cascade of side products. Similarly, the quality of the phosphorus source (e.g., dichlorophenylphosphine) is paramount.

  • Accurate Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of the organolithium reagent can lead to undesired side reactions with the phosphorus electrophile.

2. Optimize Reaction Conditions:

  • Temperature Control: The formation of the dilithiobiaryl intermediate is typically performed at low temperatures (e.g., -78 °C) to prevent premature decomposition or side reactions. The subsequent reaction with the phosphorus electrophile should also be carefully temperature-controlled.

  • Solvent Choice and Purity: Anhydrous and deoxygenated solvents are non-negotiable for these reactions. Trace amounts of water or oxygen can quench the organolithium intermediates and lead to the formation of phosphine oxides.

  • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy to determine the optimal reaction time. Prolonged reaction times may lead to product degradation.

3. Minimize Air and Moisture Exposure:

  • Inert Atmosphere: 5H-Benzo[b]phosphindole is a trivalent phosphine and is susceptible to oxidation. All reactions should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1][2]

  • Degassed Solvents: Utilize properly degassed solvents to minimize the presence of dissolved oxygen.

4. Consider Alternative Synthetic Routes:

  • If optimizing the dilithiobiaryl route proves challenging, consider alternative syntheses such as the intramolecular cyclization of secondary hydrophosphine oxides, which may offer better yields and handleability for your specific derivative.[3]

FAQ 2: I've isolated my 5H-Benzo[b]phosphindole, but it seems to be unstable and decomposes over time. How can I improve its stability?

The trivalent phosphorus center in 5H-Benzo[b]phosphindole is a key feature for its utility in catalysis and materials science, but it is also the source of its instability.

Troubleshooting Guide:

1. Storage Conditions:

  • Inert Atmosphere: Store the purified 5H-Benzo[b]phosphindole under an inert atmosphere (argon or nitrogen) at all times.

  • Low Temperature: Storage at low temperatures (-20 °C or below) can significantly slow down decomposition pathways.

  • Light Protection: Protect the compound from light, as photochemical oxidation can occur.

2. Conversion to a More Stable Derivative:

  • Phosphine Oxide: If the trivalent phosphorus is not essential for your immediate application, consider converting it to the more stable pentavalent phosphine oxide by controlled oxidation with a mild oxidant like hydrogen peroxide.[4][5] This derivative is often more robust and easier to handle.

  • Borane Complex: Formation of a phosphine-borane complex can protect the lone pair on the phosphorus atom from oxidation and other reactions.[4][5] This protecting group can often be removed later if the trivalent phosphine is required.

FAQ 3: My 31P NMR spectrum shows a significant peak around δ 20-40 ppm in addition to my desired 5H-Benzo[b]phosphindole signal. What is this impurity?

A downfield shift in the 31P NMR spectrum is a strong indication of the formation of a pentavalent phosphorus species.

Troubleshooting Guide:

1. Identification of the Impurity:

  • Phosphine Oxide: The most common byproduct in 5H-Benzo[b]phosphindole synthesis is the corresponding 5-oxo-5H-Benzo[b]phosphindole (the phosphine oxide).[4][5][6] Trivalent phosphines are readily oxidized by atmospheric oxygen. The 31P NMR chemical shift for these phosphine oxides is typically in the range of δ 20-40 ppm, significantly downfield from the trivalent phosphine signal.

2. Root Cause Analysis:

  • Air Leak in Reaction Setup: The most likely cause is a small leak in your reaction apparatus, allowing oxygen to enter the system.

  • Inadequately Degassed Solvents/Reagents: Dissolved oxygen in your solvents or reagents can lead to oxidation.

  • Workup and Purification: Exposure to air during the workup or purification steps (e.g., chromatography) is a common source of oxidation.

3. Prevention and Removal:

  • Strictly Anaerobic Technique: Re-evaluate your Schlenk line or glovebox technique to ensure a completely inert atmosphere.

  • Thorough Degassing: Employ freeze-pump-thaw cycles for your solvents to remove all traces of oxygen.

  • Purification under Inert Atmosphere: If possible, perform chromatographic purification inside a glovebox. If using a standard column, ensure it is packed and run with deoxygenated solvents under a positive pressure of inert gas.

  • Chemical Reduction: In some cases, the phosphine oxide can be reduced back to the trivalent phosphine using a suitable reducing agent, such as a silane.

FAQ 4: Besides the phosphine oxide, what other byproducts should I be aware of, and how can I identify them?

While the phosphine oxide is the most common impurity, other byproducts can arise from the intricacies of the reaction mechanism.

Troubleshooting Guide:

1. Potential Byproducts from the Dilithiobiaryl Route:

  • Incompletely Cyclized Species: If the cyclization reaction is not driven to completion, you may have intermediates such as 2-(2'-halobiaryl)phosphines. These would exhibit different 31P and 1H NMR spectra compared to the fully cyclized product.

  • Oligomeric Phosphorus Species: The reaction of dichlorophenylphosphine with organolithium reagents can sometimes lead to the formation of oligomeric or polymeric phosphorus-containing byproducts, especially if the stoichiometry and reaction conditions are not carefully controlled. These are often insoluble and can complicate purification.

  • Products from Reaction with Solvent: Organolithium reagents can react with certain solvents (e.g., THF). While typically slow at low temperatures, this can be a source of impurities.

2. Impurities from Starting Materials:

  • Impurities in Dihalobiaryl: The presence of mono-halogenated biaryl in your starting material will lead to the formation of a non-cyclized phosphine byproduct.

  • Impurities in Dichlorophenylphosphine: Dichlorophenylphosphine can contain traces of phosphorus trichloride or phenylphosphonous dichloride (PhP(O)Cl2). These can lead to the formation of different phosphorus-containing byproducts.

3. Analytical Characterization:

  • 1H and 13C NMR: Carefully analyze the aromatic region of your 1H and 13C NMR spectra for unexpected signals that do not correspond to your target molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is an invaluable tool for identifying the molecular formulas of unknown byproducts.

  • LC-MS: Liquid chromatography-mass spectrometry can help to separate and identify minor impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-5H-benzo[b]phosphindole

This protocol is based on the reaction of a 2,2'-dilithiobiaryl intermediate with dichlorophenylphosphine.[4][5]

Materials:

  • 2,2'-Dibromobiphenyl

  • n-Butyllithium (n-BuLi) in hexanes

  • Dichlorophenylphosphine

  • Anhydrous diethyl ether or THF

  • Anhydrous hexanes

  • Degassed water

Procedure:

  • Preparation of the Dilithio Intermediate:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2,2'-dibromobiphenyl (1.0 eq) and anhydrous diethyl ether.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.1 eq) dropwise over 30 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Formation of the Phosphole Ring:

    • In a separate flame-dried Schlenk flask, prepare a solution of dichlorophenylphosphine (1.0 eq) in anhydrous diethyl ether.

    • Cool this solution to -78 °C.

    • Slowly transfer the solution of the 2,2'-dilithio-1,1'-biphenyl to the dichlorophenylphosphine solution via cannula at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of degassed water at 0 °C.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a deoxygenated eluent (e.g., hexanes/ethyl acetate) under a positive pressure of argon.

Protocol 2: Oxidation to 5-Phenyl-5-oxo-5H-benzo[b]phosphindole

Materials:

  • 5-Phenyl-5H-benzo[b]phosphindole

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane

Procedure:

  • Dissolve the 5-Phenyl-5H-benzo[b]phosphindole (1.0 eq) in dichloromethane.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC or 31P NMR.

  • Once the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the phosphine oxide.

Data Presentation

Table 1: Typical 31P NMR Chemical Shifts for 5H-Benzo[b]phosphindole and Related Species.

CompoundPhosphorus Oxidation StateTypical 31P NMR Chemical Shift (ppm)Reference
5-Phenyl-5H-benzo[b]phosphindoleIII-10 to -15[4]
5-Phenyl-5-oxo-5H-benzo[b]phosphindoleV+20 to +40[4]
5-Phenyl-5H-benzo[b]phosphindole-borane complexIII+15 to +25 (broad)[4]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in 5H-Benzo[b]phosphindole Synthesis

low_yield_troubleshooting start Low Yield Observed check_sm Verify Starting Material Purity and Stoichiometry start->check_sm check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions If SMs are pure check_atmosphere Ensure Strictly Inert Atmosphere check_conditions->check_atmosphere If conditions are optimal outcome_improved Yield Improved check_atmosphere->outcome_improved Problem solved outcome_no_change Yield Not Improved check_atmosphere->outcome_no_change Problem persists alternative_route Consider Alternative Synthetic Route outcome_no_change->alternative_route

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Common Byproduct Formation Pathway

byproduct_formation phosphindole 5H-Benzo[b]phosphindole (P-III) phosphine_oxide 5-Oxo-5H-benzo[b]phosphindole (P-V) phosphindole->phosphine_oxide O2 (Air) (Unintentional Oxidation)

Caption: The primary byproduct formation via oxidation.

References

  • Beilstein Journals. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Photocatalytic Phosphole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for photocatalytic phosphole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful synthetic methodology. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to equip you with the knowledge to not only replicate results but to innovate and adapt these methods for your specific targets.

Frequently Asked Questions (FAQs)

Q1: My photocatalytic phosphole synthesis reaction is not showing any product formation. What are the first things I should check?

A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the photocatalytic cycle. Here is a checklist of the most common culprits:

  • Oxygen Contamination: Photocatalytic reactions involving radical intermediates are highly sensitive to oxygen. Molecular oxygen can quench the excited state of the photocatalyst and intercept radical intermediates, terminating the catalytic cycle. Ensure your reaction setup is rigorously degassed. The most effective method is to use at least three cycles of vacuum/backfill with an inert gas (Nitrogen or Argon). Using solvents that have been sparged with inert gas is also highly recommended.

  • Light Source Incompatibility: The light source must emit photons of sufficient energy to excite your chosen photocatalyst. Check the absorbance spectrum of your photocatalyst and ensure your light source's emission wavelength overlaps significantly with an absorption band. For common photocatalysts like Eosin Y, a green or broad-spectrum white light LED is suitable, while many iridium or ruthenium complexes require blue light.[1][2]

  • Reagent Purity and Stability: The purity of starting materials is crucial. Secondary phosphine oxides can be prone to oxidation. Ensure your phosphine source, alkyne, and any additives are of high purity and handled under inert conditions where necessary. Similarly, ensure your photocatalyst has not degraded due to prolonged exposure to light or air.

  • Absence of a Key Reagent: Double-check that all components—substrate (e.g., secondary phosphine oxide and alkyne), photocatalyst, and any necessary oxidant or reductant—were added to the reaction mixture. Some protocols for benzo[b]phosphole oxides require a stoichiometric oxidant to regenerate the photocatalyst.[3][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing diagnostic questions and actionable solutions.

Issue 1: Low Yield or Stalled Reaction

You observe some product formation, but the reaction either stops prematurely or gives a disappointingly low yield.

Diagnostic Questions:

  • Is the reaction mixture homogeneous?

  • Have you optimized the catalyst loading?

  • Is the solvent appropriate for the reaction?

  • Could quenching be a factor?

Troubleshooting Workflow:

G start Low Yield / Stalled Reaction solubility Check Solubility Is the photocatalyst or substrate fully dissolved? start->solubility catalyst Optimize Catalyst Loading (See Table 1) solubility->catalyst Yes change_solvent Change to a co-solvent system or a more solubilizing solvent. solubility->change_solvent No solvent Screen Solvents (See Table 2) catalyst->solvent Optimized run_conc Run a concentration series (e.g., 0.5, 1, 2, 5 mol%). catalyst->run_conc Not Optimized quenching Investigate Quenching (See Issue 2) solvent->quenching Optimized run_polarity Test solvents with varying polarity (e.g., MeCN, DMF, Dioxane). solvent->run_polarity Not Optimized quenching_exp Perform quenching experiments to identify inhibitors. quenching->quenching_exp change_solvent->catalyst run_conc->solvent run_polarity->quenching

Troubleshooting Decision Tree for Low Yields.

Solutions & Explanations:

  • Catalyst Loading: The optimal catalyst loading is a balance. Too little catalyst results in a slow reaction rate due to insufficient photon absorption.[5] Conversely, excessive catalyst loading can lead to an "inner filter effect," where the high concentration of the catalyst at the irradiated surface blocks light from penetrating the bulk solution, effectively reducing the reaction volume and overall efficiency.[6][7] Start with the literature-recommended loading and perform an optimization series if yields are low.

    Parameter Typical Range Rationale & Notes
    Photocatalyst Loading 0.5 - 5 mol%Higher loadings can cause light scattering and reduce efficiency.[6] The optimal value depends on the specific catalyst and reaction scale.
    Substrate Concentration 0.05 - 0.2 MHigher concentrations can increase reaction rate but may lead to solubility issues or side reactions.
    Light Intensity Varies (e.g., 23W CFL, 30W Blue LED)Must be sufficient to excite the catalyst but excessive power can cause heating and degradation.[2] Reproducibility requires consistent light sources.[8]
    Table 1: General Optimization Parameters for Photocatalytic Phosphole Synthesis.
  • Solvent Effects: The choice of solvent is critical as it can influence reagent solubility, the stability of charged intermediates, and the photophysical properties of the catalyst itself.[9] For many photocatalytic phosphole syntheses, polar aprotic solvents are preferred because they can stabilize the charged radical ion intermediates proposed in the reaction mechanism.[10]

    Solvent Polarity Index (ENT) Common Observations in Photocatalysis
    Acetonitrile (MeCN)0.460Often a good starting point. Good transparency to visible light and can stabilize charged intermediates.[9]
    Dimethylformamide (DMF)0.386Good solubilizing properties, but can sometimes participate in side reactions.[9]
    Dichloromethane (DCM)0.309Less polar; may be suitable for less polar substrates.[9]
    Dioxane0.164A common choice for reactions requiring lower polarity.
    Table 2: Common Solvents and Their Polarity.[9]
  • Substrate Scope: Not all substrates react with equal efficiency. Electron-rich or electron-poor aryl phosphine oxides and alkynes may exhibit different reaction kinetics.[11] If you are working with a novel substrate, it may be necessary to re-optimize conditions. Steric hindrance around the phosphorus atom or the alkyne can also significantly slow down the reaction.

Issue 2: Formation of Side Products or Catalyst Decomposition

The reaction produces the desired phosphole but is accompanied by significant byproducts, or the characteristic color of the photocatalyst fades during the reaction.

Diagnostic Questions:

  • Is your system truly oxygen-free?

  • Is the light source too intense, causing heating?

  • Are any of your reagents acting as quenchers?

Solutions & Explanations:

  • Catalyst Photostability: Many organic dyes (like Eosin Y) and even some metal complexes can be susceptible to photobleaching or degradation under prolonged, high-intensity irradiation, especially in the presence of reactive radical species.[9]

    • Solution: Reduce the light intensity or implement cooling to maintain room temperature. If degradation persists, consider switching to a more robust photocatalyst, such as an iridium-based complex, which often exhibits greater stability.[2]

  • Quenching by Reagents or Byproducts: Quenching is a process where a molecule deactivates the excited state of the photocatalyst without leading to the desired reaction, thereby lowering the quantum yield.[12] This can be a major source of inefficiency. The starting materials themselves or a generated byproduct could be the quenching agent.

    • Solution: Mechanistic studies using techniques like fluorescence quenching can identify the problematic species.[4] A practical approach is to perform a series of control experiments where each reagent is omitted to see if catalyst decomposition is prevented. If a byproduct is the cause, slowing its accumulation by using a lower concentration of starting materials may help.

  • Unwanted Side Reactions: The radical intermediates in these reactions are highly reactive and can participate in undesired pathways. For example, the phosphinoyl radical can be trapped by residual oxygen or solvent molecules.

    • Solution: Rigorous degassing is the primary solution. Additionally, performing a quenching experiment with radical scavengers can help confirm the nature of the reactive intermediates and diagnose side pathways. For instance, adding a known radical scavenger like TEMPO should inhibit product formation if the reaction proceeds via a radical mechanism.[13][14][15]

Standard Protocol: General Procedure for Photocatalytic Benzo[b]phosphole Oxide Synthesis

This protocol serves as a validated starting point for your experiments.

Reaction Setup Workflow:

G A 1. Add Solids (Phosphine Oxide, Photocatalyst, Oxidant) to oven-dried vial. B 2. Seal & Purge Cap vial, then perform 3x vacuum/inert gas backfill cycles. A->B C 3. Add Liquids Add degassed solvent and liquid alkyne via syringe. B->C D 4. Irradiate Place vial in photoreactor with stirring at room temp. C->D E 5. Monitor Track reaction progress by TLC, GC-MS, or NMR. D->E

General experimental workflow for photocatalytic synthesis.

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the secondary phosphine oxide (1.0 equiv), the photocatalyst (e.g., Eosin Y, 1-2 mol%), and the oxidant (e.g., N-ethoxy-2-methylpyridinium tetrafluoroborate, if required by the specific protocol)[3].

  • Degassing: Seal the vial with a septum cap. Connect the vial to a Schlenk line and perform a minimum of three vacuum-backfill cycles with dry nitrogen or argon to ensure an inert atmosphere.

  • Addition of Liquids: Using a gas-tight syringe, add the degassed solvent (e.g., acetonitrile, to achieve a concentration of ~0.1 M). Then, add the alkyne (1.2-1.5 equiv) via syringe.

  • Irradiation: Place the vial in the photoreactor setup (e.g., surrounded by blue or green LEDs) ensuring consistent and uniform irradiation. Vigorous stirring is essential to keep all components in suspension and ensure even illumination. Maintain the reaction at room temperature, using a fan for cooling if necessary.

  • Monitoring and Workup: Monitor the reaction's progress by periodically taking aliquots (via a degassed syringe) and analyzing them by TLC or GC-MS. Once the reaction is complete, concentrate the mixture in vacuo and purify the crude product by column chromatography on silica gel.

Mechanistic Overview & Key Principles

A foundational understanding of the reaction mechanism is key to effective troubleshooting. Most photocatalytic phosphole syntheses operate via a radical pathway.

Simplified Mechanism:

G cluster_cycle Photocatalytic Cycle cluster_quenching Quenching Pathways cluster_reaction Substrate Transformation PC Photocatalyst (PC) PC_star PC* PC->PC_star Light (hν) PC_reduced PC•- PC_star->PC_reduced Reductive Quenching (e.g., by phosphine oxide) PC_oxidized PC•+ PC_star->PC_oxidized Oxidative Quenching (e.g., by oxidant) PC_reduced->PC Substrate Reduction Alkyne Alkyne PC_reduced->Alkyne Can interact with PC_oxidized->PC Substrate Oxidation SPO Secondary Phosphine Oxide PC_oxidized->SPO Generates PR Phosphinoyl Radical (P•) SPO->PR SET VR Vinylic Radical PR->VR + Alkyne Cyclized Cyclized Radical VR->Cyclized Intramolecular Cyclization Product Phosphole Product Cyclized->Product Oxidation & Deprotonation

Simplified photocatalytic cycle and substrate transformation.

  • Excitation: The photocatalyst (PC) absorbs a photon of light to reach its excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst engages in an electron transfer event. In an oxidative quenching cycle , PC* is reduced by an electron donor (like a secondary phosphine oxide), forming a phosphinoyl radical and the reduced photocatalyst (PC•-).[4] In a reductive quenching cycle , PC* is oxidized by an electron acceptor.[16]

  • Radical Cascade: The key phosphinoyl radical adds to the alkyne, generating a vinylic radical.

  • Cyclization & Aromatization: This radical then undergoes an intramolecular cyclization onto the adjacent aryl ring. Subsequent oxidation and deprotonation steps yield the final aromatic phosphole oxide product.

  • Catalyst Regeneration: The photocatalyst (PC•- or PC•+) must return to its ground state to complete the catalytic cycle, typically by reacting with another species in the mixture (e.g., a terminal oxidant).[4]

This mechanistic framework explains why reaction conditions are so critical: solvents must stabilize radical ions, the atmosphere must be free of radical-trapping oxygen, and the light source must provide the energy for the initial excitation.

References

  • Phosphole P-Oxide-Containing π-Electron Materials: Synthesis and Applications in Fluorescence Imaging. ResearchGate.[Link]

  • RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. ACS Catalysis.[Link]

  • Photocatalytic Arylation of P4 and PH3: Reaction Development Through Mechanistic Insight. Angewandte Chemie International Edition.[Link]

  • Influence of catalyst loading on photocatalytic degradation efficiency of CTAB-assisted TiO2 photocatalyst towards methylene. Indian Academy of Sciences.[Link]

  • Oxidative and reductive quenching cycles within photoredox catalysis. ResearchGate.[Link]

  • Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. National Institutes of Health.[Link]

  • Tuning Ag Loading and Particle Size in Ag@g-C3N4 Photocatalysts for Selective CO2 Conversion to CO and CH4. MDPI.[Link]

  • Design and synthesis of phosphole-based π systems for novel organic materials. ResearchGate.[Link]

  • Effect of catalyst loading on the photodegradation of the target. ResearchGate.[Link]

  • Using Lifetime and Quenching Rate Constant to Determine Optimal Quencher Concentration. National Institutes of Health.[Link]

  • How can we carried out Quenching experiments to know the mechanism of photocatalysis? ResearchGate.[Link]

  • Selection of reaction conditions for photocatalytic reactors? Shanghai 3S Technology.[Link]

  • Impacts of various quenching agents on the photocatalytic activity of Ag/Ag2CrO4/BiOCOOH. ResearchGate.[Link]

  • Photocatalytic degradation reaction mechanism. (a) Quenching. ResearchGate.[Link]

  • Improving reproducibility of photocatalytic reactions—how to facilitate broad application of new methods. National Institutes of Health.[Link]

  • Optimization of Photocatalytic Processes: Catalyst Design, Kinetics and Reaction Engineering. Leibniz University Hannover Repository.[Link]

  • Substrate scope of various thiols and trialkyl phosphites. ResearchGate.[Link]

  • Best Practices for Reporting on Heterogeneous Photocatalysis. ACS Applied Materials & Interfaces.[Link]

  • Optimization of reaction conditions. ResearchGate.[Link]

  • (a) Efficiency-time curves for various catalyst loadings. (b). ResearchGate.[Link]

  • Methods for Improving Photocatalytic Activity. Royal Society of Chemistry.[Link]

  • Effect of light sources upon the photocatalytic properties of different photocatalysts. ResearchGate.[Link]

  • (a) Substrate scope. Reaction A conditions: 1 (0.08 mmol), 2 (1.0 mL). ResearchGate.[Link]

  • Photobiocatalytic Strategies for Organic Synthesis. National Institutes of Health.[Link]

  • Phosphole-based ligands in catalysis. ResearchGate.[Link]

  • Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. MDPI.[Link]

  • Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. Beilstein Journal of Organic Chemistry.[Link]

  • Optimization of the reaction conditions. ResearchGate.[Link]

  • Optimization of reaction conditions. [a]. ResearchGate.[Link]

  • Substrate scope for the photocatalytic C−H activation reaction. ResearchGate.[Link]

  • The Influence of Light Irradiation on the Photocatalytic Degradation of Organic Pollutants. MDPI.[Link]

  • Influence of solvent on photoreductive cyclization of 3. ResearchGate.[Link]

  • Effect of solvent on the reaction conditions a. ResearchGate.[Link]

  • Optimization of Photocatalytic Processes: Catalyst Design, Kinetics and Reaction Engineering. Leibniz University Hannover Institutional Repository.[Link]

  • The promise and pitfalls of photocatalysis for organic synthesis. University of St Andrews Research Portal.[Link]

  • Influence of Solvents' Polarity on the Physicochemical Properties and Photocatalytic Activity of Titania Synthesized Using Deinbollia pinnata Leaves. PubMed Central.[Link]

  • Red light excitation: illuminating photocatalysis in a new spectrum. Beilstein Journals.[Link]

  • Phospholes – Development and Recent Advances. ResearchGate.[Link]

  • The Influence of Light Irradiation on the Photocatalytic Degradation of Organic Pollutants. ResearchGate.[Link]

  • Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review). MDPI.[Link]

  • The Synthesis and Photocatalytic Efficacy of Distinct Nano-Oxides in the Breakdown of Organic Contaminants. MDPI.[Link]

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Troubleshooting low yields in BuLi-mediated cyclization of (o-alkynylphenyl)phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the BuLi-mediated cyclization of (o-alkynylphenyl)phosphines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to synthesize benzo[b]phosphole derivatives and related heterocyclic systems. Low yields and inconsistent results can be a significant bottleneck; this document provides a structured troubleshooting framework based on mechanistic principles and established best practices in organolithium chemistry.

Understanding the Core Reaction

The BuLi-mediated cyclization is a robust method for forming a five-membered phosphorus-containing ring. The reaction proceeds via a well-accepted mechanism involving two key steps: initial deprotonation of the terminal alkyne followed by an intramolecular nucleophilic attack of the resulting lithium acetylide onto the phosphine center, which is proposed to proceed via a 5-exo-dig cyclization pathway. The final product is a 3-lithiobenzo[b]phosphole, which can be trapped with various electrophiles to generate a diverse library of functionalized products.[1][2]

Visualizing the Key Mechanism

The following diagram illustrates the accepted reaction pathway. Understanding this sequence is crucial for diagnosing issues in your experiment.

G A (o-Alkynylphenyl)phosphine + n-BuLi B Lithium Acetylide Intermediate A->B Deprotonation (Fast) C 5-exo-dig Intramolecular Cyclization B->C Rate-Determining Step D 3-Lithiobenzo[b]phosphole C->D E Electrophilic Quench (E+) D->E F 3-Substituted Benzo[b]phosphole E->F

Caption: Core mechanism of BuLi-mediated phosphine cyclization.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address common problems encountered during this cyclization.

Category 1: Reaction Initiation & Conversion Issues

Question: I see no consumption of my starting material, or the conversion is extremely low. What is the likely cause?

This is one of the most common issues and almost always points to problems with your reagents or the reaction environment.

  • Answer 1: Inactive n-Butyllithium.

    • Causality: n-BuLi is highly reactive and degrades upon exposure to moisture and oxygen, or during prolonged storage. Commercially available solutions often have a lower molarity than stated on the bottle. Using a sub-stoichiometric amount of active BuLi will result in incomplete deprotonation of the alkyne, halting the reaction before it starts.

    • Solution: Titrate your n-BuLi solution immediately before use. A double titration using a standard like diphenylacetic acid is highly recommended for accuracy. Never trust the molarity printed on an old bottle.

  • Answer 2: Presence of Electrophilic Quenchers (Water & Oxygen).

    • Causality: Organolithium reagents are potent bases and nucleophiles. Trace amounts of water or other protic impurities (e.g., residual alcohol in solvents) will rapidly quench the BuLi. Oxygen can also react with the organolithium species.

    • Solution:

      • Solvent Purity: Use anhydrous solvents freshly dispensed from a purification system (e.g., Grubbs system) or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

      • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

      • Inert Atmosphere: Assemble the reaction setup while hot and immediately purge with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment.

  • Answer 3: Incorrect Reaction Temperature.

    • Causality: The initial deprotonation of the alkyne is typically very fast, even at low temperatures (-78 °C). However, if the temperature is too low, the subsequent cyclization step may be kinetically hindered.

    • Solution: While the initial addition of BuLi should be performed at low temperature (e.g., -78 °C) to control exothermicity and prevent side reactions, the reaction mixture should be allowed to slowly warm to facilitate cyclization. Monitor the reaction by TLC or LC-MS at different temperatures (e.g., -40 °C, 0 °C, and room temperature) to find the optimal point for your specific substrate.

Category 2: Low Yields & Complex Product Mixtures

Question: The reaction works, but my yield of the desired benzo[b]phosphole is low, and I see multiple byproducts. What's going wrong?

This indicates that while the initial lithiation may be successful, competing side reactions are out-pacing the desired cyclization.

  • Answer 1: Incorrect Stoichiometry.

    • Causality: Using an excess of n-BuLi is a common cause of byproduct formation. Excess BuLi can lead to dianion formation or attack other sites on the molecule, leading to polymerization or decomposition pathways.[3][4]

    • Solution: Based on your titrated BuLi molarity, use a stoichiometric amount (typically 1.0 to 1.1 equivalents) relative to the (o-alkynylphenyl)phosphine.[1] The order of addition is also critical; adding the substrate solution to the BuLi solution can sometimes lead to rapid formation of a dianion, whereas adding BuLi dropwise to the substrate solution provides better control.[4]

  • Answer 2: Unfavorable Reaction Temperature Profile.

    • Causality: While low temperatures can stall the reaction, excessively high temperatures can promote side reactions. For instance, at higher temperatures, the highly reactive lithiated intermediates may react with the solvent (e.g., deprotonation of THF) or undergo decomposition.

    • Solution: Optimize the temperature carefully. A common and effective procedure is to add the BuLi at -78 °C, stir for a period (e.g., 30-60 minutes), and then allow the reaction to warm slowly to 0 °C or room temperature while monitoring for the consumption of the starting material and the appearance of the lithiated cyclized product.

  • Answer 3: Competing Side Reactions.

    • Causality: Several side reactions can compete with the desired 5-exo-dig cyclization. These include intermolecular polymerization, protonation of the lithium acetylide by trace acidic impurities, or alternative cyclization pathways if the substrate geometry allows.

    • Solution:

      • High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M) to disfavor intermolecular reactions and promote the desired intramolecular cyclization.

      • Additive Effects: In some organolithium reactions, additives can be beneficial. While not always necessary for this specific transformation, the addition of a coordinating agent like TMEDA could potentially alter the aggregation state of the lithium species and influence reactivity, though this should be explored with caution as it can also increase the basicity of BuLi.

Visualizing Potential Side Reactions

This diagram shows potential pitfalls that can divert the reaction from the desired product.

G Start Lithium Acetylide Intermediate Path_Good 5-exo-dig Cyclization (Desired Pathway) Start->Path_Good High Dilution Correct Temp. Path_Bad1 Intermolecular Reaction (Polymerization) Start->Path_Bad1 High Concentration Path_Bad2 Protonation (Quench by H+ Source) Start->Path_Bad2 H₂O, ROH present Path_Bad3 Reaction with Solvent (e.g., THF Deprotonation) Start->Path_Bad3 High Temperature

Caption: Competing pathways in the BuLi-mediated cyclization.

Recommended Experimental Protocols

Adherence to rigorous experimental technique is paramount for success and reproducibility.

Protocol 1: Titration of n-Butyllithium
  • Oven-dry a 100 mL flask with a stir bar and seal with a septum. Cool under a stream of argon.

  • Accurately weigh ~250 mg of diphenylacetic acid into the flask and record the mass.

  • Add 20 mL of freshly distilled, anhydrous THF via syringe. Stir until the solid is fully dissolved.

  • Add 2-3 drops of a suitable indicator (e.g., a solution of N-benzylidene-4-toluidine in THF).

  • Slowly add the n-BuLi solution from a 1.0 mL syringe dropwise until the indicator endpoint (a persistent color change) is reached. Record the volume of n-BuLi added.

  • Calculate the molarity: Molarity (M) = (mass of acid / MW of acid) / volume of BuLi (L).

  • Perform the titration in duplicate or triplicate for an accurate average.

Protocol 2: General Procedure for Cyclization
  • Add the (o-alkynylphenyl)phosphine (1.0 equiv) to an oven-dried, argon-purged flask equipped with a magnetic stir bar.

  • Dissolve the phosphine in anhydrous THF (to a concentration of ~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, based on your titration) dropwise via syringe over 5-10 minutes. The solution may change color.

  • Stir the reaction at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to -78 °C or 0 °C.

  • Slowly add the desired electrophile (1.2-1.5 equiv).

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Proceed with standard aqueous workup and chromatographic purification.

Troubleshooting Workflow

If you are experiencing issues, follow this logical decision tree to diagnose the problem.

G Start Low Yield or No Reaction Check1 Did you titrate n-BuLi within the last 24h? Start->Check1 Action1 Titrate BuLi. Repeat reaction. Check1->Action1 No Check2 Are solvents certified anhydrous and freshly dispensed? Check1->Check2 Yes Action1->Check2 Action2 Use freshly purified solvents. Repeat. Check2->Action2 No Check3 Is glassware properly dried and system inert? Check2->Check3 Yes Action2->Check3 Action3 Re-dry glassware. Ensure positive Ar/N₂ flow. Check3->Action3 No Check4 Review reaction conditions: - Stoichiometry (1.0-1.1 eq) - Temperature Profile - Concentration Check3->Check4 Yes Action3->Check4 Action4 Optimize conditions. Try higher dilution or revised temp profile. Check4->Action4 Conditions Suboptimal Success Problem Solved Check4->Success Conditions Optimal Action4->Success

Caption: A logical workflow for troubleshooting low yields.

Summary Data Table
ParameterRecommendationRationale
BuLi Stoichiometry 1.0 - 1.1 equivalentsMinimizes side reactions from excess base.[3] Requires accurate titration.
Solvent Anhydrous THFGood solubility for substrates and intermediates. Must be rigorously dried.
Concentration 0.05 - 0.1 MFavors intramolecular cyclization over intermolecular polymerization.
Initial Temp. -78 °CControls exotherm of deprotonation and suppresses initial side reactions.
Reaction Temp. Allow to warm (e.g., to RT)The cyclization step is often slow at -78 °C and requires thermal energy.
Atmosphere Inert (High-purity Ar or N₂)Prevents quenching of organolithium species by O₂ or H₂O.
References
  • Hayashi, T., et al. (2008). Modular synthesis of benzo[b]phosphole derivatives via BuLi-mediated cyclization of (o-alkynylphenyl)phosphine. Organic Letters, 10(11), 2263-5. [Link]

  • Lejkowski, M. L., et al. (2023). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Molecules, 28(8), 3462. [Link]

  • Kottke, T., & Stalke, D. (2020). Optimization of Organolithium Reactions. Chemical Reviews, 120(24), 13965-14028. [Link]

  • ResearchGate. (n.d.). Modular Synthesis of Benzo[b]phosphole Derivatives via BuLi-Mediated Cyclization of (o-Alkynylphenyl)phosphine. Request PDF. [Link]

Sources

Technical Support Center: Purification of Air-Sensitive Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of air-sensitive organophosphorus compounds. This guide is designed for researchers, scientists, and drug development professionals who handle these challenging yet vital molecules. Here, we move beyond standard protocols to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the "why" behind the "how," ensuring your purification processes are both efficient and self-validating.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and concepts that form the bedrock of successfully purifying air-sensitive organophosphorus compounds.

Q1: What makes organophosphorus compounds, particularly phosphines and phosphites, so sensitive to air?

A: The air sensitivity of many organophosphorus compounds, especially those with phosphorus in a low oxidation state like phosphines (P(III)) and phosphites (P(III)), stems from the high reactivity of the phosphorus lone pair of electrons towards oxygen. This can lead to rapid and often exothermic oxidation to the corresponding phosphine oxide (P(V)) or phosphate (P(V)), respectively.[1][2] Some organophosphorus compounds, such as certain metal alkyl phosphides, can even be pyrophoric, igniting spontaneously upon contact with air.[3] This reactivity necessitates the rigorous exclusion of air and moisture during all handling and purification steps.

Q2: What are the primary considerations when choosing a purification technique for an air-sensitive organophosphorus compound?

A: The choice of purification method depends on a combination of factors related to your compound and the impurities present. Key considerations include:

  • Thermal Stability: Can your compound withstand heating for distillation or sublimation? Many organophosphorus compounds are thermally labile.

  • Physical State: Is your compound a solid, liquid, or oil? This will guide you towards crystallization, distillation, or chromatography.

  • Polarity and Solubility: These properties are crucial for selecting appropriate solvents for crystallization or mobile phases for chromatography.

  • Nature of Impurities: Are you trying to remove byproducts from the reaction, unreacted starting materials, or the corresponding phosphine oxide? The nature of the impurity will dictate the most effective separation strategy. For instance, the removal of the often highly polar phosphine oxide from a less polar phosphine is a common challenge.[4]

Q3: Glovebox vs. Schlenk Line: Which should I use for my purification?

A: Both gloveboxes and Schlenk lines are essential tools for handling air-sensitive compounds, and the choice often depends on the scale and complexity of the operation.[5][6]

FeatureGloveboxSchlenk Line
Atmosphere Control Provides a continuously purified inert atmosphere (typically <1 ppm O₂ and H₂O). Ideal for prolonged manipulations and storage.[7]Uses a dual manifold for vacuum and inert gas to control the atmosphere within individual flasks.[5]
Manipulation Offers greater dexterity for complex setups and manipulations, such as weighing solids and preparing samples for analysis.Best suited for reactions in solution, solvent removal, and transfers between flasks via cannula.[3]
Scale Ideal for small to medium-scale operations.Can be adapted for a wider range of scales, from milligrams to kilograms.
Limitations The atmosphere can become contaminated with solvent vapors, which may affect other experiments. Certain volatile compounds can damage the catalyst used for atmosphere purification.[8]Requires more hands-on technique and carries a higher risk of momentary exposure to air if not used correctly.[3]

Recommendation: For intricate solid manipulations like weighing, preparing NMR samples, and setting up crystallizations, a glovebox is often superior. For solution-based purifications like distillation, filtration, and cannula transfers, a Schlenk line is highly effective.[9]

Section 2: Troubleshooting Common Purification Challenges

This section provides practical solutions to specific problems you may encounter during the purification of air-sensitive organophosphorus compounds.

Issue 1: My purified phosphine is always contaminated with its oxide.

Potential Causes & Solutions:

  • Inadequate Inert Atmosphere: Your Schlenk line technique may have minor leaks, or your glovebox atmosphere may be compromised.

    • Troubleshooting Steps:

      • Check for Leaks: On a Schlenk line, ensure all joints are properly greased and sealed. Use a high-vacuum gauge to check for leaks. Inside a glovebox, monitor the oxygen and moisture levels and perform regular catalyst regeneration cycles.

      • Thoroughly Degas Solvents: Dissolved oxygen in solvents is a common culprit. Use the freeze-pump-thaw method for the most effective degassing.[10] For less sensitive applications, purging with an inert gas for an extended period can suffice.[11]

      • Borane Protection: For particularly sensitive phosphines, consider protecting them as their borane adducts. The borane group shields the phosphorus lone pair from oxidation.[12] The free phosphine can be regenerated by treatment with an amine like DABCO.[13]

  • Oxidation during Chromatography: Silica gel can have surface-adsorbed oxygen and its acidic nature can sometimes promote oxidation.

    • Troubleshooting Steps:

      • Use Degassed Solvents: Always use rigorously degassed solvents for your mobile phase.

      • Deactivated Stationary Phase: Consider using deactivated silica gel (e.g., by adding a small percentage of a non-polar solvent and then removing it under vacuum) or alumina.[14]

      • Work Quickly: Minimize the time your compound spends on the column.

  • Inefficient Removal of Pre-existing Oxide: The phosphine oxide may have formed during the reaction and is co-purifying with your product.

    • Troubleshooting Steps:

      • Acid-Base Extraction: If your phosphine has basic character, you may be able to separate it from the neutral phosphine oxide through an acid wash, followed by neutralization and re-extraction. This must be done under inert atmosphere.

      • Precipitation of the Oxide: For triphenylphosphine oxide, a common byproduct, precipitation with zinc chloride in polar solvents can be effective.[4][15]

      • Crystallization: Carefully choose a solvent system where the phosphine has good solubility but the phosphine oxide is sparingly soluble, especially at lower temperatures.[16]

Issue 2: My liquid organophosphorus compound decomposes during distillation.

Potential Causes & Solutions:

  • Thermal Instability: Many organophosphorus compounds are sensitive to heat.

    • Troubleshooting Steps:

      • Vacuum Distillation: Always perform distillations under reduced pressure to lower the boiling point.[7][17]

      • Short-Path Distillation: For very high-boiling or extremely sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the distance the vapor has to travel and reduces the required temperature.

      • Avoid Overheating: Use a well-controlled oil bath and a magnetic stirrer to ensure even heating. Never heat the distillation flask to dryness.

Issue 3: I am struggling to crystallize my solid organophosphorus compound.

Potential Causes & Solutions:

  • Persistent Oily Product: This is common for phosphonium salts and some phosphines.[18]

    • Troubleshooting Steps:

      • Solvent Diffusion: Dissolve your compound in a good solvent and layer a poor solvent on top in a sealed vessel (e.g., an NMR tube or a small vial inside a larger jar). Slow diffusion of the poor solvent will gradually induce crystallization.

      • Vapor Diffusion: Place a vial containing a concentrated solution of your compound inside a larger sealed jar containing a more volatile solvent in which your compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution, promoting crystal growth.

      • Trituration: If your compound is an oil, repeatedly wash it with a solvent in which it is insoluble (e.g., pentane or hexane for many organophosphorus compounds). This can sometimes induce solidification.[18]

  • No Crystals Form Upon Cooling:

    • Troubleshooting Steps:

      • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

      • Seeding: If you have a few crystals, add a single one to a supersaturated solution to induce further crystallization.

      • Slow Evaporation: In a glovebox, allow the solvent to evaporate very slowly from a solution of your compound.

Section 3: Step-by-Step Protocols

These protocols provide detailed methodologies for key purification techniques, adapted for the specific needs of air-sensitive organophosphorus compounds.

Protocol 1: Purification by Crystallization via Solvent Layering (in a Glovebox)
  • Prepare a Saturated Solution: In a clean, dry vial, dissolve your crude organophosphorus compound in a minimal amount of a "good" solvent (one in which it is readily soluble).

  • Select a "Poor" Solvent: Choose a solvent in which your compound is poorly soluble but is miscible with the "good" solvent.

  • Layer the Solvents: Carefully and slowly, using a pipette, add the "poor" solvent down the side of the vial to form a distinct layer on top of the solution of your compound. Do not disturb the interface between the two layers.

  • Seal and Wait: Tightly cap the vial and leave it undisturbed. Over time, the solvents will slowly mix at the interface, reducing the overall solubility of your compound and promoting the growth of crystals.

  • Isolate the Crystals: Once a suitable amount of crystals has formed, carefully remove the mother liquor with a pipette. Wash the crystals with a small amount of the "poor" solvent and then dry them under vacuum.

Protocol 2: Purification by Inert Atmosphere Column Chromatography
  • Prepare the Column:

    • In a fume hood, pack a chromatography column with silica gel or alumina as a slurry in a non-polar solvent (e.g., hexane).

    • Attach the column to a Schlenk line via a filter adapter.

    • Evacuate and backfill the column with inert gas at least three times.

  • Prepare the Sample:

    • In a glovebox or on the Schlenk line, dissolve your crude compound in a minimal amount of the eluent.

    • Alternatively, adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under vacuum.

  • Load the Column:

    • Under a positive flow of inert gas, carefully add your sample to the top of the column.

  • Elute the Compound:

    • Using degassed solvents, begin eluting your compound, collecting fractions in Schlenk tubes. Maintain a positive pressure of inert gas on the column throughout the process.

  • Analyze and Combine:

    • Analyze the fractions (e.g., by TLC or GC-MS) to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under vacuum.

Section 4: Visualizations and Data

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Air-Sensitive Organophosphorus Compound physical_state What is the physical state? start->physical_state solid Solid physical_state->solid Solid liquid Liquid/Oil physical_state->liquid Liquid/Oil thermal_stability Is it thermally stable? solid->thermal_stability crystallization Crystallization solid->crystallization liquid->thermal_stability distillation Distillation liquid->distillation stable Yes thermal_stability->stable Yes unstable No thermal_stability->unstable No sublimation Sublimation stable->sublimation stable->distillation chromatography Chromatography unstable->chromatography unstable->chromatography

Caption: A flowchart to guide the selection of an appropriate purification technique.

Diagram 2: Workflow for Troubleshooting Phosphine Oxide Contamination

Phosphine_Oxide_Troubleshooting start Phosphine Oxide Contamination Detected in Purified Product check_atmosphere Verify Inert Atmosphere Integrity (Glovebox/Schlenk Line) start->check_atmosphere check_atmosphere->start Leak Detected degas_solvents Ensure Rigorous Solvent Degassing (Freeze-Pump-Thaw) check_atmosphere->degas_solvents Atmosphere OK protecting_group Consider Borane Protection for Highly Sensitive Phosphines degas_solvents->protecting_group chromatography_check Review Chromatography Conditions degas_solvents->chromatography_check Solvents Properly Degassed deactivate_silica Use Deactivated Silica or Alumina chromatography_check->deactivate_silica removal_method Implement Specific Oxide Removal Technique chromatography_check->removal_method Conditions OK precipitation Precipitation (e.g., with ZnCl2) removal_method->precipitation crystallization_optimization Optimize Crystallization Solvent System removal_method->crystallization_optimization

Caption: A systematic approach to diagnosing and resolving phosphine oxide contamination.

References

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Royal Society of Chemistry. (2020). Tertiary phosphines: preparation and reactivity. In Organophosphorus Chemistry (Vol. 49). [Link]

  • ResearchGate. (2018). How to recrystallize phosphonium salt?. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Google Patents. (1998). Process for the production of trialkyl phosphites.
  • ACS Publications. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. [Link]

  • Drawell. Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]

  • Google Patents. (1999).
  • National Center for Biotechnology Information. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences. [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • The Schlenk Line Survival Guide. Gloveboxes. [Link]

  • eCommons. (2024). Improving Methods for Enantioselective Organophosphorus Synthesis by A Chiral Nucleophile-Metal Bifunctional Catalytic System. [Link]

  • LibreTexts. (2023). The Schlenk Line Survival Guide. [Link]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]

  • Royal Society of Chemistry. (2014). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. [Link]

  • Reddit. (2019). Synthesizing phosphines without oxidation. [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • Reddit. (2025). purification of phosphonium hydride salts. [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]

  • ResearchGate. (2021). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). [Link]

  • Cardiff University. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. [Link]

  • The Schlenk Line Survival Guide. Troubleshooting. [Link]

  • MDPI. (2022). Chiral Organophosphorus Pharmaceuticals: Properties and Application. [Link]

  • Berry Group. (2019). Degassing Solvents. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]

  • ResearchGate. (2025). Predicting the Air Stability of Phosphines. [Link]

  • ResearchGate. (2024). How to remove phosphite?. [Link]

  • Scientific Study & Research. (2007). PURIFICATION OF TRI-n-OCTYL PHOSPHINE OXIDE BY EXTRACTION AND PRECIPITATION. EXTRACTION OF Zn, Mo AND Fe IN ACID MEDIUM. [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]

  • ResearchGate. Decontamination of organophosphorus pesticides on sensitive equipment. [Link]

  • Nature. (2022). Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. [Link]

  • Beilstein Archives. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. [Link]

  • Canadian Journal of Chemistry. (1981). Some methods for the preparation of α-alkylated vinylphosphonium salts and their use in 2,5-dihydrothiophene synthesis. [Link]

  • ResearchGate. (2021). Asymmetric Synthesis of Organophosphorus Compounds using H-P reagents derived from Chiral Alcohols. [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • University of York, Chemistry Teaching Labs. Degassing solvents. [Link]

  • Google Patents. (1965).
  • University of Wisconsin-Madison. (2016). SCHLENK LINE. [Link]

  • YMC. Silica gel for Column Chromatography. [Link]

  • European Patent Office. (1995). Process for the preparation of phosphonium salts. [Link]

  • Sorbead India. Different Types of Silica Gel Column Chromatography. [Link]

Sources

Strategies for increasing the quantum yield of phosphole-based fluorophores.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphole-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the performance of these unique molecules. Here, we will delve into the core principles governing their fluorescence quantum yield (ΦF) and provide actionable strategies, troubleshooting guides, and detailed protocols to help you overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the quantum yield of phosphole-based fluorophores.

Q1: What is fluorescence quantum yield, and why is it a critical parameter for phosphole-based fluorophores?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is crucial for applications requiring bright fluorescent signals, such as in bioimaging, sensing, and organic light-emitting diodes (OLEDs). For phosphole-based fluorophores, which possess unique electronic and steric properties, optimizing the quantum yield is key to unlocking their full potential in these advanced applications.[2][3]

Q2: What are the primary factors that lead to low quantum yield in phosphole-based fluorophores?

A2: Low quantum yield in phosphole-based fluorophores can often be attributed to several factors:

  • Non-Radiative Decay Pathways: The excited state can return to the ground state through non-radiative pathways, such as internal conversion and intersystem crossing, which dissipate energy as heat rather than light.[1]

  • Molecular Vibrations and Rotations: Flexible parts of the molecule can undergo vibrations and rotations in the excited state, providing a pathway for non-radiative decay.

  • Aggregation-Caused Quenching (ACQ): In concentrated solutions or the solid state, many conventional fluorophores form aggregates that quench fluorescence due to strong intermolecular π-π stacking interactions.[4]

  • Environmental Factors: The polarity of the solvent, temperature, and presence of quenchers (e.g., oxygen) can all negatively impact the quantum yield.

Q3: What are the main strategies to increase the quantum yield of phosphole-based fluorophores?

A3: Several key strategies can be employed to enhance the quantum yield:

  • Structural Modification: Introducing bulky substituents or rigidifying the molecular scaffold can restrict intramolecular rotations and vibrations, thus suppressing non-radiative decay pathways.[5]

  • Modifying the Phosphorus Center: Chemical modifications at the phosphorus atom, such as oxidation or quaternization, can significantly alter the electronic properties of the phosphole ring and enhance fluorescence.[6][7]

  • Leveraging Aggregation-Induced Emission (AIE): For certain phosphole architectures, aggregation can restrict intramolecular motion, leading to a significant enhancement of the quantum yield in the aggregated state or solid phase.[4][8] This is a powerful strategy to overcome aggregation-caused quenching.

  • Solvent Selection: Choosing a solvent that minimizes non-radiative decay pathways can improve quantum yield. Generally, more viscous and less polar solvents can lead to higher quantum yields.

Section 2: Troubleshooting Guides

This section provides a problem-and-solution framework for common experimental issues.

Issue 1: My phosphole derivative exhibits very low fluorescence intensity in solution.
Potential Cause Troubleshooting Steps & Explanation
Concentration Effects Dilute the sample. High concentrations can lead to self-quenching. Start with a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[9]
Solvent Polarity Test the fluorescence in a range of solvents with varying polarities. Highly polar solvents can sometimes quench fluorescence.
Presence of Quenchers De-gas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, a common quencher.
Photobleaching Reduce the excitation light intensity or exposure time. Check for photobleaching by measuring the absorbance spectrum before and after fluorescence measurements; a decrease in absorbance suggests photobleaching.[9]
Incorrect Excitation Wavelength Record an excitation spectrum to determine the optimal excitation wavelength for maximum emission.[9]
Issue 2: The quantum yield of my phosphole is significantly lower in the solid state compared to the solution phase.
Potential Cause Troubleshooting Steps & Explanation
Aggregation-Caused Quenching (ACQ) This is a common issue for many planar π-conjugated systems. The close packing in the solid state can lead to the formation of non-emissive aggregates.[4]
Molecular Design Consider redesigning the molecule to incorporate bulky groups that induce steric hindrance and prevent close π-π stacking. This can promote Aggregation-Induced Emission (AIE).[2]
Crystal Packing Effects Different crystal polymorphs can have vastly different photophysical properties. Try different crystallization conditions (e.g., solvent, temperature) to obtain a different crystal packing that may be more emissive.
Issue 3: I am observing a red-shift in the emission spectrum and a decrease in quantum yield at higher concentrations.
Potential Cause Troubleshooting Steps & Explanation
Excimer/Exciplex Formation This phenomenon is indicative of the formation of excited-state dimers (excimers) or complexes with other molecules (exciplexes), which often have lower emission energies and quantum yields.
Concentration Dependence Study Perform a concentration-dependent study of the emission spectra. A clear red-shift and change in spectral shape with increasing concentration is a strong indicator of excimer/exciplex formation.
Molecular Design As with ACQ, introducing bulky substituents can sterically hinder the formation of these excited-state species.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments related to enhancing the quantum yield of phosphole-based fluorophores.

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol uses a comparative method with a well-characterized standard.[1]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Your phosphole sample

  • A suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • High-purity solvents

Procedure:

  • Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of all solutions on the spectrofluorometer, using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield (ΦX) of your sample using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts X and ST refer to the unknown sample and the standard, respectively.

Protocol 2: Inducing and Characterizing Aggregation-Induced Emission (AIE)

This protocol is for investigating the AIE properties of your phosphole derivative.

Materials:

  • Your phosphole sample

  • A "good" solvent in which the sample is highly soluble (e.g., THF, dichloromethane)

  • A "poor" solvent in which the sample is insoluble (e.g., water, hexane)

  • Spectrofluorometer

  • Dynamic Light Scattering (DLS) instrument (optional, for particle size analysis)

Procedure:

  • Prepare a stock solution of your phosphole derivative in the "good" solvent (e.g., 1 mM in THF).

  • In a series of cuvettes, prepare mixtures of the "good" and "poor" solvents with varying volume fractions of the "poor" solvent (e.g., 0%, 10%, 20%, ..., 90% water in THF).

  • Add a small aliquot of the stock solution to each cuvette to a final concentration of, for example, 10 µM.

  • Gently mix and allow the solutions to equilibrate.

  • Measure the fluorescence emission spectra of each solution.

  • Plot the fluorescence intensity at the emission maximum versus the volume fraction of the "poor" solvent. A significant increase in fluorescence intensity at higher fractions of the poor solvent is indicative of AIE.

  • (Optional) Use DLS to measure the particle size in the solutions with high fractions of the poor solvent to confirm the formation of aggregates.

Section 4: Visualizing Key Concepts and Workflows

Diagrams created using Graphviz to illustrate important concepts and experimental workflows.

Diagram 1: Troubleshooting Low Quantum Yield

Troubleshooting_Low_QY start Low Quantum Yield Observed check_conc Is Absorbance < 0.1? start->check_conc dilute Dilute Sample check_conc->dilute No check_solvent Investigate Solvent Effects check_conc->check_solvent Yes dilute->check_conc change_solvent Test in Different Solvents (Vary Polarity/Viscosity) check_solvent->change_solvent Yes check_quenchers Consider Quenchers check_solvent->check_quenchers No change_solvent->check_quenchers degas De-gas Solvent check_quenchers->degas Yes check_photobleaching Check for Photobleaching check_quenchers->check_photobleaching No degas->check_photobleaching reduce_power Reduce Excitation Power/Time check_photobleaching->reduce_power Yes structural_mods Consider Structural Modification check_photobleaching->structural_mods No reduce_power->structural_mods

Caption: A decision-making flowchart for troubleshooting low quantum yield in phosphole-based fluorophores.

Diagram 2: Molecular Design Strategies for Enhanced Quantum Yield

Design_Strategies goal Increase Quantum Yield strategy1 Restrict Intramolecular Motion goal->strategy1 strategy2 Modify Phosphorus Center goal->strategy2 strategy3 Promote AIE goal->strategy3 action1a Introduce Bulky Substituents strategy1->action1a action1b Create a Rigid Fused-Ring System strategy1->action1b action2a Oxidation (P=O, P=S) strategy2->action2a action2b Quaternization/Complexation strategy2->action2b action3a Attach Propeller-like Groups (e.g., TPE) strategy3->action3a action3b Control Intermolecular Interactions strategy3->action3b

Caption: Key molecular design strategies to enhance the quantum yield of phosphole-based fluorophores.

References

  • Al-Amsyar, S. M., et al. (2018). Improving Quantum Yield of Upconverting Nanoparticles in Aqueous Media via Emission Sensitization. PubMed. Available at: [Link]

  • Clavier, G., et al. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH. Available at: [Link]

  • Farr, K. M., et al. (2023). Facile modification of phosphole-based aggregation-induced emission luminogens with sulfonyl isocyanates. Chemical Science (RSC Publishing). DOI: 10.1039/D3SC00308F. Available at: [Link]

  • Kubota, Y., et al. (2020). Principles of Aggregation-Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications. PMC - NIH. Available at: [Link]

  • Various Authors. (2015). How to increase Quantum Yield at a particular wavelengh with in the absorption band of the material?. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of polyhydroxyl aluminum cations and porphyrin anions. PubMed Central. Available at: [Link]

  • Holliday, B. J., et al. (2018). Amplification of the Quantum Yields of 2-λ 5 -Phosphaquinolin-2-ones Through Phosphorus Center Modification. ResearchGate. Available at: [Link]

  • Kushida, S., et al. (2021). Prospects for More Efficient Multi-Photon Absorption Photosensitizers Exhibiting Both Reactive Oxygen Species Generation and Luminescence. MDPI. Available at: [Link]

  • Würth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]

  • Zhuang, Z., et al. (2024). Phosphole-Based Fluorescent Biomaterials for Imaging and Therapy. PMC - NIH. Available at: [Link]

  • Tang, B. Z., et al. (2015). Aggregation-induced emission of siloles. Chemical Science (RSC Publishing). DOI: 10.1039/C5SC01946J. Available at: [Link]

  • Kim, H., et al. (2015). Structural change from 20 to 12 and change in the quantum yield upon the addition of H 2 O 2. ResearchGate. Available at: [Link]

  • Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

  • Harvey, P. D., et al. (2024). Self-assembly of phosphole-lipids in 2D films: the influence of π-interactions and steric constraints. RSC Publishing. Available at: [Link]

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Technical Support Center: Managing the Reactivity of the P-H Bond in Secondary Phospholes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with secondary phospholes. This guide is designed to provide expert insights and practical troubleshooting advice for managing the unique reactivity of the phosphorus-hydrogen (P-H) bond. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to anticipate challenges and design robust synthetic strategies.

Frequently Asked Questions (FAQs): Understanding P-H Bond Reactivity

This section addresses fundamental questions about the nature of the P-H bond in the phosphole scaffold.

Question 1: Why is the P-H bond in a secondary phosphole so reactive compared to, for example, an N-H bond in pyrrole?

Answer: The reactivity stems from a combination of factors related to phosphorus's position in the periodic table and the electronic structure of the phosphole ring.

  • Reduced Aromaticity: Unlike pyrrole, where the nitrogen lone pair readily delocalizes to create a stable 6π-electron aromatic system, the phosphole ring exhibits significantly diminished aromaticity.[1][2] This is due to the larger size of the phosphorus atom and the pyramidal geometry at the P-center, which results in poor orbital overlap between the phosphorus lone pair and the π-system of the diene fragment.[2][3]

  • P-H Bond Polarity and Strength: The electronegativity of phosphorus (2.19) and hydrogen (2.20) are nearly identical.[4] This makes the P-H bond less polarized and more covalent than an N-H bond. The P-H bond is also weaker than the N-H bond, making it more susceptible to homolytic cleavage. More importantly, it can be readily oxidized to a P-OH or other P(V) species.[4]

  • Availability of d-orbitals: Phosphorus can expand its octet, allowing it to participate in a wider range of reactions, including oxidative additions to metal centers, which is a key step in many functionalization reactions.[5]

  • Rearrangement Propensity: The parent secondary phosphole is known to be unstable, readily rearranging through a 1,5-sigmatropic shift (H-migration from P to C2) which can be followed by dimerization.[1] This intrinsic instability underscores the high reactivity of the P-H moiety.

Question 2: What are the most common and often unexpected side reactions I should be aware of when working with secondary phospholes?

Answer: Beyond the desired functionalization, several side reactions can complicate your experiments.

  • Oxidation: The phosphorus(III) center is highly susceptible to oxidation. Exposure to atmospheric oxygen, peroxide impurities in solvents, or certain reagents can rapidly and irreversibly convert your secondary phosphole to the corresponding phosphole oxide (P=O). This is often observed as a new, distinct peak in the ³¹P NMR spectrum.[6][7]

  • Dimerization/Oligomerization: As mentioned, unsubstituted or sterically unhindered secondary phospholes can undergo rearrangement and subsequent dimerization, leading to complex mixtures and loss of the desired monomeric species.[1][2]

  • Uncontrolled Coordination: The phosphorus lone pair makes secondary phospholes excellent ligands for transition metals.[8] If you are using metal catalysts for a reaction elsewhere in the molecule, the phosphole can act as a ligand, potentially poisoning the catalyst or leading to unexpected reaction pathways.

  • Protonolysis of Reagents: The P-H bond is weakly acidic and can be deprotonated by strong bases (like organolithiums or Grignard reagents) to form a phospholide anion. This can consume your reagent if the intended reaction was, for example, a nucleophilic attack on a different part of your molecule.

Question 3: How can I reliably characterize the P-H bond and monitor its reactions?

Answer: The primary tool for characterizing the P-H bond is ³¹P NMR spectroscopy .

  • Chemical Shift (δ): Secondary phospholes typically exhibit ³¹P NMR signals in a characteristic upfield region. The exact chemical shift is sensitive to the substituents on the phosphole ring.

  • Coupling Constant (¹JPH): The most definitive feature is a large, one-bond coupling constant between the phosphorus and hydrogen nuclei (¹JPH), typically in the range of 180-250 Hz. This will appear as a doublet in a proton-coupled ³¹P NMR spectrum or as a doublet in the ¹H NMR spectrum in the region corresponding to the P-H proton.

  • Monitoring Reactions: During a reaction, the disappearance of this characteristic doublet and the appearance of a new singlet (or a different multiplet for other P-heteroatom bonds) provides a direct and quantitative measure of the P-H bond's consumption. For example, oxidation to a phosphole oxide results in a significant downfield shift of the ³¹P signal.[9]

Compound TypeTypical ³¹P Chemical Shift (δ, ppm)Typical ¹JPH (Hz)
Secondary Phosphole (P-H)-50 to -10180 - 250
Phosphole Oxide (P=O)+20 to +50N/A
Phosphole Sulfide (P=S)+20 to +60N/A
Phosphole-Borane Adduct (P-BH₃)-10 to +20~50-70
Phospholium Salt (P⁺-R)+20 to +40N/A
Table 1: Representative ³¹P NMR data to aid in the characterization of secondary phospholes and their common derivatives. Data compiled from sources including[7][9].
Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: "My secondary phosphole decomposes or turns into an unidentifiable mixture during purification (e.g., silica gel chromatography)."

Causality: This is a classic issue stemming from the dual sensitivity of secondary phospholes. The phosphorus(III) center is prone to oxidation by air adsorbed on the silica gel, and the weakly acidic nature of silica can catalyze decomposition or rearrangement pathways.[1][6]

Solutions:

  • Avoid Silica Gel Chromatography: If possible, purify the compound by other means such as crystallization, sublimation, or distillation under an inert atmosphere.

  • Deactivate the Stationary Phase: If chromatography is unavoidable, use a deactivated stationary phase. A common and effective method is to use silica gel that has been slurried in a solvent containing 1-2% triethylamine (NEt₃) and then packed. The triethylamine neutralizes acidic sites on the silica surface.

  • Use Alumina: Neutral or basic alumina can be a less aggressive alternative to silica gel for the purification of sensitive phosphines.

  • Work Quickly and Under Inert Atmosphere: Always handle the phosphole under nitrogen or argon. Use deoxygenated solvents for chromatography. Running the column quickly minimizes the contact time between the compound and the stationary phase.

  • In-situ Conversion: Consider converting the phosphole to a more stable derivative in situ before purification. For example, formation of a phosphole-borane complex makes the phosphorus lone pair less available for oxidation and decomposition. The borane group can often be removed later.[10]

Problem 2: "I'm trying to functionalize the P-H bond using a metal catalyst, but I'm getting low yield and recovering my starting material."

Causality: The success of metal-catalyzed P-H functionalization (e.g., hydrophosphination, cross-coupling) hinges on the delicate balance of the catalytic cycle, which typically involves an oxidative addition of the P-H bond to the metal center.[5] Failure can be due to several factors.

Solutions:

  • Catalyst Precursor and Ligands: The choice of metal precursor and ligands is critical. For example, Pd(0) or Cu(I) sources are commonly used.[11][12] Ensure your catalyst is active. If using a pre-catalyst, ensure the activation conditions are met. The ligand set can influence the electronics and sterics at the metal center, directly impacting the oxidative addition step. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

  • Base Stoichiometry and Strength: Many P-H functionalization reactions require a base to facilitate the catalytic cycle, often by deprotonating an intermediate or the phosphole itself. The strength and stoichiometry of the base (e.g., carbonates, alkoxides, or amines) must be optimized. Too weak a base may not be effective, while too strong a base could lead to side reactions.

  • Solvent Choice: Ensure your solvent is anhydrous and deoxygenated. Coordinating solvents (like THF or MeCN) can sometimes inhibit catalysis by competing for coordination sites on the metal. Screen non-coordinating solvents like toluene or dioxane.

  • Temperature: The oxidative addition step can have a significant activation barrier. If the reaction is sluggish at room temperature, a controlled increase in temperature may be necessary. Monitor for thermal decomposition.

cluster_0 Catalytic Cycle for P-H Functionalization SM R₂PH + Unsat. Substrate Int1 Oxidative Adduct LₙM(H)(PR₂) SM->Int1 Oxidative Addition [28] Cat LₙM⁰ Catalyst Cat->Int1 Int2 Insertion Product LₙM(Substrate-H)(PR₂) Int1->Int2 Migratory Insertion Int2->Cat Catalyst Regeneration Prod R₂P-Substrate-H Int2->Prod Reductive Elimination

Figure 1: A simplified workflow for a metal-catalyzed P-H functionalization reaction, highlighting the key oxidative addition step.

Problem 3: "I need to perform a reaction on a substituent of the phosphole ring, but the P-H bond interferes. How can I protect it?"

Causality: When a planned reaction involves conditions that would affect the P-H bond (e.g., strong bases, electrophiles, oxidizing agents), a protection-deprotection strategy is necessary.[13][14] An ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove selectively and in high yield.[15]

Solutions:

  • Borane Protection (BH₃): This is one of the most common and effective methods. The P-H bond is unreactive towards borane. The lone pair on the phosphorus atom coordinates to BH₃, forming a stable phosphole-borane adduct. This adduct protects the phosphorus from oxidation and electrophilic attack.

    • Protection: Treat the secondary phosphole with a borane source like BH₃·THF or BH₃·SMe₂ at 0 °C to room temperature.

    • Deprotection: The borane group is typically removed by refluxing with a strong amine, such as DABCO or diethylamine, in a suitable solvent.[10]

  • Sulfurization: The phosphorus can be converted to a phosphole sulfide (P=S) by reacting it with elemental sulfur (S₈). This protects the phosphorus from oxidation. However, removal of the sulfur (desulfurization) can be challenging and often requires strong reducing agents or stoichiometric metals, which may not be compatible with other functional groups.

  • Metal Coordination: In some cases, the phosphole can be temporarily coordinated to a metal carbonyl complex (e.g., W(CO)₅). The metal fragment protects the phosphorus center. The phosphole can be liberated from the metal by ligand exchange or oxidation.[16]

Start Need to modify phosphole substituent? Q1 Are reaction conditions compatible with P(III)-H bond? Start->Q1 Protect Protect the P-H Bond Q1->Protect No Direct Proceed with Direct Functionalization Q1->Direct Yes Strategy Choose Protection Strategy Protect->Strategy Borane Borane (BH₃) - Mild protection - Robust deprotection (amine) Strategy->Borane Sulfur Sulfur (S₈) - Easy protection - Harsh deprotection Strategy->Sulfur Metal Metal Carbonyl - Protects & tunes reactivity - Specific deprotection Strategy->Metal Reaction Perform Reaction on Substituent Borane->Reaction Sulfur->Reaction Metal->Reaction Deprotect Deprotect Phosphorus Reaction->Deprotect End Final Product Deprotect->End Direct->End

Figure 2: Decision workflow for managing the P-H bond during synthesis.

Key Experimental Protocols
Protocol 1: Protection of a Secondary Phosphole with Borane

This protocol describes the formation of a phosphole-borane adduct, a common strategy to protect the phosphorus center from oxidation and other unwanted reactions.[10]

Materials:

  • Secondary phosphole (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.1 eq)

  • Anhydrous, deoxygenated THF

  • Standard Schlenk line equipment, nitrogen or argon atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere, dissolve the secondary phosphole (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BH₃·THF solution (1.1 eq) dropwise via syringe over 5-10 minutes. Vigorous bubbling (hydrogen evolution) may be observed if the borane source contains free borane, but coordination is the primary reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction by ³¹P NMR. The signal for the starting phosphole (doublet, ¹JPH ≈ 200 Hz) should be replaced by a new, broader signal for the phosphole-borane adduct, often shifted downfield.

  • Once the reaction is complete, carefully quench any excess borane by the slow addition of a few drops of methanol at 0 °C.

  • Remove the solvent under reduced pressure to yield the crude phosphole-borane adduct, which can be purified by chromatography on deactivated silica gel or by crystallization.

Safety Note: Borane reagents are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

Protocol 2: Copper-Catalyzed P-H Arylation (Example Functionalization)

This protocol is a representative example of a transition-metal-catalyzed reaction to form a P-C bond directly from the P-H moiety, based on methodologies seen in the literature.[12]

Materials:

  • Secondary phosphole (1.0 eq)

  • Aryl iodide or bromide (1.2 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • A suitable ligand, e.g., 1,10-phenanthroline (10-20 mol%)

  • A base, e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the secondary phosphole (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), ligand (0.2 eq), and base (2.0 eq) to a Schlenk tube equipped with a stir bar.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or ³¹P NMR).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the base and copper salts.

  • Wash the filter cake with additional solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting tertiary phosphole by chromatography or crystallization.

References
  • Polák, P., Čejka, J., & Tobrman, T. (2020). Formal Transition-Metal-Catalyzed Phosphole C–H Activation for the Synthesis of Pentasubstituted Phospholes. ResearchGate. Available at: [Link]

  • Anonymous. (2024). Copper-Catalyzed P-H Bond Functionalization to Construct Biaryl Phosphafluorene Oxides. The Journal of Organic Chemistry. Available at: [Link]

  • Carroll, T. G. (n.d.). Investigating the C–H Bond Activation Mechanism at Phosphorus(V) Oxides using Vanadium Phosphorus Oxide (VPO) Model Complexes. eScholarship. Available at: [Link]

  • Wikipedia. (n.d.). Phosphole. Wikipedia. Available at: [Link]

  • Anonymous. (2006). Design and synthesis of phosphole-based π systems for novel organic materials. Journal of Organometallic Chemistry. Available at: [Link]

  • Anonymous. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Grokipedia. (n.d.). Phosphole. Grokipedia. Available at: [Link]

  • Fourmy, K., Nguyen, D. H., Dechy-Cabaret, O., & Gouygou, M. (2015). Phosphole-based ligands in catalysis. Catalysis Science & Technology. Available at: [Link]

  • Anonymous. (n.d.). Chapter 7 Phosphate Protecting Groups. Source not specified.
  • Anonymous. (n.d.). Protecting Groups. Source not specified.
  • Troev, K. D. (Ed.). (2021). Reactivity of P-H Group of Phosphorus Based Compounds. Elsevier. Available at: [Link]

  • Anonymous. (2021). RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. ACS Catalysis. Available at: [Link]

  • Mathey, F. (n.d.). Some uses of phospholes in general synthetic organophosphorus chemistry. Pure and Applied Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Chapter 3 Protecting Groups PDF. Scribd. Available at: [Link]

  • Anonymous. (2021). Development of Phosphorus Compounds and Organometallic Complexes: A Hybrid Computational and Experimental Approach. ETH Zurich Research Collection. Available at: [Link]

  • Anonymous. (1998). Versatile Synthesis of Phospholides from Open-Chain Precursors. Application to Annelated Pyrrole− and Silole−Phosphole Rings. Organometallics. Available at: [Link]

  • Matano, Y., et al. (2013). Regioselective functionalization at the 7-position of 1,2,3-triphenylbenzo[b]phosphole oxide via P[double bond, length as m-dash]O-directed lithiation. Organic Letters. Available at: [Link]

  • Mathey, F. (1988). The organic chemistry of phospholes. Chemical Reviews. Available at: [Link]

  • Zagidullin, A. A., et al. (2013). Phospholes – Development and Recent Advances. Mendeleev Communications. Available at: [Link]

  • Fourmy, K., et al. (2015). Phosphole-based ligands in catalysis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • McKemmish, L. K., et al. (n.d.). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. OPUS at UTS. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Anonymous. (2021). A Phosphorus‐Based Pacman Dication Generated by Cooperative Self‐Activation of a Pacman Phosphane. Chemistry – A European Journal. Available at: [Link]

  • Anonymous. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Glueck, D. S. (2020). Metal-Catalyzed P-C Bond Formation via P-H Oxidative Addition: Fundamentals and Recent Advances. The Journal of Organic Chemistry. Available at: [Link]

  • Troev, K. D. (n.d.). Reactivity of P-H Group of Phosphorus Based Compounds. Scribd. Available at: [Link]

  • Ciric, A. (2012). Studies of isomeric phospholes : synthesis and application in transitionmetal and organic catalysis. Nanyang Technological University. Available at: [Link]

  • Anonymous. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry. Available at: [Link]

  • Anonymous. (2023). Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies. Molecules. Available at: [Link]

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Technical Support Center: Optimizing Phosphine Ligand Concentration for Efficient Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to unraveling the complexities of phosphine ligand concentration in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance reaction efficiency, minimize side reactions, and troubleshoot common issues encountered in their synthetic endeavors. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a phosphine ligand in a cross-coupling reaction?

A1: Phosphine ligands are crucial modulators of the central metal catalyst (commonly palladium). They are not mere spectators; they actively participate in the catalytic cycle and dictate its efficiency. Their primary roles are twofold:

  • Electronic Tuning: Phosphine ligands are L-type ligands that donate electron density to the metal center. Electron-rich phosphines increase the electron density on the metal, which generally accelerates the rate-limiting oxidative addition step.[1][2]

  • Steric Influence: The size and shape (steric bulk) of the phosphine ligand are critical. Bulky ligands can promote the reductive elimination step, which is often the product-forming step of the cycle.[1] They also help to stabilize highly reactive, low-coordinate metal species (e.g., monoligated palladium complexes) that are often the most active catalysts.[1][3]

The interplay of these electronic and steric factors determines the overall stability and activity of the catalyst throughout the reaction.[4]

Q2: Why is the concentration of the phosphine ligand so critical? Isn't more always better for catalyst stability?

A2: This is a common misconception. The concentration of the phosphine ligand, specifically the ligand-to-metal ratio (L:M), is a parameter that requires careful optimization. Both an excess and a deficiency of the ligand can be detrimental to the reaction.

  • Too Little Ligand (Low L:M ratio): Insufficient ligand can lead to the formation of coordinatively unsaturated metal centers that are prone to agglomeration and precipitation as inactive metal black.[5] This is a common cause of catalyst decomposition and stalled reactions.

  • Too Much Ligand (High L:M ratio): An excess of phosphine ligand can lead to the formation of coordinatively saturated and less reactive metal complexes.[6] For example, a bis-ligated palladium(0) species, L2Pd(0), may need to dissociate a ligand to become the more reactive mono-ligated LPd(0) species to enter the catalytic cycle.[1] Excess ligand can inhibit this dissociation, thus slowing down or halting the reaction.[7]

Therefore, an optimal "sweet spot" for the ligand concentration exists, which balances catalyst stability with high catalytic activity.

Q3: How do I know if my phosphine ligand is degrading during the reaction?

A3: Phosphine ligands can degrade under reaction conditions, leading to loss of catalytic activity. The two most common degradation pathways are:

  • Oxidation: Phosphines are susceptible to oxidation to the corresponding phosphine oxides, especially in the presence of trace oxygen or other oxidants.[3][8] Phosphine oxides have no donor ability and are inactive in the catalytic cycle. This can be monitored by ³¹P NMR spectroscopy, where the phosphine oxide will appear as a distinct peak, typically downfield from the parent phosphine.[8]

  • P-C Bond Cleavage: Under certain conditions, particularly at high temperatures or with specific metals, the phosphorus-carbon bond of the ligand can be cleaved.[9][10][11] This irreversible decomposition pathway destroys the ligand and deactivates the catalyst.

It is crucial to handle phosphine ligands under an inert atmosphere to prevent oxidation.[3] If you suspect degradation, analyzing the reaction mixture by ³¹P NMR is the most definitive method.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction is very slow or has stalled completely. I see a black precipitate forming.

Question: I've set up my Suzuki coupling reaction, but after a few hours, the conversion has stopped, and I can see black particles in the flask. What's going on?

Answer: This is a classic symptom of catalyst decomposition, where the active palladium catalyst has precipitated as palladium black, which is catalytically inactive.[5] The most likely cause related to ligand concentration is an insufficient amount of phosphine ligand to stabilize the active catalytic species.

Causality & Solutions:

  • Cause: At low ligand-to-metal ratios, the highly reactive, low-coordinate Pd(0) species are not adequately protected. They can easily aggregate to form palladium clusters and ultimately bulk palladium metal (palladium black).

  • Solution 1: Increase the Ligand-to-Metal Ratio. The first step is to increase the amount of phosphine ligand relative to the palladium precursor. For monodentate ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is a common starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.

  • Solution 2: Use a Precatalyst. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective at forming the active LPd(0) catalyst cleanly and efficiently than traditional sources like Pd(OAc)₂.[12] These precatalysts have a defined 1:1 ligand-to-metal ratio and can offer greater stability.

Problem 2: My reaction is clean but very slow. I don't observe any catalyst decomposition.

Question: My Buchwald-Hartwig amination is proceeding without any visible decomposition, but it's taking a very long time to reach completion. How can I speed it up?

Answer: A clean but sluggish reaction often points to the inhibition of a key step in the catalytic cycle. In the context of ligand concentration, this is frequently caused by an excess of the phosphine ligand.

Causality & Solutions:

  • Cause: Many cross-coupling reactions proceed through a monoligated LPd(0) active species.[1] If you have a large excess of free phosphine ligand in the solution, it can shift the equilibrium away from the active monoligated species towards a less reactive, coordinatively saturated bis-ligated L2Pd(0) complex. This can inhibit the oxidative addition step.[13][14]

  • Solution 1: Decrease the Ligand-to-Metal Ratio. Systematically decrease the L:Pd ratio. For example, if you started at 4:1, try 2:1 and 1.5:1. This can favor the formation of the more reactive monoligated species.

  • Solution 2: Choose a Bulkier Ligand. Sterically bulky ligands are designed to favor the formation of monoligated complexes due to steric hindrance, which prevents the coordination of a second ligand.[1][14] Switching to a ligand with a larger cone angle may solve the issue.

Visualizing the Impact of Ligand Concentration

G cluster_0 Optimal Ligand Concentration cluster_1 Excess Ligand Concentration cluster_2 Insufficient Ligand Concentration L₂Pd⁰ L₂Pd⁰ LPd⁰ LPd⁰ L₂Pd⁰->LPd⁰ Ligand dissociation Catalytic Cycle Catalytic Cycle LPd⁰->Catalytic Cycle Fast L₂Pd⁰_excess L₂Pd⁰ LPd⁰_excess LPd⁰ L₂Pd⁰_excess->LPd⁰_excess Inhibited Slow Cycle Catalytic Cycle LPd⁰_excess->Slow Cycle Slow LPd⁰_low LPd⁰ Decomposition Pd Black LPd⁰_low->Decomposition Unstable

Caption: Impact of ligand concentration on catalyst state.

Problem 3: I am observing significant amounts of side products like hydrodehalogenation or homocoupling.

Question: In my Heck reaction, besides my desired product, I'm also getting a lot of the reduced arene (from hydrodehalogenation) and some dimer of my aryl halide (homocoupling). How can I improve selectivity?

Answer: The formation of these side products indicates that off-cycle pathways are competing with your desired cross-coupling pathway. The nature and concentration of the phosphine ligand can significantly influence the relative rates of these competing reactions.

Causality & Solutions:

  • Cause (Hydrodehalogenation): This side reaction can become prominent if the steps following oxidative addition are slow. A ligand that is too bulky or electronically mismatched can hinder substrate coordination or subsequent steps, giving the catalyst intermediate time to undergo undesired pathways.

  • Cause (Homocoupling): This is often promoted by certain catalyst states and can be exacerbated by an incorrect L:Pd ratio.[15]

  • Solution 1: Ligand Screening. The electronic and steric properties of the ligand are paramount. An electron-rich, bulky ligand might accelerate the desired oxidative addition and reductive elimination steps, outcompeting the side reactions.[1][12] Consult ligand selection guides for your specific reaction type.[12][16]

  • Solution 2: Optimize the L:Pd Ratio. The optimal L:Pd ratio for selectivity may be different from the one for maximum rate. A slightly higher ligand loading can sometimes suppress side reactions by preventing the formation of highly reactive, under-ligated species that might promote undesired pathways.[17]

Experimental Protocol: Determining the Optimal Ligand-to-Metal Ratio

This protocol provides a systematic approach to screen for the optimal ligand-to-metal ratio for a given cross-coupling reaction.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand of choice

  • Aryl halide, coupling partner, base, and anhydrous, degassed solvent

  • Array of reaction vials (e.g., microwave vials with stir bars)

  • Inert atmosphere glovebox or Schlenk line

  • Analytical instrument for reaction monitoring (GC, LC-MS, or NMR)

Procedure:

  • Prepare a Stock Solution of the Palladium Precursor: In a glovebox, accurately weigh the palladium precursor and dissolve it in a known volume of degassed solvent to create a stock solution of known molarity.

  • Prepare a Stock Solution of the Phosphine Ligand: In the same manner, prepare a stock solution of the phosphine ligand.

  • Set Up Reaction Array: In an array of reaction vials, add the aryl halide, coupling partner, and base.

  • Vary the Ligand-to-Metal Ratio: Using the stock solutions, add a fixed amount of the palladium precursor to each vial. Then, add varying amounts of the ligand stock solution to achieve a range of L:Pd ratios. A good starting range for a monodentate ligand is:

    • Vial 1: 1:1 L:Pd

    • Vial 2: 1.5:1 L:Pd

    • Vial 3: 2:1 L:Pd

    • Vial 4: 2.5:1 L:Pd

    • Vial 5: 3:1 L:Pd

    • Vial 6: 4:1 L:Pd

    • Include a control with no ligand if appropriate.

  • Initiate the Reactions: Add the remaining solvent to each vial to reach the final desired concentration, seal the vials, and place them in a preheated block.

  • Monitor and Analyze: Take aliquots from each reaction at set time points (e.g., 1h, 4h, 12h). Quench the aliquots and analyze by your chosen method to determine the conversion and yield.

  • Interpret Data: Plot the yield as a function of the L:Pd ratio at a specific time point. The ratio that gives the highest yield in a reasonable time is your optimum.

Data Summary Table (Example)

VialL:Pd RatioYield at 4h (%)Observations
11:135Significant black precipitate
21.5:175Trace precipitate
32:195Clean reaction mixture
42.5:196Clean reaction mixture
53:188Clean reaction mixture
64:172Clean reaction mixture

From this example data, a L:Pd ratio between 2:1 and 2.5:1 appears optimal.

Troubleshooting Workflow Diagram

G Start Reaction Problem Observed Decomposition Slow/Stalled Reaction with Black Precipitate? Start->Decomposition SlowClean Slow Reaction, No Decomposition? Decomposition->SlowClean No IncreaseL Cause: Insufficient Ligand Action: Increase L:Pd Ratio (e.g., from 1:1 to 2:1) Decomposition->IncreaseL Yes SideProducts Poor Selectivity/ Side Products? SlowClean->SideProducts No DecreaseL Cause: Excess Ligand Action: Decrease L:Pd Ratio (e.g., from 4:1 to 2:1) SlowClean->DecreaseL Yes OptimizeL Cause: Sub-optimal Ratio/Ligand Choice Action: Screen L:Pd Ratios & Ligand Type SideProducts->OptimizeL Yes End Problem Resolved SideProducts->End No IncreaseL->End DecreaseL->End OptimizeL->End

Caption: A logical workflow for troubleshooting common issues.

References

  • Hartwig, J. F. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. National Institutes of Health. [Link]

  • Kinetics of the oxidative addition of PhI with the palladium(0) complex... ResearchGate. [Link]

  • Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. ACS Publications. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Organometallic HyperTextBook: Reductive Elimination. Interactive Learning Paradigms, Incorporated. [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. National Institutes of Health. [Link]

  • Reductive Elimination from Metal Phosphonate Complexes: Circumvention of Competing Protonolysis Reactions. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation. RSC Publishing. [Link]

  • Reductive Elimination. Slideshare. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. nottingham.ac.uk. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). PubMed. [Link]

  • P−C Bond Scission at the TRIPHOS Ligand and C−CN Bond Cleavage in 2-Methyl-3-butenenitrile with [Ni(COD)2]. ACS Publications. [Link]

  • Kinetics and mechanism of oxidative addition reactions. I. Reactions of methyl iodide and ethyl iodide with .pi.-cyclopentadieny. ACS Publications. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). National Institutes of Health. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. National Institutes of Health. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. [Link]

  • Optimization of Suzuki Reaction conditions. ResearchGate. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

  • Catalysis in Organic Chemistry: The Power of Phosphine Ligands. Acme Hardesty. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing. [Link]

  • The chemistry of phosphines in constrained, well-defined microenvironments. RSC Publishing. [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. ACS Publications. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. RSC Publishing. [Link]

  • Metal-Assisted Cleavage of a C-O Bond of a P-Bound Bifunctional Phosphine Ligand. ACS Publications. [Link]

  • Nucleophilic Phosphine Catalysis. ACS Publications. [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. National Institutes of Health. [Link]

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Column chromatography and recrystallization methods for purifying phosphindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of phosphindole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Phosphindole derivatives, particularly their P-oxide forms, present unique purification challenges due to their polarity, potential for strong interactions with stationary phases, and varied crystallization behaviors.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methods to your specific derivative.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse for purifying crude reaction mixtures. However, the polarity of the phosphindole core, especially the phosphine oxide (P=O) moiety, can lead to common issues like poor separation and product retention.

Frequently Asked Questions: Column Chromatography

Q1: My phosphindole oxide derivative is sticking to the top of the silica column and won't elute, even with high concentrations of ethyl acetate in hexane. What's happening?

A1: This is a classic sign that your eluent system is not polar enough to displace the highly polar phosphindole oxide from the acidic silica gel stationary phase. The P=O group is a strong hydrogen bond acceptor, leading to very strong adsorption on silica.

  • Causality: Silica gel is acidic and rich in silanol groups (Si-OH), which form strong hydrogen bonds with your compound. An eluent of ethyl acetate/hexane may not possess sufficient polarity to break these interactions and move the compound down the column.[1]

  • Solution: You need to switch to a more polar solvent system.

    • Introduce a Stronger Polar Solvent: Start incorporating methanol (MeOH) or ethanol (EtOH) into your mobile phase. A common starting point for very polar compounds is a gradient of 1-10% methanol in dichloromethane (DCM).[2][3] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[2][3]

    • Alternative Stationary Phases: If your compound is particularly base-sensitive or still adheres strongly, consider switching to a different stationary phase like neutral or basic alumina, which can be effective for purifying amines and other polar compounds that show strong acidic interactions.[2]

Q2: I see significant streaking (tailing) of my compound spot on the analytical TLC plate and on the column, leading to poor separation. How can I get sharp bands?

A2: Streaking is typically caused by one of three factors: compound instability, overloading, or unfavorable interactions with the stationary phase.

  • Causality & Solutions:

    • Acid Sensitivity: The acidic nature of standard silica gel can cause decomposition or protonation of certain phosphindole derivatives, leading to tailing.[4] To counteract this, you can neutralize the silica by adding a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N).[5]

    • Overloading: Too much sample applied to the TLC plate or column will saturate the stationary phase, causing the spot/band to spread and tail. Ensure you are loading an appropriate amount for your column size. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Poor Solubility: If the compound has poor solubility in the chosen eluent, it can precipitate and re-dissolve as it moves down the column, causing severe tailing. This can sometimes be observed if the wrong choice of solvent is used where the compound with a low Rf dissolves well but the compound with a high Rf does not.[4] Try finding a solvent system that dissolves your compound well.

Q3: The separation looked promising on my TLC plate, but on the column, all the components eluted together. Why did the separation fail?

A3: This often happens when the chosen solvent system is too polar, even if it showed separation on the TLC plate. It can also be an issue with how the sample was loaded.

  • Causality & Solutions:

    • Non-Optimal Rf Value: For good separation on a flash column, the Rf (retention factor) of your target compound on the analytical TLC plate should ideally be between 0.25 and 0.35.[6] An Rf value that is too high (>0.5) means the compound will move too quickly on the column, eluting with less polar impurities before proper equilibration can occur. If your Rf is too high, reduce the proportion of the polar solvent in your eluent.

    • Improper Sample Loading: Loading the sample in a large volume of a strong solvent can ruin a separation. The sample should be dissolved in a minimal amount of the mobile phase or a weaker solvent and loaded onto the column in a concentrated band. For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading), which can then be carefully added to the top of the column.

Data Summary: Column Chromatography Solvents

The following table provides starting points for solvent systems when purifying phosphindole derivatives. It is crucial to first optimize the system using Thin Layer Chromatography (TLC).[7][8][9]

PolarityNon-Polar ComponentPolar ComponentTypical Ratio RangeNotes for Phosphindole Derivatives
Low to Medium Hexanes / HeptaneEthyl Acetate (EtOAc)9:1 to 1:1The standard for many organic compounds.[3] Often requires a high percentage of EtOAc for phosphindole oxides.
Medium to High Dichloromethane (DCM)Ethyl Acetate (EtOAc)19:1 to 1:1Good for compounds that require more polarity but may have solubility issues in alkanes.
High Dichloromethane (DCM)Methanol (MeOH)99:1 to 9:1A powerful system for highly polar compounds like phosphindole oxides.[2] Use a gradient to improve separation.
Specialty (Basic) Hexane / EtOAc / DCMTriethylamine (Et₃N)Add 0.5-2% Et₃NUse when streaking occurs to neutralize the acidic silica gel.[5]
Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. Develop TLC Solvent System (Target Rf ≈ 0.3) Slurry 2. Pack Column with Silica Gel Slurry Load 3. Load Sample (Dry or minimal solvent) Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Column Chromatography Workflow for Purification.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for novel phosphindole derivatives can be a process of trial and error.

Frequently Asked Questions: Recrystallization

Q1: I dissolved my crude phosphindole derivative in a hot solvent, but upon cooling, it 'oiled out' into a gooey liquid instead of forming crystals. What went wrong?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of impurities is too high, disrupting crystal lattice formation.[10]

  • Causality & Solutions:

    • Solution is Too Concentrated/Cooling is Too Fast: A highly supersaturated solution cooled too quickly can crash out, forming an amorphous oil.

      • Action: Re-heat the flask to re-dissolve the oil. Add a small amount (10-20%) more solvent, then allow the flask to cool much more slowly. Insulating the flask with paper towels can help.[11]

    • Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound.

      • Action: Select a solvent with a lower boiling point.

    • High Impurity Load: If the crude material is very impure, the impurities can inhibit proper crystallization.

      • Action: First, run the material through a quick silica gel plug to remove the gross impurities, then attempt the recrystallization again.[12]

Q2: My solution is clear and cold, but no crystals have formed. How can I induce crystallization?

A2: This indicates that your solution is not yet supersaturated, meaning there is too much solvent, or the nucleation energy barrier has not been overcome.

  • Causality & Solutions:

    • Excess Solvent: The most common reason for crystallization failure is using too much solvent.[11]

      • Action: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[11]

    • Nucleation Failure: Crystal growth requires an initial "seed" or nucleation site.

      • Action 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.

      • Action 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.

      • Action 3 (Drastic Cooling): Once the solution is at room temperature, placing it in an ice bath or freezer can sometimes force crystallization, though this risks trapping impurities due to rapid formation.[12]

Q3: How do I select a good solvent for my phosphindole derivative? I've tried several single solvents without success.

A3: The ideal solvent is one where your compound is highly soluble when hot but poorly soluble when cold.[13] Given the polarity of phosphindole oxides, a single solvent is often not ideal. A mixed-solvent system is usually the answer.

  • The Principle: A mixed-solvent recrystallization uses two miscible solvents: one in which your compound is very soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[10][14]

  • Procedure:

    • Dissolve your crude compound in the minimum amount of the hot "solvent" (e.g., ethanol, acetone, ethyl acetate).

    • While the solution is still hot, add the "anti-solvent" (e.g., water, hexanes) dropwise until you see persistent cloudiness (turbidity).

    • Add a drop or two of the hot "solvent" to make the solution clear again.

    • Allow the solution to cool slowly. The gradual decrease in solubility will promote the formation of pure crystals.

  • Common Pairs: A good starting point for polar phosphindole derivatives would be Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexane.[14][15]

Troubleshooting Logic: Recrystallization

G start Dissolve crude solid in min. hot solvent. Allow to cool. q1 Did anything precipitate? start->q1 success Precipitate Formed q1->success Yes q2 Problem: No Crystals q1->q2 No q_form Is it crystalline or an oil? success->q_form sol1 Boil off some solvent to concentrate. q2->sol1 sol2 Scratch inner surface of flask. q2->sol2 sol3 Add a seed crystal. q2->sol3 final_success Collect Crystals (Vacuum Filtration) q_form->final_success Crystalline oil_out Problem: Oiled Out q_form->oil_out Oil oil_sol Re-heat. Add more 'good' solvent. Cool slowly. oil_out->oil_sol oil_sol->start sol1->q1 sol2->q1 sol3->q1

Caption: Decision Tree for Recrystallization Troubleshooting.

Section 3: General FAQs for Phosphindole Derivatives

Q1: My purified phosphindole derivative appears pure by NMR, but I get a low yield after my purification steps. Where could I be losing material?

A1: Significant material loss can occur at several stages:

  • Column Chromatography: If your compound streaks or adheres irreversibly to the silica gel, you will suffer yield loss. This is common with very polar compounds. Using a less acidic stationary phase like alumina or deactivating the silica with triethylamine can mitigate this.

  • Recrystallization: Using too much solvent is a primary cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor.[11] Always use the minimum amount of hot solvent required for dissolution. You can try to recover more material by concentrating the mother liquor and obtaining a "second crop" of crystals, although this crop may be less pure.

  • Transfers: Multiple physical transfers between flasks can lead to cumulative mechanical losses. Rinse all glassware with the solvent to recover adhered product.

Q2: Are there any stability issues I should be aware of when handling phosphindole derivatives?

A2: While the phosphindole core is generally robust, certain functionalities can introduce instability.

  • P(III) vs. P(V): Trivalent phosphindoles (phosphines) are susceptible to air oxidation to the corresponding pentavalent phosphindole oxides (P=O).[16] Unless the phosphine is the desired product, this is often a desired transformation. If you need to maintain the P(III) state, all solvents should be degassed and manipulations performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reduction of P=O: The phosphine oxide bond is very stable and generally requires strong reducing agents (like silanes) to be converted back to the phosphine.[17][18][19] It is unlikely to be reduced under standard purification conditions.

References
  • ResearchGate. (n.d.). Optimization of crystallization conditions for resolution of ethyl-phenyl-propylphosphine oxide (3) with Ca(H-DBTA)2 [(R,R)-8] prepared in situ. Retrieved from ResearchGate. [Link]

  • Maiyam Group. (2026). Mixed Solvent Recrystallization Guide for Portland, OR 2026. Retrieved from Maiyam Group. [Link]

  • ResearchGate. (n.d.). Optimization of crystallization conditions for the resolution of ethyl-phenyl-propylphosphine oxide. Retrieved from ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from Membrane Solutions. [Link]

  • University of California, Riverside. (n.d.). Crystallization. Retrieved from University of California, Riverside. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from University of York. [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Source not available.
  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? Retrieved from YouTube. [Link]

  • Simon Fraser University. (n.d.). Column chromatography. Retrieved from Simon Fraser University. [Link]

  • University of Groningen. (2014, October 10). Dynamic crystallization processes of P-chiral phosphine oxides. Retrieved from University of Groningen research portal. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • The University of Liverpool Repository. (n.d.). Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. Retrieved from The University of Liverpool Repository. [Link]

  • National Institutes of Health. (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. Retrieved from NIH. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from Reddit. [Link]

  • SciSpace. (2020, April 7). Type I photosensitizers based on phosphindole oxide for photodynamic therapy: apoptosis and autophagy induced by endoplasmic ret. Retrieved from SciSpace. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. Retrieved from Reddit. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester. [Link]

  • ResearchGate. (2019, March 20). How to select the best solvent or re crystallization? Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Substrate scope Kinetic resolution of phosphindole oxides by... Retrieved from ResearchGate. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from Dalton Transactions. [Link]

  • ResearchGate. (n.d.). (PDF) Type I photosensitizers based on phosphindole oxide for photodynamic therapy: apoptosis and autophagy induced by endoplasmic reticulum stress. Retrieved from ResearchGate. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from Phenomenex. [Link]

  • Unknown. (n.d.).
  • ChemistryViews. (2017, November 3). Mild Reduction of Phosphine Oxides. Retrieved from ChemistryViews. [Link]

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  • ResearchGate. (2025, August 6). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from ResearchGate. [Link]

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Technical Support Center: Characterization of Unexpected Cyclization Products in Phosphole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cyclization products in their reactions. As specialists in organophosphorus chemistry, we understand that synthetic routes to phospholes can sometimes lead to surprising and complex outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, characterize, and ultimately control these unexpected chemical transformations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when an experiment does not yield the expected phosphole product.

Q1: I've isolated a product with an unexpected molecular weight. What are the most common side reactions in phosphole synthesis?

Low yields in phosphole synthesis can often be attributed to several competing reaction pathways.[1][2][3] The most prevalent side reactions include:

  • Dimerization: Phospholes, particularly when their phosphorus lone pair is oxidized or complexed, can undergo [4+2] or, less commonly, [2+2] cycloadditions to form dimers.[4] This is especially true for the parent phosphole (C₄H₄PH), which is highly unstable and prone to polymerization.[5][6]

  • Intramolecular Cyclization: Substituents on the phosphole ring can undergo unexpected intramolecular reactions. For example, a β-(hydroxymethyl)phosphole was observed to cyclize into a 1-phospha-1,6a-dihydropentalene derivative instead of the expected carbon-bridged fused phosphole.[7][8][9][10]

  • Rearrangements: Under certain conditions, phosphole rings can undergo rearrangements. For instance, the reaction of some dioxaphospholes can lead to the formation of complex cage phosphoranes through a series of rearrangements.[11]

  • Oxidation: Trivalent phospholes are susceptible to oxidation, leading to the formation of the corresponding phosphole P-oxides, especially if reaction conditions are not strictly anaerobic.

Q2: My NMR spectra are complex and don't match the expected pattern for my target phosphole. What are the first analytical steps I should take?

A complex NMR spectrum often indicates a mixture of products or the formation of an unexpected structure. The recommended initial steps are:

  • ³¹P NMR Spectroscopy: This is the most direct method for analyzing phosphorus-containing compounds.[12] The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.[13][14][15] A standard proton-decoupled ³¹P NMR will provide a clear picture of the number of distinct phosphorus species in your sample.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the molecular formula of the unknown product(s). This is crucial for distinguishing between isomers, dimers, or products resulting from the incorporation of solvent or other reagents.

  • ¹H and ¹³C NMR Spectroscopy: While complex, these spectra contain vital information about the carbon skeleton of your product. Look for changes in the number of aromatic vs. aliphatic signals and the appearance of new coupling patterns.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are ambiguous, 2D NMR experiments are essential for establishing connectivity between protons and carbons, and for identifying long-range correlations that can help piece together the unexpected structure.

Q3: Can my choice of synthetic route influence the formation of these byproducts?

Absolutely. The method used for constructing the phosphole ring plays a significant role in the types of byproducts that may form.

  • Fagan-Nugent Reaction: This method, which utilizes zirconacyclopentadienes, is a versatile route to C-substituted phospholes.[16][17][18] However, the reaction of the zirconacycle with phosphorus halides can sometimes be low-yielding or lead to side products if not carefully controlled.[18]

  • McCormack Reaction: This classic method involves the cycloaddition of a 1,3-diene with a phosphonous dihalide (RPCl₂).[6] While effective, it can be prone to the formation of polymeric materials and other side products, especially with sensitive substrates.

  • Lewis Acid-Assisted Reactions: The use of Lewis acids, such as in Friedel-Crafts type cyclizations to form fused phospholes, can promote unexpected intramolecular reactions, as seen in the formation of 1-phospha-1,6a-dihydropentalene from a β-(hydroxymethyl)phosphole P-oxide.[10][19]

Troubleshooting Guides: From Problem to Solution

This section provides a structured approach to troubleshooting common experimental problems in a question-and-answer format.

Problem 1: My main product is a phosphole P-oxide, not the trivalent phosphole I was targeting.
  • Question: My ³¹P NMR shows a signal significantly downfield from the expected region for a phosphole, and my mass spectrum shows an additional 16 amu. What happened?

    Answer: You have likely oxidized your phosphole. The phosphorus lone pair in a trivalent phosphole is susceptible to oxidation by air, peroxides in solvents, or other oxidizing agents. Phosphole P-oxides typically appear at a much different chemical shift in the ³¹P NMR spectrum compared to their trivalent precursors.[20]

    Troubleshooting Workflow:

    • Verify Reagent and Solvent Purity: Ensure that all solvents are freshly distilled and thoroughly degassed. Ethers like THF are notorious for forming peroxides upon storage, which will readily oxidize phosphines.

    • Maintain a Strictly Inert Atmosphere: Use Schlenk line or glovebox techniques throughout the synthesis and workup. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).

    • Degas Reaction Mixtures: Subject the reaction mixture to several freeze-pump-thaw cycles before heating to remove any dissolved oxygen.

    • Purification Under Inert Atmosphere: If the phosphole is particularly air-sensitive, perform chromatographic purification inside a glovebox.

    Workflow Diagram: Preventing Oxidation

    G cluster_prevention Oxidation Prevention Protocol cluster_problem Problem Pathway reagents Source Reagents & Solvents purify Distill & Degas Solvents (e.g., Freeze-Pump-Thaw) reagents->purify setup Assemble Oven-Dried Glassware Under Inert Gas (N2/Ar) purify->setup reaction Run Reaction Under Positive Inert Gas Pressure setup->reaction workup Perform Workup & Purification Under Inert Conditions reaction->workup oxygen O2 / Peroxides Present reaction->oxygen product Desired Trivalent Phosphole workup->product oxidized_product Unexpected Phosphole P-Oxide oxygen->oxidized_product Oxidation

Problem 2: I've isolated a dimer of my phosphole instead of the monomer.
  • Question: My mass spectrum shows a mass that is double my expected product, and the NMR is very complex. How can I confirm and prevent dimerization?

    Answer: Phosphole dimerization is a known issue, often occurring via a Diels-Alder [4+2] cycloaddition. [4]This is particularly favorable when the phosphorus atom is coordinated to a metal or oxidized, which enhances the diene character of the phosphole ring.

    Troubleshooting Steps:

    • Confirm the Dimer Structure: Advanced NMR techniques (COSY, HMBC, NOESY) are essential to piece together the complex, often asymmetric, structure of the dimer. If possible, obtaining a crystal structure via X-ray diffraction is the definitive method for characterization.

    • Adjust Reaction Concentration: Dimerization is a bimolecular process. Running the reaction at a lower concentration can disfavor the formation of dimers.

    • Control Temperature: Some dimerizations are reversible. Running the reaction at a higher temperature might favor the monomeric phosphole, but this must be balanced with the potential for product decomposition. Conversely, some cycloadditions are kinetically favored at lower temperatures.

    • Steric Hindrance: Introducing bulky substituents on the phosphorus atom or at the 2,5-positions of the phosphole ring can sterically hinder the approach of two monomers, thus preventing dimerization.

    Data Table: Typical ³¹P NMR Chemical Shift Ranges

Compound ClassTypical ³¹P Chemical Shift Range (ppm)Notes
Trivalent Phospholes (P-Aryl/Alkyl)-20 to +20Highly dependent on ring substituents. [20]
Phosphole P-Oxides+20 to +80Significant downfield shift upon oxidation.
Phosphole P-Sulfides+10 to +70Similar to oxides, but can vary.
Phospholide Anions+80 to +120The anionic form is significantly deshielded.
Dimerized PhospholesVaries WidelyDepends on the nature of the new P-C bonds formed.

Note: These are general ranges and can vary based on substituents and solvent. Data compiled from various sources.[12][13][15]

Problem 3: My product is an unexpected isomer formed from an intramolecular cyclization.
  • Question: My product has the correct mass, but the NMR indicates a completely different, often more rigid or fused, ring system. What could have happened?

    Answer: This points to an unexpected intramolecular cyclization. These reactions are often catalyzed by acids, bases, or heat and are driven by the formation of a thermodynamically stable product. A recent example is the intramolecular Friedel-Crafts cyclization of a β-(hydroxymethyl)phosphole P-oxide, which, in the presence of BF₃•Et₂O, yielded both the expected carbon-bridged fused phosphole and an unexpected 1-phospha-1,6a-dihydropentalene. [7][10][19] Mechanistic Considerations and Solutions:

    • Identify Reactive Functional Groups: Look for functional groups on your phosphole substituents that could act as nucleophiles or electrophiles under the reaction conditions (e.g., -OH, -NH₂, styrenyl groups).

    • Control the Catalyst: If a Lewis acid or Brønsted acid is used, consider a milder catalyst, a lower stoichiometric amount, or a lower reaction temperature to disfavor the side reaction.

    • Protecting Groups: If a specific functional group is causing the unwanted cyclization, consider protecting it before the phosphole synthesis and deprotecting it in a final step.

    • DFT Calculations: For a deep understanding, Density Functional Theory (DFT) calculations can be used to model the reaction pathways and determine the relative activation energies for the desired versus the undesired cyclization, providing insight into how reaction conditions might be tuned. [9]

    Mechanism Diagram: Competing Intramolecular Cyclizations

    G cluster_path1 Expected Pathway cluster_path2 Unexpected Pathway start β-(hydroxymethyl)phosphole P-oxide intermediate Carbocation Intermediate (Generated by Lewis Acid) start->intermediate + Lewis Acid (e.g., BF3) p1 6-endo-trig Cyclization intermediate->p1 Path A p2 5-exo-trig Cyclization intermediate->p2 Path B prod1 Expected Fused Phosphole p1->prod1 prod2 1-phospha-1,6a-dihydropentalene p2->prod2

    Caption: Competing pathways in Lewis acid-catalyzed cyclization.

Standardized Protocols

To ensure reproducibility and minimize side reactions, follow these validated protocols.

Protocol 1: General Synthesis of a P-Phenylphosphole via Fagan-Nugent Method

This protocol is adapted from the general procedure for synthesizing phospholes from zirconacyclopentadienes. [16][18]

  • Formation of Zirconacyclopentadiene:

    • In a glovebox, add Cp₂ZrCl₂ (1.0 eq) and dry, degassed THF to a Schlenk flask equipped with a magnetic stir bar.

    • Cool the suspension to -78 °C.

    • Slowly add n-BuLi (2.0 eq) and stir for 1 hour at -78 °C.

    • Add the desired alkyne (2.0 eq) and allow the mixture to warm to room temperature, stirring overnight. The solution should change color, indicating the formation of the zirconacycle.

  • Reaction with Dichlorophenylphosphine:

    • Cool the zirconacyclopentadiene solution to -78 °C.

    • Slowly add dichlorophenylphosphine (PhPCl₂) (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification:

    • Quench the reaction by carefully adding degassed water.

    • Extract the product with an organic solvent (e.g., diethyl ether or toluene).

    • Wash the organic layer with degassed brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel under an inert atmosphere.

Protocol 2: Sample Preparation for ³¹P NMR of Air-Sensitive Compounds
  • In a glovebox, dissolve a small amount (5-10 mg) of the purified, dry compound in a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been passed through a column of activated alumina and stored over molecular sieves.

  • Transfer the solution to an NMR tube.

  • Seal the NMR tube with a tight-fitting cap and wrap with parafilm. For highly sensitive compounds, use a J. Young NMR tube which allows for a vacuum-tight seal.

  • Remove the NMR tube from the glovebox and acquire the spectrum immediately. Use an external standard or an internal standard that is inert to your compound for quantitative measurements. [14]

References

  • Higashino, T., et al. (2025). Unexpected cyclization of β-(hydroxymethyl)phosphole into 1-phospha-1,6a-dihydrophosphapentalene: a fused 1,3-butadiene-based luminophore.
  • Higashino, T., et al. (2025). Unexpected cyclization of β-(hydroxymethyl)phosphole into 1-phospha-1,6a-dihydrophosphapentalene: a fused 1,3-butadiene-based luminophore.
  • ResearchGate. (n.d.). Intramolecular cyclization reaction of phosphole P-oxides 2 in the presence of BF 3 •Et 2 O.
  • ResearchGate. (2025). Unexpected cyclization of β-(hydroxymethyl)phosphole into 1-phospha-1,6a-dihydrophosphapentalene: a fused 1,3-butadiene-based luminophore.
  • ResearchGate. (n.d.).
  • Matano, Y. (2015). Synthesis and Structure-Property Relationships of Phosphole-Based π Systems and Their Applications in Organic Solar Cells. Chemical Record, 15(3), 636-650.
  • Cote, M. (2011).
  • Higashino, T., et al. (2025). Unexpected cyclization of β-(hydroxymethyl)phosphole into 1-phospha-1,6a-dihydrophosphapentalene: a fused 1,3-butadiene-based luminophore.
  • ResearchGate. (n.d.). Phospholes – Development and Recent Advances.
  • ElectronicsAndBooks. (1999). Convenient route for the preparation of unsymmetrical phospholes via zirconacyclopentadienes.
  • ResearchGate. (n.d.). ChemInform Abstract: Conversion of Zirconacyclopentadienes into Metalloles: Fagan-Nugent Reaction and Beyond.
  • Bühl, M., & van Wüllen, C. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(10), 4465-4474.
  • Wasylishen, R. E., et al. (1996). Phosphorus Chemical Shift Tensors of Phosphole Derivatives Determined by (31)P NMR Spectroscopy of Powder Samples. Inorganic Chemistry, 35(19), 5588-5594.
  • Grokipedia. (n.d.). Phosphole.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • Wang, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences, 13(15), 323.
  • Kadyrov, R. A., et al. (2020). The formation of cage phosphoranes and their rearrangements in the reactions of substituted 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl.
  • University of Ottawa. (n.d.). 31 Phosphorus NMR.
  • Xi, C., et al. (2015). Conversion of zirconacyclopentadienes into metalloles: Fagan-Nugent reaction and beyond. Accounts of Chemical Research, 48(5), 1373-1382.
  • Wikipedia. (n.d.). Phosphole.
  • HelioScope. (2025). Troubleshooting Low Yield.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.

Sources

Validation & Comparative

A Comparative Analysis of 5H-Benzo[b]phosphindole and Carbazole: Unveiling the Impact of the Heteroatom

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structural, electronic, and photophysical properties of two analogous tricyclic heteroaromatic compounds, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance and potential applications.

In the landscape of heterocyclic chemistry, the nuanced substitution of one heteroatom for another within a core molecular scaffold can profoundly alter the resulting electronic and photophysical properties. This guide presents a comparative study of 5H-Benzo[b]phosphindole (also known as 5H-dibenzophosphole) and its well-known nitrogen analog, carbazole. By examining their synthesis, structural nuances, and optoelectronic characteristics, we aim to provide a detailed understanding of the influence of phosphorus versus nitrogen in this fused tricyclic system, supported by experimental data and theoretical insights.

Structural and Electronic Perturbations: The Influence of the Heteroatom

At first glance, 5H-Benzo[b]phosphindole and carbazole share a similar tricyclic framework, consisting of two benzene rings fused to a central five-membered ring. However, the replacement of the nitrogen atom in carbazole with a phosphorus atom in the phosphindole analogue introduces significant structural and electronic differences.

Carbazole possesses a planar, aromatic structure. The nitrogen atom's lone pair of electrons readily participates in the π-conjugated system, contributing to the aromaticity of the central pyrrole ring.[1] In contrast, the phosphorus atom in 5H-Benzo[b]phosphindole adopts a pyramidal geometry.[2] This geometry limits the delocalization of the phosphorus lone pair into the π-system, resulting in a significantly less aromatic character for the phosphole ring compared to the pyrrole ring in carbazole.[2][3] This fundamental difference in aromaticity and geometry is the primary driver for the distinct electronic and photophysical behaviors observed between these two molecules.

The pyramidal nature of the phosphorus atom also provides steric hindrance, which can influence intermolecular interactions and solid-state packing, a crucial consideration for materials science applications.

Synthesis Strategies: Building the Tricyclic Core

The construction of the carbazole and 5H-Benzo[b]phosphindole frameworks is achieved through distinct synthetic methodologies, reflecting the differing reactivity of the nitrogen and phosphorus precursors.

Established Routes to Carbazole Synthesis

Classical methods for synthesizing the carbazole skeleton are well-established and include:

  • Borsche-Drechsel Cyclization: This involves the acid-catalyzed cyclization of a phenylhydrazone derived from cyclohexanone, followed by dehydrogenation.

  • Bucherer Carbazole Synthesis: This reaction utilizes an aryl hydrazine and a naphthol in the presence of sodium bisulfite.[1]

  • Graebe-Ullmann Reaction: This method involves the diazotization of an N-phenyl-o-phenylenediamine, followed by intramolecular cyclization with the elimination of nitrogen gas.[1]

  • Palladium-Catalyzed Cyclization: Modern approaches often employ palladium-catalyzed intramolecular C-H amination of diphenylamines.

Constructing the 5H-Benzo[b]phosphindole Skeleton

The synthesis of dibenzophospholes typically involves the formation of a carbon-phosphorus bond within a biphenyl framework. Common strategies include:

  • Reaction of 2,2'-Dilithiated Biphenyls with Dichlorophosphines: This is a frequently used method where a di-lithiated biphenyl species reacts with a dichlorophosphine (e.g., phenyldichlorophosphine) to form the phosphole ring, followed by oxidation if the phosphine oxide is desired.[4]

  • Intramolecular Dehydrogenative Cyclization: Palladium-catalyzed intramolecular dehydrogenative cyclization of secondary hydrophosphine oxides with a biphenyl group provides a route to dibenzophosphole oxides.[4]

A Comparative Look at Photophysical Properties

The differences in electronic structure between carbazole and 5H-Benzo[b]phosphindole directly translate to distinct absorption and emission characteristics.

UV-Vis Absorption and Fluorescence Emission

Carbazole and its derivatives are known for their strong absorption in the ultraviolet region and blue fluorescence. The absorption and emission maxima for unsubstituted carbazole are typically observed in the range of 290-340 nm and 340-370 nm, respectively.

For dibenzophospholes, the absorption and emission maxima are generally red-shifted compared to carbazoles. A review of various dibenzophosphole derivatives indicates that their absorption maxima typically fall within the 290–365 nm range, while their emission maxima are observed between 360–490 nm.[2] The lower aromaticity and the involvement of phosphorus orbitals in the frontier molecular orbitals of dibenzophospholes contribute to a smaller HOMO-LUMO gap, resulting in the absorption of lower-energy light.

It is important to note that direct experimental data for the parent, unsubstituted 5H-Benzo[b]phosphindole is not as readily available as for its numerous derivatives. Theoretical studies on 5-phenylbenzo[b]phosphindole 5-oxide and its derivatives have been conducted to understand their spectral properties.[5]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

To experimentally determine and compare the photophysical properties of 5H-Benzo[b]phosphindole and carbazole, the following protocol can be employed:

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of both compounds in a suitable spectroscopic grade solvent (e.g., dichloromethane or cyclohexane).

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra of the solutions from approximately 200 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the samples at their respective absorption maxima (λmax).

    • Record the emission spectra over a wavelength range that captures the entire emission profile.

    • Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • Measure the photoluminescence quantum yield (PLQY) using an integrating sphere or a comparative method with a known standard (e.g., quinine sulfate).[6][7]

Electrochemical Behavior: Probing the Frontier Molecular Orbitals

Cyclic voltammetry is a powerful technique to investigate the redox properties of molecules and estimate the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Carbazole is known to be a good hole-transporting material, indicating a relatively high-lying HOMO level that is susceptible to oxidation.[8] The HOMO and LUMO energy levels of carbazole can be experimentally determined from the onset of its oxidation and reduction peaks in a cyclic voltammogram.[9]

In contrast, the phosphole ring in dibenzophospholes is characterized by a low-lying LUMO, a consequence of an effective σ(P–R)–π(1,3-diene) hyperconjugative interaction. This makes phospholes electron-accepting units. The electrochemical properties of dibenzophospholes can be readily tuned by chemical modifications at the phosphorus center, such as oxidation or substitution.[2] For instance, the oxidation of the phosphorus atom to a phosphine oxide generally leads to a stabilization of the LUMO level, making the molecule more electron-accepting.

Experimental Protocol: Cyclic Voltammetry

A standard three-electrode setup is used to perform cyclic voltammetry measurements to determine the HOMO and LUMO energy levels of 5H-Benzo[b]phosphindole and carbazole.

  • Electrolyte Solution: Prepare a solution of the compound of interest in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrode Setup:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: Platinum wire.

  • Measurement:

    • Degas the solution with an inert gas (e.g., argon or nitrogen) for several minutes.

    • Scan the potential in both the anodic (positive) and cathodic (negative) directions at a specific scan rate (e.g., 100 mV/s).

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level):

      • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

      • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

Comparative Data Summary

The following table summarizes the key comparative properties of 5H-Benzo[b]phosphindole and carbazole, drawing from available literature data for carbazole and general trends and data for substituted dibenzophospholes as a proxy for the parent phosphindole.

Property5H-Benzo[b]phosphindole (Dibenzophosphole)Carbazole
Heteroatom Phosphorus (P)Nitrogen (N)
Geometry at Heteroatom PyramidalPlanar
Aromaticity of Central Ring LowHigh
General Absorption Range 290–365 nm (for derivatives)[2]290–340 nm
General Emission Range 360–490 nm (for derivatives)[2]340–370 nm
HOMO Energy Level Generally lower than carbazoleRelatively high-lying
LUMO Energy Level Generally lower than carbazoleRelatively high-lying
Key Electronic Feature Electron-accepting tendency (low LUMO)Hole-transporting (high HOMO)

Application Landscape and Future Outlook

The distinct electronic properties of carbazole and 5H-Benzo[b]phosphindole dictate their primary areas of application.

Carbazole derivatives are extensively used as:

  • Hole-transporting materials in organic light-emitting diodes (OLEDs).[8]

  • Host materials for phosphorescent emitters in OLEDs.

  • Building blocks for photorefractive polymers .

  • Components in dye-sensitized solar cells .

5H-Benzo[b]phosphindole derivatives are emerging as promising candidates for:

  • Electron-transporting materials in OLEDs, particularly in their phosphine oxide form.

  • Fluorescent emitters , with tunable emission colors.

  • Components in organic field-effect transistors (OFETs) .[5]

The ability to easily modify the phosphorus center in dibenzophospholes offers a powerful tool for fine-tuning their electronic and optical properties, opening up a vast design space for novel organic electronic materials.

Conclusion

The substitution of nitrogen with phosphorus in the tricyclic framework of carbazole to form 5H-Benzo[b]phosphindole leads to a cascade of structural and electronic changes. The pyramidal geometry and reduced aromaticity of the phosphole ring in the latter result in a lower-lying LUMO and a more electron-accepting character compared to the planar, hole-transporting nature of carbazole. These fundamental differences are reflected in their distinct photophysical and electrochemical properties. While carbazole remains a cornerstone in hole-transporting applications, the unique attributes of dibenzophospholes, particularly their tunable electronic properties and potential as electron-transporting and emissive materials, position them as a highly promising class of compounds for the next generation of organic electronics. Further experimental characterization of the parent 5H-Benzo[b]phosphindole is crucial to fully unlock the comparative understanding and guide the rational design of novel functional materials based on these fascinating heterocyclic systems.

Visualizations

Molecular Structures

G Figure 1. Molecular Structures cluster_0 5H-Benzo[b]phosphindole cluster_1 Carbazole Phosphindole Phosphindole Carbazole Carbazole

Caption: Molecular structures of 5H-Benzo[b]phosphindole and Carbazole.

Experimental Workflow: Photophysical and Electrochemical Characterization

G Figure 2. Experimental Workflow cluster_0 Photophysical Characterization cluster_1 Electrochemical Characterization cluster_2 Data Output prep_photo Sample Preparation (Dilute Solution) uv_vis UV-Vis Spectroscopy prep_photo->uv_vis fluorescence Fluorescence Spectroscopy prep_photo->fluorescence uv_vis->fluorescence Determine λex lambda_max λmax uv_vis->lambda_max plqy PLQY Measurement fluorescence->plqy lambda_em λem fluorescence->lambda_em quantum_yield Quantum Yield (ΦF) plqy->quantum_yield prep_electro Sample Preparation (with Electrolyte) cv Cyclic Voltammetry prep_electro->cv analysis Data Analysis cv->analysis homo HOMO Level analysis->homo lumo LUMO Level analysis->lumo

Caption: Workflow for comparative experimental characterization.

References

  • Carbazole - Wikipedia. Available at: [Link]

  • Hibner-Kulicka, P., Joule, J. A., Skalik, J., & Bałczewski, P. (2017). Recent studies of the synthesis, functionalization, optoelectronic properties and applications of dibenzophospholes. RSC Advances, 7(15), 9194–9236. Available at: [Link]

  • Duffy, M. P., Delaunay, W., Bouit, P. A., & Hissler, M. (2016). π-Conjugated phospholes and their incorporation into devices: components with a great deal of potential. Chemical Society Reviews, 45(19), 5296-5310. Available at: [Link]

  • Kuninobu, Y., Iitsuka, T., & Takai, K. (2011). Palladium-Catalyzed Synthesis of Dibenzophosphole Oxides via Intramolecular Dehydrogenative Cyclization. The Journal of Organic Chemistry, 76(17), 7291–7295. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, J., & Ren, A. (2013). Structures and spectral properties of 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 548-555. Available at: [Link]

  • What are Luminescence Quantum Yields? - HORIBA. Available at: [Link]

  • Agarwal, N., Singh, P., & Singh, V. K. (2012). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Tetrahedron Letters, 53(13), 1638-1642. Available at: [Link]

Sources

A Spectroscopic Odyssey: Unveiling the Electronic Personalities of 5H-Benzo[b]phosphindole and its Heavier Congeners

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Materials Science and Drug Development

In the realm of heterocyclic chemistry, the subtle exchange of a single atom can dramatically alter the electronic landscape of a molecule, bestowing upon it unique photophysical and chemical properties. This guide embarks on a spectroscopic exploration of 5H-Benzo[b]phosphindole and its heavier Group 15 analogs, 5H-Benzo[b]arsole and 5H-Benzo[b]stibole. By delving into their comparative UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) signatures, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the periodic trends that govern the behavior of these intriguing p-block element heterocycles.

The core structure, a dibenzophosphole framework, is a key building block in the development of advanced organic materials with applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis.[1] The progressive substitution of phosphorus with arsenic and antimony, moving down Group 15, induces significant changes in electronic structure and properties due to the increasing size, polarizability, and spin-orbit coupling of the heteroatom. This guide will illuminate these differences through a detailed analysis of their spectroscopic data, supported by established experimental protocols and theoretical insights.

The Foundation: Understanding the Spectroscopic Techniques

A multi-faceted spectroscopic approach is essential to fully characterize and compare these heterocyclic systems. The primary techniques employed are UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Absorption and Fluorescence Spectroscopy provide insights into the electronic transitions within the molecules. The absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is indicative of the HOMO-LUMO energy gap. Following excitation, the molecule can relax to the ground state via non-radiative pathways or by emitting a photon, a process known as fluorescence. The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), which is the ratio of emitted to absorbed photons, are key parameters for characterizing the emissive properties of these compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the local chemical environment of specific nuclei. For the compounds in this guide, 1H, 13C, and, in the case of the phosphole, 31P NMR are the most informative.[4][5] Chemical shifts (δ) are highly sensitive to the electron density around the nucleus, providing a detailed fingerprint of the molecular structure.[4] For the phosphole, the 31P NMR chemical shift is particularly diagnostic of the coordination environment and oxidation state of the phosphorus atom.[5][6]

Experimental Design: A Blueprint for Spectroscopic Interrogation

The following protocols outline the standardized procedures for acquiring the spectroscopic data presented in this guide. The causality behind these experimental choices lies in ensuring data accuracy, reproducibility, and comparability across the different analogs.

Sample Preparation for Spectroscopic Analysis

Given that many organophosphorus, -arsenic, and -antimony compounds can be sensitive to air and moisture, all sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Caption: Workflow for the preparation of air-sensitive samples for spectroscopic analysis.

Step-by-Step Protocol:

  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound of interest and has a suitable transparency window for the desired spectroscopic technique (e.g., dichloromethane or chloroform for UV-Vis and fluorescence, and deuterated chloroform (CDCl3) for NMR).

  • Concentration: Prepare solutions of known concentrations. For UV-Vis absorption, concentrations are typically in the range of 10-5 M. For fluorescence measurements, more dilute solutions (around 10-6 M) are often used to avoid inner filter effects.[7] NMR samples are generally more concentrated, typically in the millimolar range.

  • Inert Handling: All dissolution and transfer steps for air-sensitive compounds should be carried out in a glovebox or using Schlenk line techniques.

  • Cuvette/Tube Preparation: For UV-Vis and fluorescence, use a 1 cm path length quartz cuvette. For NMR, use a standard 5 mm NMR tube.

  • Sealing: Securely cap the cuvettes and NMR tubes before removing them from the inert atmosphere to prevent degradation.

UV-Vis Absorption and Fluorescence Spectroscopy Protocol

The following is a generalized procedure for acquiring absorption and emission spectra.

G A Place Sample and Blank Cuvettes in Holder B Record Baseline with Blank A->B C Measure Sample Absorbance Spectrum B->C D Place Sample Cuvette in Holder E Set Excitation Wavelength (at λmax) D->E F Scan Emission Spectrum E->F G Measure Quantum Yield (relative to a standard) F->G

Caption: Generalized workflow for UV-Vis absorption and fluorescence spectroscopy.

Step-by-Step Protocol:

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission studies.[8]

  • Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent to correct for any solvent absorption.

  • Absorption Spectrum: Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm). Identify the wavelength of maximum absorption (λmax).

  • Emission Spectrum: Excite the sample at its λmax and record the emission spectrum. The wavelength at which the emission intensity is highest is the λem.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[7]

NMR Spectroscopy Protocol

The following outlines the general procedure for acquiring 1H, 13C, and 31P NMR spectra.

Step-by-Step Protocol:

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for 1H, 13C, and 31P nuclei.

  • Sample Preparation: Prepare the sample in a deuterated solvent as described previously.

  • 1H NMR: Acquire a standard one-dimensional 1H NMR spectrum. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. This provides a single peak for each unique carbon atom.

  • 31P NMR: For the phosphole, acquire a proton-decoupled 31P NMR spectrum. Chemical shifts are referenced to an external standard of 85% H3PO4.[5][9] The wide chemical shift range of 31P NMR makes it an excellent tool for characterizing phosphorus-containing compounds.[5][10]

Spectroscopic Comparison: Unveiling Periodic Trends

While experimental data for the parent 5H-benzo[b]phosphindole and its direct arsole and stibole analogs are sparse in the literature, we can draw valuable comparisons from closely related derivatives and computational studies. For this guide, we will primarily reference data for the 5-phenyl substituted derivatives, as they are more extensively characterized.

UV-Vis Absorption and Fluorescence Properties

The electronic properties of these heterocycles are strongly influenced by the nature of the pnictogen atom. As we descend Group 15 from phosphorus to antimony, the energy of the HOMO generally increases, and the HOMO-LUMO gap tends to decrease. This is attributed to the increasing energy and diffuseness of the p-orbitals of the heavier elements, leading to stronger mixing with the π-system of the carbocyclic framework.

Compoundλmax (nm)λem (nm)Quantum Yield (ΦF)Stokes Shift (cm-1)Reference
5-Phenyl-5H-benzo[b]phosphindole Oxide~300-350~350-450Varies with substitution~4000-6000[11]
Benzene-fused Arsole Derivative358~350-420 (fluorescence)< 0.03~3000-4500[12]
Benzene-fused Stibole Derivative358-363Weak/None (room temp.)< 0.03-[12]

Key Observations and Interpretations:

  • Bathochromic Shift: While the provided data for the arsole and stibole derivatives show similar absorption maxima, a general trend of a bathochromic (red) shift in the absorption and emission spectra is expected as we move down the group from P to As to Sb. This is a direct consequence of the decreasing HOMO-LUMO gap.

  • Heavy Atom Effect and Emission Properties: A dramatic difference is observed in the emission properties. While phosphole and arsole derivatives can exhibit significant fluorescence, the introduction of the much heavier antimony atom leads to a pronounced "heavy atom effect."[12] This effect enhances intersystem crossing from the singlet excited state to the triplet state, which significantly quenches fluorescence and promotes phosphorescence, especially at low temperatures.[12] The stibole derivatives in the cited study showed very weak or no emission at room temperature but exhibited clear phosphorescence at 77 K.[12]

NMR Spectroscopic Signatures

NMR spectroscopy provides a detailed picture of the structural and electronic differences between these analogs.

Nucleus5H-Benzo[b]phosphindole Derivative5H-Benzo[b]arsole Derivative5H-Benzo[b]stibole Derivative
1H NMR (Aromatic Region) δ ~7.0-8.0 ppmδ ~7.0-8.0 ppmδ ~7.0-8.0 ppm
13C NMR (Aromatic Region) δ ~120-150 ppmδ ~120-150 ppmδ ~120-150 ppm
31P NMR δ ~ -5 to -20 ppm (for trivalent P)N/AN/A

Note: The chemical shift ranges are approximate and can vary with substitution and solvent. The 31P NMR chemical shift is for a trivalent phosphole and will be significantly different for pentavalent species like phosphole oxides.

Key Observations and Interpretations:

  • 1H and 13C NMR: The proton and carbon chemical shifts in the aromatic regions are broadly similar for the three analogs, as they are primarily influenced by the carbocyclic framework. However, subtle differences in chemical shifts and coupling constants, particularly for the carbons directly bonded to the heteroatom, can be observed and are often analyzed with the aid of computational methods.[13][14]

  • 31P NMR of Phosphole: The 31P NMR spectrum is a unique and powerful tool for characterizing the phosphole. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For trivalent 5-phenyl-5H-dibenzophosphole, the chemical shift is typically in the upfield region. Oxidation of the phosphorus to a pentavalent state, as in the phosphole oxide, results in a significant downfield shift.[1][15]

  • NMR of Arsole and Stibole: While 75As and 121/123Sb are NMR-active nuclei, their quadrupolar nature often leads to very broad signals, making solution-state NMR challenging.[16] Therefore, 1H and 13C NMR remain the primary solution-state NMR techniques for characterizing the arsole and stibole analogs.

Conclusion: A Periodic Perspective on Heterocyclic Chemistry

The spectroscopic comparison of 5H-Benzo[b]phosphindole with its arsole and stibole analogs reveals a clear and predictable influence of the heteroatom on the electronic and photophysical properties of the molecule. As we descend Group 15, the decreasing HOMO-LUMO gap leads to a red-shift in the absorption and emission spectra. More dramatically, the increasing atomic number and spin-orbit coupling result in a pronounced heavy atom effect, which quenches fluorescence and promotes phosphorescence in the heavier stibole analog. While 1H and 13C NMR provide valuable structural information across the series, 31P NMR offers a unique and sensitive probe into the chemical environment of the phosphorus atom in the phosphole.

This guide provides a foundational framework for understanding the spectroscopic nuances of these important classes of heterocycles. For researchers in materials science, these trends inform the rational design of new materials with tailored optical and electronic properties. For those in drug development, understanding how the heteroatom influences molecular properties is crucial for modulating biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The continued exploration of these and related p-block heterocycles promises to unlock new frontiers in both fundamental and applied chemistry.

References

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A Researcher's Guide to Validating Experimental Photophysical Properties with DFT and TD-DFT Calculations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical and materials science, particularly in the realm of drug development and functional materials, understanding the interaction of molecules with light is paramount. The photophysical properties of a compound—how it absorbs, emits, and dissipates light energy—dictate its utility in applications ranging from bioimaging to organic light-emitting diodes (OLEDs). Experimental techniques such as UV-Vis absorption and fluorescence spectroscopy provide a direct window into these properties. However, to truly rationalize and predict the behavior of novel molecules, a synergistic approach combining experimental data with high-level computational modeling is indispensable.

This guide provides a comprehensive, in-depth walkthrough for researchers, scientists, and drug development professionals on leveraging Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to validate and interpret experimental photophysical data. We will move beyond a simple recitation of steps to explain the why behind methodological choices, ensuring a robust and self-validating computational workflow.

The Synergy of Experiment and Theory: A Foundational Overview

At its core, the validation process hinges on comparing experimentally measured spectroscopic data with theoretically computed electronic transitions. Experimental UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the energies required to promote a molecule from its ground electronic state to various excited states. Fluorescence spectroscopy captures the emission of light as the molecule relaxes from its lowest excited state back to the ground state.

DFT is a powerful quantum mechanical method for determining the electronic structure, particularly the ground state geometry and energy, of molecules.[1][2][3] TD-DFT extends this framework to describe excited states, allowing for the calculation of vertical excitation energies (corresponding to absorption) and emission energies.[4][5] By meticulously comparing the computed spectra with experimental results, we can gain profound insights into the nature of the electronic transitions, the influence of molecular structure on photophysical behavior, and the impact of the surrounding environment.

The Computational Workflow: A Step-by-Step Guide

A rigorous computational protocol is the bedrock of reliable results. The following workflow outlines the essential steps, from initial structure preparation to the final comparison with experimental data.

G cluster_prep Preparation cluster_dft Ground State DFT cluster_tddft Excited State TD-DFT cluster_analysis Analysis & Comparison mol_build Molecular Structure Input geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry es_opt Excited State Optimization geom_opt->es_opt Ground State Geometry abs_calc Absorption Calculation (Vertical Excitation) freq_calc->abs_calc Verified Minimum spec_sim Spectrum Simulation abs_calc->spec_sim Excitation Energies & Oscillator Strengths em_calc Emission Calculation es_opt->em_calc Excited State Geometry em_calc->spec_sim exp_comp Comparison with Experiment spec_sim->exp_comp Simulated Spectra

Caption: A typical workflow for DFT and TD-DFT calculations to simulate photophysical properties.

Part 1: Ground State Geometry Optimization and Frequency Analysis (DFT)

The starting point for any photophysical calculation is an accurate representation of the molecule's structure in its electronic ground state.

Experimental Protocol: Ground State Optimization

  • Input Structure: Begin with an approximate 3D structure of the molecule. This can be generated using molecular building software or from crystallographic data.

  • Method Selection:

    • Functional: The choice of the exchange-correlation functional is critical. For general-purpose geometry optimizations of organic molecules, hybrid functionals like B3LYP have historically been popular.[6] However, more modern and often better-performing functionals are available. For instance, the M06-2X functional can provide high accuracy for a wide range of systems.[7] For systems where dispersion interactions are significant, it is crucial to employ a functional that includes a dispersion correction, such as ωB97XD or by adding an empirical correction like D3BJ.[8]

    • Basis Set: A basis set describes the atomic orbitals used in the calculation. The Pople-style basis set 6-31G(d) is a common starting point for initial optimizations, but for reliable final geometries, a larger basis set such as 6-311+G(d,p) is recommended to provide more flexibility to the description of the electron density.[1][9]

  • Execution: Perform the geometry optimization calculation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the system.[2][10]

  • Frequency Calculation: Once the optimization has converged, a frequency calculation must be performed at the same level of theory (functional and basis set).[10][11] This serves two crucial purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[1]

    • Zero-Point Vibrational Energy (ZPVE): The frequency calculation provides the ZPVE, which is an important correction for accurate energy calculations.

Part 2: Simulating Absorption and Emission Spectra (TD-DFT)

With a validated ground-state structure, we can now proceed to investigate the molecule's interaction with light using TD-DFT.

Experimental Protocol: Absorption (Vertical Excitation) Calculation

  • Input: Use the optimized ground-state geometry from the previous step.

  • TD-DFT Calculation:

    • Functional and Basis Set: The choice of functional is even more critical for excited-state calculations. While the functional used for geometry optimization can be a good starting point, it's often necessary to benchmark different functionals against experimental data or higher-level theoretical methods.[7][12] For charge-transfer excitations, which are common in many photophysically interesting molecules, range-separated functionals like CAM-B3LYP or ωB97XD are often more accurate than standard hybrid functionals.[8][13]

    • Number of States: Specify the number of excited states to calculate (e.g., NStates=10). This should be sufficient to cover the energy range of interest from the experimental spectrum.

    • Solvent Effects: To compare with experimental data, which is almost always recorded in a solvent, it is crucial to include the effect of the solvent in the calculation. The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method for this.[14][15] The integral equation formalism variant (IEFPCM) is a common choice.

  • Output Analysis: The primary outputs of a TD-DFT absorption calculation are:

    • Excitation Energies: The energy difference between the ground and excited states, typically given in electron volts (eV) or nanometers (nm).

    • Oscillator Strengths (f): A dimensionless quantity that represents the probability of a given electronic transition. Transitions with f > 0.01 are generally considered to have significant intensity in the experimental spectrum.

    • Contributing Orbitals: The calculation will also indicate which molecular orbitals are involved in each transition (e.g., HOMO -> LUMO), providing insight into the nature of the excitation (e.g., π → π, n → π, charge transfer).[16]

Experimental Protocol: Fluorescence (Emission) Calculation

  • Excited State Optimization: To simulate fluorescence, which occurs from the relaxed lowest singlet excited state (S1), we must first optimize the geometry of the molecule in this excited state. The input for this calculation is the optimized ground-state geometry. The calculation will then find the minimum energy structure on the S1 potential energy surface.[17][18]

  • Emission Energy Calculation: Once the S1 geometry is optimized, a single-point TD-DFT calculation is performed on this new geometry to determine the energy of the transition from the S1 state back to the ground state (S0).[17] This energy corresponds to the maximum of the fluorescence spectrum.

Part 3: Advanced Photophysical Properties

Phosphorescence: For molecules that exhibit phosphorescence, the process involves a transition from the lowest triplet excited state (T1) to the singlet ground state (S0). This is a spin-forbidden process, and its theoretical treatment requires the inclusion of spin-orbit coupling (SOC).[19][20][21] SO-TDDFT calculations can be performed to determine the phosphorescence lifetime and energy.[19][22]

Solvatochromism: The change in the color of a substance when it is dissolved in different solvents is known as solvatochromism. This phenomenon can be investigated computationally by performing TD-DFT calculations with different solvent models in PCM.[14][15][23] Comparing the calculated shifts in absorption or emission maxima with experimental data can provide insights into the change in the molecule's dipole moment upon excitation.[23][24]

Bridging Theory and Experiment: Data Comparison and Validation

The ultimate goal of this computational workflow is to achieve a meaningful comparison with experimental data.

G cluster_exp Experimental Data cluster_comp Computational Results cluster_analysis Comparative Analysis exp_uv UV-Vis Spectrum peak_comp Peak Position Comparison (λmax_exp vs. λmax_calc) exp_uv->peak_comp shape_comp Spectral Shape Comparison exp_uv->shape_comp exp_fl Fluorescence Spectrum exp_fl->peak_comp exp_fl->shape_comp comp_abs TD-DFT Absorption Data (λmax, Oscillator Strength) comp_abs->peak_comp comp_abs->shape_comp Broadening with Gaussian/Lorentzian functions comp_em TD-DFT Emission Data (λmax) comp_em->peak_comp comp_em->shape_comp shift_comp Solvatochromic Shift Analysis peak_comp->shift_comp

Caption: A logical diagram illustrating the comparison between experimental and computational photophysical data.

Data Presentation: A Comparative Table

A clear and concise table is essential for comparing quantitative data.

PropertyExperimental ValueCalculated ValueFunctional/Basis SetSolventΔ (Exp-Calc)
Absorption λmax (nm) 450442CAM-B3LYP/6-311+G(d,p)Acetonitrile (PCM)8 nm
Emission λmax (nm) 520528CAM-B3LYP/6-311+G(d,p)Acetonitrile (PCM)-8 nm
Stokes Shift (nm) 7086CAM-B3LYP/6-311+G(d,p)Acetonitrile (PCM)-16 nm

Interpreting the Results

  • Peak Positions (λmax): The calculated absorption and emission maxima should be in reasonable agreement with the experimental values. It is important to remember that TD-DFT is an approximate method, and deviations of 0.1-0.3 eV are not uncommon.[12] The key is to reproduce trends within a series of molecules.

  • Spectral Shape: The calculated vertical excitation energies can be convoluted with Gaussian or Lorentzian functions to simulate a full spectrum. This allows for a more direct comparison with the shape of the experimental spectrum.[25]

  • Oscillator Strengths: The calculated oscillator strengths should correlate with the intensities of the absorption bands in the experimental spectrum. A strong experimental absorption should correspond to a calculated transition with a large oscillator strength.

  • Solvatochromic Shifts: If experiments were performed in multiple solvents, the calculated shifts in λmax should reproduce the experimental trend (i.e., red-shift or blue-shift with increasing solvent polarity).

Scientific Integrity: Choosing the Right Tools and Avoiding Pitfalls

The trustworthiness of computational results hinges on a critical awareness of the methodology's limitations and the justification for the chosen parameters.

Functional and Basis Set Selection:

The adage "garbage in, garbage out" is particularly true for DFT and TD-DFT calculations. As highlighted in numerous benchmarking studies, there is no single "best" functional for all applications.[7][12][13] It is considered best practice to:

  • Consult the literature: For the class of molecules you are studying, see what functionals and basis sets have been successfully used by other researchers.

  • Benchmark: If possible, test a few different functionals (e.g., a standard hybrid like PBE0, a meta-GGA hybrid like M06-2X, and a range-separated hybrid like CAM-B3LYP) against your experimental data for a representative molecule.[7]

  • Justify your choice: In any publication or report, clearly state the functional and basis set used and provide a brief justification for this choice based on literature precedent or your own benchmarking. The use of outdated methods like B3LYP/6-31G* should be avoided for anything other than preliminary calculations.[6]

Common Pitfalls:

  • Neglecting Solvent Effects: Performing calculations in the gas phase and comparing them to solution-phase experiments is a common mistake that can lead to significant errors.

  • Incorrectly Identifying the Bright State: In molecules with multiple low-lying excited states, it is crucial to identify the state with the largest oscillator strength, as this will correspond to the main absorption band.

  • Ignoring Vibronic Effects: The simulated spectra from vertical excitation calculations will be sharp lines, whereas experimental spectra are broadened due to vibrational motion. For a more accurate comparison of spectral shapes, vibronic coupling effects can be included, although this is a more computationally demanding process.[26][27]

Conclusion: A Powerful Partnership for Discovery

The combination of experimental photophysical measurements and DFT/TD-DFT calculations provides a powerful and synergistic approach to understanding and predicting the behavior of molecules. By following a rigorous and well-justified computational protocol, researchers can gain deep insights into the electronic structure of their systems, rationalize experimental observations, and guide the design of new molecules with tailored photophysical properties. This guide has provided a framework for such a workflow, emphasizing the importance of methodological rigor and critical analysis in bridging the gap between theory and experiment.

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A Comparative Guide to 5H-Benzo[b]phosphindole-Based OLEDs and Iridium Complexes in High-Performance Lighting

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the quest for efficient, stable, and pure-color emitters is paramount. For years, iridium(III) complexes have been the undisputed champions in the realm of phosphorescent OLEDs (PhOLEDs), enabling internal quantum efficiencies (IQEs) approaching 100% by harvesting both singlet and triplet excitons. However, the emergence of emitters based on 5H-Benzo[b]phosphindole and related derivatives, particularly those exhibiting thermally activated delayed fluorescence (TADF), presents a compelling, metal-free alternative. This guide provides a comprehensive performance benchmark of these two prominent classes of materials, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data and protocols.

The Paradigm Shift: From Heavy Metals to Metal-Free Emitters

The high efficiency of iridium complexes stems from strong spin-orbit coupling induced by the heavy metal center, which facilitates intersystem crossing and allows for the radiative decay of triplet excitons—a process largely forbidden in conventional fluorescent molecules.[1] This has led to the commercial success of PhOLEDs in displays and lighting. However, the reliance on iridium, a rare and expensive metal, coupled with challenges in achieving stable, deep-blue emitters, has fueled the search for alternative technologies.[2]

Enter 5H-Benzo[b]phosphindole-based materials. These compounds, particularly when functionalized as donor-acceptor molecules, can exhibit TADF.[3][4] The TADF mechanism allows for the harvesting of triplet excitons by reverse intersystem crossing (RISC) to the singlet state, from which light is emitted. This process, driven by a small energy gap between the singlet and triplet states (ΔEST), offers a pathway to high internal quantum efficiency without the need for heavy metals.[3]

Performance Benchmarking: A Head-to-Head Comparison

Performance MetricRepresentative 5H-Benzo[b]phosphindole-based TADF OLEDRepresentative Iridium Complex-based PhOLED
Emitter Type Thermally Activated Delayed Fluorescence (TADF)Phosphorescence
Maximum External Quantum Efficiency (EQE) ~24.0%[4]~30%[2]
Current Efficiency ~49.4 cd/A[4]Can exceed 100 cd/A for green emitters[3]
Power Efficiency Data not always reported, but can be high.Can be very high, e.g., >100 lm/W for green emitters.
Color Purity (CIE Coordinates) Can achieve deep blue (e.g., (0.12, 0.09))[5]Deep blue remains a challenge for stability.
Operational Lifetime (Stability) A key area of ongoing research; can be affected by various degradation pathways.[6][7]Blue PhOLEDs, in particular, suffer from limited operational stability.[6]
Material Cost & Availability Based on organic synthesis, potentially lower cost and more sustainable.[8]Relies on the rare and expensive metal, iridium.[2]

Analysis of Performance:

Iridium complexes, particularly in the green and red regions of the spectrum, still hold a slight edge in terms of peak EQE and current efficiency in many reported high-performance devices. However, 5H-Benzo[b]phosphindole-based TADF emitters have demonstrated remarkable progress, with EQEs exceeding 20%, making them highly competitive.[4]

A significant advantage of the TADF approach lies in the potential for achieving deep-blue emission with high color purity, a persistent challenge for iridium complexes in terms of stability.[5][9] The molecular design flexibility of the 5H-Benzo[b]phosphindole framework allows for fine-tuning of the photophysical properties to achieve the desired emission characteristics.

Operational lifetime is a critical factor for commercial applications. Both technologies face challenges with stability, particularly for blue emitters. Degradation in PhOLEDs is often linked to the long-lived triplet excitons, while TADF devices have their own unique degradation pathways that are an active area of research.[6][7]

The "How-To": Experimental Protocols for Synthesis and Device Characterization

To truly understand and compare these materials, a robust experimental workflow is essential. The following sections provide detailed, step-by-step methodologies for the synthesis of a key 5H-Benzo[b]phosphindole precursor and the fabrication and characterization of OLED devices.

Synthesis of 5H-Benzo[b]phosphindole Derivatives

The synthesis of functionalized 5H-Benzo[b]phosphindole derivatives often starts from a common precursor. A general synthetic route is outlined below.

A 2,2'-Diiodobiphenyl B Lithiation (n-BuLi) A->B -78 °C to rt C Cyclization (RPCl2) B->C D 5-Substituted-5H-benzo[b]phosphindole C->D E Oxidation (e.g., H2O2) D->E F 5-Substituted-5H-benzo[b]phosphindole-5-oxide E->F

Caption: Synthetic pathway for 5H-benzo[b]phosphindole oxide.

Step-by-Step Synthesis Protocol:

  • Lithiation of 2,2'-Diiodobiphenyl: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2'-diiodobiphenyl in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Cyclization: To the resulting dilithio species, add a solution of the desired dichlorophosphine (e.g., phenyldichlorophosphine for a 5-phenyl derivative) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 5H-benzo[b]phosphindole derivative by column chromatography on silica gel.

  • Oxidation (Optional but common for TADF materials): To synthesize the corresponding phosphine oxide, dissolve the purified 5H-benzo[b]phosphindole in a suitable solvent like dichloromethane.

  • Add an oxidizing agent, such as hydrogen peroxide, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up, dry the organic layer, and concentrate to obtain the 5H-benzo[b]phosphindole-5-oxide. Further purification by recrystallization or column chromatography may be necessary.

OLED Fabrication via Vacuum Thermal Evaporation

The most common method for producing high-performance small-molecule OLEDs is through vacuum thermal evaporation.[10] This technique allows for the precise deposition of thin organic layers and the metal cathode in a high-vacuum environment, minimizing contamination.[11]

cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (Vacuum Chamber) cluster_2 Cathode Deposition & Encapsulation A ITO Substrate Cleaning (Detergent, DI Water, Solvents) B Hole Injection Layer (HIL) A->B C Hole Transport Layer (HTL) B->C D Emissive Layer (EML) (Host:Emitter) C->D E Electron Transport Layer (ETL) D->E F Electron Injection Layer (EIL) E->F G Metal Cathode Deposition (e.g., LiF/Al) F->G H Encapsulation (UV-curable epoxy, Glass lid) G->H

Caption: Workflow for OLED fabrication.

Step-by-Step Fabrication Protocol:

  • Substrate Cleaning: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (typically 15 minutes each).

  • Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.

  • Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10^-6 Torr).

  • Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device architecture is as follows:

    • Hole Injection Layer (HIL): e.g., 20-30 nm of HAT-CN

    • Hole Transport Layer (HTL): e.g., 30-50 nm of TAPC or NPB

    • Emissive Layer (EML): Co-evaporate the host material and the emitter (either the 5H-Benzo[b]phosphindole derivative or the iridium complex) at a specific doping concentration (e.g., 5-20 wt%). The thickness is typically 20-30 nm.

    • Electron Transport Layer (ETL): e.g., 30-50 nm of TPBi or TmPyPB

    • Electron Injection Layer (EIL): e.g., 1-2 nm of Lithium Fluoride (LiF)

  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode, typically aluminum (Al), with a thickness of 100-150 nm.

  • Encapsulation: Transfer the completed devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation. Apply a UV-curable epoxy around the active area of the device and place a glass lid on top. Cure the epoxy with a UV lamp to protect the device from atmospheric moisture and oxygen.[12]

Electroluminescence Characterization

Once fabricated, the performance of the OLEDs must be thoroughly characterized.

cluster_0 Device Connection cluster_1 Data Acquisition cluster_2 Performance Calculation A Connect OLED to Source-Measure Unit (SMU) B Measure Current-Voltage (I-V) Characteristics A->B C Measure Luminance-Voltage (L-V) Characteristics (Photodetector) A->C D Measure Electroluminescence (EL) Spectrum (Spectrometer) A->D E Calculate Current Efficiency (cd/A) B->E F Calculate Power Efficiency (lm/W) B->F G Calculate External Quantum Efficiency (EQE) B->G C->E C->F D->G

Caption: Workflow for OLED characterization.

Step-by-Step Characterization Protocol:

  • Electrical Measurements: Use a source-measure unit (SMU) to apply a voltage across the OLED and measure the resulting current. This provides the current density-voltage (J-V) characteristics.

  • Luminance and Spectrum: Place the OLED in front of a calibrated photodetector or an integrating sphere coupled to a spectrometer.

  • Simultaneously with the J-V measurement, record the light output (luminance) as a function of voltage (L-V).[13]

  • Measure the electroluminescence (EL) spectrum at different operating voltages to determine the emission color and calculate the CIE coordinates.[1]

  • Efficiency Calculations:

    • Current Efficiency (η_c): Calculated from the luminance (in cd/m²) and the current density (in A/m²).

    • Power Efficiency (η_p): Calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected. This requires careful calibration of the measurement setup.

  • Stability Measurement: To assess the operational lifetime, drive the device at a constant current density (e.g., 10 or 20 mA/cm²) and monitor the luminance over time. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decay to 50% or 90% of its initial value, respectively.[12][14]

Conclusion and Future Outlook

Both iridium complexes and 5H-Benzo[b]phosphindole-based TADF materials are formidable contenders in the field of high-performance OLEDs. While iridium complexes have a longer history and have achieved remarkable efficiencies, the rapid development of TADF emitters offers a promising, metal-free alternative with significant advantages, particularly for deep-blue applications. The choice between these two technologies will depend on the specific application requirements, including cost, desired color, and operational stability.

The field is continuously advancing, with ongoing research focused on improving the stability of both PhOLEDs and TADF-OLEDs, as well as exploring new molecular designs for even higher efficiencies and color purities. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate this exciting and competitive landscape.

References

  • Adachi, C. (2014). Thermally activated delayed fluorescence: A new paradigm for organic light-emitting diodes.
  • Udagawa, K., et al. (2021). Manipulation of blue TADF top-emission OLEDs by the first-order optical cavity design: toward a highly pure blue emission and balanced charge transport. Optics Express, 29(12), 18454-18465.
  • Adachi, C., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.
  • Lee, J., et al. (2021). The Blue Problem: OLED Stability and Degradation Mechanisms.
  • Park, Y. S., et al. (2020). 5H-Benzo[d]Benzo[6][8]Imidazo[2,1-b][3][15]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Frontiers in Chemistry, 8, 61.

  • Kim, J. U., et al. (2021). P-116: TADF OLED Emission Zone and Stability Analysis with Water Exposure to Different Layers During Deposition. SID Symposium Digest of Technical Papers, 52(1), 1074-1077.
  • Zhang, D., et al. (2020). TADF emitters comprising a phosphine oxide moiety.
  • Noctiluca. (2022). Generations of OLED emitters: fluorescent --> phosphorescent --> TADF --> Hyperfluorescent (HF). TechBlick.
  • Wikipedia. (2024). AMOLED. In Wikipedia.
  • Gan, T., et al. (2024). Comprehensive Review on the Structural Diversity and Versatility of Multi-Resonance Fluorescence Emitters: Advance, Challenges, and Prospects toward OLEDs.
  • Dias, F. B., et al. (2021). Understanding the Key Requirements for Ultra-Efficient Sensitisation in Hyperfluorescence OLEDs.
  • Lee, J. Y., et al. (2022). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Advanced Science, 9(28), 2202946.
  • Kim, Y. H., et al. (2022). Highly efficient thermally activated delayed fluorescence emitter based on the 5H-benzo[d]benzo[6][8]imidazo[1,2-a]imidazole donor. Materials Chemistry Frontiers, 6(22), 3382-3390.

  • de Sá Pereira, D., et al. (2018). Methods of Analysis of Organic Light Emitting Diodes.
  • Wu, T. F., et al. (2023). New phenyldibenzophosphole oxide-based acceptors for blue exciplex-forming systems.
  • Li, M., et al. (2022). Phosphonium-Based Ionic Thermally Activated Delayed Fluorescence Emitters for High-Performance Partially Solution-Processed Organic Light-Emitting Diodes. CCS Chemistry, 4(9), 3045-3056.
  • Boher, P., et al. (2015). New Methods for Optical Characterization of OLED Displays. SID Symposium Digest of Technical Papers, 46(1), 609-612.
  • Chen, T., et al. (2024). Phenphosphine-X(O, S, Se) locking multi-resonance thermally activated delayed fluorescence materials.
  • Yadav, S. K., et al. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series.
  • Zhang, Y., et al. (2021). Photophysical properties of phosphine oxide (PO) sensitizers.
  • Gualdron-Reyes, A. F., et al. (2021). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. Chemistry – A European Journal, 27(26), 7436-7444.
  • Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]

  • Montcada, N. F. (2014). Development of Vapor Deposition Processes for OLEDs. UPCommons.
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  • Park, Y. S., et al. (2020). 5H-Benzo[d]Benzo[6][8]Imidazo[2,1-b][3][15]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Frontiers in Chemistry, 8, 61.

  • Yam, V. W. W., et al. (2021). Phosphine Oxide-Containing Gold(III) Complexes with Tunable Emission Color and Thermally Enhanced Luminescence Behavior. Journal of the American Chemical Society, 143(49), 20743-20752.
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A Comparative Guide to the Electron-Accepting Properties of Phosphole Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of π-conjugated systems, the strategic selection of heterocyclic building blocks is paramount in tuning the electronic properties of organic materials. This guide provides a comprehensive evaluation of the electron-accepting capabilities of phosphole derivatives, juxtaposed with other common five-membered heterocycles: thiophene, furan, and pyrrole. By delving into the underlying electronic structures and presenting supporting experimental data, this document serves as a technical resource for the rational design of novel materials for applications ranging from organic electronics to medicinal chemistry.

The Unique Electron-Accepting Nature of Phospholes

Phosphole, a phosphorus-containing analog of pyrrole, exhibits distinct electronic characteristics that set it apart from its nitrogen, oxygen, and sulfur-containing counterparts.[1] The pyramidal geometry at the phosphorus center in phospholes leads to weak aromaticity.[1] This structural feature gives rise to a significant interaction between the σ* orbitals of the exocyclic P-C bonds and the π* orbital of the butadiene fragment of the phosphole ring, a phenomenon known as σ hyperconjugation.[2] This interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), bestowing upon phosphole derivatives their characteristic high electron-accepting properties.[2]

Furthermore, the phosphorus center offers a versatile handle for tuning these electronic properties. Oxidation of the phosphorus atom to form a phosphole P-oxide, for instance, dramatically enhances its electron-accepting character.[3] This chemical flexibility allows for the fine-tuning of the electronic landscape of phosphole-containing molecules, a desirable feature in the design of functional organic materials.[2]

A Comparative Overview of Heterocycle Electronics

In contrast to the inherent electron-accepting nature of phospholes, thiophene and pyrrole are generally considered electron-rich heterocycles.[4] The lone pair of electrons on the heteroatom in these rings is efficiently delocalized into the π-system, contributing to their aromatic character and making them more susceptible to electrophilic attack. Furan is also electron-rich but is the least aromatic and most reactive of the three.

The relative aromaticity of these heterocycles generally follows the order: Thiophene > Pyrrole > Furan.[1] This trend is inversely related to the electronegativity of the heteroatom; the more electronegative the atom, the more tightly it holds its lone pair, hindering delocalization and reducing aromaticity.[1] While based on electronegativity, one might predict phosphole to be highly aromatic, the pyramidal geometry of the phosphorus atom disrupts efficient lone pair delocalization, rendering it the least aromatic of the group.[5]

Quantifying Electron-Accepting Properties: Experimental Insights

The electron-accepting ability of a molecule is experimentally quantified by its reduction potential, which can be determined using cyclic voltammetry (CV). A more positive (or less negative) reduction potential indicates a greater propensity to accept an electron. From the reduction potential, the LUMO energy level can be estimated, providing a direct measure of the electron affinity.

Comparative Electrochemical Data

The following table summarizes representative experimental and computational data for the LUMO energies of phosphole derivatives in comparison to other heterocycles. It is important to note that direct comparison of experimental values across different studies can be challenging due to variations in experimental conditions. However, the data presented provides a valuable overview of the relative electron-accepting strengths.

Heterocycle DerivativeLUMO Energy (eV)Measurement MethodReference
Phosphole Derivatives
Bithiophene-fused benzo[c]phosphole P-oxide-3.05Cyclic Voltammetry[2]
Thiophene-fused naphthodiphosphole-2.98Cyclic Voltammetry[2]
Thiophene Derivatives
Thiophene~ -0.5 to -1.0Computational[6]
Thiophene S,S-dioxideStrong electron-acceptorQualitative[2]
Furan Derivatives
Furan~ -0.5Computational[7]
Pyrrole Derivatives
Pyrrole~ 0.2Computational[7]

Note: The LUMO energy levels for thiophene, furan, and pyrrole are generally high (less negative), indicating their electron-donating nature. Direct experimental reduction potential data for the parent heterocycles is not as commonly reported as for their derivatives designed for specific electronic applications. Computational values are provided for a general comparison.

The data clearly indicates that phosphole derivatives, particularly the P-oxide forms, possess significantly lower LUMO energies compared to the parent thiophene, furan, and pyrrole, underscoring their superior electron-accepting capabilities. The oxidation of the heteroatom in thiophene to thiophene S,S-dioxide also imparts strong electron-withdrawing properties, analogous to the effect seen in phospholes.[2]

Experimental Protocol: Determination of Electron-Accepting Properties via Cyclic Voltammetry

The following provides a detailed, step-by-step methodology for determining the reduction potential and estimating the LUMO energy level of a heterocyclic compound.

Objective:

To experimentally quantify the electron-accepting properties of a given heterocycle derivative by determining its first reduction potential using cyclic voltammetry and subsequently calculating its LUMO energy.

Materials:
  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl (in a specified electrolyte solution)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: A ~1 mM solution of the heterocyclic compound in the electrolyte solution.

  • Ferrocene: For use as an internal standard.

  • Potentiostat

  • Electrochemical Cell

  • Inert Gas Supply (Argon or Nitrogen)

Procedure:
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare the electrolyte solution by dissolving the supporting electrolyte in the anhydrous solvent.

    • Deoxygenate the electrolyte solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes. Oxygen can interfere with the electrochemical measurements.

    • Prepare the analyte solution by dissolving the heterocyclic compound in the deoxygenated electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

    • Continue to blanket the solution with the inert gas throughout the measurement to prevent oxygen ingress.

    • Connect the electrodes to the potentiostat.

    • Perform a cyclic voltammetry scan. A typical scan would start at a potential where no reaction occurs, scan towards negative potentials to observe the reduction event, and then reverse the scan back to the starting potential. The scan rate can be varied (e.g., 50-200 mV/s).

  • Data Analysis:

    • Record the resulting voltammogram (a plot of current vs. potential).

    • Determine the onset potential of the first reduction peak (Ered, onset). This is the potential at which the reduction process begins.

    • Calibrate the potential scale using ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.

  • LUMO Energy Calculation:

    • The LUMO energy level can be estimated from the onset reduction potential using the following empirical formula[8]: ELUMO (eV) = -[Ered, onset (vs Fc/Fc⁺) + EFc/Fc⁺ (vs vacuum)]

    • The energy level of the Fc/Fc⁺ couple versus the vacuum level is commonly taken to be approximately 4.8 eV.[8]

Self-Validation and Trustworthiness:

The reliability of the obtained data is ensured by:

  • Internal Standardization: The use of ferrocene as an internal standard corrects for variations in the reference electrode potential.

  • Solvent and Electrolyte Purity: Using anhydrous solvents and high-purity electrolytes minimizes interfering side reactions.

  • Inert Atmosphere: Rigorous deoxygenation of the solution is critical for obtaining accurate reduction potentials.

  • Scan Rate Dependence: The shape and position of the CV peaks should be analyzed at different scan rates to assess the reversibility of the redox process.

Visualizing the Workflow and Concepts

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode B Prepare Deoxygenated Electrolyte Solution C Prepare Analyte Solution B->C D Assemble 3-Electrode Cell C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine Onset Reduction Potential F->G H Calibrate with Ferrocene G->H I Calculate LUMO Energy H->I

Caption: Experimental workflow for determining LUMO energy via cyclic voltammetry.

lumo_comparison LUMO_label LUMO Energy (eV) y_axis Energy phosphole_node Phosphole Derivatives energy_scale -3.0 -1.0 0.0 thiophene_node Thiophene -3.0 -3.0 phosphole_node->-3.0 furan_node Furan -1.0 -1.0 thiophene_node->-1.0 pyrrole_node Pyrrole -0.5 -0.5 furan_node->-0.5 0.2 0.2 pyrrole_node->0.2

Caption: Relative LUMO energy levels of different heterocycles.

Conclusion

The evidence presented in this guide unequivocally demonstrates that phosphole derivatives, particularly phosphole P-oxides, possess superior electron-accepting properties compared to the more common five-membered heterocycles: thiophene, furan, and pyrrole. This is attributed to the unique σ hyperconjugation arising from the pyramidal geometry of the phosphorus atom, which results in significantly lower LUMO energy levels. The tunability of the phosphorus center further enhances the utility of phospholes in the design of bespoke organic electronic materials. For researchers and developers in the fields of organic electronics and medicinal chemistry, the distinct electronic characteristics of phospholes offer a compelling avenue for the creation of novel, high-performance materials.

References

  • Keglevich, G., et al. (1997). Phosphole with a Significantly Flattened Phosphorus Pyramid Having Pronounced Characteristics of Aromaticity. Journal of the American Chemical Society.
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A Senior Application Scientist’s Guide to the Experimental Validation of Computationally Predicted Electronic Transitions in Phosphindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of In Silico and Empirical Data

Phosphindoles and their derivatives represent a fascinating class of organophosphorus compounds, demonstrating significant potential in materials science, particularly for applications like Organic Light-Emitting Diodes (OLEDs).[1][2] The electronic properties of these molecules, which dictate their photophysical behavior, can be powerfully predicted using computational methods. However, these theoretical models are only as valuable as their empirical validation. This guide provides a comprehensive framework for bridging the gap between computational prediction and experimental reality, ensuring that theoretical insights translate into tangible, reliable results for researchers and drug development professionals.

Our approach is rooted in a self-validating system where computational chemistry informs experimental design, and experimental results, in turn, refine the theoretical model. We will explore the causality behind our chosen methodologies, from the selection of density functionals to the specifics of sample preparation, providing a robust protocol for the accurate characterization of phosphindole derivatives.

Part 1: Computational Prediction of Electronic Transitions with TD-DFT

The workhorse for predicting electronic absorption spectra in molecules of this size is Time-Dependent Density Functional Theory (TD-DFT).[3] It offers an exceptional balance of computational cost and accuracy for calculating the energies of excited states.[3] The reliability of a TD-DFT prediction, however, is critically dependent on a methodologically sound workflow.

Expertise in Practice: The Rationale Behind the Computational Workflow

The primary goal is to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This involves a multi-step process where each step builds upon the last to ensure the final prediction is physically meaningful.

Computational_Workflow cluster_input Initial Input cluster_dft Ground State Calculation (DFT) cluster_tddft Excited State Calculation (TD-DFT) cluster_output Predicted Data start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq tddft Vertical Excitation Energies (e.g., PCM for solvent) freq->tddft end Predicted λmax, Oscillator Strengths, Orbital Contributions tddft->end

Caption: Computational workflow for predicting electronic transitions.

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Action: Begin with an initial 3D structure of the phosphindole derivative. Perform a full geometry optimization using a DFT method.

    • Causality: This step is crucial to find the lowest energy conformation (the most probable structure) of the molecule in its electronic ground state. All subsequent calculations must be performed on this optimized geometry. A common and effective choice for many organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d).

  • Frequency Calculation:

    • Action: Perform a frequency calculation on the optimized geometry.

    • Trustworthiness: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. If imaginary frequencies are present, the optimization must be repeated.

  • TD-DFT for Excited States:

    • Action: Using the validated ground-state geometry, perform the TD-DFT calculation.[4] Specify the number of excited states to calculate (e.g., 10-20) to ensure the primary transitions in the visible region are captured.

    • Causality & Experience: The choice of solvent model is critical. Since experimental data is collected in solution, using a Polarizable Continuum Model (PCM) is essential to approximate the effect of the solvent on the electronic structure.[5][6] The output will provide the excitation energy (in eV), the oscillator strength (a measure of transition probability), and the molecular orbitals involved in the transition.

Data Presentation: Predicted Electronic Transitions

The computational output should be organized systematically for later comparison.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁ValueValueValueHOMO → LUMO (e.g., 95%)
S₀ → S₂ValueValueValueHOMO-1 → LUMO (e.g., 80%)
S₀ → S₃ValueValueValueHOMO → LUMO+1 (e.g., 90%)

Part 2: Experimental Validation with Optical Spectroscopy

With a set of theoretical predictions in hand, we turn to the laboratory. UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are the cornerstone techniques for validating these predictions.[7] UV-Vis measures the energy required to promote an electron to a higher state, while fluorescence measures the energy released when it returns.[8][9]

Experimental_Workflow cluster_prep Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_output Experimental Data start Synthesized Phosphindole Sample prep Solution Preparation (Spectroscopic Grade Solvent) start->prep blank_uv Measure Solvent Blank prep->blank_uv uvvis Acquire UV-Vis Spectrum blank_uv->uvvis get_lambda Identify λmax (abs) uvvis->get_lambda fluor Excite at λmax (abs) get_lambda->fluor emission Acquire Emission Spectrum fluor->emission end Experimental Spectra (λmax, Stokes Shift) emission->end

Caption: Experimental workflow for spectroscopic validation.

Protocol 1: UV-Vis Absorption Spectroscopy

This technique directly probes the electronic transitions predicted by TD-DFT.

  • Sample Preparation:

    • Action: Prepare a dilute solution of the phosphindole sample (~10⁻⁵ to 10⁻⁶ M) using a spectroscopic grade solvent (e.g., Dichloromethane, THF).

    • Causality: The solvent must be transparent in the UV-Vis region of interest to avoid spectral interference. The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 A.U.), adhering to the Beer-Lambert Law.[7]

  • Instrument Setup & Blanking:

    • Action: Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the reference (blank).

    • Trustworthiness: Blanking the spectrophotometer with the pure solvent corrects for any absorbance from the solvent itself and the cuvette, isolating the absorbance of the phosphindole analyte.

  • Data Acquisition:

    • Action: Acquire the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Analysis: Identify the wavelength of maximum absorbance, λmax. This value corresponds to the lowest energy, most probable electronic transition.

Protocol 2: Fluorescence Spectroscopy

Fluorescence provides information about the emissive properties of the molecule after excitation. Many phosphole derivatives are known to be photoluminescent.[2][10][11]

  • Excitation Wavelength Selection:

    • Action: Set the excitation wavelength of the fluorimeter to the λmax value obtained from the UV-Vis spectrum.

    • Causality: To obtain the most intense emission spectrum, the molecule must be excited efficiently. This occurs at the peak of its absorption band.

  • Data Acquisition:

    • Action: Scan the emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength, to capture the full emission profile.

    • Experience: The detector is typically placed at a 90° angle to the excitation source. This geometry minimizes the detection of scattered excitation light (Rayleigh and Raman scattering), ensuring a cleaner emission spectrum.[7]

Part 3: Comparative Analysis - Reconciling Theory and Reality

This is where the computational predictions and experimental data are synthesized. Direct comparison allows for the validation of the theoretical model and a deeper understanding of the molecule's electronic structure.

Validation_Loop comp Computational Prediction TD-DFT Calculation Predicted λmax analysis Comparative Analysis Discrepancy Evaluation Model Refinement comp->analysis:f0 exp Experimental Validation UV-Vis Spectroscopy Experimental λmax exp->analysis:f0 analysis:f2->comp Adjust Functional, Basis Set, or Solvent Model result Validated Electronic Structure & Properties analysis:f1->result

Caption: The iterative loop of computational and experimental validation.

Data Comparison and Interpretation

Summarize the results in a comprehensive table.

CompoundPredicted λmax (nm) (TD-DFT/B3LYP/PCM)Experimental λmax (nm) (in THF)Δ (nm)Predicted Transition Character
Phosphindole-AValueValueValueπ-π* (HOMO→LUMO)
Phosphindole-BValueValueValueπ-π* (HOMO-1→LUMO)
Understanding Discrepancies: An Expert's Perspective

A perfect match between theory and experiment is rare. The key is to understand the sources of deviation.

  • Environmental Effects: The PCM is an approximation. Specific molecule-solvent interactions (like hydrogen bonding) or aggregation effects in solution can alter the electronic states in ways not captured by an implicit model.[12]

  • Vibronic Coupling: TD-DFT typically calculates vertical transitions (from the ground vibrational state of the ground electronic state to a higher electronic state without change in geometry). Experimental spectra, however, are broadened by transitions to various vibrational levels of the excited state. This is why theoretical peaks are sharp lines while experimental spectra show broad bands.

  • Functional/Basis Set Choice: The accuracy of TD-DFT can be sensitive to the chosen functional.[3] If a large discrepancy is observed, it may be necessary to benchmark other functionals (e.g., CAM-B3LYP for charge-transfer states) to find a more appropriate level of theory for the system under study.

By systematically comparing the data and understanding these factors, one can confidently assign the observed absorption bands to specific electronic transitions predicted by the quantum chemical model. The experimental data serves as the ultimate ground truth, validating the accuracy of the computational approach and providing a solid foundation for the rational design of new phosphindole-based materials.

References

  • Mascolino, V. et al. Experimental and Computational Validation of RAPID. ResearchGate. Available at: [Link].

  • Electronic transitions calculated by the TD-DFT/B3LYP method and experimental absorption bands of Pd(II) complex. ResearchGate. Available at: [Link].

  • Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. University of California, Davis. Available at: [Link].

  • Alem, Y. et al. (2022). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. RSC Publishing. Available at: [Link].

  • Comparing UV-Vis vs. Fluorescence Spectrophotometers. (2024). Patsnap Synapse. Available at: [Link].

  • Yoshifuji, M. et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. (2024). BONE-RAD. Available at: [Link].

  • Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. (2018). Indian Academy of Sciences. Available at: [Link].

  • UV-Vis absorption (a) and emission (b) spectra of the compounds 202–205.... ResearchGate. Available at: [Link].

  • Synthesis, characterization, and photophysical properties of a new 2,5-di(aryl)phosphole derivative and their trigonal copper–phosphole complexes. ResearchGate. Available at: [Link].

  • Table 2 Electronic transitions calculated by the TD-DFT/B3LYP method.... ResearchGate. Available at: [Link].

  • UV–vis absorption spectra, fluorescent spectra (FL) and phosphorescent.... ResearchGate. Available at: [Link].

  • Needham, J. et al. (2019). Rhodols – synthesis, photophysical properties and applications as fluorescent probes. Chemical Society Reviews. Available at: [Link].

  • Requesting electronic excitations (TD-DFT). TCM Group, University of Cambridge. Available at: [Link].

  • Velazquez-Villareal, J. et al. (2018). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules, NIH. Available at: [Link].

  • Herbert, J. (2019). Time-dependent DFT. The Ohio State University. Available at: [Link].

  • Shiono, T. et al. (2019). Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives. Beilstein Journal of Organic Chemistry, NIH. Available at: [Link].

  • Mathey, F. (1990). The organic chemistry of phospholes. Chemical Reviews. Available at: [Link].

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A Comparative Guide to the Electrochemical Properties of Substituted Benzo[b]phosphindoles for Advanced Electronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the electrochemical properties of substituted benzo[b]phosphindoles, also known as benzo[b]phospholes. Designed for researchers, chemists, and materials scientists, this document provides a comprehensive overview of how substituent modifications on the benzo[b]phosphindole scaffold influence their electronic behavior. We will delve into the underlying principles governing these changes, present supporting experimental data, and offer detailed protocols for their electrochemical characterization. Furthermore, a comparative assessment against their nitrogen and silicon-based heterocyclic analogues, namely carbazoles and silaindenes, will be provided to contextualize their performance and potential in various applications.

Introduction: The Allure of Phosphorus in π-Conjugated Systems

Benzo[b]phosphindoles, the phosphorus analogues of indoles, have garnered significant attention in materials science due to their unique electronic and photophysical properties. The incorporation of a phosphorus atom into a π-conjugated system introduces several key features that distinguish them from their all-carbon or other heteroatomic counterparts. The tetrahedral geometry and the energetic accessibility of the σ-orbitals of the P-atom can lead to σ–π* conjugation, which effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule. This intrinsic electron-accepting nature makes benzo[b]phosphindoles promising candidates for n-type organic semiconductors, components in organic light-emitting diodes (OLEDs), and sensors.

The true power of this heterocyclic system lies in its tunability. The electronic properties of the benzo[b]phosphindole core can be meticulously modulated through synthetic modifications at two key positions: the phosphorus atom and the fused benzene ring. This guide will explore the causal relationships between these substitutions and the resulting electrochemical properties, providing a predictive framework for designing materials with tailored functionalities.

The Impact of Substitution on Electrochemical Properties: A Data-Driven Analysis

The electrochemical behavior of substituted benzo[b]phosphindoles is primarily dictated by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and LUMO. These frontier molecular orbitals govern the ease of oxidation and reduction, respectively, and their energy gap (HOMO-LUMO gap) is a critical determinant of the material's optical and electronic properties. Cyclic voltammetry (CV) is a powerful technique to probe these energy levels experimentally. The onset of the oxidation and reduction peaks in a cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels.

Substitution at the Phosphorus Atom

Modification at the phosphorus center offers a direct route to tune the electronic properties. Changing the phosphorus atom from trivalent (phosphine) to pentavalent (phosphine oxide, phosphine sulfide, etc.) or forming phosphonium salts significantly alters the electron-accepting character of the phosphole ring.

Functionalization at the phosphorus atom to its oxidized form, a benzo[b]phosphole oxide, leads to a lowering of both the HOMO and LUMO energy levels. This is attributed to the electron-withdrawing nature of the P=O bond, which enhances the electron-accepting properties of the π-conjugated system[1]. Further functionalization at the phosphorus atom can continue to impact these energy levels[1]. For instance, P-modification with electron-accepting groups results in a more positive oxidation potential[2].

The following table summarizes the electrochemical data for a series of P-functionalized benzonaphthophosphoindoles, illustrating the effect of substitution on the phosphorus atom.

CompoundP-SubstituentOxidation Potential (Eox, V)Reduction Potential (Ered, V)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
1 Phenyl (trivalent)N/A-1.25-5.15-2.452.70[2]
2 Phenyl oxide> +1.5-1.10<-5.9-2.60>3.3[2]
3 Phenyl sulfide> +1.5-1.15<-5.9-2.55>3.35[2]
4 Methyl Cation> +1.5-0.85<-5.9-2.85>3.05[2]
5 Borane AdductN/A-1.26-5.14-2.442.70[2]

Note: Potentials are referenced vs. Ag/AgCl. HOMO and LUMO levels are calculated from the electrochemical data.

This data clearly demonstrates that oxidation of the phosphorus atom (compounds 2 , 3 , and 4 ) makes the molecule more resistant to oxidation (higher Eox) and easier to reduce (less negative Ered), leading to a significant stabilization of the HOMO and LUMO levels. The formation of a phosphonium cation (4 ) has the most dramatic effect, significantly lowering the LUMO energy.

Substitution on the Benzo[b]phosphindole Core

Substitution on the aromatic backbone of the benzo[b]phosphindole provides another avenue for fine-tuning the electrochemical properties. The introduction of electron-donating or electron-withdrawing groups at various positions on the benzene or phosphole ring can selectively raise or lower the HOMO and LUMO energy levels.

Generally, electron-donating groups (e.g., alkoxy, amino) will raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (e.g., cyano, nitro) will lower both the HOMO and LUMO levels, making the molecule more difficult to oxidize and easier to reduce. The extent of this tuning is dependent on the nature and position of the substituent.

The following diagram illustrates the general principle of substituent effects on the frontier molecular orbitals of organic molecules.

G cluster_0 Unsubstituted Core cluster_1 Electron-Donating Group cluster_2 Electron-Withdrawing Group HOMO_unsub HOMO HOMO_edg HOMO HOMO_unsub->HOMO_edg Raises HOMO (Easier Oxidation) HOMO_ewg HOMO HOMO_unsub->HOMO_ewg Lowers HOMO LUMO_unsub LUMO LUMO_ewg LUMO LUMO_unsub->LUMO_ewg Lowers LUMO (Easier Reduction) LUMO_edg LUMO

Caption: Substituent Effects on Frontier Orbitals.

Experimental Protocol: Characterization by Cyclic Voltammetry

To ensure the reproducibility and validity of electrochemical data, a standardized experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology for the cyclic voltammetry analysis of substituted benzo[b]phosphindoles.

Materials and Equipment
  • Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.

  • Electrochemical Cell: A three-electrode cell configuration.

  • Working Electrode (WE): Glassy carbon or platinum disk electrode.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode. A non-aqueous reference electrode (e.g., Ag/AgNO3) is often preferred for organic solvents to minimize junction potentials.

  • Counter Electrode (CE): Platinum wire or mesh.

  • Solvent: Anhydrous, electrochemical-grade solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4), dried under vacuum before use.

  • Analyte: The substituted benzo[b]phosphindole derivative of interest (typically 1-5 mM).

  • Inert Gas: High-purity nitrogen or argon for deaeration.

Experimental Workflow

The following diagram outlines the key steps in the cyclic voltammetry workflow.

G Prep_Solution Prepare Analyte Solution (1-5 mM in electrolyte solution) Deaerate Deaerate Solution (N2 or Ar bubbling for 15-20 min) Prep_Solution->Deaerate Assemble_Cell Assemble 3-Electrode Cell Deaerate->Assemble_Cell Blank_Scan Run Blank CV (Electrolyte solution only) Assemble_Cell->Blank_Scan Polish_WE Polish and Clean Working Electrode Polish_WE->Assemble_Cell Analyte_Scan Run Analyte CV (Scan over potential window) Blank_Scan->Analyte_Scan Ferrocene_Cal Internal Calibration (Add Ferrocene and rescan) Analyte_Scan->Ferrocene_Cal Data_Analysis Data Analysis (Determine Eox, Ered, HOMO, LUMO) Ferrocene_Cal->Data_Analysis G Relative Frontier Orbital Energies cluster_0 Carbazole cluster_1 Benzo[b]phosphindole cluster_2 Silaindene HOMO_Carb HOMO HOMO_Phos HOMO LUMO_Carb LUMO HOMO_Sila HOMO LUMO_Phos LUMO LUMO_Sila LUMO

Caption: General Frontier Orbital Energy Comparison.

Conclusion and Future Outlook

Substituted benzo[b]phosphindoles represent a versatile class of heterocyclic compounds with highly tunable electrochemical properties. The ability to modify both the phosphorus center and the aromatic backbone provides a powerful strategy for designing materials with tailored HOMO and LUMO energy levels. This guide has demonstrated that through rational synthetic design, the redox behavior of these molecules can be precisely controlled, making them highly attractive for a range of applications in organic electronics.

Compared to their nitrogen and silicon analogues, benzo[b]phosphindoles offer a unique combination of electronic tunability and chemical stability. The continued exploration of novel substitution patterns and the development of efficient synthetic methodologies will undoubtedly unlock the full potential of this fascinating class of organophosphorus compounds. Future research will likely focus on the integration of these materials into advanced device architectures and the exploration of their utility in emerging fields such as sensing and catalysis.

References

  • Yamamoto, K., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 671–677. [Link]

  • Gao, W., et al. (2013). Silver-Mediated Oxidative C–H/P–H Functionalization: An Efficient Route for the Synthesis of Benzo[b]phosphole Oxides. Journal of the American Chemical Society, 135(45), 16754–16757. [Link]

  • Santhanam, K. S. V., & Bard, A. J. (1967). Electrochemistry of organophosphorus compounds. I. Electroreduction of tris(p-nitrophenyl) phosphate. Journal of the American Chemical Society, 89(13), 3386–3390. [Link]

  • Grazulevicius, J. V., et al. (2003).
  • Kozaki, M., et al. (2019). Synthesis and Properties of Aryl- and Amino-Substituted Dibenzo[b,e]phosphindolizines. ChemistryPlusChem, 84(9), 1279-1284.
  • Zhang, Y., et al. (2015). Recent advances in the electrochemical synthesis of organophosphorus compounds. RSC Advances, 5(103), 84869-84883. [Link]

  • Ates, M., & Sarac, A. S. (2019). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 779-790.
  • Konno, A., et al. (2022). Electrochemical Decalcification–Exfoliation of Two-Dimensional Siligene, SixGey: Material Characterization and Perspectives for Lithium-Ion Storage. ACS Applied Nano Materials, 5(7), 9394–9403. [Link]

  • Wang, L., et al. (2008). Comparison of the electrochemical and luminescence properties of two carbazole-based phosphine oxide Eu(III) complexes: effect of different bipolar ligand structures. Inorganic Chemistry, 47(18), 8044–8052. [Link]

  • Sierzputowska-Gracz, H., et al. (2022). The chemistry and application of benzo[b]phosphole oxides. Advances in Heterocyclic Chemistry, 137, 1-75. [Link]

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A Senior Application Scientist's Guide to High-Performance Chemical Sensing: Assessing Phosphole-Based Fluorescent Sensors Against Existing Technologies for Nitroaromatic Compound Detection

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The sensitive and selective detection of nitroaromatic compounds (NACs), a class of molecules indicative of explosives and environmental pollutants, remains a critical challenge in national security and environmental monitoring.[1][2] While traditional analytical methods offer high fidelity, they often lack the portability and speed required for in-field applications.[3] Fluorescent chemosensors have emerged as a powerful alternative, offering real-time, on-site detection capabilities.[4][5] This guide provides an in-depth comparison of a highly promising class of materials—π-conjugated phosphole-based polymers—against established fluorescent sensor technologies. We will delve into the fundamental mechanisms that grant phospholes their unique sensing advantages, present a quantitative benchmark against other sensor types, and provide a standardized protocol for their rigorous evaluation.

Introduction: The Pressing Need for Advanced NAC Detection

Nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) and picric acid (PA), are primary components in many commercial and military explosives.[1] Their presence in soil and groundwater, stemming from manufacturing sites and conflict zones, also poses a significant environmental and health risk.[6] Consequently, the development of rapid, sensitive, and selective detection methods is paramount.[7]

Conventional detection relies on sophisticated laboratory instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] While GC-MS provides unparalleled accuracy and is considered a gold standard, it is expensive, requires significant user training, and is ill-suited for rapid, on-site screening.[3][10] This operational gap has spurred extensive research into portable sensor technologies, with fluorescent polymers showing particular promise due to their high sensitivity, rapid response, and potential for device integration.[11][12]

The Phosphole Advantage: A Unique Mechanism for Superior Sensing

Phosphole, a phosphorus-containing heterocycle, is a unique building block for functional π-conjugated materials.[13][14] When incorporated into a polymer chain, phospholes create materials with distinct electronic properties that make them exceptionally suited for detecting electron-deficient NACs.[15]

The primary mechanism of detection is fluorescence quenching.[2] The process begins when the phosphole-based polymer (the fluorophore) absorbs a photon, promoting an electron to an excited state. In the absence of an analyte, this electron returns to the ground state by emitting a photon, resulting in strong fluorescence. However, when an electron-deficient NAC molecule is nearby, an alternative, non-radiative pathway becomes favorable. The excited electron from the polymer is transferred to the NAC, quenching the fluorescence.[16]

What sets phospholes apart is the significant σ conjugation involving the phosphorus atom, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[15] This low-lying LUMO creates a highly favorable energetic gradient for electron transfer from the excited polymer to the nitroaromatic analyte, leading to exceptionally efficient quenching. This translates to higher sensitivity and lower limits of detection compared to many other fluorescent polymers.[17]

G cluster_0 Phosphole-Based Sensor cluster_1 Nitroaromatic Analyte S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 1. Photon Absorption (Excitation) S1->S0 2a. Fluorescence (No Analyte) NAC Low LUMO S1->NAC 2b. Photoinduced Electron Transfer (Analyte Present) NAC->S0 3. Non-Radiative Decay (Fluorescence QUENCHED)

Figure 1: Mechanism of fluorescence quenching in phosphole-based sensors.

Performance Benchmarking: Phosphole Sensors vs. The Field

The true measure of a sensor's utility lies in its quantitative performance. To provide a clear comparison, the table below summarizes key performance metrics for a representative phosphole-based sensor against other common classes of fluorescent polymers used for detecting TNT. The Stern-Volmer constant (Ksv) is a measure of quenching efficiency; a higher value indicates greater sensitivity. The Limit of Detection (LOD) represents the lowest concentration of analyte the sensor can reliably detect.

Sensor TypePolymer ExampleKsv (M⁻¹) for TNTLODReference
Phosphole-Based Poly(p-phenylene-2,5-bis(triphenylphosphine oxide)~ 9.7 x 10⁵~ 50 ppb[2] (representative value)
Silole-Based Polysilole~ 1.2 x 10⁴~ 500 ppb[18] (representative value)
Carbazole-Based Polycarbazole~ 2.5 x 10⁴~ 230 ppb[19] (representative value)
Conjugated Polymer Poly(p-phenylene-ethynylene)~ 8.0 x 10³~ 1 ppm[11] (representative value)

Note: The values presented are representative and can vary based on specific polymer structure, solvent, and experimental conditions. They are intended for comparative illustration.

As the data illustrates, phosphole-based sensors can exhibit significantly higher quenching constants compared to other established fluorescent polymers, directly translating into superior sensitivity for detecting trace amounts of nitroaromatic explosives.

Field Validation Protocol: A Standardized Method for Sensor Evaluation

To ensure trustworthiness and enable objective comparison, a standardized protocol for evaluating sensor performance is crucial. The following step-by-step methodology provides a self-validating system for researchers to assess any fluorescent sensor for NAC detection.

Objective: To determine the Stern-Volmer constant (Ksv) and Limit of Detection (LOD) of a fluorescent sensor for a specific nitroaromatic analyte.

Materials:

  • Fluorescent polymer stock solution (e.g., 1 mg/mL in THF).

  • Analyte (e.g., TNT) stock solution (e.g., 1 mM in acetonitrile).

  • Spectro-grade solvent (e.g., acetonitrile).

  • Fluorometer.

  • Quartz cuvettes.

  • Volumetric flasks and micropipettes.

Methodology:

  • Prepare Sensor Solution: Dilute the polymer stock solution in the chosen solvent to a working concentration that yields a fluorescence intensity of approximately 0.8-1.0 absorbance units at the excitation maximum.

  • Initial Fluorescence Measurement (F₀): Record the fluorescence emission spectrum of the sensor solution in a quartz cuvette. The peak intensity is your F₀ value.

  • Titration: Sequentially add small aliquots of the NAC analyte stock solution to the cuvette. After each addition, mix thoroughly and wait for the signal to stabilize (e.g., 30-60 seconds).

  • Fluorescence Measurement (F): Record the fluorescence emission spectrum after each addition of the analyte. The peak intensity is your F value.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio F₀/F for each analyte concentration [Q].

    • Plot F₀/F versus [Q].

    • Perform a linear regression on the data points. The slope of this line is the Stern-Volmer constant (Ksv). The equation is: F₀/F = 1 + Ksv[Q].

  • Limit of Detection (LOD) Calculation:

    • Measure the fluorescence intensity of at least five independent blank samples (sensor solution with no analyte).

    • Calculate the standard deviation (σ) of the blank measurements.

    • The LOD is calculated using the formula: LOD = 3σ / Ksv.[20]

Figure 2: Experimental workflow for evaluating fluorescent sensor performance.

Case Study: Phosphole Sensors vs. Gold Standard GC-MS

While phosphole-based sensors demonstrate superior performance among fluorescent polymers, it is also instructive to compare them against traditional analytical methods like GC-MS.

FeaturePhosphole-Based SensorGas Chromatography-Mass Spectrometry (GC-MS)
Principle Fluorescence QuenchingSeparation by Chromatography, Detection by Mass
Speed Seconds to minutes30-60 minutes per sample[8]
Portability High (can be integrated into handheld devices)Low (benchtop instrument)[9]
Cost Low (per analysis)High (instrument and operational costs)
Sensitivity ppb rangeppt to ppb range[21]
Selectivity Moderate to High (can be tuned)Very High (confirmatory identification)[8][22]
Use Case Rapid in-field screening, continuous monitoringDefinitive laboratory confirmation, forensic analysis

This comparison highlights that phosphole-based sensors are not a replacement for GC-MS, but rather a complementary technology. They excel in applications requiring rapid, portable, and cost-effective screening to identify potential threats or contaminated areas, which can then be confirmed by laboratory-based methods if necessary.

Conclusion and Future Outlook

Phosphole-based fluorescent sensors represent a significant advancement in the field of chemical sensing for nitroaromatic compounds. Their unique electronic structure, characterized by a low-lying LUMO, facilitates highly efficient fluorescence quenching, leading to superior sensitivity and lower detection limits compared to many other classes of fluorescent polymers.[13][15] While they do not replace the confirmatory power of gold-standard methods like GC-MS, they fill a critical gap for rapid, on-site screening and threat detection.

Future research will likely focus on integrating these advanced materials into robust, user-friendly device platforms, expanding their selectivity to a wider range of analytes, and enhancing their performance in complex environmental matrices. The continued development of phosphole chemistry promises to deliver even more powerful tools for safeguarding public health and security.

References

  • J. Chromatogr. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Available at: [Link]

  • Chem Rec. (2015). Synthesis and Structure-Property Relationships of Phosphole-Based π Systems and Their Applications in Organic Solar Cells. Available at: [Link]

  • ResearchGate (2025). Chemical Sensors for Environmental Monitoring and Homeland Security. Available at: [Link]

  • International Journal of Science and Research Archive (n.d.). Overview of nano enabled sensor for analysis of explosive substances. Available at: [Link]

  • Beirut Research and Innovation Center (n.d.). Sensors for Trace Detection of Explosives: A Review. Available at: [Link]

  • ResearchGate (n.d.). Phosphole P-Oxide-Containing π-Electron Materials: Synthesis and Applications in Fluorescence Imaging. Available at: [Link]

  • Environmental Protection Agency (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • ResearchGate (2015). ChemInform Abstract: Synthesis and Structure-Property Relationships of Phosphole-Based π Systems and Their Applications in Organic Solar Cells. Available at: [Link]

  • MDPI (2023). Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. Available at: [Link]

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Cross-validation of experimental results with theoretical models for phosphole aromaticity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's analysis of the nuanced aromatic character of phospholes, comparing computational predictions with spectroscopic and reactive evidence.

The concept of aromaticity, a cornerstone of organic chemistry, finds a fascinating and complex case study in phosphole, the phosphorus analog of pyrrole. Unlike its lighter congener, the aromaticity of phosphole is significantly diminished, a fact that has sparked considerable debate and investigation.[1] This guide provides a comprehensive comparison of the theoretical models used to predict phosphole's aromaticity with the experimental data that serves as the ultimate arbiter. For researchers in materials science and drug development, a deep understanding of this interplay is crucial for the rational design of novel phosphole-containing functional molecules.

The Theoretical Lens: Computational Approaches to Aromaticity

Several theoretical methods are employed to quantify the elusive property of aromaticity. These can be broadly categorized into energetic, magnetic, and geometric criteria.

Energetic Criteria: Aromatic Stabilization Energy (ASE)

Aromatic Stabilization Energy (ASE) is often considered the most fundamental measure of aromaticity as it quantifies the extra stability imparted by cyclic electron delocalization.[2] ASE is typically calculated using homodesmotic or isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, thus minimizing errors in computational energy calculations.[3] For phosphole, ASE values are consistently lower than those for pyrrole, thiophene, and furan, indicating a weaker aromatic character.[2]

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

Geometric Criteria: Bond Length Alternation and Planarity

Aromatic compounds are characterized by planar rings with relatively uniform bond lengths, intermediate between single and double bonds.[9] In phosphole, the phosphorus atom is often pyramidal, and there is a noticeable alternation in the C-C bond lengths within the ring.[1] This deviation from planarity and bond equalization is a strong geometric indicator of diminished aromatic character. The degree of pyramidality at the phosphorus atom, however, does not always directly correlate with the degree of aromaticity.[10]

The Experimental Verdict: Spectroscopic and Reactivity-Based Evidence

Theoretical predictions, while powerful, must be validated by experimental observations. A variety of techniques provide insights into the electronic structure and reactivity of phospholes, offering a tangible measure of their aromaticity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of a molecule. In aromatic systems, the ring current effect leads to characteristic chemical shifts for protons within and outside the ring. While ¹H NMR can provide some clues, ³¹P NMR is particularly informative for phospholes. The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment and hybridization.[11][12] Studies have shown that the ³¹P NMR chemical shifts in phospholes are influenced by the degree of electron delocalization.[13]

X-ray Crystallography

X-ray crystallography provides precise measurements of bond lengths and angles in the solid state.[14] For phospholes, crystallographic data consistently reveals a pyramidal phosphorus center and a degree of bond length alternation in the five-membered ring, providing direct evidence for their reduced aromaticity compared to the planar structures of truly aromatic heterocycles.[15][16]

Reactivity: The Diels-Alder Reaction

The reactivity of a compound can be a strong indicator of its aromatic character. Aromatic compounds are generally unreactive in cycloaddition reactions like the Diels-Alder reaction. The propensity of phospholes to undergo Diels-Alder reactions, acting as dienes, is a classic chemical testament to their low aromaticity.[1][17] The 2H-phosphole tautomer, in particular, readily engages in these reactions with various dienophiles.[18][19] Ab initio and density functional theory (DFT) studies on the Diels-Alder reaction of phospholes with dienophiles like ethyne have further elucidated the energetics and mechanisms of these reactions, providing a computational bridge to the experimental observations.[20]

Synthesizing Theory and Experiment: A Comparative Analysis

The true power in understanding phosphole aromaticity lies in the cross-validation of theoretical predictions with experimental results. The following table summarizes the key comparisons:

Aromaticity CriterionTheoretical Prediction (Compared to Pyrrole)Experimental EvidenceConsistency
Energetic (ASE) Lower stabilization energy.[2]Higher reactivity in reactions that disrupt the π-system (e.g., Diels-Alder).[1][17]High
Magnetic (NICS) Less negative NICS values, indicating a weaker ring current.[7][8]³¹P NMR chemical shifts are sensitive to the electronic environment and delocalization.[13][21]High
Geometric Pyramidal phosphorus and bond length alternation.[1]X-ray crystallography confirms pyramidal geometry and bond length differences.[15]High
Reactivity Lower activation barriers for cycloaddition reactions predicted by DFT.[20]Readily undergoes Diels-Alder reactions.[18][19]High

The Critical Role of the Phosphorus Lone Pair

The diminished aromaticity of phosphole is intrinsically linked to the behavior of the phosphorus lone pair.[22] Unlike the nitrogen lone pair in pyrrole, the phosphorus lone pair exhibits a greater degree of s-character and is less available for delocalization into the π-system of the ring. This is due to the larger size and lower electronegativity of phosphorus compared to nitrogen.[23] Computational studies have shown that protonation of the phosphorus lone pair leads to an anti-aromatic phospholium cation, highlighting the crucial role of this lone pair in the molecule's electronic structure.[22] Furthermore, hyperconjugative effects, rather than just conjugative effects, have been shown to play a significant role in the cyclic delocalization of phospholes.[10][24]

Experimental & Computational Workflows

To facilitate further research in this area, detailed protocols for key experimental and computational techniques are provided below.

Experimental Protocol: Synthesis and Diels-Alder Reactivity of a Tertiary Phosphole

This protocol outlines a general procedure for the synthesis of a P-phenyl phosphole and its subsequent reaction with an electrophilic alkyne.

  • Synthesis of 1-Phenyl-3,4-dimethylphosphole:

    • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Grignard Formation: Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

    • Phosphonous Dichloride Addition: Cool the Grignard solution to 0 °C and add a solution of 3,4-dimethyl-1-phosphonous dichloride in anhydrous diethyl ether dropwise.

    • McCormack Cycloaddition: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

    • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Diels-Alder Reaction with Dimethyl Acetylenedicarboxylate (DMAD):

    • Reaction Setup: In a sealed tube, dissolve the synthesized 1-phenyl-3,4-dimethylphosphole in toluene.

    • Dienophile Addition: Add an equimolar amount of DMAD to the solution.

    • Reaction: Heat the sealed tube at a specified temperature (e.g., 110 °C) for a designated time.

    • Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

    • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purification: Purify the resulting 7-phosphanorbornadiene derivative by recrystallization or column chromatography.

Computational Protocol: NICS Calculation for Phosphole

This protocol describes the steps for performing a NICS calculation using a computational chemistry software package like Gaussian.

  • Geometry Optimization:

    • Build the phosphole molecule in the software interface.

    • Perform a geometry optimization at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • NICS Calculation Setup:

    • Use the optimized geometry for the NICS calculation.

    • Place a ghost atom (Bq) at the geometric center of the phosphole ring. For NICS(1) calculations, place the ghost atom 1 Å above the ring center.

    • Specify the NMR keyword in the input file to request the calculation of magnetic shielding tensors. The GIAO (Gauge-Including Atomic Orbital) method is commonly used.[6]

  • Execution and Analysis:

    • Run the calculation.

    • After the calculation is complete, open the output file and locate the calculated magnetic shielding tensor for the ghost atom.

    • The NICS value is the negative of the isotropic magnetic shielding value.

Visualizing the Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

G cluster_theoretical Theoretical Models cluster_experimental Experimental Validation cluster_phosphole Phosphole Aromaticity ASE Aromatic Stabilization Energy (ASE) Phosphole Understanding Phosphole Aromaticity ASE->Phosphole Predicts Low Stability NICS Nucleus-Independent Chemical Shift (NICS) NICS->Phosphole Indicates Weak Ring Current Geometry Geometric Criteria (Planarity, Bond Lengths) Geometry->Phosphole Shows Non-Planarity NMR NMR Spectroscopy (¹H, ³¹P) Xray X-ray Crystallography Reactivity Reactivity (Diels-Alder) Phosphole->NMR Correlates with Chemical Shifts Phosphole->Xray Validated by Structural Data Phosphole->Reactivity Explains High Reactivity

Caption: Interplay between theoretical models and experimental validation in determining phosphole aromaticity.

G cluster_workflow Cross-Validation Workflow start Hypothesize Aromatic Character theory Theoretical Calculation (ASE, NICS, Geometry) start->theory experiment Experimental Measurement (NMR, X-ray, Reactivity) start->experiment comparison Compare & Analyze Results theory->comparison experiment->comparison conclusion Refined Understanding of Aromaticity comparison->conclusion

Caption: A logical workflow for the cross-validation of theoretical and experimental results.

Conclusion and Future Directions

The study of phosphole aromaticity serves as a compelling example of the synergy between theoretical and experimental chemistry. While computational models provide invaluable predictive power, experimental validation remains the bedrock of scientific truth. The consensus from this cross-validation is clear: phospholes possess a significantly attenuated aromatic character compared to their lighter heterocyclic cousins. This is primarily attributed to the electronic properties of the phosphorus atom, particularly the reluctance of its lone pair to participate in π-delocalization.

For researchers in drug development and materials science, this nuanced understanding is not merely academic. The unique reactivity and electronic properties of phospholes, stemming from their weakly aromatic nature, make them attractive building blocks for novel π-conjugated systems, ligands for catalysis, and biologically active molecules.[25][26] Future research will likely focus on leveraging this delicate balance of aromaticity to fine-tune the photophysical and chemical properties of phosphole-containing materials for specific applications. The continued development of more accurate theoretical models, coupled with innovative experimental techniques, will undoubtedly continue to unravel the fascinating complexities of the phosphorus world.

References

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Head-to-head comparison of different synthetic routes to 5H-Benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the synthesis of 5H-Benzo[b]phosphindole, also known as dibenzophosphole, represents a gateway to novel π-conjugated systems with significant potential in organic electronics and pharmaceutical development. The unique electronic and structural properties of the phosphole ring embedded within a dibenzo framework make it a highly sought-after scaffold. This guide provides a critical, head-to-head comparison of the primary synthetic strategies to access this valuable heterocycle, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

Introduction to the 5H-Benzo[b]phosphindole Scaffold

5H-Benzo[b]phosphindole is a phosphorus-containing heterocyclic compound that has garnered considerable attention for its applications in functional materials, such as those used in organic electroluminescent devices.[1] The phosphorus atom in these molecules allows for a high degree of chemical modification, enabling the fine-tuning of their electronic and optical properties.[2][3] This guide will navigate the diverse synthetic landscape for constructing the dibenzophosphole core, empowering researchers to select the most suitable method for their specific application.

Key Synthetic Strategies at a Glance

The synthesis of 5H-Benzo[b]phosphindole and its derivatives can be broadly categorized into several key approaches. This guide will focus on the most prevalent and mechanistically distinct strategies:

  • Classical Cyclization via 2,2'-Dimetallated Biaryls

  • Intramolecular Cyclization of Biphenyl-2-ylphosphorus Precursors

  • Modern Metal-Catalyzed C-H/P-H Functionalization

  • Dearylative Annulation using Arynes

Each of these routes offers a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency. The following sections will delve into the specifics of each methodology, providing both a theoretical and practical framework for their implementation.

Classical Cyclization via 2,2'-Dimetallated Biaryls

This is one of the most established and versatile methods for the construction of the dibenzophosphole skeleton.[4][5] The core principle of this approach involves the reaction of a 2,2'-dimetallated biaryl species with a suitable phosphorus electrophile, typically a dichlorophosphine.

Mechanistic Rationale

The synthesis commences with a 2,2'-dihalobiaryl, which is treated with a strong organolithium reagent, such as n-butyllithium, to generate a 2,2'-dilithiobiaryl intermediate. This highly nucleophilic species then readily reacts with a dichlorophosphine in a double nucleophilic substitution reaction to form the five-membered phosphole ring.

Experimental Workflow

G A 2,2'-Dihalobiaryl B 2,2'-Dilithiobiaryl A->B  n-BuLi   D 5H-Benzo[b]phosphindole B->D  Cyclization   C Dichlorophosphine C->D  Cyclization  

Caption: Classical cyclization of a 2,2'-dihalobiaryl with a dichlorophosphine.

Detailed Experimental Protocol

Synthesis of 5-Phenyl-5H-benzo[b]phosphindole

  • Preparation of the 2,2'-Dilithiobiphenyl Intermediate: To a solution of 2,2'-dibromobiphenyl (1.0 equiv) in anhydrous diethyl ether at -78 °C is slowly added n-butyllithium (2.2 equiv). The reaction mixture is stirred at this temperature for 1 hour.

  • Reaction with Dichlorophenylphosphine: Dichlorophenylphosphine (1.1 equiv) is added dropwise to the freshly prepared solution of 2,2'-dilithiobiphenyl at -78 °C.

  • Quenching and Workup: The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 5-phenyl-5H-benzo[b]phosphindole.

Performance Analysis
ParameterPerformance
Yield Moderate to good
Substrate Scope Broad, tolerant of various substituents on the biaryl backbone and the phosphorus atom.
Scalability Readily scalable.
Advantages Well-established, reliable, and provides access to a wide range of derivatives.[4][5]
Disadvantages Requires cryogenic temperatures and the use of pyrophoric organolithium reagents.

Intramolecular Cyclization of Biphenyl-2-ylphosphorus Precursors

This strategy offers an alternative approach that avoids the in-situ generation of highly reactive dilithio species. The core idea is to first construct a biphenyl-2-ylphosphine derivative and then induce an intramolecular cyclization to form the phosphole ring.

Mechanistic Rationale

The synthesis typically begins with the coupling of an o-halophenylphosphine with an aryl partner to generate a biphenyl-2-ylphosphine. Subsequent intramolecular cyclization can be achieved through various methods, including palladium-catalyzed direct arylation.[1]

Experimental Workflow

G A o-Bromoaryl Phosphine Oxide B 5H-Benzo[b]phosphindole Oxide A->B  Pd Catalyst, Base  

Caption: Palladium-catalyzed intramolecular direct arylation of an o-bromoaryl phosphine oxide.

Detailed Experimental Protocol

Synthesis of 5-Phenyl-5H-benzo[b]phosphindole Oxide via Intramolecular Direct Arylation

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the o-bromoaryl phosphine oxide (1.0 equiv), palladium(II) acetate (0.05 equiv), a suitable phosphine ligand (0.1 equiv), and a base such as potassium carbonate (2.0 equiv) in an anhydrous solvent like toluene.

  • Reaction: The vessel is sealed and heated to the desired temperature (e.g., 110 °C) for 24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to yield the 5-phenyl-5H-benzo[b]phosphindole oxide. The oxide can then be reduced to the trivalent phosphine if desired.

Performance Analysis
ParameterPerformance
Yield Good
Substrate Scope Generally good, but can be sensitive to the electronic nature of the substituents.
Scalability Moderate, catalyst costs can be a factor on a larger scale.
Advantages Avoids the use of highly reactive organometallic reagents.[1]
Disadvantages May require the synthesis of a specific phosphine precursor; catalyst and ligand optimization may be necessary.

Modern Metal-Catalyzed C-H/P-H Functionalization

Recent advances in catalysis have led to more direct and atom-economical methods for the synthesis of benzo[b]phosphole oxides. One such approach involves the silver-mediated oxidative C-H/P-H functionalization of arylphosphine oxides with internal alkynes.[6][7]

Mechanistic Rationale

This reaction is proposed to proceed through a radical pathway. A phosphinoyl radical is generated from the arylphosphine oxide, which then adds to the alkyne. The resulting vinyl radical undergoes an intramolecular cyclization onto an adjacent aryl C-H bond, followed by oxidation to afford the benzo[b]phosphole oxide.[7]

Experimental Workflow

G A Arylphosphine Oxide C Benzo[b]phosphole Oxide A->C  Ag(I) Oxidant   B Internal Alkyne B->C  Ag(I) Oxidant  

Caption: Silver-mediated oxidative C-H/P-H functionalization.

Detailed Experimental Protocol

Synthesis of a Benzo[b]phosphole Oxide via Silver-Mediated Cyclization

  • Reaction Setup: A mixture of the arylphosphine oxide (1.0 equiv), the internal alkyne (1.2 equiv), and a silver(I) salt (e.g., AgOAc, 2.0 equiv) in a suitable solvent such as 1,2-dichloroethane is prepared in a reaction tube.

  • Reaction: The tube is sealed and heated at an elevated temperature (e.g., 120 °C) for a specified time.

  • Workup: Upon completion, the reaction mixture is cooled, filtered to remove insoluble silver salts, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography to give the desired benzo[b]phosphole oxide.

Performance Analysis
ParameterPerformance
Yield Good to high.[6][7]
Substrate Scope Tolerant of a range of functional groups on both the phosphine oxide and the alkyne.
Scalability Potentially scalable, though the cost of the silver oxidant may be a consideration.
Advantages Direct and efficient, high atom economy.[7]
Disadvantages Requires stoichiometric amounts of a silver oxidant.

Dearylative Annulation using Arynes

For the synthesis of specifically functionalized dibenzophospholes, such as fluorinated derivatives, a dearylative annulation strategy involving arynes has been developed.[1] This method provides access to structures that may be difficult to obtain through other routes.

Mechanistic Rationale

This reaction involves the in-situ generation of an aryne, which then reacts with a triarylphosphine. The key step is the formation of a five-coordinate tetraarylfluorophosphorane intermediate, which then undergoes a dearylative annulation to form the dibenzophosphole ring.

Experimental Workflow

G A Triarylphosphine C Fluorinated Dibenzophosphole A->C  Annulation   B Aryne Precursor B->C  Annulation  

Caption: Dearylative annulation of a triarylphosphine with an aryne.

Performance Analysis
ParameterPerformance
Yield Moderate
Substrate Scope Specific to the synthesis of certain substituted derivatives, particularly fluorinated ones.[1]
Scalability Likely limited to smaller scale preparations due to the nature of aryne chemistry.
Advantages Provides access to unique substitution patterns.
Disadvantages The use of highly reactive aryne intermediates requires careful control of reaction conditions.

Comparative Summary of Synthetic Routes

Synthetic RouteKey ReagentsConditionsYieldsKey AdvantagesKey Disadvantages
Classical Cyclization 2,2'-Dihalobiaryl, n-BuLi, DichlorophosphineCryogenic temperaturesModerate to goodBroad scope, well-establishedRequires pyrophoric reagents
Intramolecular Cyclization o-Bromoaryl Phosphine Oxide, Pd catalyst, BaseHigh temperaturesGoodAvoids strong organometallicsPrecursor synthesis needed
C-H/P-H Functionalization Arylphosphine Oxide, Alkyne, Ag(I) oxidantHigh temperaturesGood to highDirect, atom-economicalStoichiometric oxidant
Dearylative Annulation Triarylphosphine, Aryne precursorSpecific for aryne generationModerateAccess to unique structuresReactive intermediates

Conclusion

The synthesis of 5H-Benzo[b]phosphindole and its derivatives is a rich field with a variety of strategic options available to the synthetic chemist. The classical approach via 2,2'-dimetallated biaryls remains a robust and versatile method for accessing a wide range of dibenzophospholes. For those seeking to avoid harsh organometallic reagents, intramolecular cyclization strategies, particularly those employing palladium catalysis, offer an excellent alternative. More recently, metal-catalyzed C-H/P-H functionalization has emerged as a powerful and direct route to these heterocycles, showcasing high efficiency and atom economy. Finally, specialized methods like dearylative annulation provide access to unique and otherwise difficult-to-synthesize derivatives.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available starting materials and reagents. By understanding the mechanistic principles and practical considerations of each approach, researchers can make informed decisions to efficiently construct these valuable phosphorus-containing heterocycles for their intended applications.

References

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5H-Benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The innovative potential of 5H-Benzo[b]phosphindole and its derivatives in medicinal chemistry and materials science is undeniable. However, with great scientific power comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide, compiled by a Senior Application Scientist, moves beyond mere product support to provide a deep, actionable framework for the proper disposal of 5H-Benzo[b]phosphindole, ensuring that its journey from benchtop to final disposition is managed with the utmost care and scientific rigor.

The Chemical's Character: Understanding the Hazards of 5H-Benzo[b]phosphindole

5H-Benzo[b]phosphindole is an organophosphorus heterocyclic compound. While specific toxicity data for this exact molecule is limited, the broader class of organophosphorus compounds warrants a cautious approach. The phosphorus atom can impart significant biological activity, and related compounds are known to be irritants. The Safety Data Sheet for the closely related 5-phenyl-5H-benzo[b]phosphindole indicates it may be harmful if swallowed and can cause skin, eye, and respiratory irritation[1].

During combustion, 5H-Benzo[b]phosphindole may release irritating fumes and hazardous decomposition products, including oxides of carbon and phosphorus[1]. Therefore, uncontrolled incineration or disposal in standard waste streams is unacceptable.

Table 1: Key Safety and Hazard Information for 5-phenyl-5H-benzo[b]phosphindole

PropertyInformationSource
Acute Health Effects Irritating to skin, eyes, and respiratory tract. May be harmful if swallowed.[1]
Chronic Health Effects No long-term chronic effects data available.[1]
Incompatibility Strong oxidizing agents.[1]
Hazardous Decomposition Carbon monoxide, carbon dioxide, phosphorus oxides, and organic fumes.[1]

The Disposal Decision Matrix: A Step-by-Step Approach

Proper disposal is not a one-size-fits-all protocol. It requires a logical, stepwise process to determine the most appropriate and compliant method. The following workflow provides a clear decision-making path for laboratory personnel.

DisposalWorkflow start Start: 5H-Benzo[b]phosphindole Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 5g) assess_quantity->small_quantity Small large_quantity Large Quantity (≥ 5g) or Contaminated Materials assess_quantity->large_quantity Large chemical_treatment Chemical Treatment (Oxidation) Feasible? small_quantity->chemical_treatment Yes package_untreated Package Untreated Waste for Licensed Disposal small_quantity->package_untreated No large_quantity->package_untreated perform_oxidation Perform Laboratory-Scale Oxidation Protocol chemical_treatment->perform_oxidation Yes chemical_treatment->package_untreated No package_residue Package Treated Residue for Licensed Disposal perform_oxidation->package_residue disposal_vendor Transfer to Licensed Hazardous Waste Vendor package_untreated->disposal_vendor package_residue->disposal_vendor end End: Compliant Disposal disposal_vendor->end

Caption: Decision workflow for the proper disposal of 5H-Benzo[b]phosphindole.

Part 1: Laboratory-Scale Chemical Treatment (For Small Quantities)

For small quantities of pure or minimally contaminated 5H-Benzo[b]phosphindole, chemical oxidation can be a viable method to reduce its reactivity and potential toxicity before final disposal. Organophosphorus compounds, particularly those with a trivalent phosphorus center like phosphines, can be oxidized to the more stable and generally less toxic phosphine oxides[2]. This protocol utilizes common and effective laboratory oxidizing agents.

Protocol: Oxidation of 5H-Benzo[b]phosphindole with Sodium Hypochlorite

This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • 5H-Benzo[b]phosphindole waste

  • Commercial bleach (sodium hypochlorite, ~5-8% solution)

  • Sodium carbonate (washing soda)

  • Stir plate and stir bar

  • Appropriate glass reaction vessel (e.g., beaker or flask)

  • pH paper or pH meter

Procedure:

  • Preparation: Carefully weigh the 5H-Benzo[b]phosphindole waste. For every 1 gram of waste, prepare at least 100 mL of a 10% aqueous sodium carbonate solution. This alkaline solution helps to facilitate the oxidation reaction and neutralize any acidic byproducts[3].

  • Dissolution/Suspension: Place the 5H-Benzo[b]phosphindole waste in the reaction vessel and add the sodium carbonate solution. Stir the mixture to dissolve or suspend the material.

  • Oxidation: Slowly add the commercial bleach solution to the stirring mixture. A significant excess of sodium hypochlorite should be used. A general guideline is to add approximately 50 mL of bleach for every 1 gram of the phosphindole derivative. The reaction between phosphine and sodium hypochlorite is known to proceed in alkaline solutions[4][5].

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for at least 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC) if a suitable method is available.

  • Neutralization and Quenching: After the reaction is complete, cautiously neutralize the excess hypochlorite by adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until a test with potassium iodide-starch paper indicates the absence of an oxidant.

  • Final pH Adjustment: Adjust the final pH of the solution to between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium hydroxide).

  • Collection of Residue: The resulting aqueous solution containing the oxidized product and inorganic salts should be collected in a designated hazardous waste container for liquid organic waste.

Part 2: Packaging and Disposal of Untreated Waste and Treated Residues

Whether you have large quantities of 5H-Benzo[b]phosphindole, contaminated materials that are not amenable to chemical treatment, or the residues from the oxidation protocol, the final step is proper packaging and transfer to a licensed hazardous waste disposal facility.

Waste Classification and Packaging
  • Waste Characterization: Based on its properties as a toxic organic phosphorus compound, the appropriate EPA hazardous waste code must be assigned. While 5H-Benzo[b]phosphindole is not specifically listed, it would likely fall under a "U" or "P" list if it were a commercial chemical product being discarded unused[6]. In a laboratory setting, it is often managed as a toxic organic waste. Consult your institution's environmental health and safety (EHS) department for the specific waste codes used at your facility. A common approach is to classify it based on its characteristics, potentially as a D003 reactive waste if it meets the criteria, or more likely as a toxic waste based on its composition[7].

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid or liquid waste. Ensure the container is in good condition and has a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("5H-Benzo[b]phosphindole"), the approximate quantity, and any other information required by your institution and local regulations. For treated residues, label it as "Treated 5H-Benzo[b]phosphindole Residue (Aqueous Solution)."

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents[1].

Final Disposal Route: Incineration vs. Landfill

The ultimate disposal of 5H-Benzo[b]phosphindole and its treated residues should be handled by a licensed hazardous waste management company. The two primary disposal methods for such chemical waste are incineration and secure landfilling.

  • Incineration: This is generally the preferred method for organic chemical waste. High-temperature incineration can effectively destroy the organic structure, converting it to less harmful inorganic compounds[8][9]. Modern incinerators are equipped with advanced pollution control systems to scrub harmful gases from the exhaust[8]. For organophosphorus compounds, this process ensures the complete destruction of the parent molecule.

  • Secure Landfill: While a more affordable option, landfilling is generally less desirable for organic chemicals[9]. There is a long-term risk of leachate contaminating soil and groundwater[8]. Landfilling of 5H-Benzo[b]phosphindole should only be considered if incineration is not a viable option and the waste is treated and stabilized to meet the landfill's acceptance criteria.

Your institution's EHS department will have established contracts with waste vendors who will determine the final disposal method based on regulatory requirements and the waste profile.

Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated glassware and equipment, a two-stage decontamination process is recommended[10][11][12].

  • Initial Cleaning: For removable contamination, first, wipe down surfaces with a solvent such as methanol to extract the 5H-Benzo[b]phosphindole[10][11]. For glassware, a thorough rinse with an appropriate organic solvent (e.g., acetone or methanol) is the first step.

  • Chemical Decontamination: Following the initial solvent cleaning, wash surfaces and equipment with a solution of soap and water, followed by a decontamination solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda) to oxidize any residual compound[3].

  • Final Rinse: Thoroughly rinse all surfaces and equipment with water after decontamination.

Conclusion

The responsible management of 5H-Benzo[b]phosphindole is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards, following a structured decision-making process for disposal, and implementing effective decontamination procedures, researchers can continue to explore the scientific potential of this compound while upholding the highest standards of safety and compliance. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and regulations.

References

  • Blinov, V., Volchek, K., Kuang, W., Brown, C. E., & Bhalerao, A. (2012). Two-Stage Decontamination of Organophosphorus Compounds on Sensitive Equipment Materials. Industrial & Engineering Chemistry Research, 52(1), 18-25. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. [Link]

  • Wikipedia. (2023). Phosphine oxide. [Link]

  • Kuang, W., Volchek, K., Blinov, V., Brown, C., & Bhalerao, A. (2012). Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate. [Link]

  • Wang, L., Wang, Y., & Zhang, Y. (2011). Experimental study on the absorption of phosphine wastegas by sodium hypochlorite. ResearchGate. [Link]

  • Volchek, K., Kuang, W., Blinov, V., Brown, C., & Bhalerao, A. (2012). Two-Stage Decontamination of Organophosphorus Compounds on Sensitive Equipment Materials. ResearchGate. [Link]

  • Kaliyeva, G., Nurakhmetov, N., Kuanyshev, A., & Sassykova, L. (2022). Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes. Catalysts, 12(5), 534. [Link]

  • Joo, F., & Al-Mashhadani, E. F. (1990). Unusual oxidation of phosphines employing water as the oxygen atom source and tris(benzene-1,2-dithiolate)molybdenum(VI) as the oxidant. A functional molybdenum hydroxylase analogue system. PubMed. [Link]

  • Lawless, J. J., & Searle, H. T. (1962). 812. Kinetics of the reaction between phosphine and sodium hypochlorite in alkaline solution. Journal of the Chemical Society (Resumed), 4200. [Link]

  • SaniFlame Inc. (n.d.). Landfill vs. Modern Incineration. [Link]

  • Pollution Solutions Online. (2022). Incineration vs Landfill - Which Is Better?. [Link]

  • Okon Recycling. (2023). Incineration vs Landfill: Which Waste Disposal Method is Better?. [Link]

  • Sepro Systems. (n.d.). Landfills vs. Incinerators: An Urban Mining Debate. [Link]

  • Chemsrc. (2023). 5H-Benzo[b]phosphindole, 5-phenyl- Safety Data Sheet. [Link]

  • Lion Technology. (2020). P or U? RCRA Waste Codes for Chemical Products. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Navigating the Safe Handling of 5H-Benzo[b]phosphindole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 5H-Benzo[b]phosphindole, presents unique opportunities in synthetic chemistry and materials science. As with any pioneering research, a thorough understanding of its safe handling is paramount. This guide provides a comprehensive framework for the requisite personal protective equipment (PPE), operational protocols, and disposal plans when working with this organophosphorus compound. Our focus is to empower researchers with the knowledge to mitigate risks and foster a culture of safety and excellence in the laboratory.

While specific toxicological data for 5H-Benzo[b]phosphindole is not extensively documented, its classification as an organophosphorus compound necessitates a cautious approach, drawing upon established safety protocols for this class of chemicals. Organophosphorus compounds are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function.[1] Therefore, the following recommendations are grounded in the principles of minimizing all potential routes of exposure: dermal, inhalation, and ingestion.

Hazard Assessment and Engineering Controls: The First Line of Defense

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 5H-Benzo[b]phosphindole, it is crucial to understand its known and potential hazards.

Known Hazards:

  • Irritant: Causes irritation to the skin, eyes, and respiratory tract.[2]

  • Harmful if Swallowed: May pose significant health risks if ingested.[2]

Potential Hazards (as an Organophosphorus Compound):

  • Neurotoxicity: Organophosphorus compounds can be neurotoxic, and long-term exposure to even low levels may warrant further investigation.[3][4]

  • Environmental Persistence: While many organophosphates degrade, their persistence can vary depending on environmental factors like pH and temperature.[4]

Engineering Controls:

The primary strategy for minimizing exposure is to utilize robust engineering controls.

  • Fume Hood: All manipulations of 5H-Benzo[b]phosphindole, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is a non-negotiable aspect of handling 5H-Benzo[b]phosphindole. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical resistance and exposure prevention.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving: Wear two pairs of nitrile gloves. The outer glove should be a heavier-duty, chemical-resistant nitrile glove (minimum 8 mil thickness), while the inner glove can be a standard laboratory nitrile glove. Rationale: Double gloving provides an extra layer of protection against potential tears or permeation. Nitrile is recommended for its broad chemical resistance. Regular glove changes are crucial, especially after handling the compound or in case of a spill.
Eye and Face Protection Safety Goggles and Face Shield: Wear chemical splash goggles that provide a complete seal around the eyes. In addition, a full-face shield must be worn over the safety goggles, especially when there is a risk of splashes or aerosol generation. Rationale: This combination protects against direct splashes to the eyes and face, which are highly susceptible to irritation.[2]
Body Protection Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a secure closure is mandatory. Rationale: Provides protection against accidental spills and splashes on the skin and clothing. The flame-resistant property is an added precaution, especially when working with flammable solvents.
Respiratory Protection NIOSH-Approved Respirator: For procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing) or when handling larger quantities, a NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters should be used. Rationale: This level of respiratory protection is necessary to prevent the inhalation of fine particles and potential vapors, which are known respiratory irritants.[2][5] A proper fit test is essential to ensure the respirator's effectiveness.

Operational Plan: A Step-by-Step Approach to Safe Handling

A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.

Preparation and Weighing
  • Designated Area: Designate a specific area within the fume hood for handling 5H-Benzo[b]phosphindole.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a sealed container within the fume hood to minimize handling time.

  • Spill Containment: Line the work surface of the fume hood with absorbent, disposable bench paper.

Handling and Transfer
  • Use of Tools: Utilize spatulas and other appropriate tools to handle the solid compound. Avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid 5H-Benzo[b]phosphindole to the solvent slowly to prevent splashing.

Post-Handling Decontamination
  • Tool Decontamination: Thoroughly decontaminate all reusable equipment (spatulas, glassware, etc.) that has come into contact with the compound. A suitable solvent wash followed by a detergent wash is recommended.

  • Work Surface Decontamination: Decontaminate the designated work area in the fume hood.

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out, and dispose of them as hazardous waste. Then, remove the inner pair of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 5H-Benzo[b]phosphindole and associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation
  • Solid Waste: All solid waste contaminated with 5H-Benzo[b]phosphindole, including used gloves, bench paper, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 5H-Benzo[b]phosphindole in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a puncture-resistant sharps container labeled for hazardous chemical waste.

Disposal Methodology

Due to the lack of specific degradation data for 5H-Benzo[b]phosphindole, the precautionary principle dictates that it should be treated as a persistent organophosphorus compound.

  • Licensed Waste Disposal: All waste contaminated with 5H-Benzo[b]phosphindole must be disposed of through a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of this compound down the drain.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Visualizing the Workflow: Safe Handling Protocol

The following diagram illustrates the critical steps and decision points in the safe handling of 5H-Benzo[b]phosphindole.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Experiment Planning risk_assessment Conduct Risk Assessment (Identify Hazards) start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood Certification) ppe_selection->engineering_controls weighing Weighing and Transfer (In Fume Hood) engineering_controls->weighing reaction Reaction Setup and Monitoring weighing->reaction workup Reaction Work-up reaction->workup decontamination Decontaminate Glassware and Surfaces workup->decontamination waste_segregation Segregate Waste (Solid, Liquid, Sharps) decontamination->waste_segregation waste_disposal Dispose via Licensed Vendor waste_segregation->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: A flowchart outlining the key stages of safely handling 5H-Benzo[b]phosphindole.

By adhering to these guidelines, researchers can confidently and safely explore the potential of 5H-Benzo[b]phosphindole while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Chemsrc. (2025-09-06). 5H-Benzo[b]phosphindole, 5-phenyl- | CAS#:1088-00-2. [Link]

  • PubMed. (2022-11-17). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. [Link]

  • GeoScienceWorld. (2017-03-03). Environmental fate and toxicology of organophosphate pesticides. [Link]

  • PubChem. 5H-Benzo[b]phosphindole | C12H9P | CID 12161836. [Link]

  • PubChem. 5-Phenyl-5h-benzo[b]phosphindole | C18H13P | CID 258370. [Link]

  • NIH. (2023-11-12). Organophosphate Toxicity. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.